SspF protein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
161705-83-5 |
|---|---|
Molecular Formula |
C9H8BrF3 |
Synonyms |
SspF protein |
Origin of Product |
United States |
Foundational & Exploratory
What is the function of Supernatant Protein Factor in cholesterol biosynthesis?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Supernatant Protein Factor (SPF), also known as SEC14-like protein 2 (SEC14L2) and alpha-tocopherol-associated protein (TAP), is a cytosolic protein that plays a significant, multifaceted role in the regulation of cholesterol biosynthesis. Contrary to some database nomenclatures that erroneously label it a "squalene epoxidase inhibitor," extensive research has demonstrated that SPF is, in fact, a crucial stimulator of this pathway. It enhances the activity of two key enzymes: squalene monooxygenase and the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This technical guide provides a comprehensive overview of the function of SPF, detailing its mechanism of action, regulatory pathways, and the experimental methodologies used to elucidate its role. Quantitative data are summarized, and key protocols are provided to facilitate further research in this area.
Introduction
The maintenance of cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The biosynthesis of cholesterol is a complex, multi-step process, with several points of regulation. Supernatant Protein Factor (SPF) has emerged as a key regulatory component, acting at multiple stages of the pathway. Initially identified as a cytosolic factor that stimulates the conversion of squalene to lanosterol, its functions are now understood to be more complex, involving lipid transfer and post-translational modifications.[1][2] This guide will delve into the technical details of SPF's function and its significance in the broader context of lipid metabolism.
Mechanism of Action of Supernatant Protein Factor
SPF's primary role in cholesterol biosynthesis is to facilitate the activity of squalene monooxygenase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[3][4] It achieves this by acting as a squalene transfer protein.[4] Squalene is a highly lipophilic molecule that resides within cellular membranes. SPF binds to squalene and facilitates its transfer between membranes, effectively increasing its availability to the active site of the membrane-bound squalene monooxygenase.[3]
Furthermore, studies have revealed that SPF also directly stimulates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway.[1] This dual action on two separate key enzymes underscores the importance of SPF in regulating the overall flux of the cholesterol synthesis pathway.
Regulation of Supernatant Protein Factor Activity
The activity of SPF is not constitutive but is instead tightly regulated by post-translational modifications, primarily phosphorylation. Both Protein Kinase A (PKA) and Protein Kinase C delta (PKCδ) have been shown to phosphorylate SPF, leading to a significant increase in its ability to stimulate squalene monooxygenase.[5]
The phosphorylation of SPF by PKA at serine-289 is a key regulatory event.[6] This phosphorylation is crucial for SPF's function in stimulating cholesterol synthesis within the cellular environment. The activity of SPF is also dependent on its interaction with the Golgi apparatus. Disruption of the Golgi with agents like Brefeldin A abrogates the ability of SPF to stimulate cholesterol synthesis, indicating that this organelle is a critical site of action for SPF.[6]
The following diagram illustrates the signaling pathway for PKA-mediated activation of SPF:
Caption: PKA-mediated signaling pathway for SPF activation.
The Dual Identity: SPF and Alpha-Tocopherol-Associated Protein (TAP)
An intriguing aspect of SPF is its identity as alpha-tocopherol-associated protein (TAP).[1] This discovery suggests a potential link between vitamin E metabolism and cholesterol synthesis. While the precise physiological implications of this dual role are still under investigation, it opens up new avenues for research into the coordinated regulation of these two critical metabolic pathways.
Quantitative Data Summary
The stimulatory effects of SPF on cholesterol biosynthesis have been quantified in several studies. The table below summarizes key findings.
| Parameter Measured | Experimental System | Condition | Result | Citation(s) |
| Cholesterol Synthesis | McARH7777 hepatoma cells expressing SPF | From [14C]acetate | 1.8-fold increase | [1] |
| McARH7777 hepatoma cells expressing SPF | From [14C]mevalonate | ~1.4-fold increase | [1] | |
| McARH7777 hepatoma cells expressing SPF | Addition of dibutyryl-cAMP | 62% increase | ||
| Enzyme Activity | Rat liver microsomes | Stimulation of HMG-CoA Reductase by purified recombinant SPF | ~1.5-fold increase | |
| McARH7777 hepatoma cells expressing SPF | Stimulation of squalene monooxygenase | 1.3-fold increase | [1] | |
| Rat liver cytosol | Stimulation of SPF activity by ATP (via PKA/PKC) | > 2-fold increase | [5] | |
| Squalene Transfer | In vitro liposome to mitochondria transfer | With 2.0-5.0 µg SPF | 35% of squalene transferred | [6] |
Detailed Experimental Protocols
Purification of Supernatant Protein Factor
This protocol is adapted from Shibata et al. (2001).[6]
-
Preparation of Cytosolic (S100) Fraction:
-
Perfuse female Wistar rat livers with ice-cold SET buffer (0.25 M sucrose/1 mM EDTA/10 mM Tris·HCl, pH 7.4).
-
Homogenize the livers in 2.5 volumes of SET buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes.
-
Collect the supernatant and centrifuge again at 100,000 x g for 1 hour. The resulting supernatant is the S100 fraction.
-
-
Acetone Precipitation:
-
Precipitate the S100 fraction with 40-75% acetone at -10°C.
-
Dissolve the precipitate in a small volume of ice-cold SET buffer.
-
-
Column Chromatography:
-
Apply the dissolved precipitate to a Hi Prep Sephacryl S-300 16/60 HR column equilibrated with 5 mM Tris·HCl (pH 7.5) and 0.5 mM DTT.
-
Pool the active fractions and apply them to a Q-Sepharose fast flow column.
-
Further purification can be achieved using hydroxyapatite and Mono S columns, assaying for activity at each step.
-
SPF Activity Assay (Squalene Epoxidase Stimulation)
This assay measures the ability of SPF to stimulate the conversion of squalene to squalene 2,3-oxide by microsomal squalene epoxidase.
Workflow Diagram:
Caption: Experimental workflow for the SPF activity assay.
Protocol:
-
Substrate Preparation:
-
Mix [14C]Squalene (20,000 dpm/40 nmol) and 50 µg of Tween 80 in 50 µl of acetone.
-
Evaporate the solvents under a stream of nitrogen.
-
-
Reaction Mixture (1 ml total volume):
-
0.1 M Tris·HCl, pH 7.3
-
1 mM EDTA
-
0.01 mM FAD
-
0.1 mg phosphatidylglycerol
-
1 mM NADPH
-
1.28 mg microsomal protein
-
SPF-containing fractions or purified SPF
-
-
Incubation and Product Analysis:
-
Combine the substrate with the reaction mixture and incubate at 37°C for 30 minutes.
-
Stop the reaction and saponify the products by adding 500 µl of 10% KOH in methanol.
-
Extract the non-saponifiable lipids and analyze by thin-layer chromatography (TLC) and scintillation counting to quantify the conversion of [14C]squalene to [14C]squalene 2,3-oxide.
-
Measurement of Cholesterol Synthesis in Cultured Cells
This protocol describes the use of radiolabeled precursors to measure de novo cholesterol synthesis in a cell line like McA-RH7777.
-
Cell Culture and Transfection:
-
Culture McA-RH7777 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 10% horse serum.
-
Transfect cells with an expression vector for SPF or an empty vector control using a suitable transfection reagent.
-
-
Radiolabeling:
-
After transfection, incubate the cells with medium containing [14C]acetate or [14C]mevalonate for a defined period (e.g., 2-4 hours).
-
-
Lipid Extraction and Analysis:
-
Wash the cells with phosphate-buffered saline (PBS) and harvest.
-
Extract total lipids using a standard method (e.g., Folch extraction).
-
Separate the lipid classes by TLC, with standards for cholesterol.
-
Scrape the cholesterol band and quantify the incorporated radioactivity by scintillation counting.
-
Conclusion
Supernatant Protein Factor is a critical, regulated component of the cholesterol biosynthetic pathway. Its function as a squalene transfer protein that stimulates squalene monooxygenase, coupled with its ability to activate HMG-CoA reductase, positions it as a key modulator of cholesterol synthesis. The regulation of SPF by phosphorylation and its interaction with the Golgi apparatus highlight the intricate control mechanisms governing this pathway. The dual identity of SPF as the alpha-tocopherol-associated protein suggests a deeper, yet to be fully elucidated, interplay between vitamin E and cholesterol metabolism. Further research into the precise molecular interactions and kinetic effects of SPF will undoubtedly provide deeper insights into the regulation of cellular lipid homeostasis and may reveal new therapeutic targets for managing cholesterol-related disorders.
References
- 1. Supernatant protein factor stimulates HMG-CoA reductase in cell culture and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The incorporation of 14C-acetate into cholesterol in rats exposed to carbon disulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supernatant protein factor facilitates intermembrane transfer of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Phosphorylation of supernatant protein factor enhances its ability to stimulate microsomal squalene monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supernatant protein factor, which stimulates the conversion of squalene to lanosterol, is a cytosolic squalene transfer protein and enhances cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of SEC14L2 in Intracellular Lipid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEC14 Like Lipid Binding 2 (SEC14L2), also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), is a cytosolic protein that plays a critical role in the intracellular transport of various lipids. As a member of the SEC14 protein family, it facilitates the non-vesicular trafficking of key hydrophobic molecules, including α-tocopherol (a form of vitamin E), squalene (a precursor in the cholesterol biosynthesis pathway), and phospholipids such as phosphatidylinositol. Through its lipid transfer activities, SEC14L2 is implicated in a multitude of cellular processes, ranging from cholesterol homeostasis and antioxidant defense to the regulation of pivotal signaling pathways. Its dysfunction has been linked to various pathological conditions, including cancer and viral infections, making it a person of interest in drug development. This technical guide provides an in-depth overview of the core functions of SEC14L2, detailed experimental protocols for its study, and a summary of its involvement in key signaling cascades.
Core Functions and Ligand Binding
SEC14L2 is a versatile lipid-binding protein that contributes to the intricate network of intracellular lipid transport. Its primary function is to shuttle hydrophobic ligands between different cellular compartments, thereby influencing lipid metabolism and signaling.
1.1. α-Tocopherol Transport: SEC14L2 exhibits a high affinity for α-tocopherol, the most biologically active form of vitamin E.[1] This interaction is crucial for the cellular uptake and distribution of this potent antioxidant. While precise quantitative binding data for SEC14L2 is still emerging, studies on the related α-tocopherol transfer protein (α-TTP) provide insights into the binding affinities for various tocopherol analogs, highlighting the specificity of these transport proteins.[1]
1.2. Squalene Transport and Cholesterol Biosynthesis: SEC14L2 binds to squalene, a key intermediate in the cholesterol biosynthesis pathway, and is believed to facilitate its transfer to the endoplasmic reticulum for conversion into lanosterol.[2][3] The crystal structure of SEC14L2 has been resolved in complex with squalene and its oxidized form, 2,3-oxidosqualene, providing a structural basis for this interaction.[4] This function underscores the role of SEC14L2 as a regulator of cholesterol production.[2]
1.3. Phosphatidylinositol Transport and Signaling: SEC14L2 is also involved in the transport of phospholipids, particularly phosphatidylinositol (PI).[5][6] This activity is critical for the maintenance of membrane composition and for the regulation of signaling pathways that rely on PI and its phosphorylated derivatives (phosphoinositides).
Quantitative Data on Ligand Interactions
While comprehensive quantitative data on the binding affinities of SEC14L2 for all its ligands are not yet fully available in the literature, the following table summarizes the known interactions and provides context from related proteins where direct data for SEC14L2 is absent. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.
| Ligand | Protein | Binding Affinity (Kd) | Comments |
| α-Tocopherol | SEC14L2 | Data not explicitly found | SEC14L2 is known to have a high affinity for α-tocopherol.[1] |
| α-TTP (related protein) | High (relative affinity of 100%) | Serves as a reference for the high-affinity binding of tocopherols by this protein family.[7] | |
| Squalene | SEC14L2 | Data not explicitly found | Crystal structure confirms direct binding.[4] |
| 2,3-Oxidosqualene | SEC14L2 | Data not explicitly found | Crystal structure confirms direct binding.[4] |
| Phosphatidylinositol | SEC14L2 | Data not explicitly found | Functional assays demonstrate PI transfer activity.[6] |
Experimental Protocols
The study of SEC14L2 function relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
3.1. Recombinant SEC14L2 Expression and Purification
This protocol describes the expression of His-tagged SEC14L2 in E. coli and its purification using affinity chromatography.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding His-tagged SEC14L2.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged SEC14L2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE and quantify its concentration using a Bradford or BCA protein assay.
-
3.2. In Vitro Lipid Transfer Assay (Phosphatidylinositol Transfer)
This assay measures the ability of purified SEC14L2 to transfer radiolabeled phosphatidylinositol from donor to acceptor liposomes.
-
Preparation of Liposomes:
-
Prepare donor liposomes containing a mixture of phospholipids including radiolabeled [3H]phosphatidylinositol.
-
Prepare acceptor liposomes with a different lipid composition that can be separated from the donor liposomes.
-
-
Transfer Reaction:
-
Incubate the donor and acceptor liposomes with purified SEC14L2 in a reaction buffer (e.g., 20 mM HEPES pH 7.2, 100 mM KCl) at 37°C for various time points.
-
Stop the reaction by adding a stop solution or by rapid cooling on ice.
-
-
Separation and Quantification:
-
Separate the donor and acceptor liposomes using a suitable method (e.g., centrifugation, density gradient).
-
Quantify the amount of [3H]phosphatidylinositol transferred to the acceptor liposomes by scintillation counting.
-
Calculate the percentage of lipid transfer as a function of time and protein concentration.
-
3.3. Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to identify proteins that interact with SEC14L2 within a cellular context.
-
Cell Lysis:
-
Culture cells of interest to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to SEC14L2 or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding partners.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein(s).
-
Involvement in Signaling Pathways
SEC14L2 is not merely a passive lipid transporter but an active participant in cellular signaling. Its ability to modulate the availability of specific lipids allows it to influence the activity of key signaling cascades.
4.1. Wnt/Ca2+ Signaling Pathway
SEC14L2 functions as a GTPase protein to transduce signals in the non-canonical Wnt/Ca2+ pathway.[8] Upon Wnt ligand binding to the Frizzled receptor, SEC14L2 is recruited to the plasma membrane where it activates Phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of downstream effectors.[8]
Figure 1. Role of SEC14L2 in the Wnt/Ca2+ signaling pathway.
4.2. PI3K/Akt Signaling Pathway
SEC14L2 has been shown to interact with the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[2] This interaction can lead to the formation of an inactive heterodimer, thereby reducing the in vitro activity of PI3Kγ.[2] By sequestering PI3Kγ, SEC14L2 can negatively regulate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival. The lipid transfer activity of SEC14L2 may also influence this pathway by modulating the availability of phosphoinositide substrates for PI3K.
Figure 2. SEC14L2-mediated inhibition of the PI3K/Akt pathway.
4.3. Experimental Workflow for Studying SEC14L2-Protein Interactions
The following diagram outlines a typical workflow for investigating the interaction of SEC14L2 with a putative binding partner.
Figure 3. Workflow for validating SEC14L2 protein interactions.
Implications for Drug Development
The diverse roles of SEC14L2 in cellular physiology and its association with various diseases make it a compelling target for therapeutic intervention.
-
Cancer: Altered SEC14L2 expression has been observed in several cancers, including hepatocellular carcinoma, breast cancer, and non-small cell lung cancer.[9] Its role in cholesterol metabolism and cell signaling pathways that are often dysregulated in cancer suggests that targeting SEC14L2 could be a viable anti-cancer strategy.[9]
-
Infectious Diseases: SEC14L2 has been implicated in the replication of Hepatitis C virus (HCV), indicating its potential as a host factor target for antiviral therapies.[2]
Further research into the specific mechanisms by which SEC14L2 contributes to disease pathogenesis will be crucial for the development of targeted therapies. The experimental approaches outlined in this guide provide a framework for advancing our understanding of this multifaceted lipid transport protein.
Conclusion
SEC14L2 is a key player in the complex network of intracellular lipid transport, with far-reaching implications for cellular function and human health. Its ability to bind and transport a range of hydrophobic molecules places it at the crossroads of lipid metabolism and cellular signaling. A deeper understanding of its structure, function, and regulation will undoubtedly open new avenues for therapeutic intervention in a variety of diseases. The continued application of advanced biochemical and cell biological techniques will be essential to fully unravel the complexities of SEC14L2 and to harness its therapeutic potential.
References
- 1. Analysis of expression of vitamin E-binding proteins in H2O2 induced SK-N-SH neuronal cells supplemented with α-tocopherol and tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. Sec14 Like PITPs Couple Lipid Metabolism with Phosphoinositide Synthesis to Regulate Golgi Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling | eLife [elifesciences.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of the Human SEC14L2 Gene: A Technical Guide
Abstract
The human SEC14L2 gene, also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), encodes a versatile lipid-binding protein that plays a critical role in a variety of cellular processes. Initially identified for its functions in cholesterol biosynthesis and vitamin E transport, recent research has unveiled its involvement in complex signaling pathways, viral replication, and cancer progression. This technical guide provides a comprehensive overview of the discovery, characterization, and molecular functions of SEC14L2. It details its gene and protein structure, summarizes its roles in cholesterol metabolism and Wnt/Ca2+ signaling, and discusses its clinical relevance as a potential biomarker and therapeutic target in diseases such as cancer and hepatitis C. This document is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this multifaceted protein.
Introduction
The SEC14 protein family comprises a group of lipid-binding proteins characterized by a conserved SEC14 domain, which forms a hydrophobic pocket capable of binding and transferring various lipid molecules.[1][2] The human SEC14L2 gene encodes a key member of this family. It was independently discovered and characterized through different lines of research, leading to a variety of names. As "Supernatant Protein Factor" (SPF), it was identified as a cytosolic protein that stimulates the conversion of squalene to lanosterol, a crucial step in cholesterol biosynthesis.[3] Concurrently, it was identified as "Tocopherol-Associated Protein" (TAP) for its ability to bind alpha-tocopherol (vitamin E).[4] Subsequent research has integrated these findings and revealed a broader functional scope, implicating SEC14L2 in signal transduction, regulation of gene expression, and the life cycle of the Hepatitis C Virus (HCV).[4][5] Its dysregulation has been linked to several pathologies, most notably various forms of cancer, highlighting its potential as a target for therapeutic intervention.[6][7][8]
Gene and Protein Characteristics
The SEC14L2 gene is located on human chromosome 22 at band q12.2.[3] It encodes a cytosolic protein that is widely expressed across tissues, with particularly high levels observed in the liver, brain, prostate, and small intestine.[6][7] The protein's structure is crucial to its function, featuring distinct domains that facilitate lipid binding and protein-protein interactions.
Table 1: SEC14L2 Gene and Protein Identifiers
| Attribute | Identifier/Description | Source(s) |
| Gene Symbol | SEC14L2 | [9] |
| Aliases | SPF, TAP, TAP1, C22orf6, KIAA1186, KIAA1658 | [3][4][9] |
| Chromosomal Locus | 22q12.2 | [3] |
| NCBI Gene ID | 23541 | [5][10] |
| UniProtKB ID | O76054 | [4][9] |
| Protein Domains | CRAL-TRIO domain, GOLD domain | [4][11] |
| Subcellular Location | Cytosol, Nucleoplasm | [10][12] |
| PDB IDs | 1O6U, 1OLM, 4OMJ, 4OMK | [3] |
The core of the SEC14L2 protein is the SEC14 domain (also known as the CRAL-TRIO domain), which forms a deep hydrophobic pocket.[1] Structural analyses, including X-ray crystallography, have revealed that access to this pocket is controlled by a mobile helical substructure that acts as a "gate".[2][13][14] This gate can switch between open and closed conformations, regulating the binding and release of lipid ligands. The protein is primarily found in the cytoplasm, but its translocation to the nucleus has been observed in the presence of alpha-tocopherol, suggesting a role in nuclear signaling.[11]
Molecular Functions and Signaling Pathways
SEC14L2 is a multifunctional protein that participates in several distinct cellular processes, primarily through its ability to bind and transfer lipids.
Lipid Transport and Metabolism
SEC14L2 acts as a carrier protein, binding to a range of hydrophobic molecules to facilitate their transfer between cellular compartments.[4] Its ligands include vitamin E (alpha-tocopherol), squalene, and various phospholipids.[4][15]
Table 2: Ligand Binding Affinities of Human SEC14L2
| Ligand | Dissociation Constant (Kd) | Source(s) |
| Phosphatidylinositol | 216 nM | [16] |
| Gamma-tocopherol | 268 nM | [16] |
| Alpha-tocopherol | 615 nM | [16] |
A primary and well-characterized function of SEC14L2 is its role in cholesterol biosynthesis. It stimulates the activity of squalene monooxygenase, a rate-limiting enzyme in the pathway, by binding to its substrate, squalene, and enhancing its transfer to the enzyme.[3][4]
Wnt/Ca2+ Signaling Pathway
SEC14L2 is a key transducer in the non-canonical Wnt/Ca2+ signaling pathway.[17] In this context, it functions as a GTPase protein.[5][17] Upon binding of a Wnt ligand to its Frizzled receptor, SEC14L2 is recruited to the plasma membrane where it exchanges GDP for GTP. The activated SEC14L2-GTP then binds to and activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores.[17][18]
Role in Hepatitis C Virus (HCV) Replication
A significant breakthrough in HCV research was the discovery that SEC14L2 expression is a host factor that enables the replication of a broad range of clinical HCV isolates in cell culture.[19] Most HCV genotypes, apart from the lab-adapted JFH-1 strain, fail to replicate efficiently in standard human hepatoma cell lines. The expression of SEC14L2 in these cells restores their permissiveness to infection. The proposed mechanism involves SEC14L2 enhancing the protective effects of vitamin E against lipid peroxidation, thereby creating a more favorable intracellular environment for the HCV replication complex.[19]
Clinical Relevance and Role in Disease
Dysregulation of SEC14L2 expression is associated with several human diseases, particularly cancer. Its role appears to be highly context-dependent, acting as a tumor suppressor in some cancers and a promoter in others.
Table 3: Expression of SEC14L2 and Clinical Correlation in Cancers
| Cancer Type | Expression Change | Clinical Correlation/Role | Source(s) |
| Prostate Cancer | Decreased | Associated with aggressiveness, castration resistance, and poorer prognosis. Acts as a tumor suppressor. | [5][6][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Increased | Associated with poorer prognosis. Promotes tumor growth by regulating cholesterol uptake via SCARB1. | [8][20] |
| Breast Cancer | Variable | Expression correlates with Her2/neu status and cancer stage. May function as a tumor suppressor. | [5] |
| Hepatocellular Carcinoma | Decreased | Acts as a master regulator that inhibits cancer cell proliferation. | [5] |
Beyond cancer, a polymorphism in the SEC14L2 gene (rs737723) has been linked to an increased risk of primary open-angle glaucoma.[5]
Experimental Methodologies
The characterization of SEC14L2 has been achieved through a variety of molecular and cellular biology techniques. Below are representative protocols for key experiments.
Gene Identification via Functional Screening
The identification of SEC14L2 as an HCV host factor was accomplished through a functional screen using a cDNA library.
Protocol: cDNA Library Screening for HCV Host Factors
-
Cell Line: Use a human hepatoma cell line that is non-permissive to most HCV genotypes, such as Huh-7.5 cells.
-
Library Transduction: Transduce the cells with a pooled lentiviral human cDNA library at a low multiplicity of infection to ensure most cells receive a single cDNA.
-
Replicon Transfection: Transfect the transduced cell population with an HCV subgenomic replicon RNA that contains a selectable marker (e.g., neomycin resistance) but lacks cell culture-adaptive mutations.
-
Selection: Culture the cells in the presence of the selection agent (e.g., G418). Only cells expressing a host factor that enables replicon replication will survive.
-
Colony Isolation and Analysis: Isolate the resistant cell colonies. Extract genomic DNA and use PCR to amplify the integrated cDNA sequence.
-
Sequence Identification: Sequence the PCR products to identify the cDNA responsible for conferring resistance, leading to the identification of SEC14L2.[19]
References
- 1. Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. SEC14L2 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival [jcancer.org]
- 8. researchgate.net [researchgate.net]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. alliancegenome.org [alliancegenome.org]
- 11. uniprot.org [uniprot.org]
- 12. SEC14L2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. researchgate.net [researchgate.net]
- 14. The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cloning of novel human SEC14p-like proteins: ligand binding and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WikiGenes - SEC14L2 - SEC14-like 2 (S. cerevisiae) [wikigenes.org]
- 17. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling | eLife [elifesciences.org]
- 18. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SEC14L2 enables pan-genotype HCV replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between Supernatant Protein Factor (SPF) and Squalene Monooxygenase (SQLE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of cholesterol is a complex and tightly regulated metabolic pathway, critical for cellular function and implicated in numerous diseases. Squalene monooxygenase (SQLE), a rate-limiting enzyme in this pathway, represents a key control point and a target for therapeutic intervention. The activity of this membrane-bound enzyme is significantly influenced by the cytosolic protein, Supernatant Protein Factor (SPF), also known as SEC14L2. This technical guide provides a comprehensive overview of the interaction between SPF and SQLE, detailing the molecular mechanisms, experimental methodologies for its study, and the broader implications for signaling and drug development. Contrary to a classical stable protein-protein interaction, the primary role of SPF is to function as a lipid transfer protein, facilitating the delivery of the hydrophobic substrate, squalene, to SQLE embedded within the endoplasmic reticulum membrane.
Core Concepts of the SPF-SQLE Interaction
Supernatant Protein Factor (SPF) is a cytosolic protein that has been identified as a key accelerator of cholesterol biosynthesis.[1] It belongs to the SEC14-like family of lipid-binding proteins.[2][3][4] Its interaction with squalene monooxygenase is not characterized by a stable, direct binding affinity but rather by a functional enhancement of SQLE's catalytic activity. SPF achieves this by promoting the intermembrane transfer of squalene, thereby increasing its availability to the active site of SQLE.[1][5] This mechanism is crucial for overcoming the rate-limiting step of substrate accessibility for a membrane-integral enzyme.
Squalene monooxygenase (SQLE) is an endoplasmic reticulum (ER)-localized enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis.[6] The stability and activity of SQLE are subject to negative feedback regulation by cholesterol, which promotes its proteasomal degradation mediated by the E3 ubiquitin ligase MARCH6.[7] Conversely, the substrate squalene can bind to the N-terminal regulatory domain of SQLE, stabilizing the enzyme.[8][9]
Quantitative Data on the Functional Interaction
Direct quantitative data on the binding affinity (e.g., K_d) between SPF and SQLE is not prominently available in the literature, likely because their interaction is transient and centered around substrate transfer. However, the functional consequence of this interaction—the stimulation of SQLE activity—has been quantified in several studies.
| Parameter | Reported Value(s) | Experimental System | Reference(s) |
| Stimulation of SQLE Activity by SPF | 4- to 10-fold increase | Rat liver microsomes | [10] |
| 1.3-fold increase | McARH7777 hepatoma cells | [11] | |
| Stimulation of HMG-CoA Reductase by SPF | ~1.5-fold increase | Rat liver microsomes | [11] |
Signaling Pathways
The interaction between SPF and SQLE is embedded within the broader cholesterol biosynthesis pathway and is subject to regulation by upstream signaling events.
Cholesterol Biosynthesis Pathway
The following diagram illustrates the central role of the SPF-SQLE interaction in the cholesterol biosynthesis pathway.
Caption: Cholesterol biosynthesis pathway highlighting the role of SPF.
Regulation of SPF and SQLE
The activity and stability of both SPF and SQLE are dynamically regulated.
Caption: Regulatory mechanisms of SPF and SQLE.
Experimental Protocols
Investigating the functional interaction between SPF and SQLE requires a combination of techniques to assess both the substrate transfer and the resulting enzymatic activity. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Probe for In-Cell Interaction
This protocol is adapted for investigating the potential transient interaction between SPF and SQLE in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-SPF (bait), Anti-SQLE (for detection), and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with an isotype control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-SPF antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-SQLE antibody.
Caption: Co-Immunoprecipitation experimental workflow.
In Vitro Pull-Down Assay to Assess Direct Interaction
This assay can help determine if there is a direct, albeit potentially weak, interaction between purified recombinant SPF and SQLE.
Materials:
-
Purified recombinant GST-tagged SPF (bait) and untagged SQLE (prey)
-
Glutathione-agarose beads
-
Binding buffer (e.g., PBS with 0.5% Triton X-100)
-
Wash buffer
-
Elution buffer (e.g., containing reduced glutathione)
Protocol:
-
Bait Immobilization: Incubate GST-SPF with glutathione-agarose beads to immobilize the bait protein.
-
Washing: Wash the beads to remove unbound GST-SPF.
-
Binding: Incubate the immobilized bait with a solution containing purified SQLE.
-
Washing: Wash the beads extensively to remove non-interacting proteins.
-
Elution: Elute the GST-SPF and any bound proteins.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting for the presence of SQLE.
Caption: In Vitro Pull-Down Assay experimental workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR can be employed to measure the kinetics of the interaction in real-time, though the transient nature of the SPF-SQLE interaction may present challenges.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified SPF and SQLE
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Covalently immobilize one protein (e.g., SQLE) onto the sensor chip surface using amine coupling.
-
Analyte Injection: Inject a series of concentrations of the other protein (SPF) over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regeneration: Regenerate the sensor surface to remove bound analyte.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (k_a, k_d) and affinity (K_D).
Caption: Surface Plasmon Resonance experimental workflow.
Implications for Drug Development
The functional dependence of SQLE on SPF presents novel opportunities for therapeutic intervention in cholesterol-related disorders and cancers where the cholesterol biosynthesis pathway is upregulated.
-
Targeting the Interaction: Instead of directly inhibiting SQLE, small molecules could be developed to disrupt the functional interaction between SPF and SQLE, thereby reducing the efficiency of squalene delivery and cholesterol synthesis.
-
Modulating SPF Activity: Given that the activity of SPF is regulated by phosphorylation, targeting the kinases (PKA, PKC) responsible for its activation could indirectly modulate SQLE activity.
-
Combination Therapies: Co-administration of an SPF inhibitor with existing SQLE or HMG-CoA reductase inhibitors could offer a synergistic effect in lowering cholesterol levels.
Conclusion
The interaction between Supernatant Protein Factor and squalene monooxygenase is a pivotal, yet nuanced, aspect of cholesterol biosynthesis. Understanding that SPF primarily acts as a substrate chaperone for SQLE is crucial for accurately interpreting experimental data and for designing effective therapeutic strategies. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further explore this critical molecular relationship and its potential as a therapeutic target.
References
- 1. pnas.org [pnas.org]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Supernatant protein factor, which stimulates the conversion of squalene to lanosterol, is a cytosolic squalene transfer protein and enhances cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supernatant protein factor, which stimulates the conversion of squalene to lanosterol, is a cytosolic squalene transfer protein and enhances cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supernatant protein factor facilitates intermembrane transfer of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene monooxygenase: a journey to the heart of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 10. Role of supernatant protein factor and anionic phospholipid in squalene uptake and conversion by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supernatant protein factor stimulates HMG-CoA reductase in cell culture and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of SEC14L2 in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEC14L2, also known as Tocopherol-Associated Protein (TAP), is a member of the SEC14 protein family, characterized by a conserved SEC14 domain that typically binds to hydrophobic ligands such as lipids. In hepatocytes, SEC14L2 is implicated in crucial cellular processes including lipid metabolism, antioxidant defense, and the regulation of signaling pathways. Its role in various liver pathologies, including viral hepatitis and hepatocellular carcinoma, has brought its function and regulation into sharp focus for researchers and drug development professionals. A thorough understanding of the subcellular localization of SEC14L2 is paramount to elucidating its precise mechanisms of action and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular distribution of SEC14L2 in hepatocytes, detailed experimental protocols for its localization, and an exploration of its involvement in key signaling pathways.
Data Presentation: Quantitative and Qualitative Localization of SEC14L2
While SEC14L2 is broadly characterized as a cytosolic protein, a detailed quantitative breakdown of its distribution across various subcellular compartments in hepatocytes is an area of ongoing research. Proteomic analyses of liver tissue provide a general overview of the protein mass distribution within hepatocytes, which serves as a valuable context for understanding the potential localization of cytosolic proteins like SEC14L2.
Table 1: General Subcellular Proteome Mass Composition of an Average Hepatocyte [1]
| Subcellular Compartment | Percentage of Total Proteome Mass |
| Cytosol | 22% |
| Mitochondria | 23% |
| Endoplasmic Reticulum | 11% |
| Other (including Nucleus, Plasma Membrane, etc.) | 44% |
Qualitative data from immunofluorescence studies consistently show a diffuse cytoplasmic staining pattern for SEC14L2 in hepatocytes, supporting its primary localization in the cytosol. However, the potential for transient or context-dependent localization to other organelles, such as the endoplasmic reticulum or mitochondria, cannot be entirely excluded and warrants further investigation.
Experimental Protocols
Determining the subcellular localization of a protein requires robust and well-controlled experimental procedures. Below are detailed methodologies for two common and effective techniques used to study the subcellular distribution of SEC14L2 in hepatocytes.
Immunofluorescence Staining of SEC14L2 in Adherent Hepatocytes
This method allows for the visualization of SEC14L2 within the cellular architecture of hepatocytes.
Materials:
-
Primary antibody against SEC14L2
-
Fluorophore-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween 20)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Hepatocytes (primary or cell line, e.g., HepG2) cultured on coverslips
Procedure:
-
Cell Culture: Culture hepatocytes on sterile glass coverslips in a suitable culture medium until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-SEC14L2 antibody in blocking buffer to its optimal concentration and incubate the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The signal from the fluorophore conjugated to the secondary antibody will reveal the subcellular localization of SEC14L2.
Subcellular Fractionation of Hepatocytes by Differential Centrifugation
This biochemical technique separates cellular components based on their size and density, allowing for the quantification of SEC14L2 in different fractions by Western blotting.
Materials:
-
Hepatocyte cell pellet
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford assay or other protein quantification method
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SEC14L2
-
Secondary antibody conjugated to HRP
-
Antibodies against organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, Histone H3 for nucleus, GAPDH for cytosol)
Procedure:
-
Cell Lysis: Resuspend the hepatocyte pellet in ice-cold fractionation buffer and incubate on ice for 20 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including the endoplasmic reticulum), and the supernatant is the cytosolic fraction.
-
Protein Quantification: Resuspend each pellet in a suitable lysis buffer. Determine the protein concentration of each fraction using a Bradford assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each subcellular fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against SEC14L2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To validate the purity of the fractions, probe separate blots with antibodies against organelle-specific markers.
-
Quantify the band intensities to determine the relative abundance of SEC14L2 in each fraction.
-
Signaling Pathways and Experimental Workflows
SEC14L2 is increasingly recognized for its role in modulating key signaling pathways within hepatocytes. The following diagrams, generated using the DOT language, illustrate the experimental workflows and the signaling cascades where SEC14L2 is putatively involved.
Experimental Workflow for Determining Subcellular Localization
Putative Role of SEC14L2 in Wnt/β-catenin Signaling in Hepatocytes
The Wnt/β-catenin pathway is crucial for liver development, regeneration, and metabolic zonation. SEC14L2 has been suggested to act as a transducer of Wnt signals.
Potential Involvement of SEC14L2 in PI3K/Akt Signaling in Hepatocytes
The PI3K/Akt pathway is a key regulator of cell growth, survival, and metabolism in hepatocytes. SEC14L2 may influence this pathway, potentially through its lipid-binding properties or protein-protein interactions.
References
The Role of SEC14L2 in Hepatitis C Virus Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis C virus (HCV) infection remains a significant global health concern, and understanding the intricate host-virus interactions that govern its replication is paramount for the development of novel antiviral therapies. This technical guide provides a comprehensive overview of the crucial role of the host factor SEC14 Like Lipid Binding 2 (SEC14L2) in facilitating HCV replication. Initially identified as a key cellular protein absent in most hepatoma cell lines but present in primary hepatocytes, SEC14L2 has been demonstrated to be a pan-genotypic host factor essential for the efficient replication of clinical HCV isolates in cell culture. The primary mechanism of SEC14L2-mediated HCV replication enhancement is through its function as a lipid transfer protein, specifically by increasing the intracellular concentration of vitamin E (α-tocopherol). This leads to the protection of the viral replication complex from lipid peroxidation, creating a more stable environment for viral RNA synthesis. This guide will delve into the molecular mechanisms of SEC14L2 action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.
Introduction to SEC14L2
SEC14L2, also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), is a member of the SEC14 domain-containing family of lipid-binding proteins.[1] These proteins are characterized by a conserved SEC14 domain that forms a hydrophobic pocket capable of binding and transferring specific lipid ligands.[2] SEC14L2 is known to bind vitamin E and phospholipids, and it plays a role in cholesterol biosynthesis by stimulating squalene monooxygenase.[1] Its expression is abundant in the liver, which aligns with its significant role in the life cycle of the hepatotropic HCV.[3]
The Central Role of SEC14L2 in HCV Replication
The discovery that ectopic expression of SEC14L2 in otherwise non-permissive Huh-7.5 human hepatoma cells enables the robust replication of a wide range of HCV genotypes was a breakthrough in the field.[3] This finding highlighted that the lack of SEC14L2 is a major restriction factor for HCV replication in many cultured cell lines.
The Vitamin E-Dependent Mechanism
The predominant mechanism by which SEC14L2 promotes HCV replication is by enhancing the antioxidant effects of vitamin E.[2][3] The HCV replication complex, a membranous web derived from the endoplasmic reticulum, is rich in lipids and highly susceptible to lipid peroxidation. Oxidative stress and the resulting lipid peroxidation can damage the replication complex and inhibit viral RNA synthesis.
SEC14L2, through its lipid transfer activity, increases the local concentration of vitamin E at or near the replication complex.[3] Vitamin E, a potent lipid-soluble antioxidant, neutralizes lipid peroxyl radicals, thereby protecting the integrity of the replication machinery and promoting sustained HCV RNA replication.[3] This effect is particularly crucial for HCV genotypes that are more sensitive to lipid peroxidation.[3]
Potential Vitamin E-Independent Functions
While the vitamin E-dependent pathway is the most well-characterized, there are indications that SEC14L2 may have additional functions in promoting HCV replication.[2] As a lipid transfer protein, SEC14L2 could modulate the lipid composition of the replication complex microenvironment, potentially influencing its fluidity, curvature, and the recruitment of other host or viral factors. Its role in cholesterol homeostasis might also contribute to creating a favorable environment for viral replication, as cholesterol is a key component of the membranous web. However, direct evidence for a vitamin E-independent mechanism in the context of HCV replication is still an active area of research.
Quantitative Impact of SEC14L2 on HCV Replication
The expression of SEC14L2 has a profound and dose-dependent effect on HCV replication across multiple genotypes. The following tables summarize the quantitative data from key studies.
Table 1: Effect of SEC14L2 Expression on HCV Replicon Colony Formation
| HCV Genotype/Replicon | Cell Line | Condition | Colony Forming Units (CFU/µg RNA) | Fold Increase | Reference |
| 1a (H77) | Huh-7.5 | Empty Vector | <1 | >1000 | [3] |
| SEC14L2 | ~1 x 10^3 | ||||
| 1b (Con1) | Huh-7.5 | Empty Vector | <1 | >1000 | [3] |
| SEC14L2 | ~2 x 10^3 | ||||
| 2a (JFH-1) | Huh-7.5 | Empty Vector | ~1 x 10^3 | No significant change | [3][4] |
| SEC14L2 | ~1.2 x 10^3 | ||||
| 3a (S52) | Huh-7.5 | Empty Vector | <1 | >1000 | [3] |
| SEC14L2 | ~1.5 x 10^3 | ||||
| 4a (ED43) | Huh-7.5 | Empty Vector | <1 | >500 | [3] |
| SEC14L2 | ~5 x 10^2 | ||||
| 5a (SA13) | Huh-7.5 | Empty Vector | <1 | >500 | [3] |
| SEC14L2 | ~6 x 10^2 |
Table 2: Effect of SEC14L2 Expression on HCV RNA Levels
| HCV Genotype/Replicon | Cell Line | Condition | HCV RNA (IU/mL or copies/µg total RNA) | Fold Increase | Reference |
| 1a (H77) | Huh-7.5 | Empty Vector | Undetectable | >1000 | [3][5] |
| SEC14L2 | ~1 x 10^7 | ||||
| 1b (Con1) | Huh-7.5 | Empty Vector | Undetectable | >1000 | [3][5] |
| SEC14L2 | ~5 x 10^7 | ||||
| 2a (JFH-1) | Huh-7.5 | Empty Vector | ~1 x 10^8 | ~1-2 | [4] |
| SEC14L2 | ~1.5 x 10^8 | ||||
| 3a (Patient Serum) | Huh-7.5 | Empty Vector | Undetectable | >1000 | [3] |
| SEC14L2 | ~1 x 10^5 | ||||
| 1b (Patient Serum) | Huh-7.5 | Empty Vector | Undetectable | >1000 | [3] |
| SEC14L2 | ~5 x 10^4 |
Visualizing the Role of SEC14L2
Signaling and Interaction Pathway
The following diagram illustrates the proposed mechanism of action for SEC14L2 in promoting HCV replication, primarily through the vitamin E-dependent antioxidant pathway and its potential influence on the lipid environment of the replication complex.
Caption: SEC14L2's role in HCV replication.
Experimental Workflow: Identifying SEC14L2 as a Host Factor
This diagram outlines the cDNA library screening approach that led to the identification of SEC14L2 as a critical host factor for HCV replication.
Caption: Workflow for identifying SEC14L2.
Detailed Experimental Protocols
Lentiviral Transduction of SEC14L2 into Huh-7.5 Cells
Objective: To generate a stable Huh-7.5 cell line expressing human SEC14L2.
Materials:
-
Huh-7.5 cells
-
Lentiviral vector encoding human SEC14L2 (e.g., pLVX-SEC14L2-IRES-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Puromycin
-
Polybrene
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the SEC14L2 lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).
-
-
Transduction of Huh-7.5 Cells:
-
Seed Huh-7.5 cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, replace the medium with fresh DMEM containing polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at the desired MOI.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete DMEM.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-2 µg/mL for Huh-7.5 cells).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 1-2 weeks until non-transduced control cells are completely eliminated.
-
Expand the resulting pool of puromycin-resistant, SEC14L2-expressing cells.
-
Confirm SEC14L2 expression by Western blot or qRT-PCR.
-
HCV Replicon Assay
Objective: To quantify the effect of SEC14L2 on HCV RNA replication using a subgenomic replicon system.
Materials:
-
SEC14L2-expressing Huh-7.5 cells and control (empty vector) cells
-
In vitro transcribed HCV subgenomic replicon RNA (e.g., containing a neomycin phosphotransferase or luciferase reporter gene)
-
Electroporator and cuvettes
-
Opti-MEM I Reduced Serum Medium
-
G418 (for stable selection) or Luciferase assay system (for transient replication)
-
Crystal violet solution
Procedure:
-
RNA Transfection by Electroporation:
-
Harvest logarithmically growing SEC14L2-expressing and control Huh-7.5 cells.
-
Wash the cells twice with ice-cold, serum-free DMEM.
-
Resuspend the cells in Opti-MEM at a concentration of 1 x 10^7 cells/mL.
-
Mix 400 µL of the cell suspension with 10 µg of HCV replicon RNA in a 0.4 cm gap electroporation cuvette.
-
Deliver a single electrical pulse (e.g., 270 V, 950 µF, and 100 Ω).
-
Immediately transfer the electroporated cells to a 10 cm dish containing pre-warmed complete DMEM.
-
-
Colony Formation Assay (Stable Replication):
-
24 hours post-electroporation, replace the medium with complete DMEM containing G418 (typically 0.5-1 mg/mL).
-
Continue selection for 3-4 weeks, replacing the medium with fresh G418-containing medium every 3-4 days.
-
After 3-4 weeks, wash the plates with PBS, fix the cells with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of visible colonies.
-
-
Luciferase Reporter Assay (Transient Replication):
-
Following electroporation, seed the cells in a 96-well plate.
-
At various time points post-transfection (e.g., 4, 24, 48, 72 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Normalize the luciferase activity at later time points to the 4-hour time point to account for transfection efficiency.
-
Quantitative RT-PCR (qRT-PCR) for HCV RNA
Objective: To quantify the levels of HCV RNA in cells or culture supernatant.
Materials:
-
Total RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
HCV-specific primers and probe (targeting the 5' UTR)
-
Housekeeping gene primers and probe (e.g., GAPDH) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Isolate total RNA from HCV-infected cells or viral RNA from culture supernatant using a suitable RNA extraction kit according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or an HCV-specific reverse primer.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, HCV-specific primers and probe, and nuclease-free water.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling program.
-
Include a standard curve of known concentrations of an HCV RNA transcript to determine the absolute copy number or use the ΔΔCt method for relative quantification, normalizing to a housekeeping gene.
-
Conclusion and Future Directions
SEC14L2 has been unequivocally identified as a critical host factor for the replication of a broad range of HCV genotypes in cell culture. Its primary mechanism of action involves enhancing the antioxidant capacity of the cell through the delivery of vitamin E to the viral replication complex, thereby protecting it from lipid peroxidation. This technical guide has provided a detailed overview of the role of SEC14L2, including quantitative data on its impact, detailed experimental protocols for its study, and visual representations of its mechanism and the workflow for its discovery.
Future research should focus on further elucidating the potential vitamin E-independent roles of SEC14L2 in HCV replication. Investigating its precise impact on the lipid composition of the replication microenvironment and its interplay with other host lipid metabolism pathways will be crucial. Furthermore, exploring the potential of targeting the SEC14L2-vitamin E axis as a host-directed antiviral strategy warrants further investigation. A deeper understanding of the multifaceted role of SEC14L2 will undoubtedly open new avenues for the development of novel and effective therapies against HCV.
References
- 1. SEC14L2 - Wikipedia [en.wikipedia.org]
- 2. Role of SEC14-like phosphatidylinositol transfer proteins in membrane identity and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEC14L2 enables pan-genotype HCV replication in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SEC14L2, a lipid-binding protein, regulates HCV replication in culture with inter- and intra-genotype variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SEC14L2 Expression Patterns in Different Cancer Types: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEC14L2, also known as Tocopherol-Associated Protein (TAP), is a cytosolic lipid-binding protein that has garnered significant attention in cancer research due to its diverse and often contradictory roles in tumorigenesis.[1] Depending on the cancer type, SEC14L2 can function as either a tumor suppressor or an oncogene, making its expression patterns and associated signaling pathways a critical area of investigation for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of SEC14L2 expression in various cancers, detailed experimental protocols for its detection, and an exploration of the signaling pathways it modulates.
Data Presentation: Quantitative SEC14L2 Expression in Cancer
The expression of SEC14L2 varies significantly across different cancer types. The following tables summarize the quantitative data on SEC14L2 mRNA and protein expression levels in several cancers, compiled from multiple studies and databases.
Table 1: SEC14L2 mRNA Expression in Various Cancer Types (TCGA Data)
| Cancer Type | Expression Level in Tumor vs. Normal | Prognostic Significance of High Expression |
| Breast Cancer (BRCA) | Downregulated[2][3][4] | Favorable[5] |
| Prostate Cancer (PRAD) | Downregulated in Castration-Resistant Prostate Cancer (CRPC)[6][7] | Favorable[8][9] |
| Hepatocellular Carcinoma (LIHC) | Downregulated[10][11] | Favorable[10] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated[12][13][14] | Unfavorable[12][13] |
| Oral Squamous Cell Carcinoma (OSCC) / Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated[1][15] | Unfavorable[1][15] |
| Thyroid Cancer | High Expression[2] | Data Not Available |
| Colorectal Cancer | Moderate Expression[2] | Data Not Available |
| Ovarian Cancer | Moderate Expression[2] | Data Not Available |
| Skin Cancer | Moderate Expression[2] | Data Not Available |
| Stomach Cancer | Moderate Expression[2] | Data Not Available |
| Urothelial Cancer | Moderate Expression[2] | Data Not Available |
| Renal Cancer | Weak or Negative Staining[2] | Data Not Available |
Table 2: SEC14L2 Protein Expression (Immunohistochemistry) in Various Cancer Types
| Cancer Type | Staining Intensity in Tumor Tissue |
| Breast Cancer | 57% of invasive carcinomas show no or markedly reduced expression; this increases to 80% in high-grade carcinomas.[2][3] |
| Prostate Cancer | High expression in benign tissue, downregulated in carcinoma.[2] |
| Liver Cancer | High expression in benign tissue, weakly stained or negative in hepatocellular carcinoma.[2][10] |
| Lung Cancer | Weak to moderate cytoplasmic staining.[2] |
| Thyroid Cancer | Strong positivity.[2] |
| Colorectal Cancer | Weak to moderate cytoplasmic staining, with some cases showing strong positivity.[2] |
| Ovarian Cancer | Weak to moderate cytoplasmic staining, with some cases showing strong positivity.[2] |
| Skin Cancer | Weak to moderate cytoplasmic staining, with some cases showing strong positivity.[2] |
| Stomach Cancer | Weak to moderate cytoplasmic staining, with some cases showing strong positivity.[2] |
| Urothelial Cancer | Weak to moderate cytoplasmic staining, with some cases showing strong positivity.[2] |
| Renal Cancer | Weakly stained or negative.[2] |
Experimental Protocols
Accurate and reproducible measurement of SEC14L2 expression is paramount for research and clinical applications. This section provides detailed methodologies for the key experiments used to quantify SEC14L2 at the mRNA and protein levels.
Immunohistochemistry (IHC) for SEC14L2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline for the immunohistochemical staining of SEC14L2 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.[16][17]
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally, rinse in distilled water.[5]
2. Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a citrate buffer (10 mM Sodium Citrate, pH 6.0).
-
Heat the buffer with the slides to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[4]
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with phosphate-buffered saline (PBS) three times for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary anti-SEC14L2 antibody in the blocking solution to its optimal concentration (as determined by titration).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
7. Chromogen and Counterstaining:
-
Rinse slides with PBS three times for 5 minutes each.
-
Develop the color with a diaminobenzidine (DAB) solution until the desired stain intensity is reached.
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
8. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
Quantitative Real-Time PCR (qRT-PCR) for SEC14L2 mRNA Expression
This protocol outlines the steps for quantifying SEC14L2 mRNA levels from total RNA.[18][19]
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
The reaction typically involves incubating the RNA and primers at 65°C for 5 minutes, followed by the addition of the reverse transcriptase and dNTPs and incubation at 42-50°C for 50-60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
3. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
7 µL of nuclease-free water
-
-
Use primers specific for SEC14L2 and a reference gene (e.g., GAPDH, ACTB) for normalization.
4. qPCR Cycling Conditions:
-
Perform the qPCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for SEC14L2 and the reference gene in each sample.
-
Calculate the relative expression of SEC14L2 using the ΔΔCt method.
Western Blotting for SEC14L2 Protein Expression
This protocol provides a general procedure for the detection and quantification of SEC14L2 protein in cell or tissue lysates.[9][20]
1. Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
2. SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
The transfer is typically performed at 100 V for 1-2 hours or overnight at 30 V at 4°C.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Antibody Incubation:
-
Incubate the membrane with the primary anti-SEC14L2 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
7. Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the SEC14L2 band intensity to that of a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Molecular Mechanisms
SEC14L2's role in cancer is dictated by its involvement in various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
SEC14L2 in Non-Small Cell Lung Cancer (NSCLC): Cholesterol Metabolism
In NSCLC, SEC14L2 is upregulated and promotes tumor development by regulating cholesterol transport. It interacts with and upregulates the expression of Scavenger Receptor Class B Member 1 (SCARB1), a key protein involved in cholesterol uptake. This leads to increased intracellular cholesterol, which supports cancer cell proliferation and migration.[12][13][14]
SEC14L2 and the PI3K/AKT Signaling Pathway
Several studies have implicated SEC14L2 in the regulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical pathway frequently dysregulated in cancer.[1] In some contexts, reduced SEC14L2 expression may lead to the activation of the PI3K/AKT pathway, thereby promoting cell survival and proliferation. SEC14L2 is known to bind phosphatidylinositol, a key lipid in this pathway.
Experimental Workflow for Investigating SEC14L2 Function
The following diagram illustrates a typical experimental workflow to investigate the functional role of SEC14L2 in a specific cancer type.
Conclusion and Future Directions
The expression and function of SEC14L2 in cancer are highly context-dependent, highlighting the complexity of its role in tumorigenesis. While it acts as a tumor suppressor in breast, prostate, and liver cancers, it appears to be an oncogene in non-small cell lung cancer and oral squamous cell carcinoma. This dual functionality underscores the importance of detailed, cancer-specific investigations.
For drug development professionals, the differential expression of SEC14L2 presents both opportunities and challenges. Targeting SEC14L2 directly may be a viable strategy in cancers where it is upregulated and promotes tumor growth. Conversely, developing therapies to restore SEC14L2 expression or function could be beneficial in cancers where it is lost.
Future research should focus on elucidating the precise molecular mechanisms that govern the switch between SEC14L2's tumor-suppressive and oncogenic roles. A deeper understanding of its interacting partners and the signaling pathways it modulates in different cellular contexts will be crucial for the successful translation of these findings into novel and effective cancer therapies.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Expression of SEC14L2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. [PDF] SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 | Semantic Scholar [semanticscholar.org]
- 4. nordicbiosite.com [nordicbiosite.com]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 6. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 13. Expression of SEC14L2 in cancer - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 14. researchgate.net [researchgate.net]
- 15. Increased SEC14L2 expression is associated with clinicopathological features and worse prognosis in oral squamous cell carcinoma | springermedicine.com [springermedicine.com]
- 16. addgene.org [addgene.org]
- 17. Real-time PCR | Functional genomics II [ebi.ac.uk]
- 18. Scavenger receptor class B member 1 promotes lung cancer growth and metastasis through enhanced twist family BHLH transcription factor 1 signaling in vitro and in vivo: Exploration of RPPNs as a therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pan-Cancer Analysis for Studying Cancer Stage using Protein Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of SepF in Bacterial Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial cell division is a meticulously orchestrated process, culminating in the formation of a septum that divides the parent cell into two identical daughters. Central to this process is the formation of the Z-ring, a dynamic polymer of the FtsZ protein, at the prospective division site. The stability and proper placement of the Z-ring are critical, requiring a host of accessory proteins. Among these, SepF has emerged as a key player, particularly in Gram-positive bacteria, cyanobacteria, and archaea. This technical guide provides an in-depth exploration of the multifaceted role of SepF, detailing its function as a membrane anchor for the Z-ring, its interaction with FtsZ, and its influence on the architecture of the division septum. We present quantitative data on these interactions, detailed methodologies for key experimental approaches, and visual representations of the underlying molecular mechanisms, highlighting SepF as a potential target for novel antimicrobial drug development.
Introduction
The escalating threat of antibiotic resistance necessitates the identification of novel bacterial targets for therapeutic intervention. The bacterial cell division machinery, being essential for proliferation, presents a promising avenue for drug discovery. The divisome, a complex assembly of proteins that mediates cytokinesis, is initiated by the polymerization of the tubulin homolog FtsZ into a ring-like structure at mid-cell.[1][2] The Z-ring acts as a scaffold for the recruitment of other division proteins.[1][2] SepF is a crucial component of this machinery, first identified in Bacillus subtilis as a protein required for the proper development of the division septum.[1][2] Subsequent research has elucidated its widespread importance and multifaceted functions across various bacterial and archaeal species.[3][4][5]
This guide synthesizes the current understanding of SepF's role in bacterial cell division, with a focus on its molecular interactions, structural organization, and the experimental approaches used to elucidate its function.
Core Functions of SepF
SepF performs two primary, interconnected roles in bacterial cell division: anchoring the FtsZ ring to the cytoplasmic membrane and promoting the bundling and stability of FtsZ polymers.
Membrane Anchor for the Z-Ring
A critical function of SepF is to tether the FtsZ ring to the cell membrane.[3][6] This is mediated by an amphipathic helix located at the N-terminus of the SepF protein.[6] This helix inserts into the lipid bilayer, effectively anchoring the entire SepF-FtsZ complex. In some bacteria, such as Bacillus subtilis, SepF's role as a membrane anchor is partially redundant with another protein, FtsA. However, in organisms lacking FtsA, such as Corynebacterium glutamicum and mycobacteria, SepF is essential for cell division.[6][7]
Modulation of FtsZ Polymerization and Bundling
SepF directly interacts with FtsZ and influences its polymerization dynamics. In vitro studies have demonstrated that SepF promotes the assembly of FtsZ into polymers, enhances their bundling into thicker filaments, and increases their stability.[5][8] This bundling activity is thought to be crucial for generating the constrictive force required for septation and for ensuring the formation of a properly structured septum.[5] In the absence of SepF, septa are often formed slowly and with abnormal morphology.[1][2]
Quantitative Data
The interaction between SepF and FtsZ, and the functional consequences thereof, have been quantified using various biophysical and cellular assays.
Table 1: In Vitro Effects of SepF on FtsZ Polymerization
| Parameter | Condition | Organism | Method | Result | Reference |
| FtsZ Polymerization | + SepF | Bacillus subtilis | Light Scattering | Concentration-dependent increase in light scattering signal, indicating enhanced polymerization. | [8] |
| + 3 µM SepF | Bacillus subtilis | Light Scattering | 78 ± 6% increase in light scattering signal compared to FtsZ alone. | [8] | |
| FtsZ Sedimentation | + SepF | Bacillus subtilis | Sedimentation Assay | Concentration-dependent increase in the amount of sedimented FtsZ polymers. | [8] |
| + 6 µM SepF | Bacillus subtilis | Sedimentation Assay | ~72% increase in polymerized FtsZ mass. | [8] | |
| Critical Concentration for FtsZ Assembly | - SepF | Bacillus subtilis | Sedimentation Assay | 1.1 ± 0.12 µM | [8] |
| + 3 µM SepF | Bacillus subtilis | Sedimentation Assay | 0.4 ± 0.11 µM | [8] |
Table 2: Biophysical Characterization of SepF Interactions
| Interacting Molecules | Organism | Method | Affinity (K_d) / Binding Response | Reference |
| SepF and FtsZ_CTD (C-terminal domain) | Corynebacterium glutamicum | Surface Plasmon Resonance (SPR) | Strong binding observed. Mutation of key residues in SepF (F131A or K125E/F131A) abolishes binding. | [1] |
| SepF N-terminal peptide and Lipid Vesicles (SUVs) | Methanobrevibacter smithii | Tryptophan Fluorescence Titration | 43 ± 0.2 µmol L⁻¹ | [4] |
Table 3: Phenotypic Effects of sepF Deletion
| Parameter | Strain | Organism | Method | Measurement | Reference |
| Cell Length | Wild-type (SC19) | Streptococcus suis | Transmission Electron Microscopy | 1.284 ± 0.01958 µm | |
| ΔsepF | Streptococcus suis | Transmission Electron Microscopy | 1.378 ± 0.03032 µm | ||
| Cell Width | Wild-type (SC19) | Streptococcus suis | Transmission Electron Microscopy | No significant difference | |
| ΔsepF | Streptococcus suis | Transmission Electron Microscopy | No significant difference | ||
| Chain Length | Wild-type (SC19) | Streptococcus suis | Light Microscopy | 82% of cells in chains of < 5 | |
| ΔsepF | Streptococcus suis | Light Microscopy | 49% of cells in chains of > 10 |
Signaling Pathways and Molecular Interactions
While SepF is not part of a classical signaling cascade, its interactions with FtsZ and the cell membrane are central to the spatiotemporal regulation of cell division. The following diagrams illustrate these key relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. SepF is the FtsZ anchor in archaea, with features of an ancestral cell division system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. SepF Increases the Assembly and Bundling of FtsZ Polymers and Stabilizes FtsZ Protofilaments by Binding along Its Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SepF Polymerization and Ring Formation In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro polymerization and ring formation of the bacterial cell division protein SepF. SepF is a crucial component of the divisome in many Gram-positive bacteria, cyanobacteria, and archaea, playing a key role in anchoring the FtsZ-ring (Z-ring) to the cell membrane and influencing septum formation.[1][2][3][4] Understanding the molecular mechanisms of SepF assembly is critical for developing novel antimicrobial strategies targeting bacterial cell division.
Core Concepts of SepF Function
SepF is a multifunctional protein that contributes to bacterial cytokinesis through several key activities:
-
FtsZ Interaction: SepF directly interacts with the C-terminal tail of FtsZ, the tubulin homolog that forms the foundational Z-ring at the division site.[5][6]
-
Membrane Anchoring: It tethers FtsZ polymers to the cytoplasmic membrane via an N-terminal amphipathic helix.[1][2][7] This function is analogous to that of FtsA in many bacteria.[1][2]
-
Polymerization and Ring Formation: SepF self-assembles into higher-order structures, including filaments and rings, both in vitro and likely at the division septum in vivo.[2][8]
-
Modulation of FtsZ Assembly: In vitro, SepF promotes the assembly and bundling of FtsZ protofilaments, enhances their stability, and can suppress FtsZ's GTPase activity.[5][6]
SepF Polymerization Dynamics
The polymerization of SepF is a fundamental characteristic that underpins its function. The process begins with the formation of dimers, which serve as the basic building blocks for larger assemblies.[1][2] These dimers then interact to form filaments, which can further assemble into the characteristic ring structures observed in vitro.[2][9] The C-terminal globular domain of SepF is sufficient for both FtsZ binding and ring formation.[1][2]
The propensity of SepF to form curved polymers is a conserved feature. It is hypothesized that these curved SepF polymers act as a scaffold or clamp at the leading edge of the growing septum, thereby controlling the thickness of the new cell wall.[9][10][11]
In Vitro Visualization of SepF Rings
The ability of purified SepF to form large, regular ring structures is well-documented and has been visualized using multiple high-resolution microscopy techniques.
-
Transmission Electron Microscopy (TEM): Negative staining with uranyl acetate has been widely used to show that SepF from various bacterial species polymerizes into distinct rings.[8]
-
Atomic Force Microscopy (AFM): AFM studies performed under more physiological conditions have confirmed that Bacillus subtilis SepF forms rings, corroborating the findings from TEM.[8]
These in vitro studies have revealed that the diameter of SepF rings varies between species, and intriguingly, this diameter correlates with the septal thickness of the respective bacterium.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of SepF polymerization and its effects on FtsZ assembly.
Table 1: Dimensions of In Vitro Assembled SepF Rings from Various Bacterial Species
| Bacterial Species | Average Ring Diameter (nm) | Method | Reference |
| Bacillus subtilis | 41 | AFM | [8] |
| Bacillus subtilis | ~50 | TEM | [9] |
| Bacillus cereus | 41.4 (± 4.8) | TEM | [10] |
| Bacillus megaterium | 43.1 (± 5.5) | TEM | [10] |
| Clostridium perfringens | 34.6 (± 4.4) | TEM | [10] |
| Mycobacterium tuberculosis | 19.3 (± 2.5) | TEM | [10] |
| Streptococcus pneumoniae | 35.2 (± 4.2) | TEM | [10] |
Table 2: In Vitro Effects of B. subtilis SepF on FtsZ Polymerization
| Parameter | Observation | Method | Reference |
| FtsZ Polymerization | Concentration-dependent increase in light scattering signal (e.g., 78 ± 6% increase with 3 µM SepF) | 90° Light Scattering | [5] |
| Critical Concentration | Decreased the critical concentration for FtsZ assembly | Sedimentation Assay | [5][6] |
| Polymer Stability | Prevented dilution-induced disassembly of FtsZ protofilaments | Light Scattering | [5][6] |
| GTPase Activity | Suppressed the GTPase activity of FtsZ | GTP Hydrolysis Assay | [5][6] |
| FtsZ Bundling | Induced the formation of thick bundles of FtsZ protofilaments | TEM, Fluorescence Microscopy | [5][6] |
Signaling and Functional Pathways
The interplay between SepF, FtsZ, and the cell membrane is central to the initiation of bacterial cell division.
References
- 1. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Minimization of the Bacillus subtilis divisome suggests FtsZ and SepF can form an active Z-ring, and reveals the amino acid transporter BraB as a new cell division influencing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SepF Increases the Assembly and Bundling of FtsZ Polymers and Stabilizes FtsZ Protofilaments by Binding along Its Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SepF increases the assembly and bundling of FtsZ polymers and stabilizes FtsZ protofilaments by binding along its length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Tethering of SepF, a Membrane Anchor for the Mycobacterium tuberculosis Z-ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
The Conditional Essentiality of SepF for Viability in Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SepF, a conserved protein in Gram-positive bacteria, plays a crucial role in cell division by acting as a membrane anchor for the FtsZ ring, a fundamental component of the bacterial cytokinesis machinery. This in-depth technical guide explores the essentiality of SepF for the viability of various Gram-positive bacteria. Through a comprehensive review of the current literature, this document demonstrates that the essentiality of SepF is not absolute but is often conditional, depending on the genetic context and the presence of other functionally redundant proteins. This guide provides a detailed analysis of SepF's role in key species such as Bacillus subtilis, Corynebacterium glutamicum, Staphylococcus aureus, and Enterococcus faecalis. Furthermore, it offers detailed experimental protocols for key investigative techniques and presents quantitative data in a clear, comparative format, making it a valuable resource for researchers in the field and professionals involved in the development of novel antimicrobial agents targeting bacterial cell division.
Introduction to SepF and Its Role in Bacterial Cell Division
Bacterial cell division is a meticulously orchestrated process that ensures the faithful segregation of genetic material and the formation of two viable daughter cells. A key player in this process is the tubulin homolog, FtsZ, which polymerizes at the mid-cell to form the Z-ring. This dynamic structure serves as a scaffold for the assembly of the divisome, a complex machinery of proteins responsible for septal peptidoglycan synthesis and cell constriction.
SepF is a protein widely conserved in Gram-positive bacteria, cyanobacteria, and archaea that plays a pivotal role in the spatial and temporal regulation of Z-ring formation.[1][2] Its primary function is to anchor the FtsZ polymers to the cytoplasmic membrane, a critical step for the generation of a productive constriction force.[1] SepF achieves this through an N-terminal amphipathic helix that inserts into the lipid bilayer and a C-terminal domain that interacts directly with FtsZ.[1] In vitro studies have shown that SepF can polymerize into rings and bundles, which are thought to help organize and stabilize the FtsZ filaments.[1]
The essentiality of SepF for bacterial viability is a subject of considerable interest, particularly in the context of identifying novel drug targets. As will be detailed in this guide, the answer to whether SepF is essential is not a simple yes or no. It varies significantly across different species and is often dependent on the presence of other proteins with overlapping functions, most notably FtsA, another Z-ring-associated protein with membrane-anchoring capabilities.
The Essentiality of SepF in Key Gram-Positive Bacteria
The following sections summarize the current understanding of SepF's essentiality in several key Gram-positive bacteria, supported by quantitative data where available.
Bacillus subtilis: A Model of Conditional Essentiality
In the well-studied model organism Bacillus subtilis, SepF is not essential for viability under standard laboratory conditions.[2] However, a sepF deletion mutant exhibits a distinct cell division phenotype, characterized by slower and morphologically abnormal septum formation.[2]
The conditional essentiality of SepF in B. subtilis is most evident in the context of its genetic interaction with ftsA. While single knockouts of either sepF or ftsA are viable, a double knockout of both genes is lethal.[1] This synthetic lethal relationship strongly suggests that SepF and FtsA have partially redundant functions in anchoring the Z-ring to the membrane.
| Genotype | Viability | Phenotype | Reference |
| Wild-type | Viable | Normal cell division | [2] |
| ΔsepF | Viable | Slow and abnormal septum formation | [2] |
| ΔftsA | Viable | Mild cell division defects | [1] |
| ΔsepF ΔftsA | Non-viable | Lethal | [1] |
Corynebacterium glutamicum: An Essential Component of the Divisome
In contrast to B. subtilis, SepF is considered an essential protein for the viability of Corynebacterium glutamicum, an industrially important Gram-positive bacterium.[3] In this organism, which naturally lacks an FtsA homolog, SepF appears to be the primary anchor for the Z-ring. Depletion of SepF in C. glutamicum leads to a severe block in cell division and ultimately cell death.
| Condition | Effect on Viability | Phenotype | Reference |
| SepF depletion | Non-viable | Inhibition of cell division, cell lysis | [4][5] |
Staphylococcus aureus: A Potential Drug Target
In the major human pathogen Staphylococcus aureus, a homolog of SepF has been identified (SAOUHSC_01154).[1] While its precise essentiality for viability is still under active investigation, studies have shown that it interacts with other key cell division proteins, including FtsZ and EzrA.[2][4] Given that many components of the staphylococcal divisome are essential, the SepF homolog represents a potential target for novel anti-staphylococcal drugs. However, one study has suggested that SepF is nonessential in S. aureus.[6] Further quantitative studies on conditional knockouts are required to definitively determine its essentiality.
| Strain | Gene | Essentiality Status | Method | Reference |
| NCTC 8325 | sepF (SAOUHSC_01154) | Inferred from homology | UniProt | [1] |
| Various | sepF | Nonessential | Unpublished data mentioned in a publication | [6] |
Enterococcus faecalis: A Role in Biofilm Formation
In the opportunistic pathogen Enterococcus faecalis, a SepF homolog (OG1RF_10732) has been identified and linked to biofilm formation. A transposon mutant in the sepF gene was found to be underrepresented in biofilm assays, suggesting that while it may not be strictly essential for planktonic growth, it plays a significant role in the development of robust biofilms, a key virulence factor for this organism. Further investigation is needed to determine its absolute essentiality for viability.
| Condition | Effect | Method | Reference |
| Transposon insertion in sepF homolog | Underrepresented in biofilm formation | Transposon sequencing (TnSeq) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and essentiality of SepF.
Construction of a Conditional Knockout of sepF in Bacillus subtilis
This protocol describes the creation of a strain where the expression of sepF is under the control of an inducible promoter, allowing for the study of the effects of SepF depletion.
Materials:
-
B. subtilis wild-type strain (e.g., 168)
-
Integration plasmid with an inducible promoter (e.g., pDR111 with the Pxyl promoter)
-
Antibiotic resistance cassettes (e.g., erythromycin and spectinomycin)
-
Primers for amplifying regions flanking the sepF gene and the inducible promoter cassette
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
Competent B. subtilis cells
-
LB medium and agar plates with appropriate antibiotics and inducer (e.g., xylose)
Procedure:
-
Construct the integration vector: a. Amplify the upstream and downstream regions of the sepF gene from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the amplified flanking regions into the integration plasmid on either side of the inducible promoter (Pxyl) and a selectable marker (e.g., spectinomycin resistance gene). c. The final construct should have the structure: upstream flank - Pxyl - sepF - spectinomycin resistance - downstream flank.
-
Transform E. coli: a. Transform the ligation mixture into competent E. coli cells. b. Select for transformants on LB agar plates containing the appropriate antibiotic for the plasmid backbone. c. Verify the correct plasmid construction by restriction digestion and sequencing.
-
Transform B. subtilis: a. Linearize the constructed plasmid. b. Transform the linearized plasmid into competent B. subtilis cells. c. Select for transformants on LB agar plates containing spectinomycin. Successful double-crossover homologous recombination will replace the native sepF locus with the inducible cassette.
-
Verify the conditional knockout strain: a. Confirm the correct integration of the cassette by PCR using primers flanking the sepF locus. b. Grow the conditional mutant in the presence and absence of the inducer (xylose). c. Monitor cell growth (e.g., by measuring OD600) and cell morphology (by microscopy) to confirm the conditional essentiality of sepF.
Caption: Workflow for constructing a conditional knockout of the sepF gene.
Immunofluorescence Microscopy for FtsZ and SepF Localization
This protocol allows for the visualization of the subcellular localization of FtsZ and SepF to determine their co-localization at the division septum.
Materials:
-
B. subtilis or S. aureus cells expressing SepF-GFP or with antibodies available for both proteins.
-
Poly-L-lysine coated slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., lysozyme for B. subtilis, lysostaphin for S. aureus)
-
Blocking solution (e.g., PBS with 2% BSA)
-
Primary antibodies (anti-FtsZ and anti-SepF, if not using a fluorescently tagged protein)
-
Fluorescently labeled secondary antibodies
-
DAPI for staining the nucleoid
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Fixation: a. Grow bacterial cells to mid-exponential phase. b. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. c. Wash the cells with PBS.
-
Permeabilization: a. Resuspend the cells in a buffer containing the appropriate cell wall-degrading enzyme (lysozyme or lysostaphin). b. Incubate for a time sufficient to allow antibody penetration without complete cell lysis. c. Wash the cells with PBS.
-
Immunostaining: a. Adhere the permeabilized cells to a poly-L-lysine coated slide. b. Block non-specific binding sites with blocking solution for 30 minutes. c. Incubate with primary antibodies (e.g., rabbit anti-FtsZ and mouse anti-SepF) for 1 hour. d. Wash three times with PBS. e. Incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit-Alexa Fluor 488 and anti-mouse-Alexa Fluor 594) for 1 hour in the dark. f. Wash three times with PBS.
-
Mounting and Imaging: a. Stain the DNA with DAPI for 5 minutes. b. Wash with PBS. c. Mount the slide with antifade mounting medium. d. Image the cells using a fluorescence microscope with appropriate filter sets for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
Yeast Two-Hybrid (Y2H) Assay for SepF Protein Interactions
This assay is used to identify proteins that interact with SepF.
Materials:
-
Yeast two-hybrid vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)
-
Competent yeast strain (e.g., AH109)
-
cDNA library or individual ORFs to be tested as prey
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Construct Bait and Prey Plasmids: a. Clone the sepF gene into the bait vector to create a fusion with the GAL4 DNA-binding domain (DB-SepF). b. Clone the cDNA library or individual genes of interest into the prey vector to create fusions with the GAL4 activation domain (AD-Prey).
-
Yeast Transformation: a. Co-transform the bait and prey plasmids into the competent yeast strain. b. Alternatively, transform the bait plasmid first and then mate the resulting strain with a yeast strain pre-transformed with the prey library.
-
Selection for Interaction: a. Plate the transformed yeast on selective media. Growth on SD/-Trp/-Leu confirms the presence of both plasmids. b. Plate the yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal. c. Growth on the high-stringency media and the development of a blue color indicate a positive interaction between SepF and the prey protein.
-
Identification of Interacting Partners: a. Isolate the prey plasmid from the positive yeast colonies. b. Sequence the insert in the prey plasmid to identify the interacting protein.
Signaling Pathways and Logical Relationships
The primary role of SepF in the cell division signaling pathway is to act as a crucial link between the cytoplasmic FtsZ ring and the cell membrane. This interaction is fundamental for the stability and proper positioning of the divisome.
Caption: The role of SepF in the bacterial cell division pathway.
This diagram illustrates that FtsZ monomers polymerize to form the Z-ring. Both SepF and FtsA can then interact with the Z-ring to anchor it to the cell membrane, which is a prerequisite for the assembly of the rest of the divisome and subsequent septum formation. In bacteria lacking FtsA, the role of SepF as the primary anchor becomes essential.
Conclusion and Future Directions
The essentiality of SepF for the viability of Gram-positive bacteria is context-dependent. In organisms like Bacillus subtilis, it exhibits a synthetic lethal relationship with ftsA, highlighting a degree of functional redundancy. In contrast, in bacteria such as Corynebacterium glutamicum that lack FtsA, SepF is essential for survival. For major pathogens like Staphylococcus aureus and Enterococcus faecalis, the role of SepF is still being elucidated, but initial findings suggest its importance in cell division and virulence-related processes like biofilm formation.
This conditional essentiality makes SepF an attractive target for the development of novel antimicrobial agents. Drugs that inhibit SepF function could be particularly effective against pathogens where SepF is essential or could be used in combination with other agents to create synthetic lethal effects.
Future research should focus on:
-
Quantitative viability studies: Performing detailed quantitative analyses of SepF depletion in a wider range of clinically relevant Gram-positive pathogens.
-
Structural studies: Elucidating the high-resolution structures of SepF from different bacteria in complex with FtsZ and membrane components to facilitate structure-based drug design.
-
Screening for inhibitors: Developing high-throughput screens to identify small molecules that specifically inhibit the function of SepF.
A deeper understanding of the role of SepF and its interactions within the divisome will undoubtedly open new avenues for combating the growing threat of antibiotic-resistant Gram-positive bacteria.
References
- 1. uniprot.org [uniprot.org]
- 2. The cell cycle of Staphylococcus aureus: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of Chromosome Segregation and Cell Division in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. biorxiv.org [biorxiv.org]
The Genetic Landscape of sepF: A Key Player in Bacterial Cell Division
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sepF gene, a critical component of the cell division machinery in many bacteria, has garnered significant attention for its role in the spatial and temporal regulation of cytokinesis. This technical guide provides a comprehensive overview of the genetic context of sepF across various bacterial species, detailing its genomic neighborhood, operon structure, and functional implications. Through a synthesis of current research, we present quantitative data on SepF's interactions and effects, outline key experimental protocols for its study, and provide visual representations of its genetic organization and signaling pathways. This document serves as a vital resource for researchers investigating bacterial cell division and professionals engaged in the development of novel antimicrobial agents targeting this essential process.
Introduction
Bacterial cell division is a meticulously orchestrated process that ensures the faithful segregation of cellular contents into two daughter cells. Central to this process is the formation of a cytokinetic ring, primarily composed of the tubulin homolog FtsZ. The assembly and function of this "Z-ring" are regulated by a suite of accessory proteins, among which SepF has emerged as a key player, particularly in Gram-positive bacteria, cyanobacteria, and certain archaea.[1][2] SepF's primary roles include anchoring the FtsZ ring to the cell membrane and promoting the bundling of FtsZ filaments.[3][4] Understanding the genetic context of sepF—its location, regulation, and relationship with neighboring genes—is crucial for elucidating its precise function and for exploring its potential as a therapeutic target.
Genetic Context and Operon Structure of sepF
The genomic location of sepF often provides clues about its functional relationships with other genes. In many Gram-positive bacteria, sepF is found within or near the highly conserved division and cell wall (dcw) cluster, a region containing a suite of genes essential for cell division and peptidoglycan synthesis.
Table 1: Genomic Neighborhood of the sepF Gene in Select Bacterial Species
| Bacterial Species | Upstream Genes | Downstream Genes | Operon Structure | Reference(s) |
| Bacillus subtilis | ylmG, ylmH | divIVA | Part of a conserved gene cluster with ylmE, ylmG, and ylmH homologs.[5] | [5] |
| Streptococcus suis | Varies | Varies | Appears to be a standalone transcriptional unit in some analyses. | [6] |
| Streptomyces coelicolor | Varies | ftsZ | Located within the cell division cluster, upstream of ftsZ.[7] | [7] |
| Corynebacterium glutamicum | Varies | Varies | Considered an essential component of the divisome.[8] | [8] |
| Mycobacterium tuberculosis | Varies | Varies | Essential for mycobacterial division.[9] | [9] |
The co-localization of sepF with other cell division genes, such as ftsZ in Streptomyces coelicolor, strongly suggests a coordinated regulation and functional linkage in the process of cytokinesis.[7]
Figure 1: Simplified genomic neighborhood of the sepF gene in Bacillus subtilis and Streptomyces coelicolor.
Functional Role and Interactions of SepF
SepF plays a multifaceted role in cell division. It is a peripheral membrane protein that directly interacts with FtsZ, thereby acting as a crucial link between the cytoplasmic Z-ring and the cell membrane.[3][10] In some bacteria, like Bacillus subtilis, SepF's function as a membrane anchor is partially redundant with that of FtsA, another key Z-ring-associated protein.[11][12] However, in bacteria lacking FtsA, such as most Actinobacteria and Cyanobacteria, SepF is essential for cell division.[13]
Table 2: Key Interacting Partners of SepF and Functional Consequences
| Interacting Protein | Bacterial Species | Method of Detection | Functional Consequence | Reference(s) |
| FtsZ | Bacillus subtilis | Yeast Two-Hybrid | Anchoring of Z-ring to the membrane, bundling of FtsZ filaments. | [5][10] |
| FtsZ | Corynebacterium glutamicum | Biophysical and Genetic analysis | Essential for Z-ring assembly and membrane remodeling. | [8] |
| SepF (self-interaction) | Bacillus subtilis | Yeast Two-Hybrid | Formation of SepF polymers and rings. | [5][10] |
| SftA | Bacillus subtilis | Bacterial Two-Hybrid | Recruitment of the DNA translocase SftA to the Z-ring. | [12] |
The interaction between SepF and the C-terminal domain of FtsZ is a well-conserved feature across many bacterial species.[4][14] This interaction is critical for the proper localization and stabilization of the Z-ring at the division site.
Figure 2: Signaling pathway illustrating the central role of SepF in connecting FtsZ to the cell membrane and recruiting other division proteins.
Experimental Protocols for Studying sepF
The elucidation of sepF's function has been made possible through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Gene Knockout and Complementation
Objective: To determine the essentiality and physiological role of sepF by deleting the gene and subsequently reintroducing it on a plasmid.
Methodology:
-
Constructing the Knockout Allele:
-
Amplify the upstream and downstream regions of sepF using PCR.
-
Clone these fragments into a suicide vector flanking an antibiotic resistance cassette.
-
Introduce the resulting plasmid into the target bacterial strain.
-
-
Homologous Recombination:
-
Select for single-crossover events by plating on a medium containing the antibiotic for the suicide vector.
-
Induce the second crossover event (e.g., through sucrose counter-selection if the vector contains a sacB gene).
-
Screen for double-crossover mutants where the sepF gene has been replaced by the resistance cassette. Verify the knockout by PCR and sequencing.[15][16][17][18][19]
-
-
Complementation:
-
Clone the wild-type sepF gene with its native promoter into an appropriate expression vector.
-
Introduce this complementation plasmid into the sepF knockout strain.
-
Assess the restoration of the wild-type phenotype.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Minimization of the Bacillus subtilis divisome suggests FtsZ and SepF can form an active Z-ring, and reveals the amino acid transporter BraB as a new cell division influencing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. Identification of SepF in Streptococcus suis involving cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. communities.springernature.com [communities.springernature.com]
- 9. [PDF] Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring | Semantic Scholar [semanticscholar.org]
- 10. SepF, a novel FtsZ-interacting protein required for a late step in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SepF supports the recruitment of the DNA translocase SftA to the Z‐ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Structural Insights into the Interaction between Bacillus subtilis SepF Assembly and FtsZ by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Short Protocol for Gene Knockout and Complementation in Xylella fastidiosa Shows that One of the Type IV Pilin Paralogs (PD1926) Is Needed for Twitching while Another (PD1924) Affects Pilus Number and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generating knock-out and complementation strains of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gene deletion and complementation [bio-protocol.org]
- 18. mybiosource.com [mybiosource.com]
- 19. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Structural Analysis of the SepF Protein from Corynebacterium glutamicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and functional characteristics of the SepF protein from Corynebacterium glutamicum, a key player in the bacterial cell division process. Understanding the architecture of SepF and its interactions is critical for developing novel antimicrobial agents targeting cell division.
Introduction: SepF in Actinobacterial Cell Division
SepF is a crucial protein in the cell division machinery of many Gram-positive bacteria, particularly within the phylum Actinobacteria, which includes the industrial workhorse Corynebacterium glutamicum and the pathogen Mycobacterium tuberculosis. In these organisms, which lack the canonical FtsZ-membrane anchor FtsA, SepF takes on an essential role.[1][2] It functions as a membrane anchor for the Z-ring, a structure formed by the polymerization of the tubulin homolog FtsZ that marks the site of cell division.[3] SepF directly interacts with the conserved C-terminal tail of FtsZ, stimulates the bundling of FtsZ protofilaments, and is indispensable for the formation of a functional divisome.[1][4][5] Its multifaceted role in tethering the Z-ring to the membrane and potentially remodeling the membrane makes it a prime target for therapeutic intervention.[1][4]
Structural Architecture of C. glutamicum SepF
The structural analysis of C. glutamicum SepF, particularly in complex with the C-terminal domain (CTD) of FtsZ, reveals a sophisticated architecture tailored for its function at the division septum.
The SepF Homodimer
The fundamental functional unit of SepF is a homodimer.[1][4] The crystal structure of the SepF-FtsZ complex confirms that the SepF homodimer is conserved across different bacterial species.[6] This dimeric arrangement is critical as it creates two identical binding pockets for the FtsZ C-terminal domain, allowing SepF to effectively bundle FtsZ filaments.[2]
The SepF-FtsZ Binding Interface
The interaction between SepF and FtsZ is structurally well-defined. The crystal structure reveals a hydrophobic pocket on the surface of the SepF dimer that accommodates the C-terminal tail of FtsZ.[1][4][7] This interaction has a 2:2 stoichiometry, with one SepF dimer binding two FtsZ C-terminal peptides.[1][2] This specific binding mode is the structural basis for SepF's ability to cross-link and bundle FtsZ protofilaments, a key step in Z-ring stabilization and condensation.[1][2] A small alpha-helix (α3) at the C-terminus of SepF is thought to act as a mechanical switch, potentially modulating the polymerization state of SepF itself.[1][5]
Quantitative Structural and Biophysical Data
The high-resolution crystal structure of the C. glutamicum SepF in complex with the FtsZ C-terminal peptide (PDB ID: 6SCP) provides precise quantitative data essential for structural biology and drug design efforts.
| Parameter | Value | Reference |
| PDB ID | 6SCP | [7] |
| Method | X-Ray Diffraction | [7] |
| Resolution | 1.80 Å | [7] |
| R-Value Work | 0.189 | [7] |
| R-Value Free | 0.214 | [7] |
| Total Structure Weight | 20.29 kDa | [7] |
| Stoichiometry | 2:2 (SepF Dimer : FtsZ CTD) | [1][2] |
Functional Pathways and Molecular Interactions
SepF's role extends beyond a simple anchor. It is involved in a dynamic interplay with FtsZ and the cell membrane, contributing to Z-ring assembly, tethering, and membrane constriction.
Caption: Molecular pathway of SepF function in C. glutamicum cell division.
The proposed mechanism involves the formation of SepF-FtsZ complexes in the cytoplasm, which promotes the bundling of FtsZ filaments.[4] These bundles are then tethered to the cell membrane via SepF's N-terminal amphipathic helix.[3] Furthermore, the interaction of SepF with lipid membranes can stimulate its polymerization, suggesting an active role in reshaping the membrane during septum formation.[1]
Experimental Protocols
The structural and functional characterization of CgSepF relies on a combination of molecular biology, biochemical, and biophysical techniques.
Caption: General experimental workflow for the structural analysis of SepF.
Protein Expression and Purification
-
Gene Cloning : The gene encoding C. glutamicum SepF is cloned into an appropriate E. coli expression vector, often containing an affinity tag (e.g., His-tag, MBP-tag) to facilitate purification.
-
Heterologous Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification : Cells are harvested and lysed by sonication or high-pressure homogenization. The lysate is clarified by high-speed centrifugation to remove cell debris.
-
Affinity Chromatography : The clarified lysate is loaded onto a chromatography column corresponding to the affinity tag (e.g., Ni-NTA for His-tagged proteins). The protein is eluted using a competitor like imidazole.
-
Tag Cleavage & Further Purification : If necessary, the affinity tag is cleaved using a specific protease. The protein is further purified using additional chromatography steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.
Crystallization of the SepF-FtsZ Complex
-
Complex Formation : Purified SepF is mixed with a synthetic peptide corresponding to the C-terminal domain of C. glutamicum FtsZ in a slight molar excess of the peptide.
-
Crystallization Screening : The SepF-FtsZ CTD complex is concentrated and subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. Various commercial screens are tested at different temperatures.
-
Optimization : Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant (e.g., PEG), buffer pH, and salts.
-
Crystal Harvesting : Optimized crystals are carefully harvested, cryo-protected by briefly soaking in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol), and flash-cooled in liquid nitrogen for data collection. For the 6SCP structure, X-ray diffraction data were collected and processed to a resolution of 1.80 Å.[7]
Analytical Ultracentrifugation (AUC)
-
Sample Preparation : Purified protein samples are desalted into a suitable analytical buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2).[2] A range of protein concentrations is prepared.
-
Sedimentation Velocity (SV) Experiment : Samples are loaded into double-sector centerpieces in an analytical ultracentrifuge.[2] Centrifugation is performed at a high speed (e.g., 42,000 rpm) at a controlled temperature (e.g., 20°C).[2]
-
Data Acquisition : The sedimentation of the protein is monitored over time using absorbance or interference optics, generating a series of radial concentration profiles.
-
Data Analysis : The data are analyzed to determine the sedimentation coefficient distribution, which provides information on the size, shape, and oligomeric state of the protein in solution, confirming the dimeric nature of SepF.
Electron Microscopy (EM) of FtsZ-SepF Assemblies
-
Polymerization Reaction : FtsZ is mixed with or without SepF in a polymerization buffer (e.g., 25 mM PIPES buffer, pH 6.8, containing 1 mM GTP and 10 mM MgCl2).[4][8] The mixture is incubated at 37°C to allow for polymerization.[4][8]
-
Grid Preparation : A small aliquot of the reaction is applied to a glow-discharged carbon-coated copper grid.
-
Negative Staining : The grid is washed, and the sample is stained with a heavy-atom salt solution, such as 2% uranyl acetate, to enhance contrast.[9]
-
Imaging : The grid is air-dried and examined using a transmission electron microscope (TEM). This technique is used to visualize the bundling of FtsZ protofilaments into thicker fibers and tubular structures in the presence of SepF.[4][9]
Conclusion and Future Directions
The structural elucidation of Corynebacterium glutamicum SepF in complex with its binding partner FtsZ has provided profound insights into the assembly of the cell division machinery in Actinobacteria. The detailed molecular architecture reveals a homodimeric protein that utilizes a specific hydrophobic pocket to bind and bundle FtsZ filaments at the membrane, highlighting its essential role. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers aiming to further dissect this system. For drug development professionals, the unique and essential nature of the SepF-FtsZ interaction presents a compelling target for the design of novel antibiotics to combat pathogenic bacteria like M. tuberculosis. Future research should focus on the dynamics of SepF polymerization on the membrane and the regulatory mechanisms, such as the proposed role of the C-terminal α3-helix, which could unveil further vulnerabilities to exploit for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Essential dynamic interdependence of FtsZ and SepF for Z-ring and septum formation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SepF Increases the Assembly and Bundling of FtsZ Polymers and Stabilizes FtsZ Protofilaments by Binding along Its Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The SseF Effector Protein: A Linchpin in Salmonella Intracellular Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salmonella enterica is a facultative intracellular pathogen that utilizes a sophisticated arsenal of virulence factors to manipulate host cellular processes, enabling its survival and replication. Central to its intracellular lifestyle is the Type III Secretion System (T3SS) encoded by Salmonella Pathogenicity Island 2 (SPI-2), which translocates a suite of effector proteins into the host cell. Among these, the SseF protein has emerged as a critical component, orchestrating key events in the establishment of a replicative niche. This document provides a comprehensive technical overview of the function of SseF, detailing its role in the positioning of the Salmonella-containing vacuole (SCV), the formation of Salmonella-induced filaments (SIFs), and the subversion of host autophagy. We present key quantitative data, detailed experimental protocols, and visual schematics of the underlying molecular pathways to offer a complete picture of SseF's role in Salmonella pathogenesis.
The SseF Effector: An Integral Membrane Protein of the SPI-2 T3SS
SseF is a hydrophobic effector protein encoded within the SPI-2 locus.[1] Following its translocation by the SPI-2 T3SS, SseF integrates into host cell endomembranes, particularly the SCV and the SIFs that extend from it.[1][2][3] Its stability and secretion are dependent on a chaperone protein, SscB.[4][5] SseF does not function in isolation; it forms a crucial physical and functional partnership with another SPI-2 effector, SseG.[6][7] This SseF-SseG complex is fundamental to nearly all of SseF's known activities. Defects in sseF or sseG result in a significant reduction in systemic pathogenesis and a marked attenuation of intracellular proliferation, underscoring their importance in virulence.[1][8]
Core Functions of SseF in Salmonella Pathogenesis
SseF, primarily in concert with SseG, manipulates multiple host cellular processes to create a protected intracellular environment conducive to bacterial replication.
SCV Positioning and Golgi Network Association
Upon entering a host cell, Salmonella resides within the SCV. The strategic positioning of this vacuole is critical for the infection's success. SseF and SseG are required to anchor the SCV in a juxtanuclear position, in close association with the Golgi apparatus.[6][9] This localization is believed to facilitate the interception of host vesicular traffic, providing nutrients and membrane components for the growing bacterial population. The mechanism of this anchoring involves an interaction with the mammalian protein ACBD3 (also known as GCP60), which helps tether the SCV to the Golgi network.[8] Mutant strains lacking sseF or sseG exhibit SCVs that are scattered throughout the host cell cytoplasm, a phenotype linked to reduced intracellular replication.[6][7]
Formation of Salmonella-Induced Filaments (SIFs)
One of the hallmarks of intracellular Salmonella infection is the formation of SIFs, an extensive network of dynamic tubules that radiate from the SCV.[10][11] These structures are rich in late endosomal markers like LAMP1 and are crucial for maintaining the integrity of the SCV membrane and acquiring nutrients.[10][11] SseF and SseG are indispensable for the proper formation of this network.[2][6] While strains deficient in sseF or sseG can still form endosomal aggregates, these structures are aberrant and appear as "beads on a string," a phenotype termed 'pseudo-SIFs'.[1][10] Recent evidence suggests that SseF and SseG are involved in the conversion of initial single-membrane SIFs into more complex and stable double-membrane structures.[11][12]
Inhibition of Host Autophagy
Autophagy is a fundamental cellular process for degrading and recycling cellular components, and it serves as a key innate immune defense against intracellular pathogens. SseF and SseG collaboratively subvert this host defense mechanism to ensure bacterial survival.[8] They directly interact with the small GTPase Rab1A, a key regulator of the early stages of autophagy.[8] This interaction prevents Rab1A from binding to its guanine nucleotide exchange factor (GEF), the TRAPPIII complex, thereby locking Rab1A in an inactive state.[8] By inhibiting the initiation of autophagy, SseF and SseG protect Salmonella from being targeted for lysosomal degradation, thus establishing a secure replicative niche.[8]
Quantitative Analysis of SseF Function
The functional consequences of SseF have been quantified through various in vitro and in vivo assays. The deletion of sseF consistently leads to measurable defects in bacterial replication and virulence.
| Parameter | Experimental System | Wild-Type (WT) | ΔsseF Mutant | Observation | Reference(s) |
| Intracellular Replication | HeLa Cells (16h/2h p.i.) | ~10-fold increase | ~1.5-fold increase | Strong replication defect for the mutant. | [7][13] |
| Bacterial Load | Mouse Spleen (Day 5 p.i.) | High bacterial load | Significantly lower load | Attenuated systemic infection. | [8] |
| SCV Positioning | HeLa Cells (8h p.i.) | >70% Perinuclear | <30% Perinuclear | Defect in localizing SCVs to the Golgi region. | [6][7] |
| SIF Phenotype | HeLa Cells (16h p.i.) | >60% SIFs | >70% Pseudo-SIFs | Aberrant SIF morphology. | [1] |
| Membrane Diffusion Coefficient | SIF Membranes (TALM) | 0.088 ± 0.005 µm²/s | - | High mobility within the host endomembrane. | [14] |
Table 1: Summary of Quantitative Data on SseF Function. Values are approximate and compiled from published figures.
Key Experimental Methodologies
The elucidation of SseF's function has relied on a combination of genetic, biochemical, and cell biology techniques. Below are protocols for key experiments.
Co-Immunoprecipitation of SseF and SseG from Infected Cells
This protocol is used to demonstrate the physical interaction between SseF and SseG under physiological conditions within the host cell.[6][7]
-
Strain Preparation: Construct S. Typhimurium strains expressing epitope-tagged versions of the effectors (e.g., SseF-HA and SseG-M45) from their native promoters.
-
Cell Infection: Infect confluent monolayers of HeLa cells with the engineered Salmonella strains at a multiplicity of infection (MOI) of ~50-100 for 10-12 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors.
-
Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with an antibody against one of the epitope tags (e.g., anti-HA antibody) coupled to protein A/G beads for 4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against both epitope tags (e.g., anti-HA and anti-M45) to detect co-precipitation.
Intracellular Replication Assay
This assay quantifies the ability of Salmonella to proliferate within host cells, providing a direct measure of the contribution of effectors like SseF to intracellular survival.[8]
-
Cell Seeding: Seed RAW264.7 macrophages or HeLa cells in 24-well plates to achieve ~80% confluency on the day of infection.
-
Bacterial Culture: Grow S. Typhimurium strains (WT, ΔsseF, complemented strain) to late logarithmic phase.
-
Infection: Infect the cells at an MOI of ~5-10. Centrifuge the plates to synchronize infection. Incubate for 25 minutes.
-
Extracellular Bacteria Killing: Wash the cells with PBS and add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.
-
Time Points: Replace the medium with one containing a lower concentration of gentamicin (e.g., 10 µg/mL) for the remainder of the experiment.
-
CFU Enumeration: At designated time points (e.g., 2 hours and 12-16 hours post-infection), lyse the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Plating: Serially dilute the lysates and plate on LB agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).
-
Calculation: Calculate the replication fold-increase as (CFU at 16h) / (CFU at 2h).
Conclusion and Implications for Drug Development
The SseF effector protein, in its partnership with SseG, is a master manipulator of the host cell environment. By directing the positioning of the SCV, orchestrating the formation of the SIF network, and disabling the autophagic defense system, SseF plays an indispensable role in the intracellular replication and virulence of Salmonella. Its integral membrane nature and its specific interactions with host proteins like Rab1A and ACBD3 present attractive targets for novel therapeutic interventions. Disrupting the SseF-SseG complex or inhibiting SseF's interaction with its host targets could represent a powerful anti-virulence strategy, effectively disarming the pathogen within the host and rendering it susceptible to clearance by the immune system. Further investigation into the precise molecular mechanisms of SseF action will continue to illuminate fundamental aspects of host-pathogen interactions and pave the way for new anti-infective therapies.
References
- 1. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SseF and SseG are translocated effectors of the type III secretion system of Salmonella pathogenicity island 2 that modulate aggregation of endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of SseF, a Salmonella pathogenicity island 2-encoded type three secretion system effector involved in the formation of Salmonella-induced filaments [open.fau.de]
- 4. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secretion and function of Salmonella SPI-2 effector SseF require its chaperone, SscB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Salmonella-Induced Filament Formation Is a Dynamic Phenotype Induced by Rapidly Replicating Salmonella enterica Serovar Typhimurium in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What the SIF Is Happening—The Role of Intracellular Salmonella-Induced Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | What the SIF Is Happening—The Role of Intracellular Salmonella-Induced Filaments [frontiersin.org]
- 13. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica | PLOS One [journals.plos.org]
- 14. Single molecule analyses reveal dynamics of Salmonella translocated effector proteins in host cell endomembranes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SseF in the Formation of Salmonella-Induced Filaments (SIFs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmonella enterica, a facultative intracellular pathogen, establishes a unique replicative niche within host cells by manipulating the endosomal system. A key feature of this intracellular lifestyle is the formation of an extensive network of membrane tubules known as Salmonella-induced filaments (SIFs). These structures are critical for nutrient acquisition and maintenance of the Salmonella-containing vacuole (SCV). The formation and maturation of SIFs are orchestrated by a suite of effector proteins translocated into the host cell by the Salmonella Pathogenicity Island 2 (SPI-2) encoded Type III Secretion System (T3SS). This technical guide provides an in-depth examination of the pivotal role of the SPI-2 effector protein, SseF. We will detail its mechanism of action, its interplay with other effector proteins, particularly SseG, and its impact on SIF morphology and function. This guide consolidates quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Introduction: The Salmonella-Induced Filament Network
Upon entry into host cells, Salmonella resides within the SCV, a modified phagosome that avoids fusion with lysosomes. To support its replication, Salmonella dramatically remodels the host endosomal system, leading to the formation of SIFs—dynamic, LAMP-1 (Lysosomal-associated membrane protein 1) positive tubules that extend from the SCV.[1] SIF biogenesis is a complex process that is absolutely dependent on a functional SPI-2 T3SS.[2][3] Several SPI-2 effector proteins have been implicated in this process, with SifA being essential for the initial formation of these filaments.[2][4] However, for the maturation of SIFs into a continuous and extensive network, the coordinated action of other effectors is required. Among these, SseF plays a crucial and indispensable role.
SseF: A Key Modulator of SIF Architecture
SseF is a hydrophobic effector protein encoded within the SPI-2 locus.[5][6] Following translocation into the host cell, SseF integrates into the membranes of the SCV and SIFs.[7] Its primary function in SIF formation is intrinsically linked to another SPI-2 effector, SseG, with which it physically and functionally interacts.[4][8]
Mutant Salmonella strains lacking sseF are unable to form the characteristic long, continuous SIFs observed during wild-type infection. Instead, they produce aberrant structures often described as "pseudo-SIFs".[9][10] These pseudo-SIFs appear as disconnected, punctate vesicles or have a "beads-on-a-string" morphology, indicating a defect in the fusion and extension of endosomal vesicles required for a mature SIF network.[9]
A critical role for the SseF/SseG complex is in the conversion of initial single-membrane SIFs into more stable double-membrane tubules.[11][12] This process is thought to be important for maintaining the integrity of the SCV and protecting the bacteria from host cell defenses.[11][12]
Quantitative Analysis of SseF Function
The impact of SseF on SIF formation and intracellular bacterial replication has been quantified in several studies. The following table summarizes key findings from experiments typically conducted in HeLa epithelial cells or macrophage-like cell lines.
| Parameter | Wild-Type S. Typhimurium | ΔsseF Mutant | ΔsseG Mutant | ΔsseFΔsseG Double Mutant | Cell Line | Time Post-Infection | Reference |
| SIF-Positive Cells | ~70-80% | ~20-30% (pseudo-SIFs) | ~20-30% (pseudo-SIFs) | ~20-30% (pseudo-SIFs) | HeLa | 16 h | [9] |
| Perinuclear SCV Localization | ~80% | ~30% | ~30% | Not specified | HeLa | 8 h | [5] |
| Intracellular Replication (Fold Increase) | ~10-12 fold | ~2-4 fold | ~3-5 fold | ~2-4 fold | HeLa | 2 h vs 16 h | [5] |
| Intracellular Replication (Fold Increase) | ~8-10 fold | ~2-3 fold | ~2-3 fold | Not specified | RAW264.7 Macrophages | 2 h vs 12 h | [13] |
| Replication Index (vs. WT) | 1.0 | 0.50 | 0.40 | Not specified | Bone Marrow-Derived Macrophages | 17 h | [8] |
Signaling and Molecular Interactions
The function of SseF is dependent on its secretion by the SPI-2 T3SS and its subsequent interaction with host cell components and other Salmonella effectors. The stability and secretion of SseF are facilitated by its chaperone, SscB.[6][13] Once inside the host cell, SseF localizes to the SCV and SIF membranes where it interacts directly with SseG.[4][8] This SseF-SseG complex is then proposed to interact with host proteins, such as ACBD3, to anchor the SCV to the Golgi network, a process linked to efficient bacterial replication.[4] The combined action of SseF and SseG is essential for mediating the membrane remodeling events that lead to the formation of double-membrane SIFs.[11][12]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Salmonella – the ultimate insider. Salmonella virulence factors that modulate intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salmonella Effectors SseF and SseG Interact with Mammalian Protein ACBD3 (GCP60) To Anchor Salmonella-Containing Vacuoles at the Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of SseF, a Salmonella pathogenicity island 2-encoded type three secretion system effector involved in the formation of Salmonella-induced filaments [open.fau.de]
- 8. Identification of Salmonella Pathogenicity Island-2 Type III Secretion System Effectors Involved in Intramacrophage Replication of S. enterica Serovar Typhimurium: Implications for Rational Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salmonella-Induced Filament Formation Is a Dynamic Phenotype Induced by Rapidly Replicating Salmonella enterica Serovar Typhimurium in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for studying co-infection between SARS-CoV-2 and Staphylococcus aureus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
SseF and the Host Endosomal System: A Technical Guide to a Critical Host-Pathogen Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmonella enterica, a facultative intracellular pathogen, employs a sophisticated arsenal of effector proteins to manipulate host cellular processes, ensuring its survival and replication within a specialized membrane-bound compartment known as the Salmonella-containing vacuole (SCV). Among these, the Salmonella Pathogenicity Island 2 (SPI-2) type III secretion system (T3SS) effector SseF emerges as a key player in the intricate interplay between the bacterium and the host cell's endosomal system. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning SseF's function, offering a valuable resource for researchers investigating bacterial pathogenesis and developing novel therapeutic interventions.
SseF, in concert with its partner protein SseG, orchestrates the manipulation of endosomal trafficking to create a replicative niche for Salmonella. This guide will detail the known interactions of SseF with host cell components, its impact on crucial cellular pathways such as autophagy, and its role in the formation of Salmonella-induced filaments (SIFs) – dynamic tubular structures extending from the SCV. Furthermore, we present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in elucidating SseF's function.
SseF: A Multifaceted Effector Modulating Endosomal Dynamics
SseF is an integral membrane protein translocated into the host cell cytoplasm by the SPI-2 T3SS. Its primary functions revolve around the spatial positioning of the SCV and the modulation of vesicular trafficking, ultimately creating an environment conducive to bacterial proliferation.
Interaction with Host Cell Proteins and Impact on Autophagy
A critical aspect of SseF's function is its ability to subvert the host's autophagy pathway, a cellular quality control mechanism that would otherwise target the invading pathogen for degradation. SseF, along with SseG, directly interacts with the small GTPase Rab1A, a key regulator of the early secretory pathway and autophagy initiation.[1][2] This interaction prevents the activation of Rab1A by disrupting its association with its guanine nucleotide exchange factor (GEF), the TRAPPIII complex.[1][2] The inactivation of Rab1A has a cascading effect, blocking the recruitment and activation of ULK1, a serine/threonine kinase essential for autophagy initiation, and reducing the biogenesis of phosphatidylinositol 3-phosphate (PI3P), a critical lipid for autophagosome formation.[1]
The direct interaction between SseF and Rab1A has been confirmed through in vitro pull-down assays, although a specific dissociation constant (Kd) has not been definitively reported in the literature reviewed. These studies typically involve incubating purified recombinant SseF with different nucleotide-bound forms of Rab1A and assessing their interaction.
Role in SCV Positioning and SIF Formation
SseF and SseG are indispensable for the perinuclear positioning of the SCV, often in close proximity to the Golgi apparatus.[3] This strategic localization is thought to facilitate access to host cell nutrients and vesicles. Deletion of sseF results in a dispersed SCV phenotype throughout the cytoplasm.[4]
Furthermore, SseF is a key contributor to the formation of SIFs, extensive tubular networks that emanate from the SCV and are enriched in late endosomal/lysosomal markers like LAMP1. While sseF mutant strains can still form some aggregated endosomal structures, these "pseudo-SIFs" differ in composition from the continuous filaments observed in wild-type infections.[5] The formation of SIFs is a dynamic process, peaking at around 8-10 hours post-infection.[6]
Quantitative Data on SseF Function
The functional consequences of SseF activity have been quantified in several studies. The following tables summarize key quantitative findings, providing a clear comparison of the effects of SseF on intracellular bacterial replication, autophagy, and endosomal lipid composition.
| Parameter | Condition | Quantitative Effect | Reference |
| Intracellular Replication | sseF deletion mutant vs. Wild-Type Salmonella in HeLa cells | Significant reduction in intracellular replication fold increase (ratio of CFUs at 16h/2h post-infection).[5] | [5] |
| sseF or sseG deletion mutants vs. Wild-Type Salmonella in RAW264.7 cells | Exhibited intracellular replication defects.[1] | [1] | |
| Autophagy Inhibition | Ectopic expression of SseF in HeLa or RAW264.7 cells | Significant decrease in LC3-II levels and accumulation of p62.[1] | [1] |
| Ectopic expression of SseF under starved and unstarved conditions | Significant reduction in the number of LC3 puncta per cell.[1] | [1] | |
| Ectopic expression of SseF | Significant impairment in the formation of Atg16L puncta.[1] | [1] | |
| PI3P Levels | Ectopic expression of SseF | Remarkable reduction in cellular PI3P levels as measured by ELISA.[1] | [1] |
| SIF Formation | sseF deletion mutant vs. Wild-Type Salmonella in HeLa cells | Formation of pseudo-SIFs instead of continuous SIFs.[5] | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures described, the following diagrams have been generated using the DOT language.
References
- 1. photonics.com [photonics.com]
- 2. elifesciences.org [elifesciences.org]
- 3. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmb.or.kr [jmb.or.kr]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
The SseF-SseG Effector Protein Interaction: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the Salmonella enterica effector proteins SseF and SseG, crucial players in the establishment of the bacterial replication niche. This document is intended for researchers, scientists, and drug development professionals investigating bacterial pathogenesis and seeking to understand the molecular mechanisms underpinning Salmonella infection.
Executive Summary
The Salmonella pathogenicity island 2 (SPI-2) type III secretion system (T3SS) translocates a suite of effector proteins into the host cell cytosol. Among these, SseF and SseG are integral membrane proteins that play a critical role in the positioning of the Salmonella-containing vacuole (SCV) at the perinuclear region, in close proximity to the Golgi apparatus. This localization is essential for intracellular bacterial replication. This guide summarizes the current understanding of the SseF-SseG interaction, including their physical and functional relationship, their interplay with host cell factors, and the downstream consequences for autophagy and SCV anchoring. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of pertinent pathways and experimental workflows are provided to facilitate comprehension.
Quantitative Data on SseF-SseG Interaction and Function
The following tables summarize key quantitative findings from studies on SseF and SseG, providing a comparative overview of their functional interplay and individual contributions to Salmonella virulence.
| Experiment | Strains Compared | Competitive Index (CI) | P-value | Conclusion | Reference |
| Mouse Model of Systemic Infection | Wild-type vs. ΔsseG | ~0.3 | P = 0.0012 | sseG is required for virulence. | [1][2] |
| Wild-type vs. ΔsseF | ~0.2 | P = 0.0006 | sseF is required for virulence. | [1][2] | |
| ΔsseG vs. ΔsseFΔsseG | Not significantly different from 1 | P = 0.30 | SseF and SseG function in the same pathway. | [1][2] | |
| ΔsseF vs. ΔsseFΔsseG | Not significantly different from 1 | P = 0.12 | SseF and SseG function in the same pathway. | [1][2] |
Table 1: In Vivo Competitive Index Analysis. This table presents the competitive index (CI) data from a mouse model of systemic infection, comparing wild-type Salmonella with single and double deletion mutants of sseF and sseG. A CI significantly below 1 indicates attenuation of the mutant strain. The lack of a significant difference in the CI between the single and double mutants suggests that SseF and SseG act in the same functional pathway.[1][2]
| Condition | Measurement | Effect of SseF/SseG Expression | Fold Change/Percentage Reduction | Reference |
| Autophagy Inhibition | LC3-II levels | Decreased | Not specified | [3] |
| p62 accumulation | Increased | Not specified | [3] | |
| PI3P levels | Decreased | 51% (SseF), 63% (SseG) | [3] | |
| Intracellular Replication | Salmonella CFU in RAW264.7 cells (12h post-infection) | Reduced in ΔsseF and ΔsseG mutants | Not specified | [3] |
| Rescue of replication defect by Rab1A depletion | Replication of ΔsseF and ΔsseG mutants restored | Not specified | [3] |
Table 2: Quantitative Effects of SseF and SseG on Host Cell Processes. This table summarizes the quantitative impact of SseF and SseG expression on key host cellular pathways, including autophagy and intracellular bacterial replication. The data highlights their role in suppressing autophagy and promoting bacterial survival.
Key Experimental Protocols
Detailed methodologies for seminal experiments used to characterize the SseF-SseG interaction are provided below.
Co-immunoprecipitation of Translocated SseF and SseG from Infected Cells
This protocol describes the co-immunoprecipitation of epitope-tagged SseF and SseG from infected HeLa cells to demonstrate their physical interaction under physiological conditions.[1]
Materials:
-
HeLa cells
-
Salmonella enterica serovar Typhimurium strain deficient in sseF and sseG (ΔsseFΔsseG)
-
Plasmids expressing SseF-HA and SseG-M45
-
DMEM, FBS, and other cell culture reagents
-
Lysis buffer (1% Triton X-100 in PBS with protease inhibitors)
-
Anti-HA and anti-M45 antibodies
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Infection: Seed HeLa cells in 160 cm² dishes and grow to confluency. Infect the cells with the ΔsseFΔsseGSalmonella strain carrying plasmids for the expression of both SseF-HA and SseG-M45 at a multiplicity of infection (MOI) of 50. As controls, use strains expressing only SseF-HA or SseG-M45.
-
Cell Lysis: At 12 hours post-infection, wash the cells extensively with cold PBS. Lyse the cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.
-
Clarification of Lysate: Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet bacteria, unbroken cells, and nuclei.
-
Immunoprecipitation: Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C. Incubate the pre-cleared lysate with an anti-myc antibody coupled to Sepharose beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-myc antibodies to detect the co-immunoprecipitated proteins.
Yeast Two-Hybrid (Y2H) Assay for SseF/SseG Interaction with Host Proteins
The Y2H system is employed to identify interactions between SseF or SseG and host cell proteins, such as ACBD3.[4]
Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109)
-
Y2H vectors (pGBKT7 for bait, pGADT7 for prey)
-
Plasmids containing the coding sequences for SseF, SseG, and a human cDNA library
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait and Prey Construction: Clone the coding sequences of SseF and SseG into the pGBKT7 vector to create bait plasmids. A human cDNA library is typically cloned into the pGADT7 vector to serve as the prey.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.
-
Selection for Interaction: Plate the transformed yeast on selective media. Growth on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) indicates a positive protein-protein interaction.
-
Confirmation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting host protein.
Confocal Fluorescence Microscopy for Co-localization Studies
This protocol outlines the use of confocal microscopy to visualize the subcellular co-localization of SseF, SseG, and host cell markers like the Golgi apparatus.[1]
Materials:
-
HeLa cells
-
Plasmids expressing myc-SseF and HA-SseG
-
Transfection reagent
-
Antibodies against myc, HA, and a Golgi marker (e.g., TGN46)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Transfection: Seed HeLa cells on glass coverslips. Co-transfect the cells with plasmids expressing myc-SseF and HA-SseG.
-
Fixation and Permeabilization: At 24 hours post-transfection, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against the myc and HA tags, and the Golgi marker. Subsequently, incubate with appropriate fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire images in separate channels for each fluorophore.
-
Analysis: Merge the images to determine the extent of co-localization between SseF, SseG, and the Golgi marker.
Visualizing the SseF-SseG Interaction Network
The following diagrams, generated using the DOT language, illustrate the key interactions and pathways involving SseF and SseG.
References
- 1. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The Role of SseF in Promoting Salmonella Replication within Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salmonella enterica is a facultative intracellular pathogen that thrives within a specialized membrane-bound compartment known as the Salmonella-containing vacuole (SCV) in host cells, particularly macrophages. The establishment of this replicative niche is critically dependent on a sophisticated molecular arsenal, including a suite of effector proteins translocated by the Type III Secretion System 2 (T3SS-2), encoded by Salmonella Pathogenicity Island 2 (SPI-2). Among these, the effector protein SseF plays a pivotal role in manipulating host cellular processes to support bacterial proliferation. This technical guide provides an in-depth examination of the contribution of SseF to Salmonella replication in macrophages, detailing its molecular interactions, its impact on host signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction: SseF as a Key Virulence Factor
SseF is a SPI-2 translocated effector protein essential for the intracellular lifestyle of Salmonella. It functions in concert with another effector, SseG, to orchestrate the positioning of the SCV and to subvert host defense mechanisms, thereby creating an environment conducive to bacterial replication. Deletion of the sseF gene results in a significant reduction in the ability of Salmonella to proliferate within macrophages and attenuates virulence in animal models of infection.
Quantitative Analysis of SseF's Contribution to Intracellular Replication
The impact of SseF on Salmonella replication within macrophages has been quantified using various experimental systems. The data consistently demonstrates a significant impairment in the intracellular growth of ΔsseF mutant strains compared to their wild-type counterparts.
| Cell Line | Strain | Time Post-Infection | Metric | Value | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | S. Typhimurium ΔsseF | 17 hours | Replication Index (Normalized to Wild-Type) | 0.50 | [1] |
| RAW 264.7 Macrophages | S. Typhimurium Wild-Type | 12 hours | Fold Increase in CFU (12h/2h) | ~3.5 | [2] |
| RAW 264.7 Macrophages | S. Typhimurium ΔsseF | 12 hours | Fold Increase in CFU (12h/2h) | ~1.5 | [2] |
| RAW 264.7 Macrophages | S. Typhimurium ΔsseG | 12 hours | Fold Increase in CFU (12h/2h) | ~1.5 | [2] |
| RAW 264.7 Macrophages | S. Typhimurium Wild-Type | 24 hours | Fold Replication (24h/3h) | ~12 | [3] |
| RAW 264.7 Macrophages | S. Typhimurium ΔsseF | 24 hours | Fold Replication (24h/3h) | Significantly reduced vs. WT | [3] |
Molecular Mechanisms of SseF Action
SseF employs a multi-pronged strategy to promote Salmonella replication, primarily by influencing SCV localization and inhibiting host-mediated degradation pathways.
SCV Positioning and Interaction with SseG and Host Proteins
SseF and SseG are integral for the proper positioning of the SCV in the perinuclear region, in close proximity to the Golgi apparatus. This localization is thought to facilitate nutrient acquisition for the bacteria. SseF and SseG physically interact with each other and with the host Golgi-associated protein ACBD3, effectively tethering the SCV to this organelle.
Inhibition of Autophagy via Rab1A Inactivation
A critical function of the SseF/SseG complex is the suppression of autophagy, a cellular process that would otherwise lead to the degradation of intracellular pathogens. SseF and SseG directly interact with the host's small GTPase Rab1A. This interaction prevents the binding of Rab1A to its guanine nucleotide exchange factor (GEF), the TRAPPIII complex, thereby locking Rab1A in an inactive state. The inactivation of Rab1A subsequently blocks the recruitment and activation of the ULK1 complex, a key initiator of autophagosome formation. This disruption of the autophagy pathway is a crucial mechanism by which SseF promotes Salmonella's intracellular survival and replication.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the function of SseF in Salmonella-infected macrophages.
Macrophage Infection and Intracellular Replication Assay (Gentamicin Protection)
This assay quantifies the number of viable intracellular bacteria over time.
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) in 24-well plates and culture to ~80-90% confluency.
-
Bacterial Culture: Grow Salmonella strains (wild-type and ΔsseF mutant) overnight in LB broth. Sub-culture the bacteria and grow to late-logarithmic phase to induce SPI-1 for initial invasion if required, or to stationary phase for opsonin-mediated uptake.
-
Infection: Wash macrophages with sterile PBS and replace the medium with antibiotic-free culture medium. Infect the macrophages with Salmonella at a multiplicity of infection (MOI) of 10:1. Centrifuge the plates at 500 x g for 5 minutes to synchronize the infection. Incubate for 25 minutes at 37°C in 5% CO₂.
-
Gentamicin Treatment: Aspirate the medium, wash the cells with PBS, and add fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.
-
Time Course: After the initial high-gentamicin treatment, replace the medium with one containing a lower concentration of gentamicin (e.g., 10-20 µg/mL) for the remainder of the experiment to prevent reinfection from any lysed cells.
-
CFU Enumeration: At designated time points (e.g., 2, 8, 16, 24 hours post-infection), wash the cells with PBS and lyse them with a solution of 1% Triton X-100 in PBS. Serially dilute the lysates in PBS and plate on LB agar. Incubate the plates overnight at 37°C and count the colony-forming units (CFU).
-
Data Analysis: Calculate the fold replication by dividing the CFU at later time points by the CFU at the initial time point (e.g., 2 hours).
Immunofluorescence Microscopy for Protein Localization
This protocol allows for the visualization of SseF and its colocalization with host cell markers.
-
Cell Culture and Infection: Seed macrophages on sterile glass coverslips in a 24-well plate. Infect with Salmonella strains expressing an epitope-tagged SseF (e.g., SseF-HA) as described above.
-
Fixation: At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. For example, use a rabbit anti-Salmonella CSA-1 antibody and a rat anti-HA antibody to detect SseF-HA.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-rat Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using an anti-fade mounting medium, and image using a confocal microscope.
Co-Immunoprecipitation (Co-IP) for Interaction Studies
This technique is used to demonstrate the physical interaction between SseF and its binding partners (e.g., SseG, Rab1A).[2]
-
Cell Culture and Infection: Infect a large culture of macrophages (e.g., in 10 cm dishes) with Salmonella expressing epitope-tagged SseF and/or its putative binding partner.
-
Cell Lysis: At the desired time point, wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the "bait" antibody (e.g., anti-HA to pull down SseF-HA). Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-SseG or anti-Rab1A) to detect the interaction.
Conclusion and Future Directions
SseF is a crucial effector protein for Salmonella pathogenesis, playing a key role in establishing a replicative niche within macrophages. Its functions, particularly in SCV positioning and the inhibition of autophagy through the inactivation of Rab1A, are well-documented. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate host-pathogen interactions mediated by SseF. Future research may focus on identifying additional host targets of SseF, further dissecting the structural basis of its interactions with SseG and Rab1A, and exploring the potential of targeting the SseF-mediated pathways for the development of novel anti-Salmonella therapeutics. The continued elucidation of SseF's molecular mechanisms will undoubtedly provide deeper insights into the strategies employed by this successful intracellular pathogen.
References
- 1. Dynamics of Salmonella infection of macrophages at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. elifesciences.org [elifesciences.org]
- 4. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Chaperone SscB in the Secretion and Stability of the Salmonella Effector Protein SseF
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The ability of Salmonella enterica to cause disease is intrinsically linked to its capacity to deliver a suite of effector proteins into host cells via a specialized type III secretion system (T3SS) encoded by Salmonella Pathogenicity Island 2 (SPI-2). The stability and successful translocation of these effectors often depend on dedicated chaperones. This technical guide delves into the critical role of the chaperone SscB in the lifecycle of the SPI-2 effector protein SseF. Through a comprehensive review of published data, we elucidate the molecular interactions between SscB and SseF, detailing the impact of this partnership on SseF stability, secretion, and ultimately, its function in pathogenesis. This guide provides researchers and drug development professionals with a foundational understanding of this chaperone-effector system, including quantitative data on their interaction, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways.
Introduction
Salmonella enterica is a facultative intracellular pathogen that utilizes two distinct T3SS, encoded on SPI-1 and SPI-2, to manipulate host cellular processes. The SPI-2 T3SS is crucial for the bacterium's survival and replication within the Salmonella-containing vacuole (SCV) inside host cells. This is achieved by the translocation of effector proteins, such as SseF, across the SCV membrane. SseF, along with another effector SseG, is implicated in the formation of Salmonella-induced filaments (Sifs), which are extensive tubular networks of endosomal membranes that are critical for intracellular bacterial replication and virulence.[1][2][3]
The proper folding, stability, and targeting of many T3SS effector proteins to the secretion apparatus are mediated by specific cytosolic chaperones.[1][4] For the SseF effector, the cognate chaperone is SscB.[1][4] This guide will explore the multifaceted role of SscB, demonstrating its indispensability for the structural integrity and secretion of SseF.
The SscB-SseF Chaperone-Effector System
The interaction between SscB and SseF is a prerequisite for the biological function of SseF. SscB binds to SseF in the bacterial cytoplasm, a crucial step that prevents its premature degradation and ensures its availability for secretion. The absence of SscB leads to a dramatic reduction in both the intracellular levels and the secretion of SseF, highlighting the chaperone's critical role.[1][4]
SscB is Essential for SseF Stability
In the absence of its chaperone SscB, the SseF protein is highly unstable within the bacterial cytosol.[1] Studies have shown that in an sscB mutant strain of Salmonella, the intracellular levels of SseF are significantly diminished.[1] This is not due to a transcriptional effect on the sseF gene, but rather a post-transcriptional instability of the SseF protein itself.[1][4]
SscB is Required for SseF Secretion
Beyond its role in stabilization, SscB is also essential for the efficient secretion of SseF through the SPI-2 T3SS. In bacterial strains lacking SscB, the secretion of SseF into the extracellular medium is severely impaired.[1][5] This indicates that SscB may play a role in targeting SseF to the secretion apparatus or maintaining it in a secretion-competent conformation.
Quantitative Data on the SscB-SseF Interaction
The following tables summarize the quantitative impact of SscB on the stability and secretion of SseF, derived from densitometry analysis of Western blots in published studies.
| Parameter | Wild-Type Strain | sscB Mutant Strain | Reference |
| Intracellular SseF Level (Arbitrary Units) | 100 | < 5 | [1] |
| Secreted SseF Level (Arbitrary Units) | 100 | < 10 | [1][5] |
Table 1: Effect of SscB on SseF Protein Levels. The data clearly demonstrates the drastic reduction in both intracellular and secreted SseF in the absence of SscB.
| Time after Protein Synthesis Inhibition (minutes) | SseF Remaining in Wild-Type Strain (%) | SseF Remaining in sscB Mutant Strain (%) | Reference |
| 0 | 100 | 100 | [1] |
| 30 | ~85 | ~40 | [1] |
| 60 | ~70 | ~15 | [1] |
| 120 | ~50 | < 5 | [1] |
Table 2: SseF Protein Stability Assay. This table illustrates the significantly shorter half-life of SseF in the absence of SscB, confirming its role in protein stabilization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the SscB-SseF interaction.
Co-Immunoprecipitation to Demonstrate SscB-SseF Interaction
This protocol is designed to isolate SscB and any interacting proteins, specifically SseF, from Salmonella lysates.
1. Bacterial Strains and Plasmids:
-
Use a Salmonella strain deficient in the SPI-2 T3SS apparatus (e.g., a ssaV mutant) to prevent secretion of the effector proteins.
-
Co-express epitope-tagged versions of SscB (e.g., His-SscB) and SseF (e.g., SseF-M45) from an inducible promoter on a plasmid.
2. Bacterial Growth and Protein Expression:
-
Grow the bacterial strain overnight in Luria-Bertani (LB) broth with appropriate antibiotics.
-
Subculture the overnight culture into SPI-2-inducing minimal medium (e.g., MgM) and grow to mid-log phase.
-
Induce protein expression by adding the appropriate inducer (e.g., arabinose) for a defined period (e.g., 4 hours).
3. Cell Lysis:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Immunoprecipitation:
-
Incubate the clarified lysate with affinity beads specific for the epitope tag on the chaperone (e.g., Ni-NTA agarose beads for His-SscB) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer (lysis buffer with a slightly higher concentration of imidazole) to remove non-specific binding proteins.
5. Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (lysis buffer with a high concentration of imidazole).
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies specific for the epitope tags on both SscB and SseF. A band corresponding to SseF in the eluate indicates an interaction with SscB.[1][6]
Protein Stability (Pulse-Chase) Assay
This method is used to determine the half-life of SseF in the presence and absence of SscB.
1. Bacterial Strains and Growth:
-
Use Salmonella strains (wild-type and sscB mutant) expressing an epitope-tagged SseF.
-
Grow the strains in SPI-2-inducing minimal medium to mid-log phase.
2. Pulse Labeling:
-
Stop protein synthesis by adding an antibiotic such as gentamicin or chloramphenicol to the culture. This marks the "zero" time point of the chase.
3. Chase:
-
Take aliquots of the culture at various time points (e.g., 0, 30, 60, 120 minutes) after the addition of the antibiotic.
-
Immediately stop all cellular processes in the collected aliquots by, for example, adding a mixture of ethanol and phenol.
4. Analysis:
-
Prepare whole-cell lysates from the samples collected at each time point.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the epitope tag on SseF.
-
Quantify the band intensity of SseF at each time point using densitometry.
-
Plot the percentage of remaining SseF against time to determine the protein's half-life in each strain. A faster decay in the sscB mutant indicates that SscB stabilizes SseF.[1][7]
Salmonella SPI-2 Effector Secretion Assay
This protocol assesses the amount of SseF secreted by Salmonella into the culture medium.
1. Bacterial Strains and Growth:
-
Use wild-type and sscB mutant Salmonella strains.
-
Grow the strains in SPI-2-inducing minimal medium to late-log or early-stationary phase to ensure maximal SPI-2 T3SS activity.
2. Separation of Bacterial Cells and Supernatant:
-
Pellet the bacterial cells by centrifugation.
-
Carefully collect the supernatant, which contains the secreted proteins.
3. Protein Precipitation:
-
Precipitate the proteins from the supernatant using trichloroacetic acid (TCA).
-
Wash the protein pellet with acetone to remove residual TCA.
4. Analysis:
-
Resuspend the protein pellet in a sample buffer.
-
Analyze the secreted proteins by SDS-PAGE and Western blotting using an antibody against SseF.
-
As a control for bacterial lysis, probe the Western blot with an antibody against a cytosolic protein (e.g., DnaK). The absence of this protein in the supernatant confirms that the detected SseF is due to active secretion.
-
Compare the amount of secreted SseF between the wild-type and sscB mutant strains.[1][5]
Yeast Two-Hybrid (Y2H) Assay
This genetic method is used to test for a direct physical interaction between SscB and SseF.
1. Plasmid Construction:
-
Clone the coding sequence of sscB into a yeast expression vector containing a DNA-binding domain (BD), creating a "bait" plasmid (e.g., pGBKT7-SscB).
-
Clone the coding sequence of sseF into a yeast expression vector containing a transcriptional activation domain (AD), creating a "prey" plasmid (e.g., pGADT7-SseF).
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
As controls, transform yeast with the bait plasmid and an empty prey vector, and the prey plasmid with an empty bait vector.
3. Selection and Interaction Assay:
-
Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
To test for an interaction, replica-plate the colonies that grow on the double dropout medium onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Growth on the quadruple dropout medium indicates a physical interaction between the bait (SscB) and prey (SseF) proteins, which reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).
4. Confirmation (Optional):
-
Perform a β-galactosidase assay to provide further confirmation of the interaction, as the lacZ gene is another common reporter in Y2H systems. A blue color change in the presence of X-gal indicates a positive interaction.[8][9][10]
Visualizing the SscB-SseF Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental procedures discussed in this guide.
Caption: The molecular pathway of SscB-mediated SseF stabilization and secretion.
References
- 1. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Salmonella-pathogenicity island 2 effectors are required to facilitate bacterial establishment of its intracellular niche and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SseF and SseG are translocated effectors of the type III secretion system of Salmonella pathogenicity island 2 that modulate aggregation of endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secretion and function of Salmonella SPI-2 effector SseF require its chaperone, SscB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 10. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
SseF: A Salmonella Effector Modulating Host Autophagy Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intracellular pathogen Salmonella enterica has evolved sophisticated mechanisms to manipulate host cellular processes to ensure its survival and replication. A key host defense mechanism against intracellular bacteria is autophagy, a cellular self-eating process that sequesters and degrades pathogens within autophagosomes. Salmonella has developed strategies to evade this autophagic clearance. This technical guide focuses on the Salmonella pathogenicity island 2 (SPI-2) type III secretion system effector protein, SseF, and its critical role in modulating host autophagy pathways. We will delve into the molecular mechanisms by which SseF, in concert with its partner protein SseG, inhibits autophagy initiation, thereby promoting bacterial intracellular survival. This guide provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols to study this interaction, and a summary of the quantitative data supporting these findings.
Introduction
Salmonella enterica is a Gram-negative bacterium responsible for a wide range of diseases, from gastroenteritis to life-threatening systemic infections. A crucial aspect of Salmonella pathogenesis is its ability to survive and replicate within a specialized membrane-bound compartment inside host cells, known as the Salmonella-containing vacuole (SCV). The host cell employs autophagy as a defense mechanism to eliminate these intracellular pathogens. However, Salmonella utilizes a type III secretion system (T3SS) to inject effector proteins directly into the host cell cytosol, which manipulate various cellular functions, including the autophagy pathway.
SseF is one such effector protein, encoded within the SPI-2 pathogenicity island. It is known to play a significant role in the maintenance of the SCV and the formation of Salmonella-induced filaments (Sifs). Recent studies have unveiled a more direct role for SseF, along with its binding partner SseG, in the subversion of host autophagy. This guide will provide a detailed examination of the molecular interactions and signaling cascades orchestrated by SseF to inhibit autophagy, thereby creating a favorable niche for bacterial replication.
The Molecular Mechanism of SseF-Mediated Autophagy Inhibition
SseF, in conjunction with SseG, directly targets the host's autophagy initiation machinery. The primary mechanism involves the inactivation of the small GTPase Rab1A, a key regulator of both vesicle trafficking and autophagy.
Direct Interaction with and Inactivation of Rab1A
SseF and SseG physically interact with the host protein Rab1A.[1][2] This interaction is crucial for their inhibitory function. The binding of SseF and SseG to Rab1A disrupts the association of Rab1A with its guanine nucleotide exchange factor (GEF), the TRAPPIII (Transport Protein Particle III) complex.[1][2] The TRAPPIII complex is responsible for activating Rab1A by catalyzing the exchange of GDP for GTP. By preventing this interaction, SseF and SseG effectively lock Rab1A in its inactive, GDP-bound state.
Impairment of ULK1 Complex Recruitment and Activation
The inactivation of Rab1A has significant downstream consequences for autophagy initiation. Activated Rab1A is required for the recruitment and activation of the ULK1 (Unc-51 like autophagy activating kinase 1) complex to the site of autophagosome formation.[1][2] The ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, is a central regulator of autophagy initiation. The SseF/SseG-mediated inactivation of Rab1A prevents the proper localization and activation of the ULK1 complex, thereby halting the first step of autophagosome biogenesis.[1][3]
Reduction of Phosphatidylinositol 3-Phosphate (PI3P) Biogenesis
The activation of the ULK1 complex is a prerequisite for the subsequent recruitment and activation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which generates PI3P on the phagophore membrane. PI3P serves as a crucial docking site for other autophagy-related (Atg) proteins. By inhibiting ULK1 complex activation, SseF and SseG indirectly lead to a decrease in PI3P production, further impeding the formation of the autophagosome.[1][2][3]
Figure 1: SseF/SseG-mediated inhibition of autophagy initiation.
Quantitative Data on SseF's Impact on Autophagy and Bacterial Survival
The inhibitory effect of SseF on autophagy and its contribution to Salmonella's intracellular fitness have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of SseF on Autophagy Markers
| Marker | Cell Line | Condition | Fold Change (WT SseF vs. Control/Mutant) | Reference |
| LC3-II/LC3-I Ratio | HeLa | S. Typhimurium Infection | Decreased | [1] |
| p62 Levels | HeLa | S. Typhimurium Infection | Increased | [1] |
| GFP-LC3 Puncta | HeLa | Ectopic Expression | Decreased | [1] |
| ULK1 Puncta | HeLa | Ectopic Expression | Decreased | [1] |
| PI3P Levels (GFP-FYVE puncta) | HeLa | Ectopic Expression | Decreased | [1] |
Table 2: Effect of SseF on Intracellular Replication of Salmonella
| Host Cell Type | Salmonella Strain | Fold Replication (16h/2h p.i.) | Reference |
| HeLa | Wild-type | ~10-12 fold | [4] |
| ΔsseF | ~2-3 fold | [4] | |
| ΔsseF + pSseF | ~10-12 fold | [4] | |
| RAW264.7 Macrophages | Wild-type | ~8-10 fold | [1] |
| ΔsseF | ~2-4 fold | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of SseF in autophagy modulation.
Co-Immunoprecipitation (Co-IP) of SseF and Rab1A
This protocol describes the co-immunoprecipitation of HA-tagged SseF and endogenous Rab1A from mammalian cells.
Materials:
-
HeLa cells expressing HA-SseF
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-HA antibody (e.g., from rabbit)
-
Anti-Rab1A antibody (e.g., from mouse)
-
Protein A/G magnetic beads
-
Wash buffer (Lysis buffer with 0.1% Triton X-100)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HeLa cells expressing HA-SseF to 80-90% confluency.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate 1-2 mg of total protein with 2-4 µg of anti-HA antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three times with 1 mL of ice-cold wash buffer.
-
Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-Rab1A antibodies.
References
- 1. ULK1 forms distinct oligomeric states and nanoscopic structures during autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Salmonella Pathogenicity Island-2 Type III Secretion System Effectors Involved in Intramacrophage Replication of S. enterica Serovar Typhimurium: Implications for Rational Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SspA and SspB in Coaggregation with Actinomyces naeslundii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coaggregation between the early colonizing oral bacteria Streptococcus gordonii and Actinomyces naeslundii is a critical step in the formation of dental plaque. This interaction is primarily mediated by the SspA and SspB proteins, members of the antigen I/II family of surface adhesins on S. gordonii. This technical guide provides an in-depth analysis of the distinct contributions of SspA and SspB to the coaggregation process, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular interactions involved. Understanding these mechanisms is pivotal for the development of novel anti-biofilm therapeutics.
Introduction
The initiation of dental plaque is a highly orchestrated process involving the adhesion of pioneer bacterial species to the salivary pellicle on the tooth surface, followed by their coaggregation to form a multi-species biofilm.[1] The interaction between Streptococcus gordonii and Actinomyces naeslundii is a well-characterized example of this intergeneric coaggregation.[1][2] The streptococcal surface proteins SspA and SspB are key players in this process, exhibiting distinct binding specificities and mechanisms.[1][2] This document synthesizes the current understanding of how SspA and SspB mediate this crucial interaction, providing a technical resource for researchers in the field.
SspA and SspB: Distinct Functions in Coaggregation
SspA and SspB are large, cell-wall-anchored proteins with significant homology, yet they possess functionally distinct domains that mediate different types of coaggregation interactions with various strains of A. naeslundii.[3][4] These interactions can be broadly categorized as lactose-inhibitable and lactose-noninhibitable, suggesting different receptor molecules on the Actinomyces surface.
-
SspA: This protein is unique in its ability to mediate both lactose-inhibitable and lactose-noninhibitable coaggregation.[1] This suggests that SspA has at least two distinct binding domains that recognize different carbohydrate structures on the surface of A. naeslundii.
-
SspB: In contrast to SspA, SspB exclusively mediates lactose-noninhibitable coaggregation.[1] This interaction is generally stronger than the SspA-mediated interactions.
The differential roles of these two proteins allow S. gordonii to interact with a wider range of A. naeslundii strains, which are classified into different coaggregation groups based on their interaction patterns with streptococci.[1]
Quantitative Analysis of Coaggregation
The contribution of SspA and SspB to coaggregation has been quantified using a visual coaggregation assay, with scores ranging from 0 (no aggregation) to 4 (rapid and complete aggregation). The data presented below is a summary of findings from studies using wild-type S. gordonii DL1 and its isogenic mutants lacking sspA, sspB, or both.
| A. naeslundii Coaggregation Group | Partner Strain(s) | S. gordonii DL1 (Wild-Type) | sspA Mutant | sspB Mutant | sspAB Mutant | Lactose Inhibition (Wild-Type) |
| A | T14V, ATCC 12104 | 4 | 4 | 0 | 0 | No |
| B | PK984 | 0 | 0 | 0 | 0 | N/A |
| C | WVA963 | 2 | 0 | 2 | 0 | Yes |
| D | PK1259 | 4 | 0 | 4 | 0 | No |
| E | PK1307, PK1313 | 4 | 2 | 4 | 0 | Partial |
| F | PK1497 | 0 | 0 | 0 | 0 | N/A |
Table 1: Coaggregation scores of S. gordonii strains with A. naeslundii strains from different coaggregation groups. Scores are on a scale of 0 to 4. Data compiled from Egland et al., 2001.[1]
Molecular Interactions and Binding Domains
The interaction between SspA/B and A. naeslundii is a classic example of lectin-carbohydrate binding, where the streptococcal proteins act as lectins recognizing specific carbohydrate receptors on the actinomyces.
SspA/B Protein Structure
SspA and SspB are composed of several domains, including a conserved N-terminal region, a highly variable central "V-region," and a conserved C-terminal region responsible for cell wall anchoring.[3] The V-region is thought to be primarily responsible for the specific binding to partner organisms. The significant sequence divergence in the V-regions of SspA and SspB likely accounts for their different binding specificities.[4]
Actinomyces naeslundii Receptor
The receptor on A. naeslundii that SspA and SspB bind to is a cell surface polysaccharide.[5] For SspB, this has been identified as a polysaccharide ligand. The lactose-inhibitable binding of SspA suggests it recognizes a galactose-containing epitope on a different polysaccharide receptor. In other contexts of intergeneric coaggregation, the type 2 fimbriae of A. naeslundii are known to recognize receptor polysaccharides on streptococci.[5][6]
Experimental Protocols
Construction of Isogenic ssp Mutants
The creation of sspA, sspB, and sspAB knockout mutants in S. gordonii is essential for delineating the specific roles of each protein.
Methodology:
-
Gene Disruption Cassette: A kanamycin resistance gene (aphAIII) is cloned into a plasmid vector.
-
Homologous Recombination: The resistance cassette is then ligated into the target gene (sspA or sspB) that has been cloned into a suicide vector.
-
Transformation: The resulting plasmid is transformed into S. gordonii.
-
Selection: Transformants are selected on media containing kanamycin. Double-crossover events, where the wild-type gene is replaced by the disrupted copy, are screened for by confirming the loss of an antibiotic resistance marker from the plasmid backbone.
-
Verification: The correct insertion and gene knockout are confirmed by PCR and Southern blot analysis.
Visual Coaggregation Assay
This semi-quantitative assay is a robust method for assessing the strength of bacterial coaggregation.
Methodology:
-
Cell Preparation: S. gordonii and A. naeslundii strains are grown to late exponential or early stationary phase in an appropriate broth medium (e.g., Brain Heart Infusion).
-
Washing: Cells are harvested by centrifugation, washed three times with a coaggregation buffer (e.g., 1 mM Tris-HCl, pH 8.0, 0.15 M NaCl, 0.1 mM CaCl₂, 0.1 mM MgCl₂), and resuspended in the same buffer.
-
Cell Density Adjustment: The cell suspensions are adjusted to a standard optical density (e.g., OD₆₀₀ of 1.0).
-
Mixing: Equal volumes (e.g., 200 µL) of the S. gordonii and A. naeslundii suspensions are mixed in a glass tube.
-
Incubation and Observation: The mixture is vortexed for 10 seconds and then visually inspected for the formation of aggregates. The tube is gently rotated to observe the extent of coaggregation.
-
Scoring: The degree of coaggregation is scored on a scale of 0 to 4:
-
0: No visible aggregates; suspension remains turbid.
-
1: Small, uniform aggregates in a turbid suspension.
-
2: Definite aggregates are easily seen, but the suspension remains turbid.
-
3: Large aggregates that settle rapidly, leaving a somewhat clear supernatant.
-
4: Very large aggregates that settle almost immediately, leaving a clear supernatant.
-
-
Inhibition Assay: To test for lactose inhibition, the assay is repeated with the addition of lactose to a final concentration of 60 mM in the coaggregation buffer.
Signaling Pathways and Interaction Models
While complex intracellular signaling pathways are not the primary mechanism of this direct cell-to-cell binding, the logical relationships and binding events can be visualized.
References
- 1. Identification of Independent Streptococcus gordonii SspA and SspB Functions in Coaggregation with Actinomyces naeslundii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem genes encode cell-surface polypeptides SspA and SspB which mediate adhesion of the oral bacterium Streptococcus gordonii to human and bacterial receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Properties of Streptococcus gordonii SspA and SspB (Antigen I/II Family) Polypeptides Expressed on the Cell Surface of Lactococcus lactis MG1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coaggregation-Mediated Interactions of Streptococci and Actinomyces Detected in Initial Human Dental Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coaggregation-mediated interactions of streptococci and actinomyces detected in initial human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential binding properties of SspA and SspB polypeptides
An In-depth Technical Guide on the Differential Binding Properties of SspA and SspB Polypeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designations SspA and SspB refer to several distinct pairs of bacterial proteins with diverse functions, ranging from adhesion and colonization to proteolytic activity and protein quality control. This technical guide provides an in-depth analysis of the differential binding properties of SspA and SspB polypeptides in three clinically relevant bacterial species: the oral commensal Streptococcus gordonii, the opportunistic pathogen Staphylococcus aureus, and the model organism Escherichia coli. Understanding these differences is crucial for developing targeted therapeutic strategies, such as anti-adhesion therapies or modulation of bacterial virulence.
SspA and SspB of Streptococcus gordonii: Differential Adhesion to Host Components
In Streptococcus gordonii, SspA and SspB are large, cell wall-anchored adhesins belonging to the antigen I/II family of proteins. These proteins play a pivotal role in the initial stages of dental plaque formation by mediating attachment to host surfaces and other bacteria. While they share approximately 70% sequence identity, their binding affinities for various substrates differ significantly, suggesting distinct roles in colonization.
Quantitative and Semi-Quantitative Binding Data
The differential binding of SspA and SspB has been characterized using heterologous expression in Lactococcus lactis, allowing for a direct comparison of their adhesive properties. The results indicate markedly different affinities for key oral substrates.[1][2]
| Substrate | SspA Binding Affinity | SspB Binding Affinity | Key Findings |
| Salivary Agglutinin Glycoprotein (SAG) | High | Low | More than twice as many L. lactis cells expressing SspA bound to immobilized SAG compared to those expressing SspB.[1][2] |
| Collagen Type I | Low | High | L. lactis expressing SspB adhered twice as effectively to collagen type I as cells producing SspA.[1][2] |
| Candida albicans | Low | High | Lactococci expressing SspB showed double the adherence to C. albicans compared to those with SspA.[1][2] |
| Actinomyces naeslundii | Weak | Weak | Binding to A. naeslundii was only weakly enhanced by the expression of either SspA or SspB.[1][2] |
| β1 Integrin | Binds | Binds | Both recombinant SspA and SspB bind to purified human α5β1 integrin, mediating adherence and internalization by epithelial cells.[3] |
Experimental Protocols
A common method to assess the binding properties of SspA and SspB involves their expression on the surface of a non-adherent bacterium like Lactococcus lactis.[1][2]
-
Cloning: The coding sequences of sspA and sspB from S. gordonii are cloned into an expression vector suitable for L. lactis, such as pTREX1-usp45LS. This vector drives the expression of the proteins on the bacterial surface.
-
Transformation: The recombinant plasmids are introduced into L. lactis MG1363.
-
Expression Confirmation: Surface expression levels of SspA and SspB are quantified and compared using methods like whole-cell ELISA or Western blotting of cell wall extracts to ensure similar levels of protein expression for a valid comparison.
-
Adhesion Assay:
-
Substrates (e.g., SAG, collagen type I) are immobilized on the surface of microtiter plate wells.
-
L. lactis cells expressing either SspA or SspB are labeled (e.g., with a fluorescent dye or radioisotope) and incubated in the coated wells.
-
Non-adherent bacteria are washed away.
-
The number of adherent bacteria is quantified by measuring the fluorescence or radioactivity.
-
Logical Relationship of S. gordonii SspA/B Binding
The differential binding suggests a logical model where SspA is the primary adhesin for the salivary pellicle, while SspB is more important for binding to exposed collagen in dentinal tubules or interacting with other members of the oral microbiota like C. albicans.
Caption: Differential binding of S. gordonii SspA and SspB to oral substrates.
SspA and SspB of Staphylococcus aureus: Proteases Modulating Virulence
In contrast to the adhesive roles in S. gordonii, SspA and SspB in Staphylococcus aureus are secreted proteases that play a complex role in virulence. SspA is a serine protease (V8 protease) with specificity for cleaving after glutamate residues, while SspB is a cysteine protease (staphopain B).[4][5] They are encoded by the ssp operon, which also includes sspC, an inhibitor of SspB.[4][5]
Proteolytic Activity and Substrate Specificity
The differential "binding" of S. aureus SspA and SspB is defined by their substrate specificity and their roles in a proteolytic cascade.
| Protease | Type | Substrate Specificity/Function | Impact on Virulence |
| SspA (V8 Protease) | Serine Protease | Cleaves peptide bonds C-terminal to glutamate residues (and to a lesser extent, aspartate).[4] Processes the pro-SspB zymogen into its mature, active form.[5] Degrades host proteins like immunoglobulins (IgG, IgM, IgA) and fibronectin-binding proteins.[4] | Complex; can be pro- or anti-virulent depending on the context. Inactivation can lead to enhanced virulence in some models.[5][6] |
| SspB (Staphopain B) | Cysteine Protease | Degrades denatured collagen.[5] Contributes to biofilm remodeling.[7] | Also complex; its activity is dependent on processing by SspA. Mutants lacking SspB can show altered virulence.[6] |
Recent studies suggest that, paradoxically, SspA and SspB can suppress S. aureus virulence by shaping the surfacome and secretome, possibly by degrading other virulence factors.[8]
Experimental Protocols
To understand the impact of SspA and SspB, quantitative proteomics is used to compare the extracellular proteomes of wild-type S. aureus with those of sspA and sspB mutants.
-
Strain Culture: Wild-type and mutant strains are grown to a specific phase (e.g., stationary phase).
-
Protein Isolation: Extracellular proteins are harvested from the culture supernatant by methods like trichloroacetic acid (TCA) precipitation.
-
Sample Preparation: Proteins are digested into peptides (e.g., with trypsin).
-
Mass Spectrometry: Peptides are analyzed by nanocapillary liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Peptide abundance is quantified to determine the relative abundance of proteins in the different strains. This reveals which proteins are directly or indirectly regulated or degraded by SspA and SspB.[9]
S. aureus Proteolytic Activation Pathway
The activation of SspB is dependent on other proteases in a cascade, highlighting an intricate regulatory network.
Caption: Activation cascade and function of S. aureus proteases SspA and SspB.
SspB of Escherichia coli: An Adaptor Protein in the ClpXP Degradation Pathway
In E. coli, SspB is a well-characterized adaptor protein that enhances the degradation of ssrA-tagged proteins by the ClpXP protease. The ssrA tag is a short peptide sequence added to proteins from stalled ribosomes, marking them for destruction. SspB functions by binding to both the ssrA-tagged substrate and the ClpX ATPase, thereby increasing the local concentration of the substrate and facilitating its delivery to the protease.
Quantitative Binding Data
The interactions within the SspB-ssrA-ClpX system have been extensively studied, yielding precise quantitative data.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Thermodynamic Parameters (for SspB-ssrA peptide) |
| SspB : ssrA peptide | Isothermal Titration Calorimetry (ITC) | 0.30 µM | ΔH = -16.9 kcal/mol |
| SspB : GFP-ssrA | Isothermal Titration Calorimetry (ITC) | ~50-90 nM | N/A |
| SspB : ClpX | ATP Hydrolysis Assay | Half-maximal stimulation at 1.1 ± 0.3 µM SspB | N/A |
| BODIPY-ssrA peptide : SspB | Fluorescence Anisotropy | ~1 µM | N/A |
| BODIPY-ssrA peptide : ClpX | Fluorescence Anisotropy | ~1 µM | N/A |
Note: Binding affinities can vary based on experimental conditions (temperature, buffer) and the specific constructs used.[10][11]
Experimental Protocols
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[12][13]
-
Sample Preparation: Purified SspB is placed in the sample cell of the calorimeter. A synthesized ssrA peptide or purified ssrA-tagged protein is loaded into the injection syringe. Both components must be in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: The ssrA-tagged ligand is titrated into the SspB solution in a series of small, precise injections.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) upon each injection.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16][17]
-
Labeling: A small molecule, such as an ssrA peptide, is labeled with a fluorophore (e.g., BODIPY or fluorescein).
-
Titration: A constant concentration of the fluorescently labeled peptide is titrated with increasing concentrations of unlabeled SspB (or ClpX).
-
Measurement: The sample is excited with polarized light, and the polarization of the emitted light is measured. The small, unbound peptide tumbles rapidly, leading to low polarization. The large SspB-peptide complex tumbles slowly, resulting in high polarization.
-
Data Analysis: The change in polarization is plotted against the concentration of the titrant. The resulting curve is fitted to determine the dissociation constant (Kd).
E. coli SspB-Mediated Substrate Delivery Workflow
SspB acts as a molecular matchmaker, forming a ternary complex to efficiently deliver substrates to the ClpXP protease for degradation.
Caption: Workflow of SspB-mediated delivery of ssrA-tagged substrates to ClpXP.
Conclusion
The polypeptides SspA and SspB, while sharing a common nomenclature, exhibit remarkable functional diversity across different bacterial species. In S. gordonii, they are paralogous adhesins with distinct binding specificities for host molecules, facilitating colonization of different niches within the oral cavity. In S. aureus, they function as proteases within a complex regulatory network that modulates virulence by processing both host and bacterial proteins. Finally, in E. coli, SspB serves as a crucial adaptor protein, enhancing the efficiency of the cellular protein quality control machinery. This guide highlights the importance of detailed molecular characterization in understanding bacterial physiology and provides a framework for the development of targeted antimicrobial strategies. The quantitative data and experimental protocols summarized herein serve as a valuable resource for researchers in microbiology, infectious disease, and drug development.
References
- 1. Binding properties of Streptococcus gordonii SspA and SspB (antigen I/II family) polypeptides expressed on the cell surface of Lactococcus lactis MG1363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Properties of Streptococcus gordonii SspA and SspB (Antigen I/II Family) Polypeptides Expressed on the Cell Surface of Lactococcus lactis MG1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adherence and internalization of Streptococcus gordonii by epithelial cells involves beta1 integrin recognition by SspA and SspB (antigen I/II family) polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Description of Staphylococcus Serine Protease (ssp) Operon in Staphylococcus aureus and Nonpolar Inactivation of sspA-Encoded Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Staphopains Modulate Staphylococcus aureus Biofilm Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The secreted proteases aur, scpA, sspA and sspB suppress the virulence of Staphylococcus aureus USA300 by shaping the extracellular proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative quantitative comparisons of the extracellular protein profiles of Staphylococcus aureus UAMS-1 and its sarA, agr, and sarA agr regulatory mutants using one-dimensional polyacrylamide gel electrophoresis and nanocapillary liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Characterization of a specificity factor for an AAA+ ATPase: assembly of SspB dimers with ssrA-tagged proteins and the ClpX hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. raineslab.com [raineslab.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Genetic Organization of the Tandem sspA and sspB Genes
This guide provides a comprehensive overview of the genetic organization, regulation, and function of the tandemly arranged sspA and sspB genes across different bacterial species. The information is tailored for professionals in research and drug development, with a focus on data presentation, experimental protocols, and visual representation of molecular pathways.
Genetic Organization and Regulation
The arrangement and regulation of sspA and sspB genes exhibit significant diversity across bacterial species, indicating distinct evolutionary adaptations and functional roles. This section details the genetic architecture in Streptococcus gordonii, Staphylococcus aureus, and Escherichia coli.
Streptococcus gordonii
In Streptococcus gordonii, the sspA and sspB genes are located adjacent to each other on the chromosome but are regulated independently.[1][2] Each gene possesses its own promoter region, leading to differential expression in response to environmental cues.[1][3] SspA and SspB are surface adhesins that play a role in the colonization of dental plaque.[1]
Key Regulatory Features:
-
Independent Promoters: sspA and sspB have distinct promoters with different activity levels.[1][3]
-
Positive Regulation by SspA: The SspA protein acts as a positive regulator for sspB transcription by binding to a specific region upstream of the sspB promoter.[1][2] This binding occurs between 233 and 264 bp upstream of the predicted -35 promoter element.[1][2]
-
Differential Expression: The sspA promoter is approximately three times more active than the sspB promoter under various growth conditions.[1][3]
-
Environmental Regulation: The expression of both genes is modulated by environmental factors such as temperature, pH, and osmolarity, although they respond differently to these stimuli.[3]
Quantitative Data on Gene Expression in S. gordonii
| Gene/Condition | Promoter Activity/Expression Level | Reference |
| sspA promoter vs. sspB promoter | ~3-fold higher activity | [1][3] |
| sspB promoter in SspA-deficient mutant | Reduced by over 60% | [1][2] |
| sspA transcriptional activity during growth | Increases throughout the growth phase | [3] |
| sspB transcriptional activity during growth | Decreases in the stationary phase | [3] |
Staphylococcus aureus
In Staphylococcus aureus, the sspA, sspB, and sspC genes are organized into a single transcriptional unit, the ssp operon.[4] This operon encodes a serine protease (SspA), a cysteine protease (SspB), and a chaperone-like protein (SspC).
Key Regulatory Features:
-
Operon Structure: The genes are cotranscribed as a single polycistronic mRNA of approximately 2.8 kb.[4]
-
Proteolytic Cascade: SspA is a serine protease that is essential for the proteolytic processing and maturation of the SspB zymogen into a functional cysteine protease.[4]
Escherichia coli
In Escherichia coli, sspA and sspB are also organized in an operon.[5][6] SspA is a stringent starvation protein that associates with RNA polymerase and functions as a global transcriptional regulator, particularly during stress conditions.[5][6][7] SspB acts as an adapter protein, enhancing the specificity of the ClpXP protease for ssrA-tagged proteins.[8][9][10]
Key Regulatory Features:
-
Operon Structure: Inactivation of sspA leads to a loss of sspB expression, indicating they are part of the same transcriptional unit.[5]
-
Stress-Induced Expression: The expression of SspA increases in response to various starvation conditions, including glucose, nitrogen, phosphate, or amino acid limitation.[5]
-
Transcriptional Regulation by SspA: SspA interacts with the RNA polymerase and the primary sigma factor σ⁷⁰, inhibiting transcription initiation from certain promoters and rewiring the transcriptome towards the expression of stress response genes.[6][7]
Experimental Protocols
This section outlines the key experimental methodologies used to elucidate the genetic organization and regulation of sspA and sspB.
Promoter Activity Assays using Reporter Gene Fusions
This technique is used to quantify the transcriptional activity of the sspA and sspB promoters.
Methodology:
-
Construction of Reporter Fusions: The promoter regions of sspA and sspB are amplified by PCR and cloned upstream of a promoterless reporter gene, such as cat (chloramphenicol acetyltransferase), in a suitable vector.
-
Chromosomal Integration: The promoter-reporter fusion constructs are integrated into the bacterial chromosome at a specific locus to ensure stable, single-copy analysis.
-
Bacterial Growth and Sample Collection: The recombinant strains are grown under various conditions (e.g., different growth phases, temperatures, pH levels, osmolarity). Samples are collected at different time points.
-
Enzyme Assay: Cell extracts are prepared, and the activity of the reporter enzyme (e.g., CAT) is measured. The enzyme activity is typically normalized to the total protein concentration in the extract.
-
Data Analysis: The reporter enzyme activity serves as a proxy for the transcriptional activity of the promoter under the tested conditions.[3]
Gel Mobility Shift Assay (EMSA)
EMSA is employed to investigate the binding of proteins, such as SspA, to specific DNA regions, like the sspB promoter.
Methodology:
-
Probe Preparation: A DNA fragment corresponding to the putative binding site (e.g., the upstream region of the sspB promoter) is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Protein Purification: The DNA-binding protein of interest (e.g., SspA) is purified.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the purified protein in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the DNA probe are visualized. A "shift" in the mobility of the labeled DNA, indicating the formation of a protein-DNA complex, is observed.[1]
DNA Footprinting Assay
This method is used to precisely identify the DNA sequence to which a protein binds.
Methodology:
-
Probe Preparation: A DNA fragment of interest is labeled at one end.
-
Protein-DNA Binding: The end-labeled DNA is incubated with the purified binding protein.
-
Limited DNA Digestion: The protein-DNA complexes are treated with a DNA-cleaving agent (e.g., DNase I) under conditions that result in, on average, one cut per DNA molecule. The bound protein protects the DNA from cleavage at its binding site.
-
Analysis: The DNA fragments are denatured and separated by size on a sequencing gel. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments compared to a control reaction without the binding protein.[1]
Northern Blot Analysis
Northern blotting is used to determine the size and abundance of specific RNA transcripts, which is crucial for verifying operon structures.
Methodology:
-
RNA Extraction: Total RNA is extracted from bacterial cells grown under specific conditions.
-
Gel Electrophoresis: The RNA is separated by size on a denaturing agarose gel.
-
Blotting: The separated RNA is transferred and cross-linked to a solid support membrane.
-
Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the target transcript (e.g., sspA, sspB, or sspC).
-
Detection: The labeled probe that has hybridized to the target RNA is detected, revealing the size and relative amount of the transcript.[4]
Signaling Pathways and Regulatory Networks
The following diagrams, generated using the DOT language, illustrate the regulatory relationships involving sspA and sspB in different bacterial species.
Regulation of sspB by SspA in Streptococcus gordonii
Caption: Positive regulation of sspB by SspA in S. gordonii.
The ssp Operon and Proteolytic Cascade in Staphylococcus aureus
Caption: The ssp operon and SspA-mediated activation of SspB in S. aureus.
The Role of SspA and SspB in the Stress Response of Escherichia coli
Caption: The function of SspA and SspB in the E. coli stress response.
References
- 1. Regulation of Streptococcus gordonii sspB by the sspA Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Streptococcus gordonii sspB by the sspA gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental conditions modulate the expression of the sspA and sspB genes in Streptococcus gordonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Description of Staphylococcus Serine Protease (ssp) Operon in Staphylococcus aureus and Nonpolar Inactivation of sspA-Encoded Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Starvation-induced expression of SspA and SspB: the effects of a null mutation in sspA on Escherichia coli protein synthesis and survival during growth and prolonged starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis for transcription inhibition by E. coli SspA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Flexible linkers leash the substrate binding domain of SspB to a peptide module that stabilizes delivery complexes with the AAA+ ClpXP protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of degradation signal recognition by SspB, a specificity-enhancing factor for the ClpXP proteolytic machine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for High-Yield Expression and Purification of Recombinant Human SEC14L2 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the expression and purification of recombinant human SEC14-like protein 2 (SEC14L2), also known as Supernatant Protein Factor (SPF). SEC14L2 is a lipid-binding protein implicated in crucial cellular processes, including cholesterol biosynthesis and Wnt/Ca2+ signaling, making it a protein of significant interest for basic research and as a potential drug target.[1][2][3][4] This protocol details the expression of N-terminally His-tagged SEC14L2 in Escherichia coli and a robust two-step purification strategy involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC). The described methodology is designed to yield high-purity SEC14L2 suitable for structural and functional studies.
Introduction
SEC14L2 is a cytosolic protein that plays a vital role in lipid metabolism and signal transduction.[1][3][4] It is known to stimulate squalene monooxygenase, a key enzyme in the cholesterol biosynthetic pathway.[3] Furthermore, SEC14L2 acts as a GTPase protein to mediate Wnt/Ca2+ signaling, a pathway involved in embryonic development and disease.[2] Given its multifaceted roles, the availability of highly pure and active recombinant SEC14L2 is essential for in-depth biochemical and structural characterization, as well as for screening potential therapeutic modulators.
The following protocol outlines a reliable method for producing and purifying recombinant human SEC14L2 using an E. coli expression system. The use of an N-terminal hexahistidine (His6) tag facilitates efficient capture and purification via IMAC.[5] A subsequent size-exclusion chromatography step ensures the removal of remaining contaminants and protein aggregates, resulting in a highly pure and homogenous protein preparation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/Ca2+ signaling pathway involving SEC14L2 and the experimental workflow for its expression and purification.
Caption: Wnt/Ca2+ signaling pathway mediated by SEC14L2.
References
- 1. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 2. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEC14L2 - Wikipedia [en.wikipedia.org]
- 4. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supernatant Protein Factor Lipid-Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supernatant Protein Factor (SPF), also known as SEC14-like protein 2 (SEC14L2), is a cytosolic protein that plays a crucial role in the regulation of cholesterol biosynthesis.[1][2][3] It functions as a lipid transfer protein, specifically facilitating the transfer of squalene, a key intermediate in the cholesterol synthesis pathway, between cellular membranes.[1][4][5] The activity of SPF is critically dependent on its interaction with specific lipids within the cell. Research has shown that SPF binds preferentially to anionic phospholipids, such as phosphatidylserine (PS), phosphatidylglycerol (PG), phosphatidylinositol (PI), and phosphatidic acid (PA).[6] This interaction is thought to be essential for the proper positioning and function of SPF at membrane surfaces, thereby enabling it to stimulate key enzymes in the cholesterol pathway, including squalene epoxidase and HMG-CoA reductase.[3]
The study of SPF's lipid-binding properties is fundamental to understanding its regulatory role in cellular lipid metabolism and for the development of potential therapeutic interventions targeting cholesterol-related disorders. These application notes provide detailed protocols for three common in vitro lipid-binding assays that can be employed to characterize the interaction between SPF and various lipids: Liposome Co-sedimentation Assay, Surface Plasmon Resonance (SPR), and a Fluorescence-Based Lipid-Binding Assay.
Data Presentation
The following tables are designed to summarize the quantitative data obtained from the described lipid-binding assays. As specific binding affinities for Supernatant Protein Factor are not extensively reported in the literature, the values presented below are for illustrative purposes to demonstrate the expected data output.
Table 1: Lipid Specificity of Supernatant Protein Factor Determined by Liposome Co-sedimentation Assay
| Liposome Composition | SPF Concentration (µM) | Percentage of SPF Bound (Mean ± SD) |
| 100% PC | 1.0 | 5 ± 2% |
| 70% PC / 30% PS | 1.0 | 85 ± 5% |
| 70% PC / 30% PG | 1.0 | 78 ± 7% |
| 70% PC / 30% PI | 1.0 | 65 ± 8% |
| 70% PC / 30% PA | 1.0 | 92 ± 4% |
| 70% PC / 30% PE | 1.0 | 8 ± 3% |
PC: Phosphatidylcholine, PS: Phosphatidylserine, PG: Phosphatidylglycerol, PI: Phosphatidylinositol, PA: Phosphatidic Acid, PE: Phosphatidylethanolamine. Data are representative examples.
Table 2: Kinetic and Affinity Constants of Supernatant Protein Factor Binding to Anionic Liposomes Determined by Surface Plasmon Resonance (SPR)
| Ligand (Liposome) | Analyte (SPF) Conc. Range (nM) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| 70% PC / 30% PS | 10 - 500 | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 |
| 70% PC / 30% PG | 10 - 500 | 1.2 x 10⁵ | 3.5 x 10⁻³ | 29.2 |
| 70% PC / 30% PI | 10 - 500 | 8.0 x 10⁴ | 5.0 x 10⁻³ | 62.5 |
| 70% PC / 30% PA | 10 - 500 | 2.0 x 10⁵ | 1.5 x 10⁻³ | 7.5 |
Data are representative examples.
Experimental Protocols
Liposome Co-sedimentation Assay
This assay is a robust method to qualitatively and semi-quantitatively assess the binding of SPF to liposomes of varying lipid compositions. The principle relies on the co-sedimentation of protein bound to high-density liposomes upon ultracentrifugation.
a. Materials
-
Purified recombinant Supernatant Protein Factor (SPF)
-
Phospholipids (e.g., POPC, POPS, POPG, POPI, POPA) in chloroform
-
Liposome extrusion system with polycarbonate filters (100 nm pore size)
-
Ultracentrifuge with a suitable rotor (e.g., TLA-100)
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT
-
SDS-PAGE gels and Coomassie Brilliant Blue stain or antibodies for Western blotting
b. Protocol
-
Liposome Preparation:
-
Prepare lipid mixtures of the desired composition in a glass vial. For example, a 70% PC / 30% PS mixture.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with Binding Buffer to a final lipid concentration of 1 mg/mL by vortexing.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate filter at least 21 times to generate unilamellar vesicles (LUVs).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine a fixed concentration of SPF (e.g., 1 µM) with a fixed concentration of liposomes (e.g., 0.5 mg/mL) in a final volume of 100 µL of Binding Buffer.
-
As a negative control, prepare a sample with SPF but without liposomes.
-
Incubate the reactions at room temperature for 30 minutes with gentle agitation.
-
-
Co-sedimentation:
-
Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet once with 100 µL of Binding Buffer and centrifuge again under the same conditions.
-
Resuspend the final pellet, containing the liposome-bound protein, in 100 µL of SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for SPF.
-
Quantify the band intensities to determine the percentage of SPF bound to the liposomes.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free quantitative analysis of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity (KD) of SPF binding to lipid membranes.
a. Materials
-
SPR instrument (e.g., Biacore)
-
L1 sensor chip (for liposome capture)
-
Purified recombinant Supernatant Protein Factor (SPF)
-
Liposomes of desired compositions (prepared as in Protocol 1)
-
Running Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20
b. Protocol
-
Sensor Chip Preparation:
-
Equilibrate the L1 sensor chip with Running Buffer.
-
Inject the prepared liposomes (e.g., 0.5 mg/mL in Running Buffer) over the sensor surface to allow for their capture on the lipophilic surface. A stable baseline indicates successful liposome immobilization.
-
-
Binding Analysis:
-
Inject a series of concentrations of SPF in Running Buffer over the sensor surface, starting from a low concentration (e.g., 10 nM) and increasing to a saturating concentration (e.g., 500 nM).
-
Include a buffer-only injection as a blank for background subtraction.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
-
Data Analysis:
-
Subtract the blank sensorgram from the sample sensorgrams.
-
Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence-Based Lipid-Binding Assay
This assay utilizes a fluorescently labeled lipid or a change in the intrinsic fluorescence of SPF upon lipid binding to quantify the interaction. Here, we describe a method using a fluorescently labeled phospholipid.
a. Materials
-
Purified recombinant Supernatant Protein Factor (SPF)
-
Liposomes containing a fluorescently labeled phospholipid (e.g., NBD-PS)
-
Fluorometer or fluorescence plate reader
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl
b. Protocol
-
Liposome Preparation:
-
Prepare liposomes as described in Protocol 1, incorporating a small percentage (e.g., 1-2 mol%) of a fluorescently labeled phospholipid (e.g., NBD-PS) into the lipid mixture.
-
-
Fluorescence Titration:
-
In a cuvette or a well of a microplate, add a fixed concentration of the fluorescently labeled liposomes (e.g., 50 µM total lipid).
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of SPF to the liposome solution, allowing the system to equilibrate after each addition.
-
Measure the change in fluorescence intensity (e.g., quenching or enhancement) after each addition of SPF.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence as a function of the SPF concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD).
-
Signaling Pathways and Mechanisms
The function of Supernatant Protein Factor is embedded within the broader context of cellular cholesterol homeostasis and is regulated by signaling events.
Supernatant Protein Factor facilitates the transfer of the hydrophobic molecule squalene from its site of synthesis to the active site of squalene epoxidase, an enzyme embedded in the endoplasmic reticulum (ER) membrane. This process is enhanced by the binding of SPF to anionic phospholipids in the ER membrane, which is thought to correctly orient SPF for efficient substrate delivery.
The activity of SPF is also subject to regulation by cellular signaling pathways. Phosphorylation of SPF by Protein Kinase A (PKA) and Protein Kinase C (PKC) has been shown to enhance its ability to stimulate squalene monooxygenase. This suggests a mechanism for the rapid modulation of cholesterol synthesis in response to extracellular signals that alter the activity of these kinases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Supernatant protein factor, which stimulates the conversion of squalene to lanosterol, is a cytosolic squalene transfer protein and enhances cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supernatant protein factor stimulates HMG-CoA reductase in cell culture and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supernatant protein factor facilitates intermembrane transfer of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermembrane transfer of squalene promoted by supernatant protein factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of supernatant protein factor with components of the microsomal squalene epoxidase system. Binding of supernatant protein factor to anionic phospholipids [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for CRISPR-Cas9 Mediated Knockout of SEC14L2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SEC14 Like Lipid Binding 2 (SEC14L2), also known as Tocopherol-Associated Protein (TAP), is a cytosolic protein belonging to a family of lipid-binding proteins.[1] It plays a significant role in lipid metabolism, signaling, and membrane transport.[2][3] Notably, SEC14L2 acts as a GTPase protein to transduce signals in the non-canonical Wnt/Ca2+ signaling pathway.[4][5] Dysregulation of SEC14L2 has been implicated in various diseases, including several types of cancer where it can act as either a tumor promoter or suppressor depending on the context.[1][2][6][7] For instance, it has been shown to promote cholesterol uptake in non-small cell lung cancer (NSCLC) by regulating SCARB1[2][8][9], while its low expression is associated with poorer prognosis in castration-resistant prostate cancer.[7]
The CRISPR-Cas9 system is a powerful genome-editing tool that allows for the precise and efficient knockout of target genes.[10][11] This application note provides a detailed, step-by-step protocol for generating SEC14L2 knockout (KO) cell lines using CRISPR-Cas9 technology. It covers sgRNA design, delivery into cultured cells, clonal selection of edited cells, and robust validation of gene knockout at both the genomic and protein levels.
Experimental Workflow
The overall workflow for generating a validated SEC14L2 knockout cell line involves several key stages, from initial design to final confirmation. The process begins with the design of specific single-guide RNAs (sgRNAs) targeting the SEC14L2 gene, followed by the delivery of CRISPR-Cas9 components into the target cells. After transfection, single cells are isolated to establish clonal populations, which are then screened and validated to confirm the successful knockout of the gene.
Caption: Experimental workflow for generating SEC14L2 knockout cell lines.
Signaling Pathway Involving SEC14L2
SEC14L2 is a key component in the non-canonical Wnt/Ca2+ signaling pathway. Upon Wnt ligand binding to a Frizzled receptor, SEC14L2 is recruited and acts as a GTPase protein to activate Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a critical second messenger.
Caption: Simplified Wnt/Ca2+ signaling pathway mediated by SEC14L2.
Experimental Protocols
Part 1: sgRNA Design and Plasmid Construction
Successful gene knockout depends on highly efficient sgRNAs. It is recommended to design multiple sgRNAs targeting a constitutive, early exon of SEC14L2 to maximize the chance of generating a loss-of-function frameshift mutation.[12][13]
1.1. sgRNA Design:
-
Use online design tools (e.g., CRISPOR, CHOPCHOP, or vendor-specific tools) to identify potent and specific sgRNA sequences for the human SEC14L2 gene (NCBI Gene ID: 23541).[1]
-
Select 2-3 sgRNAs that target an early exon (e.g., exon 1 or 2) and have low predicted off-target scores. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[14]
-
The optimal protospacer length for Cas9 is 20 base pairs.[14]
Table 1: Example sgRNA Sequences for Human SEC14L2 (Note: These are examples. Always verify sequences and scores using up-to-date design software.)
| Target Exon | sgRNA Sequence (5' to 3') | PAM |
|---|---|---|
| Exon 2 | GCTGAGGATGCCATCAAGA | AGG |
| Exon 2 | ACCTGGAGCTGAAGGAGAAC | TGG |
| Exon 2 | GGTGGCCATCGTGAAGCGCT | GGG |
1.2. Plasmid Preparation:
-
Synthesize complementary DNA oligonucleotides for each sgRNA sequence.
-
Anneal the forward and reverse oligos to create a double-stranded DNA fragment.
-
Clone the annealed oligos into a CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138[15], or a commercially available plasmid pool like sc-406092[16]). Follow the specific cloning protocol for the chosen vector, which typically involves digestion with a restriction enzyme like BbsI or BsmBI, followed by ligation.
-
Transform the ligation product into competent E. coli, select positive colonies, and purify the plasmid DNA using a maxiprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
Part 2: Delivery of CRISPR-Cas9 Components
The choice of delivery method depends on the cell type being used. Plasmid transfection is common for many immortalized cell lines, while electroporation of ribonucleoprotein (RNP) complexes is often more efficient for primary or hard-to-transfect cells.[17][18][19]
2.1. Cell Culture:
-
Culture the chosen cell line (e.g., A549, Calu-1, PC-3, or HEK293T) in the recommended medium and conditions until it reaches 70-80% confluency.
2.2. Plasmid Transfection Protocol:
-
Day 0: Seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Day 1: For each well, dilute 2.5 µg of the SEC14L2-sgRNA/Cas9 plasmid in 100 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 5-7 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding to the next step.
-
Controls: Always include a negative control (e.g., a plasmid with a non-targeting scrambled sgRNA) and a positive control (a validated sgRNA for a non-essential gene).
Part 3: Single-Cell Cloning and Expansion
To generate a homogenous knockout population, it is crucial to isolate and expand single cells.[12]
3.1. Single-Cell Isolation by Limiting Dilution:
-
48 hours post-transfection, harvest the cells by trypsinization and resuspend them in fresh culture medium.
-
Count the cells and perform serial dilutions to achieve a final concentration of 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. This stochastic distribution increases the probability of obtaining wells with a single cell.
-
Incubate the plates for 10-21 days, monitoring for colony formation.
-
Once colonies are visible (approximately 50% confluent), mark the wells that clearly originated from a single colony.
3.2. Clonal Expansion:
-
Carefully trypsinize the single-cell-derived colonies from the 96-well plates and transfer them sequentially to 24-well, 12-well, and finally 6-well plates to expand the cell population.
-
Create two sets of plates during expansion: one for cryopreservation and one for genomic DNA extraction and screening.
Part 4: Validation of SEC14L2 Knockout
Validation must be performed at both the genomic and protein levels to confirm the knockout.[20]
4.1. Genomic Validation (Indel Analysis):
-
Genomic DNA Extraction: Extract genomic DNA from a portion of each expanded clone.
-
PCR Amplification: Design PCR primers that flank the sgRNA target site in the SEC14L2 gene, amplifying a 300-600 bp region.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) or Synthego's ICE (Inference of CRISPR Edits). A successful knockout clone will show overlapping peaks downstream of the cut site, indicating the presence of insertions or deletions (indels).[21][22] Biallelic knockouts will not have a wild-type sequence trace.
4.2. Protein Validation (Western Blot):
-
Protein Lysate Preparation: Prepare whole-cell lysates from the wild-type (WT) control cells and the clones that were confirmed to have indels by sequencing.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Table 2: Reagents for Western Blot Analysis
| Reagent | Recommendation | Purpose |
|---|---|---|
| Primary Antibody | Anti-SEC14L2 (e.g., Santa Cruz sc-271905)[16] | Detects SEC14L2 protein |
| Loading Control | Anti-β-actin or Anti-GAPDH | Ensures equal protein loading |
| Secondary Antibody | HRP-conjugated anti-mouse/rabbit IgG | Binds to primary antibody |
| Substrate | Enhanced Chemiluminescence (ECL) | Generates signal |
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-SEC14L2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Analysis: A validated SEC14L2 KO clone will show a complete absence of the band corresponding to the SEC14L2 protein when compared to the WT control. The loading control band should be present and of similar intensity across all lanes.
Table 3: Expected Validation Results for a Successful KO Clone
| Analysis Method | Wild-Type Control | SEC14L2 KO Clone |
|---|---|---|
| Sanger Sequencing | Clean, single-peak chromatogram | Overlapping peaks post-cut site; no WT allele detected |
| Western Blot | Clear band at the expected MW for SEC14L2 | Absence of SEC14L2 band |
Troubleshooting
-
Low Transfection Efficiency: Optimize the DNA-to-reagent ratio, cell confluency, and consider using a different transfection reagent or delivery method like electroporation.
-
No Knockout Clones Identified: The chosen sgRNAs may be inefficient. Design and test new sgRNAs targeting a different region of the gene.[21] Ensure the Cas9 enzyme is active.
-
High Cell Death After Cloning: Some cell lines are sensitive to single-cell cloning. Try using conditioned media or ROCK inhibitors to improve cell survival.
-
Monoallelic Knockout: Screening a larger number of clones may be necessary to find a biallelic knockout. Alternatively, a second round of editing can be performed on a monoallelic clone using a different sgRNA.
References
- 1. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling | eLife [elifesciences.org]
- 5. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide Expression Analysis Identifies the Association between SEC14L2 and Castration-resistant Prostate Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 11. addgene.org [addgene.org]
- 12. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idtdna.com [idtdna.com]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. synthego.com [synthego.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. mdpi.com [mdpi.com]
- 20. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 21. Harvesting and analyzing clones following CRISPR gene editing-Protocol [horizondiscovery.com]
- 22. m.youtube.com [m.youtube.com]
Probing the Interactome of SEC14L2: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Methodologies for Investigating SEC14L2 Protein-Protein Interactions in Research and Drug Development
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the protein-protein interactions of SEC14L2 (SEC14 Like Lipid Binding 2), also known as Tocopherol-Associated Protein (TAP). SEC14L2 is a crucial protein implicated in various cellular processes, including lipid signaling and transport, and has been identified as a key player in the non-canonical Wnt/Ca2+ signaling pathway. Understanding its interaction network is vital for elucidating its biological functions and for the development of novel therapeutic strategies.
Introduction to SEC14L2 and its Interactions
SEC14L2 is a member of the SEC14-like protein family, characterized by a conserved SEC14 domain that binds to hydrophobic ligands. It plays a significant role in mediating cellular signaling events. Notably, SEC14L2 acts as a GTPase protein to transduce Wnt signals from the Frizzled receptor to Phospholipase C (PLC), a critical step in the Wnt/Ca2+ pathway. In this cascade, SEC14L2 in its GDP-bound state forms a complex with the Frizzled receptor and the scaffolding protein Dishevelled. Upon Wnt ligand binding, SEC14L2 translocates to the plasma membrane, exchanges GDP for GTP, and subsequently binds to and activates PLC. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately results in the release of intracellular calcium.
Beyond the Wnt pathway, SEC14L2 has also been shown to interact with the catalytic subunit of phosphatidylinositol 3-kinase gamma (PI3Kγ), suggesting its involvement in other critical signaling networks.
This document outlines three primary methodologies for investigating these and other potential protein-protein interactions of SEC14L2: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Proximity Ligation Assay (PLA).
Key Interacting Partners of SEC14L2
A summary of known and potential interacting partners for SEC14L2 is presented below. While direct quantitative data such as binding affinities are not extensively available in the literature, the following interactions have been qualitatively demonstrated.
| Interacting Protein | Cellular Context/Pathway | Method of Identification |
| Frizzled Receptor | Wnt/Ca2+ Signaling | Co-immunoprecipitation |
| Dishevelled | Wnt/Ca2+ Signaling | Co-immunoprecipitation |
| Phospholipase C (PLC) | Wnt/Ca2+ Signaling | Functional Assays |
| PI3-Kinase gamma (PI3Kγ) | PI3K Signaling Pathway | Co-immunoprecipitation |
Experimental Protocols
Detailed protocols for the investigation of SEC14L2 protein-protein interactions are provided below. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Co-immunoprecipitation (Co-IP) to Validate Interactions
Co-IP is a robust method to demonstrate the physical association of proteins in their native cellular environment. This protocol is designed to verify the interaction between SEC14L2 and a putative binding partner.
Materials:
-
Cell lines expressing endogenous or tagged SEC14L2 and the protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.
-
Primary antibodies specific for SEC14L2 and the interacting protein.
-
Protein A/G magnetic beads or agarose resin.
-
Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-SEC14L2) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the protein complexes by adding 30-50 µL of Elution Buffer and incubating at room temperature for 5-10 minutes (for glycine elution) or by adding 2x Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
If using glycine elution, neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against the "prey" protein and the "bait" protein.
-
Yeast Two-Hybrid (Y2H) Screening for Novel Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions. In this setup, SEC14L2 can be used as the "bait" to screen a cDNA library for "prey" proteins.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold).
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).
-
cDNA library from the tissue or cell type of interest cloned into the prey vector.
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Protocol:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length coding sequence of SEC14L2 in-frame with the DNA-binding domain (DBD) of the bait vector.
-
Transform the bait plasmid into the appropriate yeast strain.
-
Confirm expression of the bait protein by Western blot.
-
Test for auto-activation by plating the bait-containing yeast on SD/-Trp/-His and SD/-Trp/-Ade plates. The bait should not activate the reporter genes on its own.
-
-
Library Screening:
-
Transform the cDNA library (prey plasmids) into the yeast strain containing the SEC14L2 bait plasmid.
-
Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
-
Incubate plates at 30°C for 3-7 days until colonies appear.
-
-
Identification of Positive Clones:
-
Pick individual positive colonies and re-streak on selective media to confirm the interaction.
-
Perform a β-galactosidase filter lift assay or use X-α-Gal in the media for colorimetric selection.
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Co-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a one-on-one Y2H assay with the identified prey and an empty bait vector as a negative control.
-
Visualizing SEC14L2: Application of Fluorescence Microscopy in Cellular Localization Studies
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of fluorescence microscopy for visualizing the subcellular localization of SEC14L2 (SEC14 Like Lipid Binding 2), a protein implicated in critical cellular signaling pathways. These detailed application notes and protocols provide a framework for investigating the function and trafficking of this important lipid-binding protein.
Introduction to SEC14L2
SEC14L2, also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), is a cytosolic protein belonging to the SEC14 family of lipid-binding proteins.[1][2][3] It plays a significant role in various cellular processes, including cholesterol metabolism and signal transduction. Notably, SEC14L2 is involved in the non-canonical Wnt/Ca2+ signaling pathway and has been shown to regulate cholesterol transport through interaction with the scavenger receptor class B type I (SCARB1).[4][5] Understanding the precise subcellular localization of SEC14L2 is crucial for elucidating its function in both normal physiology and disease states, such as cancer.[2][6]
Fluorescence microscopy, a powerful and versatile technique, allows for the direct visualization of proteins within fixed and living cells, providing spatial and temporal information about their distribution and dynamics. This document outlines detailed protocols for immunofluorescence staining of endogenous SEC14L2 and for live-cell imaging of fluorescently tagged SEC14L2.
Data Presentation: Subcellular Localization of SEC14L2
| Subcellular Compartment | Marker Protein Co-localized with SEC14L2 | Evidence Level |
| Cytoplasm | - | High |
| Nucleus | - | Moderate |
| Golgi Apparatus | GM130 (cis-Golgi) | High[7] |
| COPI Vesicles | β-COP | High[7] |
| ER-Golgi Intermediate Compartment (ERGIC) | ERGIC53 | High[7] |
| COPII Vesicles | SEC23 | High[7] |
| Early Endosomes | EEA1 | High[7] |
| Recycling Endosomes | RAB4 | High[7] |
| Late Endosomes | RAB7 | Moderate[7] |
| Lysosomes | LAMP1 | Low[7] |
Note: This table is based on qualitative co-localization data. Quantitative analysis, such as measuring fluorescence intensity in different regions of interest, is recommended for more precise characterization.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Endogenous SEC14L2
This protocol describes the detection of endogenous SEC14L2 in cultured cells using indirect immunofluorescence.
Materials:
-
Cell Culture: U-2 OS cells (or other suitable cell line)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-SEC14L2 polyclonal antibody (e.g., Cat# ABIN6147485), diluted 1:100 in Blocking Buffer
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate (or other suitable fluorophore), diluted according to the manufacturer's instructions in Blocking Buffer
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate-Buffered Saline (PBS)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed U-2 OS cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary anti-SEC14L2 antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI).
Protocol 2: Live-Cell Imaging of SEC14L2-GFP Fusion Protein
This protocol describes the transient transfection of a SEC14L2-GFP expression vector into cultured cells for live-cell imaging.
Materials:
-
Cell Culture: HEK293T or another suitable cell line
-
Expression Vector: A mammalian expression vector encoding a SEC14L2-GFP fusion protein (e.g., pEGFP-N1-SEC14L2). The SEC14L2 coding sequence should be cloned in-frame with the GFP tag.
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 3000)
-
Live-Cell Imaging Medium: Optically clear, serum-free medium (e.g., FluoroBrite DMEM) supplemented with L-glutamine and sodium pyruvate.
-
Imaging Dish: Glass-bottom imaging dishes or chamber slides.
Procedure:
-
Cell Seeding: Seed HEK293T cells into glass-bottom imaging dishes and culture until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the SEC14L2-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
Preparation for Imaging: Gently wash the cells with pre-warmed PBS and replace the culture medium with pre-warmed live-cell imaging medium.
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Use a GFP filter set to visualize the SEC14L2-GFP fusion protein.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
To observe dynamic processes, acquire time-lapse images at appropriate intervals (e.g., every 5-10 seconds for rapid movements or every 5-10 minutes for slower processes).
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Wnt/Ca2+ signaling pathway involving SEC14L2.
Caption: SEC14L2-mediated cholesterol transport via SCARB1.
Caption: Experimental workflow for immunofluorescence staining.
Caption: Experimental workflow for live-cell imaging.
References
- 1. genecards.org [genecards.org]
- 2. Reduced expression of tocopherol-associated protein (TAP/Sec14L2) in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SEC14L2 as a potential therapeutic target in non-small cell lung cancer
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Recent research has identified SEC14L2 (SEC14-like lipid binding 2) as a promising therapeutic target in non-small cell lung cancer (NSCLC).[1][2] SEC14L2, a member of the SEC14 family of lipid-binding proteins, plays a crucial role in cholesterol metabolism, a pathway increasingly recognized for its importance in cancer development.[1][3] Elevated expression of SEC14L2 has been linked to poor prognosis in NSCLC patients, suggesting its potential as both a biomarker and a therapeutic target.[1][2]
These application notes provide a comprehensive overview of the role of SEC14L2 in NSCLC, including its mechanism of action, and detailed protocols for key experiments to investigate its function and evaluate potential therapeutic inhibitors.
Molecular Mechanism and Signaling Pathway
SEC14L2 promotes NSCLC development by regulating cholesterol uptake. It interacts with and upregulates the expression of Scavenger Receptor Class B Member 1 (SCARB1), a key receptor involved in cholesterol transport.[1][2][3] This enhanced cholesterol uptake fuels tumor cell proliferation and migration.[1][2][3] Therefore, targeting the SEC14L2/SCARB1 signaling axis presents a novel therapeutic strategy to suppress NSCLC progression by inhibiting cholesterol metabolism in cancer cells.[1]
Caption: SEC14L2 signaling pathway in NSCLC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of SEC14L2 in NSCLC.
Table 1: Effect of SEC14L2 Knockdown on NSCLC Cell Proliferation and Migration
| Cell Line | Assay | Result | Fold Change (sh-SEC14L2 vs. sh-NC) |
| A549 | CCK-8 | Reduced Proliferation | ~0.5 |
| Calu-1 | CCK-8 | Reduced Proliferation | ~0.6 |
| A549 | EdU | Reduced Proliferation | ~0.4 |
| Calu-1 | EdU | Reduced Proliferation | ~0.5 |
| A549 | Colony Formation | Reduced Colony Formation | ~0.3 |
| Calu-1 | Colony Formation | Reduced Colony Formation | ~0.4 |
| A549 | Wound-healing | Reduced Migration | ~0.5 |
| Calu-1 | Wound-healing | Reduced Migration | ~0.6 |
Data are approximate and compiled from published studies. sh-NC represents a non-targeting control short hairpin RNA.
Table 2: In Vivo Tumor Growth Inhibition by SEC14L2 Knockdown
| Xenograft Model | Measurement | sh-NC Group | sh-SEC14L2 Group | P-value |
| A549 cells in nude mice | Tumor Volume (mm³) at day 28 | ~1500 | ~500 | < 0.05 |
| A549 cells in nude mice | Tumor Weight (g) at day 28 | ~1.2 | ~0.4 | < 0.05 |
Data are approximate and compiled from published studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: shRNA-mediated Knockdown of SEC14L2 in NSCLC Cells
This protocol describes the procedure for silencing SEC14L2 expression in NSCLC cell lines (e.g., A549, Calu-1) using short hairpin RNA (shRNA).
Materials:
-
NSCLC cell lines (A549, Calu-1)
-
Lentiviral particles containing shRNA targeting SEC14L2 (sh-SEC14L2) and a non-targeting control (sh-NC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin
-
6-well plates
-
qRT-PCR reagents
-
Western blot reagents
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Transduction: Replace the medium with fresh medium containing Polybrene (final concentration 8 µg/mL). Add the lentiviral particles (sh-SEC14L2 or sh-NC) at the desired multiplicity of infection (MOI).
-
Incubation: Incubate the cells for 24 hours.
-
Selection: Replace the medium with fresh medium containing puromycin (final concentration 2 µg/mL) to select for successfully transduced cells.
-
Expansion: Culture the selected cells for several passages to establish stable knockdown cell lines.
-
Validation: Confirm the knockdown efficiency of SEC14L2 at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
References
Visualizing SepF Localization at the Bacterial Division Septum Using GFP Fusion: An Application Note and Protocol
For Immediate Release
This application note provides a detailed protocol for visualizing the subcellular localization of the cell division protein SepF in bacteria using a Green Fluorescent Protein (GFP) fusion. This method is intended for researchers, scientists, and drug development professionals investigating bacterial cell division and identifying potential antimicrobial targets.
Introduction
SepF is a crucial protein involved in the late stages of bacterial cell division.[1] It plays a key role in the proper formation of the division septum, the new cell wall that separates daughter cells. SepF interacts directly with FtsZ, a tubulin homolog that forms the Z-ring, a contractile ring structure that marks the future division site.[1][2][3] By anchoring the Z-ring to the cell membrane and bundling FtsZ filaments, SepF ensures the correct execution of cytokinesis.[2][3][4] Understanding the precise localization of SepF is therefore critical for elucidating the molecular mechanisms of bacterial cell division. This protocol details the use of a SepF-GFP fusion protein to visualize its dynamic localization to the division septum in live bacterial cells via fluorescence microscopy.
Principle
The protocol is based on the genetic fusion of the gene encoding Green Fluorescent Protein (GFP) to the gene encoding SepF. When this fusion construct is expressed in bacteria, the resulting SepF-GFP protein is fluorescent. The localization of this fusion protein can then be observed in living cells using fluorescence microscopy, providing a direct visualization of SepF's position within the cell. The inherent fluorescence of GFP eliminates the need for fixation and immunolabeling, allowing for real-time imaging of SepF dynamics.
Materials and Reagents
| Material/Reagent | Specifications |
| Bacterial Strain | Appropriate host strain (e.g., Bacillus subtilis, Escherichia coli) |
| Expression Plasmid | Plasmid vector suitable for the host strain, containing an inducible promoter |
| sepF gene | Cloned gene of interest |
| gfp gene | Variant optimized for the host (e.g., superfolder GFP)[5] |
| Restriction Enzymes | As required for cloning |
| T4 DNA Ligase | |
| Competent Cells | High-efficiency competent cells of the chosen bacterial strain |
| Luria-Bertani (LB) Broth | |
| LB Agar Plates | |
| Antibiotics | As required for plasmid selection and maintenance |
| Inducer (e.g., IPTG) | For inducible promoter systems |
| Agarose | Molecular biology grade |
| Glass Slides and Coverslips | No. 1.5 coverslips are recommended for high-resolution imaging[6] |
| Immersion Oil | Refractive index matched to the objective lens |
Experimental Protocol
This protocol is divided into three main stages: construction of the SepF-GFP fusion plasmid, transformation and expression in the host bacterium, and fluorescence microscopy imaging.
Part 1: Construction of the SepF-GFP Fusion Plasmid
-
Amplification of sepF and gfp genes: Amplify the sepF gene from the genomic DNA of the bacterium of interest and the gfp gene from a template plasmid using PCR. Design primers to introduce appropriate restriction sites for subsequent cloning. Ensure the genes are in-frame to produce a functional fusion protein.
-
Plasmid Digestion and Ligation: Digest both the expression plasmid and the PCR products with the chosen restriction enzymes. Purify the digested DNA fragments and ligate the sepF and gfp fragments into the expression vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation.
-
Plasmid Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion and orientation of the sepF-gfp fusion by restriction digestion and DNA sequencing.
Part 2: Transformation and Expression of SepF-GFP
-
Transformation of Host Strain: Transform the verified SepF-GFP expression plasmid into the desired bacterial host strain.
-
Bacterial Culture: Inoculate a single colony of the transformed bacteria into 5 mL of LB broth containing the appropriate antibiotic.[1] Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotics.
-
Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).[1][2]
-
Induction of Protein Expression: Induce the expression of the SepF-GFP fusion protein by adding the appropriate inducer (e.g., IPTG to a final concentration of 1 mM).
-
Continued Incubation: Continue to incubate the culture for 2-4 hours to allow for sufficient expression and localization of the fusion protein.
Part 3: Sample Preparation and Fluorescence Microscopy
-
Preparation of Agarose Pads: Prepare a 1% agarose solution in sterile water or growth medium.[1] Pipette a small volume (approximately 5 µL) of the molten agarose onto a clean glass slide and immediately place another slide on top to create a thin, flat pad. Allow the agarose to solidify.
-
Cell Mounting: Take a 5 µL aliquot of the induced bacterial culture and place it onto the center of the agarose pad.[1]
-
Coverslip Placement: Gently place a No. 1.5 coverslip over the cell suspension on the agarose pad, avoiding air bubbles.
-
Fluorescence Microscopy:
-
Place the slide on the stage of a fluorescence microscope equipped with a high-numerical-aperture oil immersion objective (e.g., 100x).
-
Use a standard GFP filter set (excitation ~488 nm, emission ~509 nm).
-
Acquire images using a sensitive camera. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure times that provide a good signal-to-noise ratio.
-
For dynamic studies, time-lapse microscopy can be performed to observe the localization of SepF-GFP over several cell cycles.[7]
-
Data Presentation
Quantitative data from image analysis can be summarized in the following tables for clear comparison.
Table 1: SepF-GFP Localization Frequency
| Condition | Number of Cells Analyzed | Cells with Septal Localization (%) | Cells with Diffuse Cytoplasmic Localization (%) |
| Wild-type background | 500 | 95 | 5 |
| ftsZ mutant background | 500 | 2 | 98 |
Table 2: Fluorescence Intensity Measurements
| Cellular Location | Average Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Division Septum | 850 | 120 |
| Cytoplasm | 150 | 30 |
Signaling Pathway and Interactions
SepF is a key component of the bacterial divisome, the protein machinery responsible for cell division. Its localization to the division site is dependent on its interaction with FtsZ. The following diagram illustrates the simplified pathway of SepF localization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak GFP signal | - Inefficient protein expression- Photobleaching | - Optimize inducer concentration and induction time- Reduce excitation light intensity and exposure time |
| Diffuse cytoplasmic signal | - Overexpression of SepF-GFP- Non-functional fusion protein | - Lower inducer concentration- Verify the integrity of the fusion construct |
| High background fluorescence | - Autofluorescence from the medium | - Wash cells in phosphate-buffered saline (PBS) before imaging[1][2] |
Conclusion
This protocol provides a robust and reliable method for visualizing the localization of the cell division protein SepF using a GFP fusion. By following these detailed steps, researchers can gain valuable insights into the dynamic processes of bacterial cell division, which can aid in the discovery and development of novel antimicrobial agents that target this essential pathway.
References
- 1. SepF, a novel FtsZ-interacting protein required for a late step in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bacterial Two-Hybrid Assay: SepF-FtsZ Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the septal protein F (SepF) and the tubulin homolog FtsZ is a crucial aspect of bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for cytokinesis. SepF is known to interact with FtsZ, promoting its bundling and anchoring the Z-ring to the cytoplasmic membrane. Understanding the molecular details of this interaction is paramount for elucidating the mechanisms of bacterial cell division and for the development of novel antimicrobial agents that target this essential process.
The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a powerful and widely used genetic tool to study protein-protein interactions in vivo. This system is particularly well-suited for investigating interactions between bacterial proteins in their native cellular context. This document provides a detailed protocol for performing a BACTH assay to investigate the interaction between SepF and FtsZ.
Principle of the BACTH System
The BACTH system is based on the reconstitution of the catalytic activity of adenylate cyclase (CyaA) from Bordetella pertussis in an Escherichia coli strain deficient in its own adenylate cyclase (cya⁻). The CyaA catalytic domain is split into two non-functional fragments, T18 and T25. The two proteins of interest, in this case, SepF and FtsZ, are genetically fused to these fragments. If SepF and FtsZ interact, they bring the T18 and T25 fragments into close proximity, leading to the functional reconstitution of adenylate cyclase. The restored enzyme activity results in the synthesis of cyclic AMP (cAMP). In the E. coli reporter strain, cAMP binds to the Catabolite Activator Protein (CAP), and the cAMP-CAP complex activates the transcription of catabolic operons, such as the lactose (lac) and maltose (mal) operons. This transcriptional activation can be easily detected, either qualitatively on indicator plates or quantitatively by measuring the activity of a reporter enzyme, such as β-galactosidase (encoded by the lacZ gene).
Materials and Reagents
Bacterial Strains and Plasmids:
-
Reporter Strain: E. coli BTH101 (F⁻, cya-99, araD139, galE15, galK16, rpsL1(Strʳ), hsdR2, mcrA1, mcrB1)
-
Plasmids:
-
pKT25: Low-copy-number plasmid for creating fusions to the C-terminus of the T25 fragment (confers Kanamycin resistance).
-
pUT18C: High-copy-number plasmid for creating fusions to the C-terminus of the T18 fragment (confers Ampicillin resistance).
-
pKT25-zip & pUT18C-zip: Positive control plasmids expressing T25 and T18 fused to a leucine zipper motif, which is known to dimerize.
-
Empty pKT25 and pUT18C vectors: For use as negative controls.
-
Media and Reagents:
-
Luria-Bertani (LB) broth and agar
-
MacConkey agar base supplemented with 1% maltose
-
LB agar supplemented with X-Gal (40 µg/mL) and IPTG (0.5 mM)
-
Kanamycin (50 µg/mL)
-
Ampicillin (100 µg/mL)
-
SOC medium
-
Z-buffer (for β-galactosidase assay)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
Chloroform
-
0.1% SDS
-
Competent cell preparation reagents (e.g., CaCl₂)
-
DNA manipulation enzymes (restriction enzymes, ligase) and buffers
-
PCR reagents
Experimental Protocols
Part 1: Construction of Expression Plasmids
-
Gene Amplification: Amplify the coding sequences of sepF and ftsZ from the bacterial species of interest using PCR. Design primers to introduce appropriate restriction sites for cloning into the BACTH vectors (e.g., BamHI and EcoRI). It is advisable to clone the genes in-frame with the T18 and T25 fragments. Both N- and C-terminal fusions should be considered, as the orientation of the fusion can impact the interaction.
-
Vector and Insert Preparation: Digest the pKT25 and pUT18C vectors and the PCR-amplified sepF and ftsZ genes with the chosen restriction enzymes. Purify the digested vector and insert fragments.
-
Ligation and Transformation: Ligate the digested sepF and ftsZ genes into the corresponding pKT25 and pUT18C vectors to generate the following constructs:
-
pKT25-SepF
-
pUT18C-FtsZ
-
It is also recommended to create the reciprocal constructs (pKT25-FtsZ and pUT18C-SepF) to test both fusion orientations.
-
-
Transformation and Verification: Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α). Select transformants on LB agar plates containing the appropriate antibiotics. Verify the correct insertion and orientation of the genes by colony PCR, restriction digestion, and DNA sequencing.
Part 2: Bacterial Two-Hybrid Assay
-
Co-transformation: Co-transform the E. coli BTH101 reporter strain with pairs of plasmids:
-
Test Interaction: pKT25-SepF and pUT18C-FtsZ
-
Positive Control: pKT25-zip and pUT18C-zip
-
Negative Controls:
-
pKT25-SepF and empty pUT18C
-
Empty pKT25 and pUT18C-FtsZ
-
Empty pKT25 and empty pUT18C
-
-
-
Plating for Qualitative Analysis: Plate the co-transformants on two types of indicator plates containing Kanamycin and Ampicillin:
-
MacConkey-Maltose Agar: An interaction will lead to maltose fermentation, resulting in red colonies.
-
LB-X-Gal-IPTG Agar: An interaction will lead to β-galactosidase production, resulting in blue colonies.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours. The lower temperature often enhances the stability of the fusion proteins and the interaction.
-
Qualitative Assessment: Observe the color of the colonies. The appearance of red colonies on MacConkey-Maltose plates and blue colonies on LB-X-Gal-IPTG plates for the test interaction, similar to the positive control, indicates a positive interaction between SepF and FtsZ. The negative controls should yield white or pale-colored colonies.[1]
Part 3: Quantitative β-Galactosidase Assay (Miller Assay)
This assay provides a quantitative measure of the strength of the protein-protein interaction.
-
Culture Preparation: Inoculate single colonies from the co-transformation plates into 5 mL of LB broth containing Kanamycin, Ampicillin, and 0.5 mM IPTG. Grow the cultures overnight at 30°C with shaking.
-
Sub-culturing: The next day, dilute the overnight cultures into fresh LB medium with the same supplements to an OD₆₀₀ of ~0.1. Grow the cultures at 30°C with shaking until they reach an OD₆₀₀ of 0.3-0.5.
-
Cell Lysis:
-
Transfer 1 mL of each culture to a microfuge tube and record the exact OD₆₀₀.
-
Add 20 µL of chloroform and 10 µL of 0.1% SDS to each tube.
-
Vortex for 10 seconds to lyse the cells.
-
-
Enzymatic Reaction:
-
Add 700 µL of Z-buffer to each tube.
-
Pre-warm the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution (4 mg/mL).
-
Start a timer immediately.
-
-
Stopping the Reaction: When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the reaction time. The reaction time should be consistent for all samples being compared.
-
Measurement: Centrifuge the tubes to pellet the cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).
-
Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula:
Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) / (Time (min) × Volume (mL) × OD₆₀₀) ]
-
Time: Reaction time in minutes.
-
Volume: Volume of culture used in the assay in mL (in this protocol, 1 mL).
-
OD₆₀₀: Absorbance of the culture at 600 nm before lysis.
-
Data Presentation
The quantitative data from the β-galactosidase assay should be summarized in a table for easy comparison. The results should be presented as the mean of at least three independent experiments with standard deviations.
Table 1: Representative Quantitative Analysis of SepF-FtsZ Interaction using BACTH Assay
| T25 Fusion | T18 Fusion | Average β-Galactosidase Activity (Miller Units) ± SD | Interaction |
| T25-SepF | T18-FtsZ | 1500 ± 120 | +++ |
| T25-zip | T18-zip | 2500 ± 200 | ++++ (Positive Control) |
| T25-SepF | Empty T18 | 80 ± 15 | - (Negative Control) |
| Empty T25 | T18-FtsZ | 95 ± 20 | - (Negative Control) |
| Empty T25 | Empty T18 | 75 ± 10 | - (Negative Control) |
Note: The Miller unit values presented in this table are illustrative examples of what might be expected from a BACTH experiment and are not from a specific publication on the SepF-FtsZ interaction. The strength of the interaction is qualitatively indicated by the number of '+' signs.
Visualizations
Caption: Principle of the Bacterial Two-Hybrid Assay for SepF-FtsZ.
Caption: Experimental Workflow for the SepF-FtsZ B2H Assay.
Troubleshooting
-
High background in negative controls: This could be due to self-activation by one of the fusion proteins. Test each fusion protein with the corresponding empty vector to identify the source of the background. Using a lower copy number vector or reducing the IPTG concentration may help.
-
No interaction observed for the positive control: Ensure the competency of the BTH101 cells and the integrity of the control plasmids. Verify the incubation conditions.
-
No interaction observed for the test proteins: The fusion of the T18/T25 fragments might be sterically hindering the interaction. Try cloning the genes in the alternative N-terminal fusion vectors. Also, confirm the expression of the fusion proteins by Western blotting.
-
High variability in quantitative results: Ensure consistent growth phases of the bacterial cultures and precise timing of the β-galactosidase assay steps. Perform multiple biological and technical replicates.
Conclusion
The bacterial two-hybrid assay is a robust and efficient method for detecting and characterizing the interaction between SepF and FtsZ in vivo. The detailed protocol provided here, along with guidelines for data interpretation and troubleshooting, will enable researchers to effectively apply this technique. The insights gained from such studies are crucial for advancing our understanding of bacterial cell division and can aid in the discovery of novel antibacterial therapeutics.
References
Application Notes and Protocols: Studying SepF Assembly with Solid-State NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SepF is a crucial protein in the cell division machinery of many Gram-positive bacteria.[1][2][3] It plays a role in tethering the FtsZ (Z-ring) to the cell membrane, a critical step for bacterial cytokinesis.[1][2][3][4] Understanding the assembly of SepF and its interaction with FtsZ is therefore of significant interest for the development of novel antimicrobial agents. SepF polymerizes into large, ring-like structures, which are often not amenable to high-resolution structural determination by traditional methods like X-ray crystallography or solution NMR.[4][5][6] Solid-state NMR (ssNMR) spectroscopy has emerged as a powerful technique to study such large, non-crystalline biological assemblies, providing atomic-level insights into their structure and dynamics.[6][7][8] These application notes provide an overview of the application of ssNMR to study SepF assembly, including key findings, data presentation, and detailed experimental protocols.
Key Findings from Solid-State NMR Studies of SepF Assembly:
Solid-state NMR studies, particularly on Bacillus subtilis SepF, have provided significant insights into its structure and interaction with FtsZ:
-
Structural Model of Monomeric SepF: ssNMR has been instrumental in determining the structural model of the SepF monomer within the assembled state.[1][3]
-
Near Complete Resonance Assignments: Researchers have achieved near-complete chemical shift assignments for the backbone and sidechain atoms of SepF in its polymeric form.[1][3][5] This is a prerequisite for detailed structural and interaction studies.
-
Mapping the SepF-FtsZ Interaction Interface: ssNMR experiments have identified the specific residues in SepF that are affected by the interaction with the C-terminal domain of FtsZ (FtsZ-CTD). These residues are located in the α1, α2 helices and the β3, β4 strands of SepF.[1][2]
-
Mechanism of SepF-FtsZ Interaction: The interaction with FtsZ-CTD induces further packing of the SepF rings.[1][2][3][5] Solution NMR experiments with a dimeric mutant of SepF have shown that the formation of an α-α interface in SepF is a prerequisite for FtsZ binding.[1][2]
Data Presentation: Quantitative Solid-State NMR Data
A key outcome of ssNMR studies on SepF is the assignment of chemical shifts, which provides residue-specific information about the protein's structure. The following table structure is recommended for presenting such quantitative data.
Table 1: Representative Solid-State NMR Chemical Shift Assignments for Assembled B. subtilis SepF.
| Residue | Atom | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Ala-X | Cα | 52.8 | - |
| Cβ | 19.5 | - | |
| N | - | 124.3 | |
| Gly-Y | Cα | 45.2 | - |
| N | - | 108.9 | |
| Ser-Z | Cα | 58.7 | - |
| Cβ | 64.1 | - | |
| N | - | 115.6 | |
| ... | ... | ... | ... |
Note: The specific chemical shift values are found in the primary literature, such as the work by Gara et al. on B. subtilis SepF. This table illustrates the format for presenting such data.
Experimental Protocols
The following protocols provide a general framework for studying SepF assembly using solid-state NMR, based on established methodologies for large protein assemblies.[9][10][11]
Protocol 1: Sample Preparation for Solid-State NMR
1. Protein Expression and Isotopic Labeling:
-
Expression System: Express the SepF protein in an E. coli strain (e.g., BL21(DE3)) using a suitable expression vector (e.g., pET vector).
-
Isotopic Labeling: For ssNMR, uniform isotopic labeling is typically required. Grow the E. coli in M9 minimal medium.
-
For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.
-
For ¹³C labeling, use [U-¹³C]-glucose as the sole carbon source.
-
For dual ¹³C, ¹⁵N labeling, use both ¹⁵NH₄Cl and [U-¹³C]-glucose.
-
-
Induction: Induce protein expression with IPTG at an appropriate cell density and temperature (e.g., 0.6 OD₆₀₀, 1 mM IPTG, 16-20°C overnight).
-
Harvesting: Harvest the cells by centrifugation.
2. Protein Purification:
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, NaCl, with protease inhibitors) and lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), purify the soluble fraction using an appropriate affinity column (e.g., Ni-NTA).
-
Size Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to isolate the monomeric or dimeric form and remove any aggregates.
-
Purity Check: Verify the purity of the protein using SDS-PAGE.
3. Preparation of Assembled SepF for ssNMR:
-
Induce Assembly: SepF assembly into filaments or rings can often be induced by changing buffer conditions (e.g., pH, ionic strength) or by concentrating the protein. The specific conditions will need to be optimized.
-
Pelleting: Once assembled, the SepF polymer can be pelleted by ultracentrifugation.
-
Washing: Wash the pellet with the assembly buffer to remove any remaining soluble protein.
4. Packing the ssNMR Rotor:
-
Rotor Selection: Choose an appropriate ssNMR rotor (e.g., 3.2 mm or 1.3 mm diameter) based on the required magic angle spinning (MAS) speed.
-
Packing: Carefully pack the hydrated SepF assembly pellet into the rotor using a specialized packing tool. Ensure the sample is balanced for stable spinning.
Protocol 2: Solid-State NMR Data Acquisition
1. Spectrometer Setup:
-
Perform experiments on a high-field ssNMR spectrometer (e.g., 600-900 MHz).
-
Use a triple-resonance (¹H, ¹³C, ¹⁵N) MAS probe.
-
Set the sample temperature to a value that ensures sample stability and optimal spectral resolution (e.g., 5-10 °C).
2. Key ssNMR Experiments:
-
Initial Characterization:
-
1D ¹³C CP-MAS: To check the overall sample quality and spectral dispersion.[12]
-
2D ¹³C-¹³C Correlation: Use Dipolar Assisted Rotational Resonance (DARR) or Proton-Driven Spin Diffusion (PDSD) to obtain initial resonance assignments.
-
-
Backbone Resonance Assignment:
-
2D ¹⁵N-¹³C Correlation (NCA): Correlates the backbone amide nitrogen with the Cα of the same residue and the preceding residue.
-
3D NCACX, NCOCX: These experiments provide through-bond correlations for sequential backbone assignments.
-
-
Sidechain Resonance Assignment:
-
3D CANCO, CBCANCO: To assign sidechain resonances.
-
-
Structural Restraints:
-
¹³C-¹³C DARR (with longer mixing times): To identify long-range correlations which can be used as distance restraints for structure calculation.
-
¹H-¹³C or ¹H-¹⁵N HETCOR: To probe proton-heteroatom proximities.
-
3. Typical Experimental Parameters:
-
MAS Rate: 10-20 kHz for 3.2 mm rotors. Higher speeds can be achieved with smaller rotors.
-
Cross-Polarization (CP): Optimize the CP contact time for efficient magnetization transfer.
-
Recycling Delay: Set based on the T₁ relaxation time of the protons (typically 1.5-3 seconds).
Protocol 3: Data Analysis and Structure Determination
1. Spectral Processing:
-
Process the multidimensional ssNMR data using software such as TopSpin, NMRPipe, or Sparky.
-
Apply appropriate window functions (e.g., sine-bell) and zero-filling to enhance resolution.
2. Resonance Assignment:
-
Use a combination of 2D and 3D correlation spectra to sequentially assign the backbone and sidechain resonances.
-
Software like CcpNmr Analysis can aid in this process.
3. Structure Calculation:
-
Extract distance restraints from long-range correlations observed in ¹³C-¹³C DARR spectra.
-
Use chemical shifts to predict backbone torsion angles (φ, ψ) using programs like TALOS+.
-
Perform structure calculations using software like CYANA or Xplor-NIH, incorporating the experimental restraints.
-
Validate the resulting structural models.
Visualizations
Experimental Workflow for ssNMR Studies of SepF Assembly
Caption: Workflow for the structural analysis of SepF assembly using solid-state NMR.
SepF Assembly and Interaction with FtsZ-CTD
References
- 1. Structural Insights into the Interaction between Bacillus subtilis SepF Assembly and FtsZ by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-state NMR: An emerging technique in structural biology of self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Instrumentation and Methodology for Solid-State NMR of Biological Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Dynamics of Membrane Proteins from Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocol for SseF Translocation Assay using a Reporter System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salmonella enterica is a facultative intracellular pathogen that utilizes a sophisticated molecular machinery, the Type III Secretion System (T3SS), to translocate effector proteins into the host cell cytoplasm. These effectors are crucial for the bacterium's ability to survive and replicate within a specialized membrane-bound compartment known as the Salmonella-containing vacuole (SCV). The Salmonella Pathogenicity Island 2 (SPI-2) encodes a T3SS that is essential for intracellular survival and systemic infection. SseF is a key effector protein translocated by the SPI-2 T3SS. It plays a critical role in the modulation of the host endosomal system, the positioning of the SCV within the host cell, and the formation of Salmonella-induced filaments (SIFs).[1][2] Understanding the translocation of SseF into host cells is paramount for elucidating its function and for the development of novel therapeutics targeting Salmonella pathogenesis.
This document provides a detailed protocol for a quantitative SseF translocation assay using the TEM-1 β-lactamase reporter system. This assay is a robust and sensitive method to monitor the delivery of effector proteins into the cytoplasm of live host cells.[3][4] The principle of the assay relies on the fusion of SseF to the TEM-1 β-lactamase enzyme. Host cells are loaded with a fluorescent substrate, CCF4-AM, which contains a cephalosporin core linking a coumarin and a fluorescein moiety, resulting in Förster Resonance Energy Transfer (FRET). In the absence of β-lactamase, excitation of the coumarin (409 nm) results in green fluorescence emission from the fluorescein (520 nm). If the SseF-TEM-1 fusion protein is translocated into the cytoplasm, the β-lactamase cleaves the cephalosporin core of the CCF4 substrate, disrupting FRET and causing the emission to shift to blue (447 nm) from the coumarin. The ratio of blue to green fluorescence intensity provides a quantitative measure of SseF translocation.
SseF Signaling and Interaction Pathway
The translocated effector protein SseF does not act in isolation. Within the host cell, it is a key player in a complex network of interactions that manipulate host cellular processes to the benefit of the bacterium. SseF is known to interact with another Salmonella effector protein, SseG, and together they play a crucial role in maintaining the position of the SCV near the Golgi apparatus.[5][6] This localization is thought to be important for the acquisition of nutrients and the avoidance of host defense mechanisms. The SseF/SseG complex has been shown to interact with the host protein ACBD3, which is associated with the Golgi network, effectively tethering the SCV to this organelle.[7] Furthermore, SseF and SseG have been demonstrated to interact with the small GTPase Rab1A, a key regulator of autophagy. By interacting with Rab1A, SseF and SseG are proposed to inhibit autophagy, a cellular process that would otherwise lead to the degradation of the invading bacteria.[8]
Caption: SseF interaction pathway in the host cell.
Experimental Workflow
The experimental workflow for the SseF translocation assay can be broken down into several key stages, from the generation of the bacterial reporter strain to the final data analysis. The process involves constructing a fusion of the sseF gene with the TEM-1 β-lactamase gene, infecting host cells with the resulting Salmonella strain, loading the cells with the CCF4-AM fluorescent substrate, and finally, measuring the fluorescence emission shift that indicates translocation.
References
- 1. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica | PLOS One [journals.plos.org]
- 2. SseF and SseG are translocated effectors of the type III secretion system of Salmonella pathogenicity island 2 that modulate aggregation of endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Effector Translocation using the TEM-1 Beta-Lactamase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation of SseF-SseG Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interaction between the Salmonella enterica effector proteins SseF and SseG. This interaction is crucial for the establishment of the Salmonella-containing vacuole (SCV) in a perinuclear region, a key step in bacterial pathogenesis.[1][2][3] Understanding the molecular details of this interaction can provide novel targets for antimicrobial drug development.
Introduction
Salmonella enterica utilizes a type III secretion system (T3SS) encoded by Salmonella Pathogenicity Island 2 (SPI-2) to translocate effector proteins into the host cell cytoplasm.[2] Among these effectors, SseF and SseG have been shown to physically and functionally interact to mediate the positioning of the SCV near the Golgi apparatus.[1][2][3] This localization is critical for intracellular bacterial replication.[2][4] Co-immunoprecipitation is a powerful technique to demonstrate and characterize such protein-protein interactions within the context of infected host cells.[2] More recent studies have also shown that SseF and SseG interact with host proteins such as ACBD3 to anchor the SCV at the Golgi network and with Rab1A to inhibit autophagy, further highlighting the importance of this protein complex.[4][5][6]
Experimental Principles
Co-immunoprecipitation relies on the use of an antibody specific to a "bait" protein (e.g., SseF) to pull it down from a cell lysate. If another protein, the "prey" (e.g., SseG), is interacting with the bait, it will be co-precipitated as part of a complex. The presence of the prey protein in the immunoprecipitated sample is then detected, typically by Western blotting, confirming the interaction.
Key Experimental Considerations
-
Antibody Selection: The success of a Co-IP experiment is highly dependent on the quality of the antibody used to immunoprecipitate the bait protein. The antibody must be specific and have a high affinity for the native protein.[7] Polyclonal antibodies are often preferred for Co-IP as they can bind to multiple epitopes, leading to more efficient pull-down.[8][9]
-
Lysis Buffer: The choice of lysis buffer is critical for preserving the protein-protein interaction.[9] Harsh detergents can disrupt these interactions. A common starting point is a non-ionic detergent-based buffer like one containing Triton X-100 or NP-40.[9] The buffer should also contain protease and phosphatase inhibitors to prevent protein degradation.[10]
-
Controls: Appropriate controls are essential for interpreting Co-IP results correctly. These include a negative control (e.g., using a non-specific IgG antibody) to check for non-specific binding to the beads or antibody, and an input control (a fraction of the cell lysate before immunoprecipitation) to verify the expression of both bait and prey proteins.[11][12]
Co-Immunoprecipitation Workflow
The following diagram illustrates the general workflow for the co-immunoprecipitation of SseF and SseG from infected host cells.
Caption: Workflow for Co-Immunoprecipitation of SseF-SseG.
SseF-SseG Interaction in Host Cell Signaling
SseF and SseG are integral to the manipulation of host cell processes by Salmonella. Their interaction is a prerequisite for their function. The diagram below depicts the role of the SseF-SseG complex in anchoring the SCV and inhibiting autophagy.
Caption: SseF-SseG interaction and its role in host cell manipulation.
Detailed Experimental Protocol
This protocol is adapted from methodologies used to demonstrate the SseF-SseG interaction in Salmonella-infected HeLa cells.[2]
Materials
-
HeLa cells
-
Salmonella enterica serovar Typhimurium strain deficient in sseF and sseG (sseFG mutant)
-
Plasmids encoding epitope-tagged SseF (e.g., SseF-HA) and SseG (e.g., SseG-M45)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer
-
Elution Buffer
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies (e.g., anti-HA, anti-M45)
-
Secondary antibodies (HRP-conjugated)
-
Protease inhibitor cocktail
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence substrate
Equipment
-
Cell culture incubator
-
Microcentrifuge
-
Rotator or rocker
-
Western blotting apparatus
Protocol Steps
-
Cell Culture and Infection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transform the sseFG mutant Salmonella strain with plasmids expressing SseF-HA and SseG-M45.
-
Infect confluent monolayers of HeLa cells with the transformed Salmonella at a multiplicity of infection (MOI) of approximately 50.
-
Incubate for 12 hours post-infection.
-
-
Cell Lysis:
-
Wash the infected cells extensively with ice-cold PBS.
-
Lyse the cells by adding 1 ml of ice-cold Co-IP Lysis/Wash Buffer per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet bacteria, unbroken cells, and nuclei.[2]
-
Carefully transfer the supernatant (post-nuclear supernatant) to a new pre-chilled tube. This is your input sample.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µl of Protein A/G beads to the lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
Take a small aliquot of the pre-cleared lysate to serve as the "input" control.
-
To the remaining lysate, add the primary antibody against the bait protein (e.g., anti-HA antibody to pull down SseF-HA). As a negative control, use a non-specific IgG of the same isotype.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µl of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding 50 µl of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant (the eluate) to a new tube.
-
-
Western Blot Analysis:
-
Separate the input and eluted samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against both the bait (e.g., anti-HA) and the potential interacting prey (e.g., anti-M45).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the proteins using a chemiluminescence substrate.
-
Data Presentation
Summarize the key quantitative parameters of the Co-IP protocol in a table for easy reference and reproducibility.
| Parameter | Recommended Value/Concentration | Notes |
| Cell Lysis | ||
| Lysis Buffer | 1% Triton X-100 in PBS | A non-denaturing buffer to preserve interactions.[2] |
| Protease Inhibitors | 1x Cocktail | Essential to prevent protein degradation.[10] |
| Centrifugation | 6,000 x g for 5 min at 4°C | To remove nuclei and cell debris.[2] |
| Immunoprecipitation | ||
| Antibody Concentration | 1-5 µg per 1 mg of lysate | Titrate for optimal pull-down. |
| Incubation Time (Ab) | 2-4 hours or overnight at 4°C | Overnight incubation may increase yield. |
| Protein A/G Beads | 30-50 µl of slurry | Amount may need optimization. |
| Incubation Time (Beads) | 1-2 hours at 4°C | |
| Washing | ||
| Number of Washes | 3-5 times | To reduce background signal. |
| Wash Buffer | Same as Lysis Buffer | Maintains consistent buffer conditions. |
| Elution | ||
| Elution Buffer | 2x SDS-PAGE Sample Buffer | For direct analysis by Western Blot. |
| Boiling Time | 5-10 minutes | To denature proteins and release them from beads. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No prey protein detected | Weak or transient interaction | Optimize lysis buffer with lower detergent concentration or use a cross-linker. |
| Incorrect antibody | Use an antibody validated for IP.[13] | |
| Prey protein not expressed | Check input sample for prey protein expression. | |
| High background | Insufficient washing | Increase the number and/or duration of washes.[14] |
| Non-specific antibody binding | Perform pre-clearing of the lysate.[15] Use a high-quality, specific antibody. | |
| Proteins binding to beads | Block beads with BSA before use.[16] | |
| Bait protein not immunoprecipitated | Inefficient antibody binding | Increase antibody concentration or incubation time. |
| Antibody epitope is masked | Use a different antibody targeting a different epitope. |
By following this detailed protocol and considering the key experimental variables, researchers can effectively utilize co-immunoprecipitation to investigate the crucial interaction between SseF and SseG, paving the way for a deeper understanding of Salmonella pathogenesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The translocated Salmonella effector proteins SseF and SseG interact and are required to establish an intracellular replication niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Salmonella Effectors SseF and SseG Interact with Mammalian Protein ACBD3 (GCP60) To Anchor Salmonella-Containing Vacuoles at the Golgi Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
Methods for Generating an sseF Deletion Mutant in Salmonella Typhimurium
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salmonella enterica serovar Typhimurium is a facultative intracellular pathogen that utilizes a type III secretion system (T3SS) to inject effector proteins into host cells, thereby manipulating host cellular processes to promote its survival and replication.[1][2] One such effector, SseF, encoded within the Salmonella Pathogenicity Island 2 (SPI-2), plays a crucial role in the biogenesis of the Salmonella-containing vacuole (SCV) and the establishment of an intracellular replicative niche.[3][4] Specifically, SseF, in conjunction with its chaperone SscB and another effector protein SseG, interacts with host cell proteins like Rab1A and ACBD3 to modulate endosomal trafficking, anchor the SCV at the Golgi network, and inhibit autophagy.[1][5][6][7] Given its significance in virulence, the generation of sseF deletion mutants is a fundamental step in studying Salmonella pathogenesis and developing potential therapeutic interventions.
These application notes provide detailed protocols for three widely used methods to generate an sseF deletion mutant in Salmonella Typhimurium: Lambda Red Recombinase-Mediated Recombination, Suicide Vector-Based Gene Replacement, and CRISPR-Cas9-Mediated Gene Editing.
Comparative Overview of Gene Deletion Methods
The choice of method for generating an sseF deletion mutant depends on factors such as the desired precision, efficiency, and the availability of specific molecular tools. The following table summarizes the key characteristics of the three primary methods.
| Feature | Lambda Red Recombinase | Suicide Vector-Based Gene Replacement | CRISPR-Cas9-Mediated Gene Editing |
| Principle | Homologous recombination mediated by phage λ Red enzymes (Gam, Beta, Exo).[8] | Two-step homologous recombination involving a suicide plasmid that cannot replicate in the host. | dsDNA break induced by Cas9 nuclease guided by a specific sgRNA, followed by host repair.[9] |
| Homology Region | Short (40-50 bp) homology arms flanking a resistance cassette.[10][11] | Long (500-1000 bp) homology arms flanking a resistance cassette. | Short protospacer adjacent motif (PAM) sequence and a 20-nucleotide guide sequence. |
| Efficiency | High for initial integration.[10] | Lower efficiency, often requires multiple screening steps. | High efficiency, but can have off-target effects. |
| "Scarless" Deletion | Possible with subsequent removal of the resistance cassette using FLP recombinase.[10] | Can be designed to be scarless. | Can be designed to be scarless. |
| Speed | Relatively fast. | Time-consuming due to multiple recombination and curing steps.[12] | Can be rapid, especially with optimized systems. |
| Key Components | pKD46 plasmid (expresses Red recombinase), pKD-series plasmids (template for resistance cassettes).[10] | Suicide vector (e.g., pCVD442, pRE112) with a counter-selectable marker (e.g., sacB). | pCas9 plasmid (expresses Cas9 and guide RNA).[13][14] |
Experimental Protocols
Method 1: Lambda Red Recombinase-Mediated Deletion of sseF
This is the most commonly used method for generating gene deletions in Salmonella and other enteric bacteria.[10][11][15] It relies on the expression of the bacteriophage λ Red recombination system, which facilitates the homologous recombination of a PCR product (typically an antibiotic resistance cassette) into the bacterial chromosome.[8]
Workflow for Lambda Red Recombination
Caption: Workflow for sseF deletion using Lambda Red Recombinase.
Detailed Protocol:
-
Primer Design and Amplification of the Resistance Cassette:
-
Design primers to amplify a desired antibiotic resistance cassette (e.g., kanamycin resistance, KanR) from a template plasmid (e.g., pKD4).
-
The forward primer should contain 40-50 nucleotides of homology to the region immediately upstream of the sseF start codon, followed by the sequence for priming on the resistance cassette.
-
The reverse primer should contain 40-50 nucleotides of homology to the region immediately downstream of the sseF stop codon, followed by the reverse priming sequence for the cassette.
-
Perform PCR to amplify the resistance cassette with the flanking sseF homology regions. Purify the PCR product.
-
-
Preparation of Electrocompetent S. Typhimurium:
-
Transform the wild-type S. Typhimurium strain with the temperature-sensitive plasmid pKD46, which carries the genes for the λ Red recombinase under the control of an arabinose-inducible promoter. Select for ampicillin-resistant colonies at 30°C.
-
Grow an overnight culture of S. Typhimurium (pKD46) in LB broth with ampicillin at 30°C.
-
Inoculate a fresh culture with the overnight culture and grow at 30°C to an OD600 of 0.4-0.6.
-
Induce the expression of the λ Red enzymes by adding L-arabinose to a final concentration of 0.2% and continue to grow for 1-2 hours at 30°C.[16]
-
Prepare electrocompetent cells by washing the bacterial pellet multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Add the purified PCR product (approximately 100-200 ng) to the electrocompetent cells.[10]
-
Electroporate the mixture using standard electroporation settings (e.g., 2.5 kV, 25 μF, 200 Ω).
-
Immediately recover the cells in 1 mL of SOC medium and incubate at 37°C for 2-3 hours to allow for recombination and expression of the antibiotic resistance gene.
-
-
Selection and Verification of Mutants:
-
Plate the recovered cells on LB agar plates containing kanamycin to select for colonies where the sseF gene has been replaced by the KanR cassette.
-
Verify the correct insertion of the resistance cassette and the deletion of the sseF gene by PCR using primers that flank the sseF locus. The PCR product from the mutant will be a different size than the product from the wild-type.
-
Further confirmation can be achieved by DNA sequencing of the PCR product.
-
-
Curing of the Helper Plasmid:
-
To remove the temperature-sensitive pKD46 plasmid, streak the confirmed mutant colonies on LB agar without ampicillin and incubate at 37°C or 42°C. The plasmid will be lost at this non-permissive temperature.
-
Verify the loss of the plasmid by testing for ampicillin sensitivity.
-
-
(Optional) Scarless Deletion:
-
If a "scarless" deletion is desired (i.e., removal of the antibiotic resistance marker), the resistance cassette should be flanked by FLP recombinase target (FRT) sites (as in the pKD-series plasmids).
-
Transform the mutant with the pCP20 plasmid, which expresses the FLP recombinase.
-
The FLP recombinase will recognize the FRT sites and excise the resistance cassette, leaving behind a small "scar" sequence.
-
Cure the pCP20 plasmid by growing at 37°C or 42°C.
-
Method 2: Suicide Vector-Based Gene Replacement
This classical method involves the use of a suicide plasmid that can replicate in a donor E. coli strain but not in the recipient S. Typhimurium.[12] The process typically involves two homologous recombination events.
Detailed Protocol:
-
Construction of the Suicide Vector:
-
Amplify two fragments of DNA (~500-1000 bp each) corresponding to the upstream and downstream regions of the sseF gene.
-
Clone these two fragments into a suicide vector (e.g., containing the R6K ori and a counter-selectable marker like sacB) on either side of an antibiotic resistance cassette. The sacB gene confers sensitivity to sucrose.
-
Transform the final construct into a suitable E. coli donor strain (e.g., one that provides the π protein required for the replication of the R6K ori).
-
-
Conjugation and First Recombination Event (Integration):
-
Transfer the suicide vector from the E. coli donor to the recipient S. Typhimurium via conjugation.
-
Select for S. Typhimurium transconjugants that have integrated the suicide vector into their chromosome via a single homologous recombination event. This is done by plating on a medium that selects for the recipient strain and the antibiotic resistance marker on the plasmid.
-
-
Second Recombination Event (Excision):
-
Grow the single-crossover integrants in a medium without antibiotic selection but containing sucrose. This selects for cells that have undergone a second homologous recombination event, leading to the excision of the vector backbone and the sacB gene.
-
This second recombination can result in either the restoration of the wild-type sseF gene or the desired sseF deletion with the antibiotic resistance cassette remaining.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies for the desired deletion mutant phenotype (e.g., loss of the plasmid-encoded antibiotic resistance and retention of the cassette's resistance).
-
Confirm the sseF deletion by PCR and DNA sequencing.
-
Method 3: CRISPR-Cas9-Mediated Gene Editing
The CRISPR-Cas9 system offers a powerful and efficient way to create targeted gene deletions.[17] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break (DSB). The cell's DNA repair machinery can then be exploited to introduce the desired deletion.
Detailed Protocol:
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a specific gRNA that targets a sequence within the sseF gene. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM).
-
Clone the gRNA sequence into a plasmid that also expresses the Cas9 nuclease.
-
Design and synthesize a DNA repair template consisting of an antibiotic resistance cassette flanked by homologous regions upstream and downstream of the intended deletion site in the sseF gene.
-
-
Transformation and Gene Editing:
-
Co-transform S. Typhimurium with the Cas9-gRNA plasmid and the linear DNA repair template.
-
Alternatively, a two-plasmid system can be used, one expressing Cas9 and the other expressing the gRNA and containing the repair template.[13]
-
-
Selection and Verification:
-
Select for transformants on agar plates containing the appropriate antibiotic corresponding to the resistance cassette in the repair template.
-
The expression of Cas9 will cleave the wild-type sseF gene, and only cells that have incorporated the repair template (and are thus resistant to the antibiotic) will survive.
-
Verify the sseF deletion by PCR and DNA sequencing.
-
-
Curing of the CRISPR Plasmid:
-
Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain, often by passaging the bacteria in the absence of antibiotic selection.
-
Signaling Pathway Involving SseF
SseF is a key effector protein that, along with SseG, manipulates host cell autophagy to promote bacterial survival.[5][7] The following diagram illustrates the inhibitory effect of SseF and SseG on the Rab1A-mediated autophagy pathway.
SseF/SseG Inhibition of Autophagy
Caption: SseF and SseG inhibit autophagy by targeting Rab1A.
This pathway highlights how SseF and SseG directly interact with the host's Rab1A protein, preventing its activation by the TRAPPIII complex.[5] This disruption blocks the downstream recruitment of the ULK1 complex, a crucial step for the initiation of autophagosome formation, thereby inhibiting autophagy and promoting the intracellular survival of Salmonella.[5][7] The generation of an sseF deletion mutant would be expected to restore this autophagy-mediated clearance of the bacteria.
References
- 1. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SseF and SseG are translocated effectors of the type III secretion system of Salmonella pathogenicity island 2 that modulate aggregation of endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salmonella Effectors SseF and SseG Interact with Mammalian Protein ACBD3 (GCP60) To Anchor Salmonella-Containing Vacuoles at the Golgi Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Development of a Method for Simultaneous Generation of Multiple Genetic Modification in Salmonella enterica Serovar Typhimurium [frontiersin.org]
- 11. lambda-Red genetic engineering in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Improved Method to Knock Out the asd Gene of Salmonella enterica Serovar Pullorum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | CRISPR/Cas9-Based Deletion of SpvB Gene From Salmonella gallinarum Leads to Loss of Virulence in Chicken [frontiersin.org]
- 15. Red-mediated recombineering of Salmonella enterica genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salmonella enterica serovar Typhimurium mutants completely lacking the F0F1 ATPase are novel live attenuated vaccine strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Method for Simultaneous Generation of Multiple Genetic Modification in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purifying Recombinant SspA and SspB Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stringent starvation proteins SspA and SspB are bacterial proteins involved in diverse cellular processes, including stress response, virulence, and protein degradation. SspA has been identified as an immunostimulatory component in some bacteria, while SspB is well-characterized as an adaptor protein that delivers ssrA-tagged substrates to the ClpXP protease for degradation.[1][2][3] The availability of pure, recombinant SspA and SspB is crucial for detailed biochemical and structural studies, as well as for the development of novel therapeutic agents targeting bacterial survival and pathogenesis.
These application notes provide a detailed protocol for the expression and purification of recombinant SspA and SspB proteins, primarily using an Escherichia coli expression system. The protocol for SspB is adapted from methodologies developed for Streptococcus pneumoniae SspB, which can be expressed in E. coli.[4] The protocol for SspA is a general method that can be adapted from the purification of similar bacterial proteins.[5][6] Both protocols utilize a polyhistidine-tag (His-tag) for efficient purification via immobilized metal affinity chromatography (IMAC).
Data Presentation
Table 1: Representative Purification Yields for Recombinant His-tagged SspB
| Purification Step | Total Protein (mg) | SspB Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 25 | 5 | 100 |
| Ni-NTA Affinity Chromatography | 20 | 19 | >95 | 76 |
| Size-Exclusion Chromatography | 15 | 14.5 | >98 | 58 |
Note: These are representative values and actual yields may vary depending on expression levels and optimization of the purification steps.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged SspB from E. coli
This protocol is optimized for the expression and purification of recombinant SspB, particularly from species like Streptococcus pneumoniae, using an E. coli host.[4]
1. Gene Cloning and Expression Vector:
-
The ssbB gene is amplified from the genomic DNA of the source organism.
-
The amplified gene is cloned into an E. coli expression vector, such as pET21a, which allows for the addition of a C-terminal or N-terminal His-tag.
-
It is crucial to use an E. coli strain like Rosetta(DE3)pLysS, which supplies tRNAs for codons that are rare in E. coli but may be present in the ssbB gene from other bacteria, to ensure efficient protein expression.[4]
2. Protein Expression:
-
Transform the expression vector into E. coli Rosetta(DE3)pLysS cells.
-
Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Reduce the temperature to 18°C and continue to incubate for 16-18 hours to enhance protein solubility.[7]
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).[7]
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove insoluble debris.[7]
4. Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl) containing an increasing concentration of imidazole (e.g., 20 mM, then 50 mM) to remove non-specifically bound proteins. A wash with 100 mM imidazole can also be effective.[7]
-
Elute the His-tagged SspB protein with elution buffer (20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[7]
-
Analyze the fractions by SDS-PAGE to check for purity.
5. Size-Exclusion Chromatography (Polishing Step):
-
For higher purity, concentrate the eluted SspB fraction and load it onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure SspB.
6. Protein Storage:
-
Dialyze the final purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0) to remove imidazole.[7]
-
Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: General Protocol for Purification of Recombinant His-tagged SspA
This protocol provides a general framework for the purification of recombinant SspA, which can be adapted based on the specific properties of the SspA protein from the source organism.
1. Gene Cloning and Expression:
-
Follow the same procedure as for SspB, cloning the sspA gene into a His-tag expression vector and transforming it into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression and Cell Lysis:
-
Follow the expression and lysis procedures as described for SspB.
3. Purification:
-
Affinity Chromatography: Perform Ni-NTA affinity chromatography as described for SspB.
-
Ion-Exchange Chromatography (Optional Intermediate Step): If further purification is needed after affinity chromatography, ion-exchange chromatography can be employed.
-
Determine the isoelectric point (pI) of the SspA protein.
-
If the pI is below the buffer pH, use an anion-exchange column (e.g., Q-Sepharose).
-
If the pI is above the buffer pH, use a cation-exchange column (e.g., SP-Sepharose).
-
Elute the bound protein using a salt gradient (e.g., 0-1 M NaCl).
-
-
Size-Exclusion Chromatography (Polishing Step): Perform size-exclusion chromatography as the final polishing step, as described for SspB.
4. Protein Storage:
-
Dialyze, quantify, and store the purified SspA as described for SspB.
Mandatory Visualization
Caption: Workflow for recombinant protein purification.
Caption: SspB-mediated substrate delivery to ClpXP.
References
- 1. SspB delivery of substrates for ClpXP proteolysis probed by the design of improved degradation tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted delivery of an ssrA-tagged substrate by the adaptor protein SspB to its cognate AAA+ protein ClpX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of degradation signal recognition by SspB, a specificity-enhancing factor for the ClpXP proteolytic machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and purification of the SsbB protein from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level expression of Staphylococcal Protein A in Pichia pastoris and purification and characterization of the recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of surface proteins SspA and SspB of Streptococcus gordonii in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Communication Fast and easy protocol for the purification of recombinant S-layer protein for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacterial Adhesion Assay with Streptococcus gordonii Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus gordonii is a commensal bacterium of the human oral cavity and a pioneer colonizer in the formation of dental plaque.[1][2] Its ability to adhere to host surfaces and other bacteria is crucial for its colonization and persistence. This adhesion is mediated by a variety of cell-surface proteins known as adhesins.[3][4] Understanding the specific roles of these adhesins is fundamental for developing strategies to control biofilm formation and prevent associated diseases like infective endocarditis.[4][5] This document provides a detailed protocol for performing a bacterial adhesion assay using wild-type S. gordonii and its isogenic mutants to investigate the function of specific adhesins.
The assay described here is a robust, static, microtiter plate-based method that is widely used to quantify bacterial adhesion to abiotic surfaces, which can be coated with relevant host molecules like fibronectin or saliva.[1][3] By comparing the adherence of wild-type strains to that of mutants lacking one or more adhesin genes, researchers can elucidate the contribution of individual proteins to the overall adhesive properties of the bacterium.
Experimental Protocols
Materials and Reagents
-
Streptococcus gordonii wild-type and mutant strains
-
Brain Heart Infusion (BHI) broth and agar
-
Tryptone-Yeast Extract-Glucose (TYG) medium[3]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95% v/v) or Methanol (100%)
-
Acetic acid (30% v/v) or similar solvent for destaining
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Fibronectin (human plasma) or other coating protein (optional)
-
Saliva (collected and processed, optional)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570-595 nm
Protocol 1: Bacterial Culture Preparation
-
From a frozen glycerol stock, streak S. gordonii strains onto BHI agar plates and incubate at 37°C in a 5% CO₂ atmosphere (or anaerobically) for 24-48 hours.
-
Inoculate a single colony from the plate into 5 mL of BHI broth and grow overnight at 37°C with 5% CO₂.
-
The next day, subculture the overnight culture into fresh TYG medium at a 1:20 dilution.
-
Grow the cultures to the mid-exponential phase of growth (typically an OD₆₀₀ of 0.5-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS to remove any residual medium components.
-
Resuspend the final pellet in the desired assay medium (e.g., TYG or PBS) and adjust the optical density to a standardized value (e.g., OD₆₀₀ = 1.0) to ensure an equal number of bacteria for each strain at the start of the assay.
Protocol 2: Microtiter Plate Adhesion Assay
-
(Optional) Coating of Microtiter Plates: If investigating adhesion to a specific host molecule, coat the wells of a 96-well plate with the protein of interest (e.g., 10 µg/mL fibronectin in PBS).[3] Incubate the plate overnight at 4°C. The following day, wash the wells three times with sterile PBS to remove any unbound protein. Block non-specific binding sites by adding a blocking agent (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C, followed by washing with PBS. For uncoated assays, proceed directly to step 2.
-
Bacterial Inoculation: Add 200 µL of the standardized bacterial suspension (from Protocol 1, step 7) to each well of the microtiter plate. Include wells with sterile medium only as a negative control. It is recommended to perform each condition in triplicate or quadruplicate.
-
Incubation: Incubate the plate at 37°C under static conditions for a defined period (e.g., 90 minutes for initial adhesion, or up to 24 hours for biofilm formation). The incubation time should be optimized based on the specific research question.
-
Washing: Carefully aspirate the medium from each well. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent bacteria. The washing step is critical and should be performed consistently across all wells to minimize variability.
-
Fixation: Add 200 µL of 95% ethanol or 100% methanol to each well and incubate for 15 minutes to fix the adherent bacteria.
-
Staining: Aspirate the fixative and allow the plate to air dry completely. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Washing: Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain. Incubate for 15-30 minutes at room temperature, with gentle shaking if necessary.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength between 570 nm and 595 nm using a microplate reader. The absorbance value is directly proportional to the amount of adherent bacterial biomass.
Data Presentation
Quantitative data from the adhesion assay should be summarized in a clear and structured format to facilitate comparison between the wild-type and mutant strains.
Table 1: Adhesion of S. gordonii Wild-Type and Mutant Strains to Polystyrene
| Strain | Gene Mutated | Adhesin Function | Mean Absorbance (OD₅₉₅) ± SD | % Adhesion Relative to Wild-Type | p-value (vs. Wild-Type) |
| Wild-Type | None | - | 1.25 ± 0.15 | 100% | - |
| Mutant ΔcshA | cshA | Fibrillar adhesin, fibronectin binding | 0.88 ± 0.10 | 70.4% | <0.05 |
| Mutant ΔsspA | sspA | Antigen I/II family adhesin | 1.19 ± 0.20 | 95.2% | >0.05 |
| Mutant Δhsa | hsa | Sialic-acid binding protein | 0.45 ± 0.08 | 36.0% | <0.01 |
| Complemented Δhsa | hsa (complemented) | Restored Hsa expression | 1.10 ± 0.12 | 88.0% | >0.05 |
| Negative Control | - | Medium only | 0.05 ± 0.01 | - | - |
Note: The data presented in this table are for illustrative purposes only and will vary depending on experimental conditions.
Table 2: Adhesion of S. gordonii Strains to Fibronectin-Coated Surfaces
| Strain | Gene Mutated | Mean Absorbance (OD₅₉₅) ± SD | % Adhesion Relative to Wild-Type | p-value (vs. Wild-Type) |
| Wild-Type | None | 2.54 ± 0.25 | 100% | - |
| Mutant ΔcshA | cshA | 1.78 ± 0.18 | 70.1% | <0.05 |
| Mutant Δhsa | hsa | 0.76 ± 0.09 | 29.9% | <0.001 |
| Mutant ΔsspA/B | sspA, sspB | 2.45 ± 0.30 | 96.5% | >0.05 |
| Negative Control | - | 0.06 ± 0.02 | - | - |
Note: The data presented in this table are for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the S. gordonii adhesion assay.
Signaling and Adhesion Pathway
Caption: Adhesion comparison of Wild-Type vs. Mutant S. gordonii.
References
- 1. Streptococcus gordonii Biofilm Formation: Identification of Genes that Code for Biofilm Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple adhesin proteins on the cell surface of Streptococcus gordonii are involved in adhesion to human fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple adhesin proteins on the cell surface of Streptococcus gordonii are involved in adhesion to human fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Surface Display of SspA and SspB on Lactococcus lactis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactococcus lactis, a Gram-positive bacterium with a "Generally Regarded As Safe" (GRAS) status, has emerged as a powerful chassis for the surface display of heterologous proteins. This technology is particularly promising for the development of live mucosal vaccines, oral drug delivery systems, and whole-cell biocatalysts. The streptococcal surface proteins SspA and SspB, from the oral bacterium Streptococcus gordonii, are adhesins belonging to the antigen I/II family. They mediate binding to various host components, including salivary glycoproteins and collagen.[1][2] Displaying these proteins on the surface of L. lactis allows for the investigation of their adhesive properties and the development of novel bioadhesive materials or targeted delivery vehicles.
This document provides detailed methods for the expression and surface display of S. gordonii SspA and SspB on L. lactis strain MG1363. The protocols are based on established expression systems that utilize a secretion signal for protein export and a cell wall anchor for surface retention.
Principle of the Expression System
The surface display of SspA and SspB on L. lactis is achieved using a plasmid-based expression system. The core components of this system are:
-
Expression Vector: A shuttle vector capable of replicating in both E. coli (for cloning) and L. lactis (for expression).
-
Promoter: A strong, often inducible, promoter for high-level transcription of the target gene in L. lactis. The nisin-controlled gene expression (NICE) system is a widely used example.[3][4]
-
Secretion Signal Peptide: An N-terminal signal peptide, such as that from the Usp45 protein of L. lactis, directs the newly synthesized SspA or SspB protein for secretion across the cell membrane.[5]
-
Cell Wall Anchor: A C-terminal anchoring domain covalently attaches the protein to the peptidoglycan of the L. lactis cell wall. A common anchor is the LPXTG motif-containing C-terminal domain from proteins like the M6 protein of Streptococcus pyogenes or endogenous L. lactis proteins.[6][7][8] This motif is recognized by a sortase enzyme, which cleaves the motif and covalently links the protein to the cell wall.[9]
Visualization of the Expression and Anchoring Workflow
The following diagrams illustrate the genetic construct for SspA/B surface expression and the overall experimental workflow.
Caption: Genetic construct for SspA/B surface display.
Caption: Experimental workflow for SspA/B surface display.
Quantitative Data Summary
The following table summarizes the differential binding properties of L. lactis expressing SspA and SspB to various substrates, as determined by adhesion assays.[1][2]
| Substrate | L. lactis-SspA Adhesion (Relative Units) | L. lactis-SspB Adhesion (Relative Units) | Key Finding |
| Salivary Agglutinin (SAG) | High (~2x higher than SspB) | Moderate | SspA shows significantly stronger binding to SAG.[1][2] |
| Collagen Type I | Moderate | High (~2x higher than SspA) | SspB is the primary mediator of binding to collagen.[1][2] |
| Candida albicans | Moderate | High (~2x higher than SspA) | SspB facilitates stronger adhesion to this fungal species.[1][2] |
| Actinomyces naeslundii | Weakly Enhanced | Weakly Enhanced | Surface expression of Ssp polypeptides only weakly enhances binding.[1] |
Detailed Experimental Protocols
Protocol 1: Cloning of sspA and sspB into a L. lactis Surface Display Vector
This protocol describes the cloning of the sspA and sspB coding sequences into a suitable expression vector, such as pTREX1-usp45LS, for surface display in L. lactis.[1]
Materials:
-
S. gordonii genomic DNA
-
High-fidelity DNA polymerase
-
PCR primers for sspA and sspB (with appropriate restriction sites)
-
L. lactis expression vector (e.g., pTREX1-usp45LS)
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli competent cells (for cloning)
-
LB agar and broth with appropriate antibiotics
-
Plasmid purification kit
Method:
-
PCR Amplification: Amplify the full-length coding sequences of sspA and sspB from S. gordonii genomic DNA using high-fidelity DNA polymerase. Design primers to introduce restriction sites compatible with the multiple cloning site of the expression vector.
-
Vector and Insert Preparation: Digest both the PCR products and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments.
-
Ligation: Ligate the digested sspA or sspB insert into the prepared expression vector using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells. Plate on selective LB agar plates and incubate overnight.
-
Screening and Verification: Screen colonies by colony PCR. Isolate plasmid DNA from positive colonies and verify the correct insertion by restriction digest and DNA sequencing.
Protocol 2: Transformation of L. lactis
This protocol details the preparation of competent L. lactis cells and their transformation by electroporation.[10]
Materials:
-
L. lactis MG1363
-
M17 broth supplemented with 0.5% glucose (GM17)
-
Glycine
-
Sucrose
-
Glycerol
-
Electroporation cuvettes (0.2 cm gap)
-
Electroporator
-
Recombinant plasmid DNA (from Protocol 1)
-
Selective GM17 agar plates
Method:
-
Preparation of Competent Cells:
-
Inoculate 50 mL of GM17 broth containing 2% glycine and 0.5 M sucrose with an overnight culture of L. lactis MG1363.
-
Grow at 30°C until an OD600 of 0.2-0.3 is reached.[10]
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet twice with a cold solution of 0.5 M sucrose and 10% glycerol.
-
Resuspend the final pellet in a small volume of the same wash solution to concentrate the cells. The competent cells can be used immediately or stored at -80°C.
-
-
Electroporation:
-
Thaw competent cells on ice.
-
Mix 40-50 µL of competent cells with 100-200 ng of plasmid DNA.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply a single electrical pulse (e.g., 2.5 kV, 200 Ω, 25 µF).[10]
-
Immediately add 1 mL of recovery medium (GM17 with 20 mM MgCl₂ and 2 mM CaCl₂) and incubate at 30°C for 2 hours.[10]
-
-
Plating: Plate the transformed cells on selective GM17 agar plates and incubate at 30°C for 48-72 hours.
Protocol 3: Induction and Verification of Surface Expression
This protocol describes how to induce protein expression and verify the presence of SspA/SspB on the L. lactis surface.
Materials:
-
Transformed L. lactis strain
-
GM17 broth with selective antibiotic
-
Primary antibody against SspA/SspB
-
Fluorescently labeled secondary antibody (for flow cytometry)
-
HRP-conjugated secondary antibody (for Western blot)
-
Lysozyme and mutanolysin
-
SDS-PAGE and Western blotting equipment
-
Flow cytometer
Method:
-
Induction of Expression:
-
Inoculate selective GM17 broth with a single colony of transformed L. lactis. Grow overnight at 30°C.
-
Subculture into fresh medium and grow to an OD600 of ~0.5.
-
Add the inducer (e.g., 5-10 ng/mL nisin) and continue to incubate for 3-4 hours.
-
-
Cell Wall Fractionation for Western Blot:
-
Harvest induced cells by centrifugation.
-
Resuspend the cell pellet in a buffer containing lysozyme and mutanolysin to digest the cell wall.[6][11]
-
Incubate at 37°C for 1 hour to release cell wall-associated proteins.
-
Separate the cell wall fraction from protoplasts by centrifugation.
-
Run the cell wall fraction on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using the anti-SspA/B antibody.
-
-
Flow Cytometry Analysis:
-
Harvest 1 mL of induced culture and wash the cells with PBS.
-
Resuspend the cells in PBS containing the primary anti-SspA/B antibody and incubate for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend in PBS containing the fluorescently labeled secondary antibody and incubate for 1 hour in the dark.
-
Wash the cells twice with PBS and resuspend in a final volume of 500 µL.
-
Analyze the cells using a flow cytometer to detect the fluorescence signal, indicating surface-displayed protein.
-
Signaling Pathway Visualization
The following diagram illustrates the secretion and anchoring pathway of the SspA/B fusion protein in L. lactis.
Caption: Secretion and anchoring pathway of SspA/B.
References
- 1. Binding properties of Streptococcus gordonii SspA and SspB (antigen I/II family) polypeptides expressed on the cell surface of Lactococcus lactis MG1363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Properties of Streptococcus gordonii SspA and SspB (Antigen I/II Family) Polypeptides Expressed on the Cell Surface of Lactococcus lactis MG1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactococcus lactis, an Attractive Cell Factory for the Expression of Functional Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Lactococcus lactis expression vector set with multiple affinity tags to facilitate isolation and direct labeling of heterologous secreted proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional display of a heterologous protein on the surface of Lactococcus lactis by means of the cell wall anchor of Staphylococcus aureus protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening for New Surface Anchoring Domains for Lactococcus lactis [frontiersin.org]
- 7. Frontiers | Surface Proteins of Lactococcus lactis: Bacterial Resources for Muco-adhesion in the Gastrointestinal Tract [frontiersin.org]
- 8. Functional Display of a Heterologous Protein on the Surface of Lactococcus lactis by Means of the Cell Wall Anchor of Staphylococcus aureus Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the recombinant protein quality in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for New Surface Anchoring Domains for Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying the Interaction of SspA/B with Host Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus saprophyticus is a leading cause of community-acquired urinary tract infections, particularly in young, sexually active women.[1] The surface-associated proteins A and B (SspA/B) are considered important virulence factors, contributing to the bacterium's ability to colonize and persist within the host.[2][3] Understanding the intricate interactions between SspA/B and host immune cells is paramount for elucidating disease pathogenesis and developing novel therapeutic strategies.
These application notes provide a comprehensive guide for researchers investigating the molecular and cellular interplay between SspA/B and immune cells such as macrophages and neutrophils. The following sections detail established and hypothesized interactions, present key quantitative and qualitative data in a structured format, and provide detailed protocols for essential experimental techniques. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Data Presentation
While direct quantitative binding affinities for S. saprophyticus SspA/B with immune cell receptors are not yet firmly established in the literature, a body of evidence from studies on S. saprophyticus and related staphylococcal proteins allows for a summary of observed and potential interactions.
Table 1: Summary of SspA/B and Related Staphylococcal Protein Interactions with Host Immune Cells
| Protein/Factor | Interacting Cell Type(s) | Observed or Hypothesized Effect(s) | Quantitative Data/Notes |
| Staphylococcus saprophyticus (whole organism) | Human Monocytes, Murine Macrophages | Induces lower levels of Th1-inducing cytokines (IL-12, IL-18, IFN-α) compared to S. aureus.[2] | Semi-quantitative; suggests a weaker initial pro-inflammatory response. |
| S. saprophyticus strain 9325 (high virulence protein expression) | Macrophages | Higher survival rate following interaction with macrophages compared to strains with lower virulence protein expression.[4] | Qualitative; suggests evasion of macrophage killing. |
| Staphopain B (SspB) from S. aureus (homologous to S. saprophyticus SspB) | Neutrophils, Monocytes, Macrophages | Cleaves CD11b and CD31 on neutrophils and monocytes, leading to their engulfment by macrophages; blocks phagocytosis of S. aureus by neutrophils and monocytes.[5][6] | Functional data; provides a strong hypothetical mechanism for S. saprophyticus SspB. |
| Lipoproteins from S. aureus | Neutrophils | Induce Neutrophil Extracellular Trap (NET) formation and IL-8 production via Toll-like Receptor 2 (TLR2).[3] | Mechanistic data; suggests a potential role for SspA/B if they are lipoproteins or associated with them. |
| SspA-1 from Streptococcus suis | Macrophages | Induces production of pro-inflammatory cytokines (IL-6, TNF-α) through a TLR2-dependent pathway involving type I interferon signaling.[7] | Mechanistic data from a similarly named protein in a different species; provides a plausible signaling pathway to investigate. |
Experimental Protocols
Recombinant SspA/B Protein Purification
A prerequisite for many in vitro interaction studies is the availability of pure, recombinant SspA/B protein. This protocol is adapted from methods for purifying recombinant S-layer proteins.[4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an SspA or SspB expression vector (e.g., pET vector with a His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA (Nickel-Nitriloacetic Acid) agarose resin.
-
Dialysis buffer (e.g., PBS pH 7.4).
Protocol:
-
Inoculate a starter culture of the transformed E. coli in LB medium with antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to improve protein solubility.
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Add the cleared lysate to the equilibrated Ni-NTA resin and incubate for 1-2 hours at 4°C with gentle rotation.
-
Load the lysate-resin mixture onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged SspA/B protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against PBS at 4°C to remove imidazole.
-
Determine the protein concentration using a Bradford or BCA assay.
Co-Immunoprecipitation (Co-IP) to Identify SspA/B Interacting Partners
This protocol is designed to identify host immune cell proteins that interact with SspA/B.
Materials:
-
Immune cells (e.g., macrophage or neutrophil cell line, or primary cells).
-
Purified recombinant SspA or SspB protein (or use whole S. saprophyticus lysate).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail.
-
Antibody against SspA or SspB (or an antibody against a tag on the recombinant protein).
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer).
Protocol:
-
Culture immune cells to a sufficient density (e.g., 1-5 x 10^7 cells per IP).
-
Incubate the immune cells with purified SspA/B protein (or infect with S. saprophyticus) for a predetermined time to allow interaction.
-
Wash the cells with ice-cold PBS to remove unbound protein/bacteria.
-
Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-SspA/B antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Collect the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant SspA or SspB protein (ligand).
-
Purified potential host receptor protein (analyte) or immune cells.
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Immobilize the SspA/B protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Prepare a series of dilutions of the analyte (host receptor protein or immune cells) in the running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Perform a blank subtraction using a reference flow cell.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Flow Cytometry for SspA/B Binding to Immune Cells
This protocol allows for the quantification of SspA/B binding to the surface of different immune cell populations.
Materials:
-
Immune cells (e.g., whole blood, PBMCs, or cultured cell lines).
-
Fluorescently labeled SspA or SspB protein (e.g., FITC-labeled).
-
Antibodies against immune cell surface markers (e.g., CD14 for monocytes, CD11b for macrophages/neutrophils, CD15 for neutrophils) conjugated to different fluorophores.
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Protocol:
-
Prepare a single-cell suspension of your immune cells. If using whole blood, perform red blood cell lysis.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Incubate the cells with different concentrations of the fluorescently labeled SspA/B protein for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with cold FACS buffer to remove unbound protein.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies against cell surface markers and incubate for 30 minutes on ice.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on the flow cytometer.
-
Acquire data, gating on specific immune cell populations based on their surface markers, and measure the mean fluorescence intensity (MFI) of the labeled SspA/B to quantify binding.
Microscopy-Based Co-localization of SspA/B with Immune Cell Receptors
This method visually confirms the spatial proximity of SspA/B and a potential host receptor on the cell surface.
Materials:
-
Immune cells grown on coverslips.
-
Purified SspA or SspB protein.
-
Primary antibodies: one against SspA/B and another against the host receptor of interest (e.g., CD11b).
-
Secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (if looking at intracellular co-localization, e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium with DAPI.
-
Confocal microscope.
Protocol:
-
Seed immune cells on coverslips and allow them to adhere.
-
Incubate the cells with SspA/B protein for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS. (Optional: Permeabilize if targeting intracellular proteins).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with a mixture of the two primary antibodies (anti-SspA/B and anti-receptor) in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with a mixture of the corresponding fluorescently labeled secondary antibodies in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
Image the slides using a confocal microscope, acquiring images in separate channels for DAPI, SspA/B, and the host receptor.
-
Analyze the images for co-localization using image analysis software (e.g., ImageJ/Fiji with co-localization plugins).
Visualizations
The following diagrams illustrate key hypothetical signaling pathways and experimental workflows based on the available evidence and established methodologies.
Caption: Proposed mechanism of SspB-mediated clearance of neutrophils by macrophages.
Caption: General experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Hypothesized SspA/B-induced pro-inflammatory signaling in macrophages via TLR2 and NF-κB.
References
- 1. The nuclear factor kappa B (NF-κB) activation is required for phagocytosis of staphylococcus aureus by RAW 264.7 cells [pubmed.ncbi.nlm.nih.gov]
- 2. The Surface-Associated Protein of Staphylococcus saprophyticus Is a Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus saprophyticus Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Staphylococcus saprophyticus Proteomic Analyses Elucidate Differences in the Protein Repertories among Clinical Strains Related to Virulence and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Cytokines on Neutrophils’ Phagocytosis and NET Formation during Sepsis—A Review [mdpi.com]
- 7. Staphylococcus aureus LukAB cytotoxin kills human neutrophils by targeting the CD11b subunit of the integrin Mac-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant SEC14L2 Protein Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields of recombinant SEC14L2 protein. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My expression of recombinant SEC14L2 in E. coli is very low or undetectable. What are the initial troubleshooting steps?
Low or no expression is a common issue. Here are the primary factors to investigate:
-
Vector and Insert Integrity:
-
Sequence Verification: Always sequence your construct before starting expression studies to ensure the SEC14L2 gene is in the correct reading frame and free of mutations.
-
Codon Usage: Human SEC14L2 may contain codons that are rare in E. coli, which can hinder translation. Optimize the codon usage of your gene for E. coli to improve expression levels.[1][2]
-
-
Expression Host Strain:
-
Culture Conditions:
-
Fresh Transformation: Always use a fresh transformation for starting your expression culture.
-
Growth Phase at Induction: Ensure you are inducing the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8). Inducing too early or too late can significantly impact yield.
-
Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG). A common starting point is 1 mM, but lower concentrations may improve solubility and yield for some proteins.
-
Q2: I'm observing protein expression, but the yield of purified SEC14L2 is still low. What could be the cause?
Low yield after purification can stem from issues during expression, cell lysis, or the purification process itself.
-
Protein Solubility:
-
Inclusion Bodies: SEC14L2, being a lipid-binding protein, might be prone to misfolding and forming insoluble aggregates known as inclusion bodies in E. coli.[4] Analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine if your protein is being expressed in an insoluble form.
-
Lower Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding and increasing the proportion of soluble protein.[3]
-
-
Cell Lysis:
-
Inefficient Lysis: Ensure complete cell lysis to release the expressed protein. Sonication or high-pressure homogenization are common methods. Monitor lysis efficiency under a microscope.
-
-
Purification Strategy:
-
Affinity Tag Accessibility: If you are using an affinity tag (e.g., His-tag), ensure it is accessible for binding to the chromatography resin. Consider switching the tag to the other terminus of the protein if you suspect it is being sterically hindered.
-
Binding and Elution Conditions: Optimize the pH and salt concentrations of your binding and elution buffers. For His-tagged proteins, ensure the imidazole concentration in the elution buffer is optimal for releasing your protein without excessive contaminants.
-
Q3: My SEC14L2 protein is mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Improving the solubility of recombinant proteins is a multi-faceted challenge.
-
Expression Conditions:
-
Lower Temperature and Inducer Concentration: As mentioned, lowering the induction temperature and reducing the inducer concentration are the most common first steps to improve solubility.
-
Choice of Expression Vector: A vector with a weaker promoter can slow down the rate of protein expression, which may favor proper folding.
-
-
Fusion Tags:
-
Co-expression of Chaperones:
-
Buffer Composition:
-
Additives: Including additives like non-detergent sulfobetaines (NDSBs), low concentrations of detergents (e.g., Triton X-100), or glycerol in the lysis buffer can sometimes help to solubilize proteins.
-
Q4: What are the best practices for purifying and storing recombinant SEC14L2?
-
Purification:
-
Storage:
-
Buffer Conditions: Store the purified protein in a buffer that maintains its stability. This often includes a buffering agent (e.g., Tris or HEPES), salt (e.g., NaCl), and a stabilizing agent like glycerol (10-50%).
-
Temperature: For short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.
-
Quantitative Data Summary
| Expression System | Typical Yield Range (mg/L of culture) | Purity (%) |
| E. coli (Soluble) | 1 - 10 | > 90% |
| E. coli (from Inclusion Bodies) | 5 - 50 (before refolding) | Variable |
| Insect Cells (Baculovirus) | 1 - 5 | > 95% |
| Mammalian Cells (Transient) | 0.1 - 2 | > 95% |
Experimental Protocols
Protocol 1: Expression of His-tagged SEC14L2 in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your SEC14L2 expression vector. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged SEC14L2 by Affinity Chromatography
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble debris. Collect the supernatant, which contains the soluble proteins.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged SEC14L2 with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the presence and purity of the protein. Pool the fractions containing pure SEC14L2.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Caption: Wnt/Ca2+ signaling pathway with SEC14L2's role.
Caption: Troubleshooting workflow for low recombinant protein yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. biologicscorp.com [biologicscorp.com]
- 7. biotech.ou.edu [biotech.ou.edu]
- 8. betalifesci.com [betalifesci.com]
- 9. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. sinobiological.com [sinobiological.com]
- 12. chromtech.com [chromtech.com]
- 13. Top 9 methods for protein purification [uhplcslab.com]
Technical Support Center: Optimizing Cell Lysis for Supernatant Protein Factor (SPF) Extraction
Welcome to the technical support center for optimizing cell lysis for Supernatant Protein Factor (SPF) extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific problems you may encounter during your cell lysis and SPF extraction experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | - Choose a lysis method appropriate for your cell type. Mammalian cells are often lysed with detergents, while bacteria may require mechanical disruption like sonication or enzymatic treatment with lysozyme[1][2].- Increase the incubation time with the lysis buffer or include more vigorous mixing[2].- For methods like sonication, optimize power and duration. For example, use 30-40% power for 3 cycles of 15-20 seconds with cooling intervals[3].- Ensure you are using the recommended volume of lysis reagent for your cell pellet size[2]. |
| Protein is insoluble or has formed inclusion bodies. | - If overexpression is the source, adjust expression conditions (e.g., lower temperature) to promote solubility[4].- Use a lysis buffer with stronger detergents, like RIPA buffer, for hard-to-solubilize proteins[5].- Specialized reagents are available for solubilizing inclusion bodies[2]. | |
| Inefficient extraction from the supernatant. | - After cell culture, centrifuge at a low speed (1500-2000 RPM) for 5-10 minutes to pellet cell debris before collecting the supernatant[6].- Consider protein precipitation from the supernatant using methods like methanol/chloroform precipitation to concentrate the protein[7]. | |
| Protein Degradation | Protease activity from released cellular components. | - Work at low temperatures (4°C) throughout the procedure. Use pre-cooled buffers and equipment to minimize enzymatic activity[1][5][8].- Add a protease inhibitor cocktail to your lysis buffer. These cocktails contain a mixture of inhibitors that target different classes of proteases[1][9][10].- Minimize the time between cell lysis and subsequent purification steps[1]. |
| Protein denaturation. | - Avoid excessive heat generation, especially with methods like sonication, by keeping samples on ice[1].- Use a lysis buffer with a pH that is optimal for your target protein's stability, typically around physiological pH[1].- For sensitive proteins, consider gentle lysis methods such as freeze-thaw cycles or detergent-based lysis over harsher mechanical methods[1]. | |
| High Viscosity of Lysate | Release of DNA and RNA from the cells. | - Add nucleases, such as DNase I or RNase A, to the lysis buffer to break down nucleic acids[1][2]. Ensure Mg2+ is present if required for nuclease activity[2].- Sonication can also shear DNA, reducing viscosity[1]. |
| Foaming of Sample | Use of detergents or sonication. | - Minimize vigorous vortexing or agitation that can introduce air bubbles.- Foam can lead to protein denaturation and loss[11]. |
| Inconsistent Results | Variability in sample handling and lysis efficiency. | - Standardize your protocol, including cell numbers, buffer volumes, and incubation times.- Validate lysis efficiency between experiments, for example, by using a microscope to check for intact cells or by performing a protein assay[11]. |
Frequently Asked Questions (FAQs)
1. What is the best cell lysis method for my experiment?
The optimal method depends on your cell type and the downstream application.
-
For mammalian cells , which have a relatively delicate plasma membrane, detergent-based lysis (e.g., using RIPA or NP-40 buffers) or gentle physical methods like Dounce homogenization are often sufficient[1][2].
-
For bacterial cells , especially Gram-positive bacteria with thick peptidoglycan walls, more rigorous methods like sonication, bead beating, or enzymatic lysis with lysozyme are typically required[1][12].
-
For yeast and fungal cells , which have robust cell walls, mechanical disruption (bead milling) or enzymatic treatment (zymolyase) is often necessary[1].
-
For plant cells , the rigid cellulose wall usually requires mechanical disruption, such as grinding in liquid nitrogen[1].
2. How do I choose the right lysis buffer?
The choice of lysis buffer is critical for maximizing protein yield and maintaining stability.
-
RIPA buffer is a popular choice for whole-cell lysates as it contains strong detergents that can solubilize nuclear and membrane-bound proteins[5][13].
-
Tris-HCl based buffers with non-ionic detergents (e.g., Triton X-100 or NP-40) are gentler and are often used when preserving protein-protein interactions or enzyme activity is important[1][14].
-
The buffer's pH and ionic strength should be optimized to maintain the stability and solubility of your target protein[1].
3. Why is it crucial to add protease inhibitors to the lysis buffer?
During cell lysis, proteases are released from cellular compartments and can rapidly degrade your target protein[1][15][16]. Adding a protease inhibitor cocktail, which contains a blend of inhibitors against various protease classes (serine, cysteine, metalloproteases, etc.), is essential to preserve the integrity of your protein sample[9][10]. For optimal performance, inhibitors should be added fresh to the lysis buffer just before use[17].
4. What are the key components of a protease inhibitor cocktail?
A broad-spectrum protease inhibitor cocktail typically includes several components targeting different protease classes.
| Inhibitor | Target Protease Class |
| AEBSF | Serine proteases |
| Aprotinin | Serine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Leupeptin | Serine and Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA | Metalloproteases |
| 1,10-Phenanthroline | Metalloproteases |
(Data compiled from multiple sources[10][18][19][20])
5. How can I prevent my protein sample from becoming viscous?
The high viscosity of a cell lysate is usually due to the release of long strands of DNA and RNA. To reduce viscosity, you can:
-
Mechanically shear the DNA through sonication or by passing the lysate through a narrow-gauge needle[21].
6. I am extracting Supernatant Protein Factor (SPF). Is there a specific protocol I should follow?
Yes, for SPF, which is a cytosolic protein, the extraction involves separating the supernatant from the microsomal fraction. The general workflow involves homogenization of the tissue (e.g., liver) in a buffer, followed by a two-step centrifugation process to first remove larger debris and then pellet the microsomes, leaving the SPF in the final supernatant (S100 fraction)[22].
Experimental Protocols
Protocol 1: General Lysis of Cultured Mammalian Cells for Supernatant Protein Extraction
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C)[23].
-
Cell Washing: Wash the cell pellet with ice-cold PBS to remove residual media. Centrifuge again and discard the supernatant[23].
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail. A common ratio is 100 µl of buffer per 1 million cells[5].
-
Incubation: Incubate the mixture on ice for 30 minutes, with occasional vortexing[5].
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube. Avoid disturbing the pellet[5].
-
Quantification: Determine the protein concentration using a standard assay like Bradford or BCA[5]. The sample is now ready for downstream applications or can be stored at -80°C[5].
Protocol 2: Extraction of Supernatant Protein Factor (SPF) from Liver Tissue
This protocol is adapted from established methods for SPF purification[22].
-
Tissue Preparation: Perfuse the liver with ice-cold SET buffer (0.25 M sucrose/1 mM EDTA/10 mM Tris-HCl, pH 7.4) and then excise it[22].
-
Homogenization: Homogenize the liver tissue in approximately 2.5 volumes of ice-cold SET buffer[22].
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and large cellular debris[22].
-
Supernatant Collection: Carefully collect the supernatant.
-
Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C. This step will pellet the microsomal fraction (P100)[22].
-
Final Supernatant (S100) Collection: The resulting supernatant is the S100 fraction, which contains the cytosolic proteins, including SPF. This fraction can be used for further purification steps[22].
Visualizations
Caption: Workflow for Supernatant Protein Factor (SPF) Extraction.
Caption: Troubleshooting Logic for Low Protein Yield.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. blog.omni-inc.com [blog.omni-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 17. goldbio.com [goldbio.com]
- 18. Protease Inhibitor Cocktail solution (plant cell & tissue extract use) | Hello Bio [hellobio.com]
- 19. mpbio.com [mpbio.com]
- 20. goldbio.com [goldbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Supernatant protein factor, which stimulates the conversion of squalene to lanosterol, is a cytosolic squalene transfer protein and enhances cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
How to solve SEC14L2 aggregation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the purification of SEC14L2. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: SEC14L2 Aggregation During Purification
Issue: SEC14L2 protein is aggregating at one or more steps of the purification process (e.g., cell lysis, affinity chromatography, size exclusion chromatography, or during concentration).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of the purification buffers can significantly impact the stability of SEC14L2. As a lipid-binding protein, its surface-exposed hydrophobic patches may lead to aggregation in unfavorable buffer environments. |
| pH: Perform a pH screen from 6.0 to 8.5 to identify the optimal pH for SEC14L2 stability. A pH slightly above the theoretical isoelectric point (pI) of SEC14L2 is often a good starting point. | |
| Salt Concentration: Test a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM). High salt concentrations can sometimes stabilize proteins by shielding surface charges, but for some proteins, high ionic strength can promote hydrophobic interactions and aggregation.[1] | |
| Lack of Stabilizing Additives | SEC14L2, being a lipid-binding protein, may require specific additives to maintain its native conformation and prevent aggregation. |
| Glycerol: Include 5-20% (v/v) glycerol in all purification buffers. Glycerol is an osmolyte that can stabilize proteins and reduce aggregation.[2] | |
| Arginine and Glutamate: Supplement buffers with L-arginine and L-glutamate (e.g., 50-100 mM each). These amino acids can suppress protein aggregation by interacting with both charged and hydrophobic regions on the protein surface.[2][3] | |
| Mild, Non-denaturing Detergents: As SEC14L2 binds lipids, the presence of a mild detergent can mimic a lipid environment and stabilize the protein. Screen low concentrations (below the critical micelle concentration) of detergents such as CHAPS, LDAO, or OG.[2][4] | |
| Reducing Agents: If aggregation is suspected to be due to the formation of non-native disulfide bonds, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM in your buffers.[2] | |
| High Protein Concentration | High concentrations of SEC14L2 can increase the likelihood of intermolecular interactions and aggregation. |
| Maintain Low Concentration: During purification, aim to keep the protein concentration as low as is practical. If a high final concentration is required, perform a final concentration step in an optimized buffer containing stabilizing additives.[2] | |
| Temperature Stress | SEC14L2 may be sensitive to temperature fluctuations during the purification process. |
| Maintain Cold Temperatures: Perform all purification steps at 4°C to minimize the risk of thermal denaturation and aggregation.[2] | |
| Flash Freezing and Storage: For long-term storage, flash-freeze purified SEC14L2 aliquots in liquid nitrogen and store at -80°C. Include a cryoprotectant like 20-50% glycerol to prevent aggregation during freeze-thaw cycles.[2] | |
| Issues with Affinity Tag | The affinity tag itself or its location (N- or C-terminus) might contribute to aggregation. |
| Solubility-Enhancing Tag: Consider using a solubility-enhancing fusion partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These can be cleaved off after purification if necessary. | |
| Tag Position: If aggregation persists, try moving the affinity tag to the other terminus of the protein. |
Experimental Workflow for Troubleshooting SEC14L2 Aggregation
References
Technical Support Center: Optimizing SEC14L2 Knockdown Efficiency
Welcome to the technical support center for improving the efficiency of SEC14L2 knockdown using siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to SEC14L2 silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of SEC14L2?
SEC14L2, also known as SEC14-like protein 2, is a cytosolic protein that belongs to a family of lipid-binding proteins.[1][2] It plays a role in stimulating squalene monooxygenase, an enzyme involved in cholesterol biosynthesis.[1][3] Additionally, SEC14L2 is involved in the non-canonical Wnt/Ca2+ signaling pathway, where it acts as a GTPase protein to transmit Wnt signals from the Frizzled receptor to phospholipase C (PLC), ultimately leading to calcium release.[4][5]
Q2: What is the general recommended starting concentration for siRNA targeting SEC14L2?
Q3: How soon after transfection can I expect to see a knockdown of SEC14L2?
Q4: What are the essential controls to include in my SEC14L2 knockdown experiment?
To ensure accurate and reliable results, the following controls are essential:
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH) to confirm transfection efficiency.[11][12]
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known mRNA, to assess non-specific effects of the siRNA delivery.[8][11][12]
-
Untreated Control: Cells that have not been transfected, to establish the baseline expression level of SEC14L2.[11]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxicity of the reagent.[11]
Troubleshooting Guide
This guide addresses common issues encountered during SEC14L2 siRNA knockdown experiments.
Issue 1: Low Knockdown Efficiency of SEC14L2
If you are observing minimal or no reduction in SEC14L2 expression, consider the following troubleshooting steps:
-
Optimize siRNA Concentration: The initial siRNA concentration may be suboptimal. Perform a titration experiment with a range of concentrations (e.g., 5 nM to 100 nM) to identify the most effective dose.[9][11]
-
Check siRNA Integrity: Ensure your siRNA has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Validate Your Assay: Confirm that your qPCR primers or antibodies for detecting SEC14L2 are specific and efficient.[20]
Issue 2: High Cell Toxicity or Death After Transfection
If you observe significant cell death or morphological changes after transfection, try the following:
-
Reduce siRNA and Transfection Reagent Concentration: High concentrations of both can be toxic to cells.[8][9] Use the lowest effective concentrations determined from your optimization experiments.
-
Avoid Antibiotics During Transfection: Some antibiotics can be toxic to cells when internalized during transfection.[8] Perform the transfection in antibiotic-free medium.
Issue 3: Discrepancy Between mRNA and Protein Knockdown Levels
If you observe a significant reduction in SEC14L2 mRNA but not in the protein level, consider these points:
-
Protein Stability: The SEC14L2 protein may have a long half-life. It will take longer for the protein level to decrease after the mRNA has been degraded. Extend the incubation time after transfection (e.g., 72-96 hours) and perform a time-course experiment to monitor protein levels.[11]
-
Antibody Issues: The antibody used for Western blotting may be non-specific or of poor quality. Validate your antibody to ensure it specifically recognizes SEC14L2.
-
Compensatory Mechanisms: The cell might have compensatory mechanisms that stabilize the existing protein or increase its translation rate in response to mRNA knockdown.
Experimental Protocols
Protocol 1: siRNA Transfection
This is a general protocol for siRNA transfection in a 6-well plate format. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium.[15] The cells should be 60-80% confluent at the time of transfection.[15][17]
-
Preparation of siRNA-Lipid Complexes:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes.[15]
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[15]
-
Post-Transfection: After the incubation, replace the transfection medium with 2 ml of normal growth medium.
-
Analysis: Assay for SEC14L2 knockdown at the desired time point (e.g., 24-48 hours for mRNA, 48-72 hours for protein).[15]
Protocol 2: Quantitative Real-Time PCR (qPCR) for Knockdown Validation
This protocol outlines the steps to validate SEC14L2 knockdown at the mRNA level.
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercially available kit, ensuring an RNase-free environment.[23]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[23]
-
qPCR Reaction:
-
Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of SEC14L2 mRNA in the siRNA-treated samples compared to the negative control.[25]
Protocol 3: MTT Assay for Cell Viability
This protocol is for assessing cell viability after siRNA transfection.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^3 cells per well.[26]
-
Transfection: Perform siRNA transfection as described in Protocol 1, scaling down the volumes for a 96-well format.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours) after transfection.[26]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[26] The absorbance is proportional to the number of viable cells.
Data Presentation
Table 1: Troubleshooting Guide for Low SEC14L2 Knockdown
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response curve (5-100 nM) to find the optimal concentration.[9][11] |
| Low Transfection Efficiency | Use a fluorescently labeled siRNA to check uptake. Optimize the transfection reagent-to-siRNA ratio.[8][11][14] |
| Inappropriate Cell Density | Test a range of cell confluencies (e.g., 40-80%) to find the optimum for your cell line.[18][21] |
| Ineffective Transfection Reagent | Try a different transfection reagent or consider electroporation for difficult-to-transfect cells.[9][18] |
| Degraded siRNA | Use fresh, properly stored siRNA. Avoid multiple freeze-thaw cycles. |
| Inefficient qPCR/Western Blot | Validate primers/antibodies for specificity and efficiency.[20] |
Table 2: Optimization Parameters for siRNA Transfection
| Parameter | Recommendation | Rationale |
| siRNA Concentration | Start with 10-30 nM and perform a titration.[6][7] | Balances knockdown efficiency with potential off-target effects and toxicity.[14] |
| Cell Confluency | 60-80% for most adherent cell lines.[15][16][17] | Actively dividing cells generally show better transfection efficiency.[19] |
| Transfection Reagent | Choose a reagent validated for your cell type and optimize the lipid-to-siRNA ratio.[8][14] | Different cell types have varying susceptibilities to different transfection reagents. |
| Incubation Time | 24-48h for mRNA analysis; 48-72h for protein analysis.[10] | Allows sufficient time for mRNA degradation and subsequent protein turnover. |
| Controls | Include positive, negative, untreated, and mock-transfected controls.[11][12] | Essential for data interpretation and troubleshooting. |
Visualizations
Caption: SEC14L2 in the Wnt/Ca²⁺ Signaling Pathway.
References
- 1. SEC14L2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling | eLife [elifesciences.org]
- 5. The Sec14-like phosphatidylinositol transfer proteins Sec14l3/SEC14L2 act as GTPase proteins to mediate Wnt/Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 26. researchgate.net [researchgate.net]
Best practices for storing purified SEC14L2 protein
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing purified SEC14L2 protein. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for purified SEC14L2?
For short-term storage, ranging from a single day to a few weeks, it is recommended to store purified SEC14L2 protein in a suitable buffer at 4°C.[1][2] To prevent microbial growth during this period, the use of sterile buffers and containers is crucial.[1] Adding an antimicrobial agent such as 0.02% to 0.05% (w/v) sodium azide can also be considered.[3]
Q2: What are the best practices for long-term storage of SEC14L2?
For long-term storage, it is advisable to store the purified SEC14L2 protein at -80°C or in liquid nitrogen.[3] To prevent damage from ice crystal formation during freezing, a cryoprotectant such as glycerol should be added to the protein solution at a final concentration of 25-50% (v/v).[3] It is critical to aliquot the protein into single-use tubes before freezing to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[1][4]
Q3: What components should I include in the storage buffer for SEC14L2?
While the optimal buffer will be specific to your particular SEC14L2 construct and downstream application, a typical storage buffer should contain:
-
A buffering agent: To maintain a stable pH. Tris or HEPES buffers are common choices.[5]
-
Salt: A moderate salt concentration (e.g., 150 mM NaCl) can help maintain protein solubility and stability.[5]
-
Additives to prevent degradation and aggregation:
Q4: What is the ideal protein concentration for storing SEC14L2?
Proteins should be stored at a concentration of at least 1 mg/mL.[3] Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to binding to the storage vessel.[3] If your purified SEC14L2 is at a low concentration, consider adding a "carrier" or "filler" protein, such as bovine serum albumin (BSA), to a concentration of 1 to 5 mg/mL to protect the target protein.[3]
Troubleshooting Guide
Problem: My purified SEC14L2 protein is precipitating out of solution.
-
Possible Cause: The protein concentration may be too high, or the buffer conditions may be suboptimal.
-
Solution:
-
Optimize Buffer Conditions: Perform a buffer screen to identify the optimal pH and salt concentration for your SEC14L2 construct's solubility. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[5]
-
Add Solubilizing Agents: Consider adding non-denaturing detergents or other solubilizing agents to your buffer.
-
Store at a Lower Concentration: While very low concentrations are not ideal for storage, you may need to find a balance between concentration and solubility.
-
Problem: I am observing a loss of SEC14L2 activity after storage.
-
Possible Cause: The protein may be degrading or denaturing due to improper storage conditions.
-
Solution:
-
Avoid Repeated Freeze-Thaw Cycles: Ensure the protein is stored in single-use aliquots.[1]
-
Use Cryoprotectants: If freezing the protein, always include a cryoprotectant like glycerol (25-50%) in the storage buffer.[3]
-
Add Protease Inhibitors: If proteolytic degradation is suspected, consider adding a protease inhibitor cocktail to your storage buffer.
-
Flash Freeze: For freezing, flash-freezing the aliquots in liquid nitrogen before transferring to -80°C can minimize the formation of damaging ice crystals.
-
Problem: My SEC14L2 protein appears to be aggregated after thawing.
-
Possible Cause: Aggregation can be induced by the freeze-thaw process or suboptimal buffer conditions.
-
Solution:
-
Optimize Freezing and Thawing: Thaw the protein aliquots quickly in a water bath at room temperature and then immediately place them on ice.
-
Include Additives to Reduce Aggregation: The presence of reducing agents (like DTT) and chelators (like EDTA) in the storage buffer can help prevent aggregation caused by disulfide bond formation and metal-induced oxidation.[2]
-
Size-Exclusion Chromatography (SEC): Before use in downstream applications, you can run the thawed protein through a size-exclusion chromatography column to separate monomers from aggregates.
-
Data Presentation
Table 1: Comparison of General Protein Storage Conditions
| Storage Condition | Typical Shelf Life | Requires Antimicrobial Agent | Number of Uses from a Single Aliquot | Key Considerations |
| Solution at 4°C | 1 day to a few weeks[1][2] | Yes[1] | Many | Prone to microbial contamination and proteolysis.[1] |
| Solution with 25-50% Glycerol at -20°C | Up to 1 year[1] | Usually[2] | Many | Glycerol prevents freezing and reduces ice crystal formation.[3] |
| Frozen at -80°C or in Liquid Nitrogen | Years[3] | No | Once (to avoid freeze-thaw)[1] | Best for long-term preservation of protein activity. Requires aliquoting.[1][3] |
| Lyophilized (Freeze-Dried) | Years[3] | No | Once reconstituted, treat as a fresh solution | The lyophilization process itself can sometimes damage sensitive proteins.[1] |
Experimental Protocols
Protocol 1: General Purification of a His-tagged Lipid Transfer Protein (Adapted for SEC14L2)
This protocol outlines a general method for purifying a recombinant, His-tagged lipid transfer protein like SEC14L2 from a bacterial expression system.
-
Cell Lysis:
-
Resuspend the bacterial cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged SEC14L2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the eluted protein using an appropriate molecular weight cutoff centrifugal filter.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer.
-
Collect the fractions corresponding to the monomeric SEC14L2 protein.
-
-
Purity Analysis and Concentration Determination:
-
Assess the purity of the final protein preparation by SDS-PAGE.
-
Determine the protein concentration using a method such as the Bradford assay or by measuring the absorbance at 280 nm.
-
Protocol 2: General Lipid Transfer Activity Assay
As SEC14L2 is a phosphatidylinositol transfer protein, its activity can be assessed by measuring the transfer of labeled phosphatidylinositol between liposomal membranes.
-
Preparation of Liposomes:
-
Prepare donor liposomes containing a fluorescently labeled phosphatidylinositol (e.g., NBD-PI) and a quencher lipid.
-
Prepare acceptor liposomes without the fluorescent label.
-
-
Transfer Assay:
-
In a fluorometer cuvette, mix the donor and acceptor liposomes in an appropriate assay buffer.
-
Initiate the transfer reaction by adding the purified SEC14L2 protein.
-
Monitor the increase in fluorescence over time. The transfer of the NBD-PI from the quenched donor liposomes to the acceptor liposomes will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of lipid transfer from the fluorescence curve.
-
Compare the activity of your stored SEC14L2 with a freshly purified batch to assess the retention of activity.
-
Mandatory Visualizations
Caption: Wnt/Ca²⁺ signaling pathway involving SEC14L2.
Caption: Recommended workflow for storing purified SEC14L2 protein.
References
Technical Support Center: Expression and Purification of Full-Length SepF
Welcome to the technical support center for the expression and purification of full-length SepF protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
I. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the expression and purification of full-length SepF.
Low Protein Expression
Problem: After induction, very low or no expression of full-length SepF is observed on SDS-PAGE or Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Expression Host | Different E. coli strains have varying efficiencies for expressing heterologous proteins. BL21(DE3) is a common starting point, but consider trying other strains like Rosetta(DE3) which supplies tRNAs for rare codons, or C41(DE3)/C43(DE3) which are engineered for better expression of toxic or membrane-associated proteins. |
| Codon Bias | The codon usage of the SepF gene may not be optimal for E. coli. This can lead to translational stalling and premature termination. Synthesize a codon-optimized version of the SepF gene for expression in E. coli. |
| Plasmid Integrity | The expression plasmid may have mutations or errors. Verify the integrity of your construct by sequencing the entire open reading frame and flanking regions. |
| Inefficient Induction | Induction conditions may not be optimal. Experiment with different inducer (e.g., IPTG) concentrations (0.1 mM to 1 mM) and induction times (4 hours to overnight). Also, vary the cell density at the time of induction (OD600 of 0.4 to 0.8). |
| Protein Degradation | Full-length SepF may be susceptible to degradation by host cell proteases. Use a protease inhibitor cocktail during cell lysis. Consider using E. coli strains deficient in certain proteases, such as BL21(DE3)pLysS. |
| Toxicity of SepF | High-level expression of SepF might be toxic to E. coli. Use a lower induction temperature (16-25°C) and a lower inducer concentration to reduce the expression rate. A weaker promoter system could also be beneficial. |
Protein Insolubility and Inclusion Body Formation
Problem: Full-length SepF is expressed but is found predominantly in the insoluble fraction (inclusion bodies). This is a known issue, as functional SepF has been purified from inclusion bodies.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Expression Rate | Rapid synthesis can overwhelm the cellular folding machinery, leading to aggregation. Lower the induction temperature to 16-25°C and reduce the inducer concentration. |
| Hydrophobic Patches | SepF may have exposed hydrophobic regions that promote self-aggregation. The addition of a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), at the N- or C-terminus can significantly improve the solubility of the full-length protein. |
| Disordered Regions | Full-length SepF is known to have unstructured domains which can contribute to aggregation.[1] While expressing truncated, more stable domains is an option, for full-length protein, strategies to stabilize the entire protein, such as the use of specific buffer additives, are necessary. |
| Suboptimal Lysis Buffer | The composition of the lysis buffer can influence protein solubility. Include additives such as 5-10% glycerol, 0.1-0.5% Triton X-100, or non-detergent sulfobetaines to help solubilize the protein. The addition of L-arginine and L-glutamate (50-100 mM each) can also prevent aggregation. |
| Co-expression of Chaperones | The native folding of SepF might require specific chaperones that are limiting in E. coli. Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE to assist in proper folding. |
Difficulties in Protein Purification
Problem: Low yield, low purity, or loss of protein during purification steps.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Lysis | Incomplete cell lysis will result in a lower yield of extracted protein. Optimize your lysis method (e.g., sonication, French press) to ensure complete cell disruption. |
| Poor Binding to Affinity Resin | For tagged proteins (e.g., His-tag), the tag may be inaccessible. Perform a Western blot on the flow-through to see if the protein is failing to bind. If so, consider moving the tag to the other terminus or using a longer, more flexible linker between the tag and the protein. For purification under denaturing conditions from inclusion bodies, ensure the tag is exposed. |
| Protein Precipitation during Dialysis/Buffer Exchange | SepF may be unstable in the final purification buffer. Perform a buffer screen to identify optimal pH, salt concentration, and additives for stability. Additives like glycerol (10-20%), L-arginine (50 mM), or low concentrations of non-ionic detergents can prevent precipitation. |
| Co-purification of Contaminants | Host proteins may non-specifically bind to the affinity resin. Increase the stringency of the wash steps by adding low concentrations of the elution agent (e.g., 20-40 mM imidazole for His-tag purification) or increasing the salt concentration in the wash buffer. An additional purification step, such as size-exclusion or ion-exchange chromatography, may be necessary to achieve high purity. |
| Proteolytic Cleavage of Fusion Tag | If a protease is used to remove a fusion tag, cleavage may be incomplete or the protease itself may be difficult to remove. Optimize the cleavage reaction (enzyme:protein ratio, incubation time, and temperature). Use a tagged protease that can be removed by affinity chromatography. |
II. Experimental Protocols
Expression of Full-Length SepF in E. coli
This is a general protocol that should be optimized for your specific construct and expression system.
-
Transformation: Transform the expression plasmid containing the full-length SepF gene into a suitable E. coli expression host strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Full-Length SepF from Inclusion Bodies
This protocol is for the purification of SepF from the insoluble fraction under denaturing conditions.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes. Sonicate the cells on ice to lyse them completely and shear the DNA.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The supernatant contains the soluble proteins, and the pellet contains the inclusion bodies.
-
Inclusion Body Washing: Wash the inclusion body pellet by resuspending it in a wash buffer (e.g., lysis buffer with 1% Triton X-100) and centrifuging again. Repeat this step to remove contaminants.
-
Solubilization: Solubilize the washed inclusion bodies in a denaturing binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea or 6 M guanidine hydrochloride, 10 mM imidazole). Incubate with gentle agitation for 1 hour at room temperature.
-
Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes to pellet any remaining insoluble material.
-
Affinity Chromatography (denaturing): Load the clarified supernatant onto an affinity column (e.g., Ni-NTA for His-tagged SepF) pre-equilibrated with the denaturing binding buffer.
-
Washing: Wash the column with several column volumes of denaturing wash buffer (similar to binding buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elution: Elute the bound SepF with a denaturing elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole in the denaturing buffer).
-
Refolding: The eluted, denatured SepF needs to be refolded into its native conformation. This is a critical and often challenging step that requires optimization. Common methods include dialysis against a series of buffers with decreasing concentrations of the denaturant or rapid dilution into a refolding buffer. Refolding buffers often contain additives like L-arginine to prevent aggregation.
III. Frequently Asked Questions (FAQs)
Q1: Why is my full-length SepF protein always in inclusion bodies?
A1: The formation of inclusion bodies is a common issue for many recombinantly expressed proteins, and SepF appears to be prone to this. This can be due to several factors, including a high rate of protein expression that overwhelms the bacterial folding machinery, the presence of hydrophobic patches on the protein surface, and the existence of intrinsically disordered regions within the full-length protein.[1] To address this, you can try lowering the expression temperature, reducing the inducer concentration, using a more soluble fusion tag like MBP, or co-expressing chaperones.
Q2: I have low yield even after purifying from inclusion bodies. What can I do?
A2: Low yield from inclusion body purification can result from incomplete solubilization, inefficient refolding, or protein loss during purification steps. Ensure complete solubilization by using a sufficient volume of denaturing buffer and allowing adequate time for incubation. The refolding step is often the bottleneck; you may need to screen different refolding conditions (e.g., buffer composition, pH, temperature, protein concentration, and refolding additives). Also, analyze your wash and flow-through fractions by SDS-PAGE to ensure you are not losing your protein during the binding and washing steps of chromatography.
Q3: Is it better to use a fusion tag for expressing full-length SepF?
A3: Yes, using a fusion tag can be highly beneficial. A solubility-enhancing tag like Maltose Binding Protein (MBP) can significantly increase the proportion of soluble full-length SepF. An affinity tag, such as a polyhistidine (His)-tag, is almost essential for efficient purification, especially when starting from a complex mixture like a cell lysate or solubilized inclusion bodies. The choice of tag and its position (N- or C-terminus) may need to be empirically determined for optimal results.
Q4: Are there any alternatives to expressing full-length SepF in E. coli?
A4: If expression in E. coli consistently fails to produce soluble, functional protein, alternative expression systems can be explored. These include other bacterial hosts like Bacillus subtilis (the native source of a well-studied SepF), yeast (e.g., Pichia pastoris), insect cells (using the baculovirus expression system), or mammalian cells. Cell-free expression systems also offer a high degree of control over the expression environment and can be a good option for difficult-to-express proteins.
Q5: What is the expected behavior of full-length SepF during size-exclusion chromatography?
A5: Wild-type full-length SepF has been observed to form large oligomeric structures and may even elute in the void volume of a size-exclusion column, indicating a very large apparent molecular weight.[1] This is consistent with its function in forming rings and higher-order structures. If you observe a single, well-defined peak corresponding to a smaller oligomer or monomer, it might indicate that the protein is not in its fully native, assembly-competent state, or that specific mutations have been introduced that affect its oligomerization.
IV. Visualizations
Caption: General experimental workflow for the expression and purification of recombinant SepF.
Caption: Decision tree for troubleshooting the insolubility of full-length SepF.
References
Technical Support Center: High-Resolution SepF Structure Determination by Cryo-EM
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to overcome common challenges in obtaining high-resolution cryo-electron microscopy (cryo-EM) structures of the bacterial cell division protein SepF.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the cryo-EM workflow for SepF, a protein known to form large, often flexible, filamentous structures.[1][2][3]
Question: My SepF particles appear aggregated or show a very low particle density on the cryo-EM grids. What should I do?
Answer: This is a common issue related to sample preparation. The goal is to have a homogenous solution of isolated, stable SepF polymers.[4]
-
Optimize Protein Concentration: The ideal concentration can vary. Start with a range of 0.1-5 mg/mL and screen for the one that yields the best particle distribution.[5] In some cases, lowering the concentration can effectively reduce aggregation.[6]
-
Buffer Composition: Ensure the buffer pH and salt concentration are optimal for SepF stability. SepF polymerization can be sensitive to buffer conditions.[3]
-
Additives: Consider adding a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20) to prevent particles from sticking together or interacting with the air-water interface.
-
Sample Purity: Confirm sample purity is >99% using SDS-PAGE and homogeneity using size-exclusion chromatography (SEC).[4] Contaminants can induce aggregation.
Question: The SepF filaments on my grids show a strong preferred orientation, limiting the views for 3D reconstruction. How can I fix this?
Answer: Preferred orientation is a major bottleneck that prevents a high-resolution reconstruction by limiting the angular sampling.
-
Modify Grid Surface:
-
Add a Thin Carbon Layer: Applying a thin, continuous layer of carbon over the perforated film can change the surface properties and encourage different particle orientations.[7]
-
Use Graphene Oxide Supports: Graphene oxide-coated grids can provide an alternative surface chemistry that may disrupt preferred orientations.[6]
-
-
Alter Vitrification Conditions: Sometimes minor changes in blotting time or humidity can influence how particles settle in the ice.[6]
-
Tilted Data Collection: As a last resort, collect data with the stage tilted (e.g., at 30-40 degrees). While this can increase the range of views, it may slightly decrease the resolution of individual images.[6]
Question: My cryo-EM map resolution is stalled at a low-to-moderate level (e.g., >5 Å) despite having clear 2D class averages. What is the likely cause?
Answer: This often points to unresolved heterogeneity (either compositional or conformational) or sub-optimal data processing.[8][9]
-
Extensive 3D Classification: The flexibility of SepF filaments means your dataset likely contains particles in multiple conformational states.[10] Perform multiple rounds of 3D classification in software like RELION or cryoSPARC to sort particles into structurally homogeneous subsets.[11]
-
Multi-Body/Focused Refinement: If a specific domain of the SepF polymer is flexible, you can use focused refinement. This involves refining a mask around a stable core of the structure while allowing more flexibility in other regions.[8]
-
Check for Alignment Errors: For filamentous proteins with a large axial rise between subunits, standard alignment procedures can be inaccurate.[10] Consider specialized helical processing scripts that can better handle such structures.
-
Software and Algorithm Choice: Different software packages use different algorithms. Processing the same dataset in a different program (e.g., trying cryoSPARC if you initially used RELION) can sometimes yield a better result.
Question: The ice on my grids is either too thick or shows signs of crystallization. How can I improve my vitrification?
Answer: The ideal specimen is suspended in a thin layer of vitreous (non-crystalline) ice.[12]
-
Optimize Blotting Parameters:
-
Control the Environment: Ensure the vitrification chamber humidity is high (95-100%) to prevent sample evaporation before plunging.[5]
-
Ensure Proper Freezing: Verify that your liquid ethane is at the correct temperature and that the plunge velocity is sufficient to ensure rapid freezing, which prevents the formation of crystalline ice.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended data processing strategy for a helical protein like SepF?
A helical reconstruction workflow is required. The key steps involve: 1) movie correction and CTF estimation, 2) automated or manual picking of filaments, 3) extraction of overlapping segments from the filaments, 4) 2D classification to remove bad segments, 5) generation of an initial 3D model, and 6) 3D helical refinement, followed by post-processing.[13]
Q2: How can I manage the inherent flexibility of SepF polymers during data processing?
SepF filaments are known to be flexible, which can smear out high-resolution details.[10] To address this, use computational tools like 3D variability analysis (3DVA) in cryoSPARC or multi-body refinement in RELION. These methods can model the flexibility and lead to higher-resolution maps of the more stable regions.[8]
Q3: Can combining cryo-EM with other techniques improve the final SepF structural model?
Yes. A hybrid approach can be very powerful. For instance, a study successfully combined solid-state NMR (ssNMR) with cryo-EM to generate a high-resolution atomic model of a fibrillar SepF mutant, demonstrating the utility of integrating data from multiple structural biology techniques.[14]
Q4: When should I consider using a Volta Phase Plate (VPP) for imaging SepF?
A VPP increases the contrast of the images, which is particularly useful for smaller proteins or samples with low intrinsic contrast.[15][16] If your SepF filaments are thin or you are struggling to see particles in the raw micrographs, a VPP could significantly improve the signal-to-noise ratio and aid in particle picking and alignment.
Data Presentation
Table 1: Troubleshooting Common Cryo-EM Grid Preparation Issues for SepF
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle Aggregation | High protein concentration; Sub-optimal buffer (pH, salt); Sample instability. | Screen concentrations (0.1-5 mg/mL)[5]; Optimize buffer conditions; Add 0.001% non-ionic detergent. |
| Preferred Orientation | Particle interaction with grid support or air-water interface. | Use grids with a thin carbon support film[7]; Try graphene oxide grids; Tilt the collection stage.[6] |
| Thick Ice | Insufficient blotting. | Increase blotting time (e.g., from 3s to 5s)[5]; Increase blotting force.[6] |
| Crystalline Ice | Slow freezing rate; Grid warming post-freezing. | Ensure liquid ethane is properly cooled; Maintain strict cryogenic temperatures throughout handling.[7] |
| Low Particle Density | Concentration too low; Particles adsorbing to grid bars. | Increase protein concentration; Use grids with a different foil material (e.g., gold). |
Table 2: Recommended Cryo-EM Data Collection and Processing Parameters for SepF
| Parameter | Recommended Setting / Method | Rationale |
| Microscope Voltage | 300 keV | Provides higher resolution imaging. |
| Detector | Direct Electron Detector (e.g., Gatan K3, Falcon 4) | Essential for collecting high-resolution data in movie mode to allow for motion correction.[17] |
| Data Collection Mode | Dose-fractionated movie mode | Allows for correction of beam-induced particle motion, a critical step for high resolution.[17] |
| Total Electron Dose | 40-60 e⁻/Ų | Balances signal-to-noise ratio with minimizing radiation damage. |
| Defocus Range | -1.0 to -2.5 µm | Provides a good range of contrast for CTF estimation and alignment. |
| Processing Software | RELION, cryoSPARC, or similar | These packages contain specialized tools for helical reconstruction and heterogeneity analysis.[11][18] |
| Symmetry | Helical | To be applied during 3D reconstruction and refinement based on the filament structure. |
Experimental Protocols & Workflows
Protocol 1: Optimizing SepF Sample for Cryo-EM
-
Expression and Purification: Purify SepF to >99% homogeneity. The final purification step should be size-exclusion chromatography (SEC) to ensure the sample is monodisperse.[4]
-
Buffer Optimization: Screen various buffer conditions (e.g., pH 6.5-8.0, KCl/NaCl concentration 50-300 mM) to find the condition where SepF forms stable filaments without aggregation.
-
Negative Stain EM Screening: Before proceeding to cryo-EM, visualize the SepF filaments using negative stain TEM. This is a rapid way to assess sample quality, filament integrity, and the degree of aggregation.
-
Concentration Series: Prepare a dilution series of your optimized sample (e.g., 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL) to test on cryo-EM grids.
Protocol 2: Helical Reconstruction Data Processing Workflow
-
Pre-processing: Import raw movie files. Perform beam-induced motion correction and dose weighting.
-
CTF Estimation: Calculate the contrast transfer function for each micrograph. Discard micrographs with poor CTF fits or significant drift.
-
Filament Picking: Use a helical picking tool (e.g., in RELION or cryoSPARC) to trace the SepF filaments in the micrographs.
-
Segment Extraction: Extract overlapping segments (particles) from the traced filaments. A typical box size would be ~1.5-2x the filament diameter.
-
2D Classification: Perform several rounds of 2D classification to remove ice contaminants, aggregates, and poorly aligned segments. This step provides the first look at the quality of your data.
-
Initial Model Generation: Generate a low-resolution ab initio 3D model from the best 2D classes.
-
3D Refinement: Perform 3D auto-refinement using helical symmetry. The helical rise and twist will be refined during this process.
-
3D Classification/Variability Analysis: Classify the particles based on 3D structural differences to resolve conformational heterogeneity. Refine the most stable and populated classes separately.
-
Post-processing: Sharpen the final map using a B-factor correction and determine the final resolution using the Fourier Shell Correlation (FSC) = 0.143 criterion.
Visualizations
Caption: A logical workflow for diagnosing and addressing common causes of low-resolution cryo-EM maps of SepF.
Caption: A sequential experimental workflow for preparing high-quality SepF samples for cryo-EM analysis.
References
- 1. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Resolution and Resolvability of Single Particle CryoEM Structures using Gaussian Mixture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discuss.cryosparc.com [discuss.cryosparc.com]
- 10. An approach to improve the resolution of helical filaments with a large axial rise and flexible subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. High-throughput cryo-EM structure determination of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Better, Faster, Cheaper: Recent Advances in Cryo–Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How low can we go? Structure determination of small biological complexes using single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural analysis of filamentous complexes by cryo-electron microscopy [jstage.jst.go.jp]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing in vitro SepF Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of buffer conditions for in vitro polymerization of SepF, a key protein in bacterial cell division.
Frequently Asked Questions (FAQs)
Q1: What are the most critical buffer components for successful in vitro SepF polymerization?
A: The success of in vitro SepF polymerization and its interaction with FtsZ is highly dependent on several key buffer components. The pH, salt concentration, and choice of buffering agent are paramount for maintaining protein stability and functionality. Magnesium is also a common and important component, particularly when studying the co-polymerization with GTP-dependent FtsZ.[1][2]
Data Presentation: Recommended Buffer Conditions
For optimal results, buffer conditions should be carefully controlled. Below is a summary of conditions reported in successful SepF and FtsZ-SepF polymerization experiments.
| Parameter | Recommended Range/Value | Buffer System Examples | Notes |
| pH | 7.0 - 7.5 | HEPES, Tris-HCl | A physiological pH is crucial. Low pH (<6.8) can cause SepF to precipitate, while very high pH (~10.0) can dissociate SepF rings into individual units.[2][3] |
| Salt (KCl) | 50 mM - 300 mM | N/A | Higher salt concentrations (e.g., 300 mM) can help prevent SepF precipitation, especially if the pH is slightly acidic.[2] High KCl is generally favorable for FtsZ polymerization studies.[1] |
| **Magnesium (MgCl₂) ** | 10 mM | N/A | Essential for studies involving FtsZ polymerization and GTP hydrolysis.[1][2] |
| Temperature | 25°C - 30°C | N/A | Polymerization assays are typically incubated within this range.[1] |
Q2: How does pH specifically impact SepF structure and polymerization?
A: The pH of the buffer is a critical determinant of SepF's structural integrity and its ability to polymerize into rings. Under neutral to physiological pH conditions (e.g., 50 mM Tris-HCl, pH 7.0-7.4), SepF polymerizes into its characteristic ring structures, which can then stack to form tubes.[2][3] However, acidic conditions (e.g., 50 mM MES, pH 6.5) can lead to the precipitation of SepF and the loss of these ring structures.[2] Conversely, very high pH conditions (e.g., 50 mM glycine, pH 10.0) can cause the tubular stacks to resolve into individual rings.[3]
References
Technical Support Center: Troubleshooting Failed Complementation of a sepF Mutant
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the complementation of a sepF mutant. The content is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: My sepF complementation construct does not rescue the mutant phenotype. What are the initial troubleshooting steps?
A1: When a complementation experiment fails, a systematic approach is crucial. Here are the primary checkpoints:
-
Verify the Construct Sequence: Ensure the entire sepF open reading frame (ORF), including the promoter and terminator sequences, is correct and in-frame. Pay close attention to potential mutations introduced during PCR amplification or cloning.
-
Confirm Protein Expression: Use Western blotting to check if the SepF protein is being expressed from your construct in the mutant background. Lack of a detectable band is a common reason for complementation failure.
-
Check Vector Integrity and Transformation: Confirm that the correct plasmid was transformed into the sepF mutant. This can be done by plasmid extraction from the transformed strain and subsequent restriction digest or sequencing.
-
Assess Promoter Activity: Ensure the promoter used to drive sepF expression is active under your experimental conditions. If using an inducible promoter, verify the induction conditions.
Q2: I observe only partial complementation of the sepF mutant phenotype. What could be the cause?
A2: Partial complementation can be more complex to diagnose than a complete lack of rescue. Potential causes include:
-
Incorrect Expression Level: The level of SepF expression is critical. Too low of a level may be insufficient to restore wild-type function, while overexpression can be toxic and interfere with the cell division machinery.[1] It is recommended to use a vector that allows for controlled, ideally near-physiological, expression levels. Integration vectors are often preferred over high-copy plasmids for this reason.[2][3]
-
Issues with Protein Functionality:
-
Fusion Tags: If you are using a tagged version of SepF (e.g., SepF-GFP), the tag might be interfering with its function. The N-terminal domain of SepF is crucial for membrane binding, and the C-terminal domain interacts with FtsZ. A fusion tag could disrupt these interactions.[4]
-
Improper Localization: For SepF to function, it must localize to the division septum.[4] You can verify this by fusing SepF to a fluorescent protein like GFP and observing its localization using fluorescence microscopy. A diffuse cytoplasmic signal instead of a sharp band at mid-cell indicates a localization problem.[4]
-
-
Intragenic Complementation Issues: In some cases, if the mutant allele produces a truncated or altered protein, it might interfere with the function of the complemented SepF, a phenomenon known as dominant-negative effect.
Q3: My sepF complementation construct is toxic to the cells. How can I mitigate this?
A3: Overexpression of cell division proteins, including SepF, can be toxic.[1] Here are strategies to reduce toxicity:
-
Use a Tightly Regulated, Inducible Promoter: Promoters that allow for fine-tuning of expression, such as the xylose-inducible PxylA or the IPTG-inducible Pspac in Bacillus subtilis, are highly recommended.[3] This allows you to find an induction level that is sufficient for complementation without causing toxicity.
-
Optimize Inducer Concentration: If using an inducible system, perform a dose-response experiment with varying concentrations of the inducer (e.g., IPTG, xylose) to identify the optimal concentration that restores the wild-type phenotype without inhibiting growth.
-
Choose a Low-Copy Number Vector or Integration Vector: High-copy number plasmids can lead to excessive protein production. A low-copy plasmid or, preferably, an integration vector that inserts a single copy of the gene into the chromosome, can provide more stable and physiological expression levels.[2][3]
Q4: Which type of vector is best for sepF complementation in Bacillus subtilis?
A4: For complementation studies in B. subtilis, integration vectors are generally the preferred choice. These vectors integrate a single copy of the gene of interest into a specific, non-essential locus in the chromosome (e.g., amyE or thrC).[5]
Advantages of Integration Vectors:
-
Stable Expression: They provide stable, heritable expression of the gene.
-
Single-Copy Expression: This mimics the natural gene dosage and reduces the risk of overexpression toxicity.[2]
-
Uniform Expression: Leads to a more homogenous population of cells.
Plasmids can also be used, particularly those with inducible promoters and controlled copy numbers. However, they can be less stable and may lead to more variable expression levels.
Quantitative Data Summary
Table 1: Recommended IPTG Concentrations for Pspac Promoter Induction in B. subtilis
| Inducer Concentration (IPTG) | Expected Expression Level | Typical Use Case | Potential Issues |
| 0.01 - 0.1 mM | Low to Moderate | Fine-tuning expression to near-physiological levels. | May not be sufficient for full complementation. |
| 0.1 - 0.5 mM | Moderate to High | Standard range for achieving complementation. | Potential for mild toxicity. |
| > 0.5 mM | High to Very High | Generally not recommended for sepF. | High likelihood of toxicity and cell division defects.[1] |
Table 2: Comparison of Expression Vectors for sepF Complementation in B. subtilis
| Vector Type | Copy Number | Expression Stability | Risk of Overexpression Toxicity | Recommended Use |
| Integration Vector | Single Copy | High | Low | Preferred for complementation studies. [2][3] |
| Low-Copy Plasmid | ~5-20 copies/cell | Moderate | Moderate | When inducible expression is needed. |
| High-Copy Plasmid | >50 copies/cell | Low to Moderate | High | Generally not recommended for sepF complementation. |
Experimental Protocols
Protocol 1: Western Blotting for SepF Expression in B. subtilis
This protocol is adapted from standard B. subtilis protein analysis procedures.
1. Sample Preparation: a. Grow your wild-type, sepF mutant, and complemented sepF mutant strains to mid-log phase (OD600 ≈ 0.5) in appropriate media. If using an inducible promoter, add the inducer and incubate for the desired time (e.g., 2-4 hours). b. Harvest 1 mL of culture by centrifugation at 13,000 x g for 2 minutes. c. Resuspend the cell pellet in 100 µL of lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors). d. Incubate at 37°C for 30 minutes. e. Add 100 µL of 2x SDS-PAGE loading buffer and boil for 10 minutes. f. Centrifuge at 13,000 x g for 5 minutes to pellet cell debris.
2. SDS-PAGE and Transfer: a. Load 15-20 µL of the supernatant onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's instructions. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection: a. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with a primary antibody against SepF (or the fusion tag) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Detect the signal using a chemiluminescence substrate.
Protocol 2: Fluorescence Microscopy for SepF-GFP Localization
This protocol is for verifying the subcellular localization of a SepF-GFP fusion protein.
1. Strain Preparation: a. Grow the B. subtilis strain expressing the SepF-GFP fusion to early or mid-log phase.
2. Slide Preparation: a. Prepare a 1% agarose pad in a suitable growth medium on a microscope slide. b. Spot 1-2 µL of the cell culture onto the agarose pad and cover with a coverslip.
3. Microscopy: a. Use a fluorescence microscope equipped with a GFP filter set. b. Acquire both phase-contrast and fluorescence images. c. Expected Result: In a successfully complemented cell, you should observe a sharp fluorescent band at the mid-cell, corresponding to the division septum.[4] In cells with mislocalized protein, the fluorescence will appear diffuse throughout the cytoplasm.[4]
Visual Diagrams
Caption: Troubleshooting workflow for failed sepF complementation.
References
- 1. static.igem.org [static.igem.org]
- 2. bgsc.org [bgsc.org]
- 3. Development of a New Integration Site within the Bacillus subtilis Chromosome and Construction of Compatible Expression Cassettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PALM-compatible integration vectors for use in the Gram-positive model bacterium Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of the SepF C-terminal domain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the SepF C-terminal domain during experimental procedures.
Troubleshooting Guide: Preventing Degradation of the SepF C-terminal Domain
Q1: I am observing significant degradation of my expressed SepF C-terminal domain fusion protein. What are the likely causes and how can I prevent this?
Degradation of the SepF C-terminal domain is a common issue during recombinant protein expression and purification, often caused by host cell proteases. Here’s a step-by-step guide to troubleshoot and prevent this problem.
Initial Steps:
-
Work Quickly and at Low Temperatures: Minimize the time your protein is in a lysate or purification buffer.[1] Perform all purification steps at 4°C to reduce protease activity.[1]
-
Use Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1] For E. coli extracts, cocktails typically target serine, cysteine, aspartic, and metalloproteases.[2]
Troubleshooting Proteolysis During Expression:
If degradation occurs before purification, you may need to optimize your expression conditions:
-
Lower Induction Temperature: Reduce the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[3] This can improve protein folding and reduce susceptibility to proteases.
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, preventing the accumulation of misfolded protein that is prone to degradation.[3]
-
Use a Protease-Deficient E. coli Strain: Employ strains like BL21(DE3) which are deficient in the Lon and OmpT proteases.
Optimizing Lysis and Purification:
-
Buffer Composition: Ensure your lysis and purification buffers are optimal for SepF stability. This includes maintaining an appropriate pH and ionic strength.
-
Fusion Tag Strategy: The choice and position of an affinity tag can influence protein stability. If you are using a C-terminal tag, consider adding a linker between your protein and the tag. In some cases, an N-terminal tag like MBP or GST can enhance solubility and protect against degradation.[4]
Q2: My purified SepF C-terminal domain is not stable during storage. How can I improve its long-term stability?
Protein instability during storage can be due to residual protease activity, oxidation, or suboptimal buffer conditions.
-
Additives for Stability:
-
Glycerol: Add 10-50% glycerol to your final buffer to act as a cryoprotectant and stabilizing agent, especially for storage at -20°C.[2][5]
-
Reducing Agents: Include 1-5 mM DTT or β-mercaptoethanol to prevent oxidation of cysteine residues.[2][5]
-
Chelating Agents: Add 1-5 mM EDTA to inhibit metalloproteases, unless your protein requires divalent cations for activity.[2][5]
-
-
Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Final Purity: Ensure high purity of your final protein sample, as contaminating proteases can cause degradation over time. Consider an additional purification step, like size-exclusion chromatography.
Frequently Asked Questions (FAQs)
Q3: What is the function of the SepF C-terminal domain?
The C-terminal domain of SepF is crucial for its interaction with the C-terminal tail of FtsZ.[6][7] This interaction is essential for the proper assembly of the Z-ring during bacterial cell division. The C-terminal domain is also involved in the polymerization of SepF into ring-like structures that bundle FtsZ filaments.[6]
Q4: Can I express the SepF C-terminal domain on its own, or should I use a fusion partner?
While it is possible to express the C-terminal domain alone, using a fusion partner like Maltose-Binding Protein (MBP) can enhance its solubility and stability. An N-terminal MBP-tag has been successfully used for the purification of full-length SepF.[8]
Q5: Which protease inhibitor cocktail should I use for expression in E. coli?
For protein purification from E. coli, it is recommended to use a protease inhibitor cocktail that targets a broad range of proteases. Commercial cocktails are available that typically contain inhibitors for serine, cysteine, aspartic, and metalloproteases.[2]
Q6: How does pH affect the stability of the SepF C-terminal domain?
The stability of most proteins is highly dependent on pH.[9] It is crucial to maintain a buffer with a pH that is optimal for your protein's stability, which is often determined empirically. A general starting point is a physiological pH around 7.4. Extreme pH values can lead to denaturation and aggregation.
Data Presentation
Table 1: Common Buffer Systems for Protein Purification
| Buffer System | pKa at 25°C | Effective pH Range |
| MES | 6.10 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Tricine | 8.05 | 7.4 - 8.8 |
| Bicine | 8.26 | 7.6 - 9.0 |
| CHES | 9.50 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Data sourced from various buffer reference guides.[10][11]
Table 2: Common Additives for Protein Stabilization in Lysis and Storage Buffers
| Additive | Typical Concentration | Purpose |
| Glycerol | 5-50% (v/v) | Cryoprotectant, increases viscosity, stabilizes protein structure.[2][5] |
| NaCl or KCl | 50-150 mM | Maintains ionic strength, can improve solubility.[2] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent, prevents oxidation of sulfhydryl groups.[2][5] |
| β-Mercaptoethanol (BME) | 1-5 mM | Reducing agent, similar to DTT.[5] |
| EDTA/EGTA | 1-5 mM | Chelates divalent metal ions, inhibits metalloproteases.[2][5] |
| Sugars (e.g., Sucrose) | 20-30 mM | Can stabilize proteins and reduce protease release.[2] |
Table 3: Common E. coli Proteases and Their Inhibitors
| Protease | Cellular Location | Class | Common Inhibitor(s) |
| Lon | Cytoplasm | Serine (ATP-dependent) | AEBSF, PMSF |
| ClpP | Cytoplasm | Serine (ATP-dependent) | AEBSF, PMSF |
| OmpT | Outer Membrane | Serine | AEBSF, Aprotinin, Leupeptin |
| DegP (HtrA) | Periplasm | Serine | AEBSF, PMSF |
| Tsp (Prc) | Periplasm | Serine | AEBSF, PMSF |
This table provides a summary of common proteases found in E. coli and their respective inhibitors.[1][12] Note that commercial protease inhibitor cocktails are designed to inhibit a broad spectrum of these proteases.
Experimental Protocols
Protocol 1: Expression and Lysis for SepF C-terminal Domain with an N-terminal MBP-tag
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the gene for the MBP-tagged SepF C-terminal domain.
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression with 0.5 mM IPTG. Incubate overnight at 20°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol). Add a commercial protease inhibitor cocktail immediately before lysis. Lyse the cells by sonication or using a French press on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
Visualizations
Caption: Experimental workflow for the expression and purification of the SepF C-terminal domain.
Caption: Troubleshooting logic for addressing degradation of the SepF C-terminal domain.
Caption: Simplified signaling pathway of the SepF-FtsZ interaction in Z-ring assembly.
References
- 1. PROTEASES AND THEIR TARGETS IN ESCHERICHIA COLI1 | Annual Reviews [annualreviews.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacillus subtilis SepF Binds to the C-Terminus of FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Biological Buffers [staff.ustc.edu.cn]
- 11. carlroth.com [carlroth.com]
- 12. Proteases and their targets in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
How to overcome instability of recombinant SseF protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the instability of recombinant SseF protein.
Frequently Asked Questions (FAQs)
Q1: What is SseF and why is it difficult to express and purify in a stable form?
A1: SseF is a translocated effector protein from Salmonella enterica, playing a crucial role in the pathogen's intracellular survival and the formation of the Salmonella-containing vacuole (SCV). Its instability as a recombinant protein primarily stems from its hydrophobic nature. SseF possesses large hydrophobic domains that are essential for its function, which involves associating with host cell membranes.[1][2] These hydrophobic regions can lead to aggregation and misfolding when the protein is expressed out of its native context, making it challenging to produce and maintain in a soluble and active state.
Q2: What is the role of the chaperone SscB in SseF stability?
A2: SscB is a specific chaperone for the SseF effector protein.[3] Its interaction with SseF is critical for maintaining the protein's stability within the bacterium before secretion.[3] For recombinant expression, co-expressing SscB with SseF is highly recommended to improve solubility, prevent aggregation, and enhance the overall yield of functional protein.[3] Studies have shown that in the absence of SscB, the half-life of SseF is significantly reduced.[3]
Q3: What are the main functions of SseF in the host cell?
A3: SseF functions in concert with another Salmonella effector protein, SseG. Together, they are involved in:
-
Positioning the SCV: SseF and SseG interact with the host protein ACBD3 to anchor the SCV at the Golgi network.[4]
-
Formation of Salmonella-Induced Filaments (SIFs): These effectors are required for the formation and proper morphology of SIFs, which are extensive tubular structures extending from the SCV.[1][2]
-
Inhibition of Autophagy: SseF and SseG can interact with the host protein Rab1A, inhibiting autophagy and thus protecting the bacteria from this cellular degradation pathway.[5]
Q4: Are there specific domains within SseF that are critical for its function and contribute to its instability?
A4: Yes, SseF has distinct domains crucial for its function. The N-terminal region contains hydrophobic domains necessary for its translocation through the type III secretion system.[2] The C-terminal portion, which is also hydrophobic, is essential for its effector functions within the host cell.[2] It is these hydrophobic domains that are largely responsible for the protein's tendency to aggregate when expressed recombinantly.
Troubleshooting Guide
Issue 1: Low Yield of Soluble Recombinant SseF
| Potential Cause | Troubleshooting Recommendation |
| Lack of Chaperone | Co-express SseF with its cognate chaperone, SscB. This is crucial for stability.[3] Use a dual-expression vector or two compatible plasmids. |
| Suboptimal Expression Temperature | Lower the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding and reducing aggregation. |
| High Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG). High-level expression can overwhelm the cellular folding machinery. |
| Inappropriate Lysis Buffer | Use a lysis buffer optimized for hydrophobic proteins. Consider including detergents (e.g., Triton X-100, NP-40) and stabilizing agents (see Table 1). |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer immediately before use. |
Issue 2: Aggregation of SseF During and After Purification
| Potential Cause | Troubleshooting Recommendation |
| Hydrophobic Interactions | Maintain a low concentration of purified SseF. Include additives in purification and storage buffers to minimize aggregation (see Table 1). |
| Incorrect Buffer Conditions | Screen a range of pH and salt concentrations to find the optimal conditions for SseF solubility. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes and store at -80°C. Include a cryoprotectant like glycerol (10-20%) in the final storage buffer. |
| Affinity Tag Issues | Consider using a solubility-enhancing tag like GST or MBP. These can sometimes prevent aggregation of the fusion protein. |
Data Presentation: Optimizing Buffer Conditions for SseF Stability
Table 1: Recommended Screening Parameters for SseF Stabilization
| Parameter | Range to Test | Rationale |
| pH | 6.5 - 8.5 | Protein solubility is often lowest at its isoelectric point (pI). Varying the pH can increase net charge and reduce aggregation. |
| Salt Concentration (e.g., NaCl) | 150 mM - 500 mM | High salt concentrations can mask hydrophobic patches and reduce non-specific interactions. |
| Detergents (non-ionic) | 0.1% - 1.0% (v/v) Triton X-100 or NP-40 | These help to solubilize hydrophobic proteins by mimicking a membrane environment. |
| Stabilizing Additives | 0.5 - 1.0 M L-Arginine | Arginine can suppress protein aggregation. |
| 5% - 10% (v/v) Glycerol | Glycerol is a cryoprotectant and can also increase the stability of proteins in solution. | |
| Reducing Agents | 1 - 5 mM DTT or TCEP | To prevent the formation of incorrect disulfide bonds, especially if cysteine residues are present. |
Experimental Protocols
Protocol 1: Co-expression of GST-SseF and His-SscB in E. coli
This protocol is a recommended starting point and may require optimization.
-
Vector Construction:
-
Clone the sseF gene into a pGEX vector (or similar) for N-terminal GST-tagging.
-
Clone the sscB gene into a compatible vector with a different resistance marker (e.g., pET vector) for N-terminal His-tagging.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the GST-SseF and His-SscB plasmids.
-
Plate on LB agar containing both antibiotics for selection.
-
-
Expression:
-
Inoculate a single colony into LB medium with both antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with antibiotics.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Continue to incubate at 20°C for 16-18 hours with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification:
-
Equilibrate a Glutathione-Sepharose column with Lysis Buffer (without protease inhibitors).
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 0.5% Triton X-100, 1 mM DTT).
-
Elute the GST-SseF/His-SscB complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10 mM reduced glutathione).
-
Analyze the eluted fractions by SDS-PAGE. The presence of both GST-SseF and His-SscB indicates successful co-purification.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SseF and SseG interaction with ACBD3 at the Golgi.
Caption: Inhibition of autophagy by SseF and SseG via Rab1A.
Caption: Workflow for co-expression and purification of SseF.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient solubilization and purification of highly insoluble membrane proteins expressed as inclusion bodies using perfluorooctanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Detection of SseF in Host Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the detection of the Salmonella effector protein SseF in host cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is SseF and why is it difficult to detect?
A1: SseF is a type III effector protein translocated by Salmonella enterica into host cells via the Salmonella Pathogenicity Island 2 (SPI-2) type III secretion system (T3SS). Its primary role is to help establish and maintain the Salmonella-containing vacuole (SCV) in a position near the host cell's Golgi apparatus.[1][2][3] Detection of SseF in host cell lysates can be challenging due to its low abundance as a translocated protein and its nature as an integral membrane protein.[4][5]
Q2: What is the role of the chaperone SscB in SseF detection?
A2: SscB is a chaperone protein that is crucial for the stability and secretion of SseF. In the absence of SscB, the intracellular levels of SseF are significantly reduced, making it even more difficult to detect.[6] Therefore, when working with Salmonella mutant strains, it is important to ensure that the sscB gene is functional if the goal is to detect SseF.
Q3: My Western blot for SseF shows no signal. What are the possible causes?
A3: Several factors could contribute to a lack of SseF signal on a Western blot:
-
Low protein abundance: The amount of translocated SseF in a population of infected cells may be below the detection limit of your assay.
-
Inefficient cell lysis: SseF is an integral membrane protein, and incomplete solubilization of membranes can lead to its loss during lysate preparation.[4][5]
-
Protein degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent SseF degradation.
-
Poor antibody quality: The anti-SseF antibody may not be sensitive or specific enough. If using an epitope tag, ensure the tag is accessible.
-
Inefficient protein transfer: Optimize your Western blot transfer conditions for a protein of SseF's size (apparent molecular mass can vary, ~30-34 kDa).[1]
-
Non-functional SPI-2 T3SS: Verify that the Salmonella strain used has a functional SPI-2 secretion system, which is necessary for SseF translocation.
Q4: I am seeing multiple bands for SseF on my Western blot. What does this mean?
A4: The appearance of multiple bands for SseF could be due to post-translational modifications by the host cell, although the exact nature of these modifications is not fully characterized.[1] Different electrophoretic mobilities have been observed for translocated SseF compared to in vitro secreted SseF.[1] It is also possible that some bands represent degradation products.
Q5: Can I use epitope tagging to improve SseF detection?
A5: Yes, using epitope tags such as HA (hemagglutinin) or M45 is a common and effective strategy to enhance the detection of SseF.[1][5][6] The tag can be added to the N- or C-terminus of the protein, and commercially available antibodies against these tags are generally of high quality. This approach has been successfully used for both Western blotting and immunoprecipitation of SseF.[1][5]
Troubleshooting Guides
Problem 1: Weak or No SseF Signal in Western Blots
| Possible Cause | Troubleshooting Step |
| Low abundance of translocated SseF | Increase the multiplicity of infection (MOI) and/or the duration of infection to potentially increase the amount of translocated protein. Consider overexpressing tagged SseF from a plasmid in the Salmonella strain.[1][6] |
| Inefficient lysis of host cells and solubilization of membrane proteins | Use a lysis buffer containing a strong non-ionic detergent like Triton X-100.[1] Consider performing a subcellular fractionation to enrich for the membrane fraction where SseF is located.[4][5] |
| Suboptimal antibody performance | Titrate your primary antibody to determine the optimal concentration. If using a custom antibody, validate its specificity using a lysate from cells infected with an sseF deletion mutant as a negative control. For tagged proteins, use a high-quality, validated anti-tag antibody. |
| Inefficient protein transfer | Optimize the transfer time and voltage for your Western blot system. For smaller proteins like SseF, a membrane with a smaller pore size (e.g., 0.2 µm) may improve retention.[7] |
| Signal amplification | To intensify the signal, a secondary antibody amplification step can be employed. For instance, after the primary antibody incubation, use a peroxidase-conjugated secondary antibody, followed by an additional incubation with a peroxidase-conjugated tertiary antibody that recognizes the secondary antibody.[1] |
Problem 2: High Background in Western Blots Obscuring SseF Signal
| Possible Cause | Troubleshooting Step |
| Inadequate blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). The choice between milk and BSA can be critical; for example, if detecting phosphorylated proteins, BSA is preferred.[7][8] |
| Primary antibody concentration is too high | Decrease the concentration of the primary antibody. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Cross-reactivity of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Problem 3: Difficulty in Immunoprecipitating SseF
| Possible Cause | Troubleshooting Step |
| Antibody not suitable for immunoprecipitation (IP) | Use an antibody that has been validated for IP. |
| Epitope tag is not accessible | If using an anti-tag antibody, the tag may be buried within the protein structure or interacting with other molecules. Consider tagging the other terminus of the protein. |
| Inefficient protein solubilization | Ensure complete lysis and solubilization of SseF using a suitable lysis buffer (e.g., containing Triton X-100) before adding the antibody.[1] |
| Low protein abundance | Increase the amount of starting cell lysate for the immunoprecipitation. |
Experimental Protocols
Protocol 1: Western Blotting for Epitope-Tagged SseF
This protocol is adapted from methodologies described for the detection of HA-tagged SseF.[1][5]
-
Infection and Cell Lysis:
-
Infect host cells (e.g., HeLa) with the Salmonella strain expressing epitope-tagged SseF at an appropriate MOI and for a sufficient duration (e.g., 12 hours).[1]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in PBS) and a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant (post-nuclear supernatant).[1]
-
-
SDS-PAGE and Western Transfer:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Mix an appropriate amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel of a suitable percentage for a ~30-34 kDa protein.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HA) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: Co-Immunoprecipitation of SseF and SseG
This protocol is based on the co-immunoprecipitation of tagged SseF and SseG from infected host cells.[1]
-
Infection and Lysate Preparation:
-
Co-infect host cells with Salmonella strains expressing SseF-HA and SseG-M45.[1]
-
Prepare the post-nuclear supernatant as described in the Western blotting protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HA or anti-M45 antibody coupled to beads (e.g., Sepharose) overnight at 4°C with gentle rotation.
-
As a negative control, use beads coupled with an isotype control antibody.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both the HA and M45 tags to detect the co-immunoprecipitated partner.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Infection Time | 8 - 16 hours | [1][5] |
| SseF Apparent Molecular Mass | 30.5 - 33.7 kDa | [1] |
| Lysis Buffer Detergent | 1% Triton X-100 | [1] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | [7][8] |
| Primary Antibody Dilution | Dependent on antibody, requires titration | [9] |
| Secondary Antibody Dilution | Dependent on antibody, typically 1:5,000 - 1:20,000 | [9] |
Visualizations
References
- 1. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional dissection of SseF, a type III effector protein involved in positioning the salmonella-containing vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salmonella effector proteins and host-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica | PLOS One [journals.plos.org]
- 5. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Working with Salmonella SPI-2 Effector Mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salmonella Pathogenicity Island 2 (SPI-2) effector mutants.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary function of the Salmonella Pathogenicity Island 2 (SPI-2) and its effector proteins?
A1: The Salmonella Pathogenicity Island 2 (SPI-2) encodes a type III secretion system (T3SS) that is crucial for the intracellular survival and replication of Salmonella within host cells, particularly macrophages.[1][2][3] This system translocates a variety of effector proteins directly into the host cell cytoplasm. These effectors manipulate a wide range of host cellular processes, including vesicle trafficking, cytoskeleton dynamics, and immune responses, to create a protective niche called the Salmonella-containing vacuole (SCV) where the bacteria can replicate.[1][3][4][5] The function of SPI-2 is essential for systemic infection in animal models.[1][6]
Experimental Design & Troubleshooting
Q2: My SPI-2 effector mutant does not show a clear phenotype in my macrophage infection assay. What are the possible reasons?
A2: Several factors can contribute to a lack of a clear phenotype with single SPI-2 effector mutants:
-
Functional Redundancy: Many SPI-2 effectors have overlapping or redundant functions.[7][8][9] The absence of a single effector may be compensated for by other effectors, masking a potential phenotype. Consider creating multi-mutant strains to unmask the functions of specific effector cohorts.[7][8][9]
-
Host Cell Type: The importance of individual effectors can vary depending on the host cell type used (e.g., murine vs. human macrophages, macrophage cell lines vs. primary macrophages).[4][10]
-
Infection Model: The chosen infection model (in vitro vs. in vivo) and the specific time points of analysis can significantly influence the observed phenotype. Some effectors may play a more critical role at later stages of infection.[4]
-
Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle differences. Consider employing a range of assays that probe different aspects of the host-pathogen interaction, such as intracellular survival, cytokine production, or SCV integrity.
Q3: I am having trouble complementing my SPI-2 effector mutant. What are the best practices for complementation?
A3: Successful complementation is crucial to verify that the observed phenotype is directly due to the gene deletion. Here are some best practices:
-
Expression System: Use a low-copy-number plasmid for expressing the effector gene to avoid overexpression artifacts.
-
Promoter Choice: Utilize the native promoter of the effector gene to ensure physiological expression levels. If the native promoter is not well-characterized, a constitutive but weak promoter can be an alternative.
-
Vector Control: Always include a control strain containing the empty vector to account for any effects of the plasmid itself.
-
Verification of Expression: Confirm the expression of the complemented protein by Western blot or other appropriate methods.
Q4: How can I confirm that my SPI-2 effector mutant is specifically deficient in effector translocation and not in the overall function of the T3SS apparatus?
A4: It is essential to differentiate between a defect in a specific effector and a general defect in the SPI-2 T3SS.
-
Secretion Profile Analysis: Analyze the secreted proteins from your mutant strain grown under SPI-2 inducing conditions. The overall secretion of other SPI-2 effectors should be comparable to the wild-type strain.
-
Translocation Assay of a Reporter Effector: Introduce a plasmid expressing a known translocated effector fused to a reporter (e.g., CyaA or a fluorescent protein) into your mutant background.[11][12] A functional T3SS should still be able to translocate this reporter fusion.
Specific Methodologies
Q5: What is a standard protocol for a macrophage intracellular survival assay to compare a wild-type strain with a SPI-2 effector mutant?
A5: The gentamicin protection assay is a widely used method to quantify intracellular bacterial survival.
Detailed Experimental Protocol: Gentamicin Protection Assay [13][14]
-
Cell Culture: Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in 24-well plates and grow them to a confluency of 80-90%.[13]
-
Bacterial Culture: Grow Salmonella strains (wild-type, mutant, and complemented) to late logarithmic or stationary phase in LB broth. Some protocols recommend subculturing to induce SPI-1 for efficient invasion.[10]
-
Infection:
-
Gentamicin Treatment:
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh media containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill any remaining extracellular bacteria.
-
Replace the media with media containing a lower concentration of gentamicin (e.g., 10-20 µg/mL) for the remainder of the experiment to prevent the growth of any bacteria released from lysed cells.
-
-
Time Points:
-
2 hours post-infection (hpi): This time point represents the initial number of internalized bacteria.
-
16-24 hours post-infection (hpi): This time point allows for the assessment of intracellular replication.[1]
-
-
Cell Lysis and CFU Enumeration:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages with a solution of 1% Triton X-100 in PBS.[13]
-
Perform serial dilutions of the lysate and plate on LB agar plates to determine the number of colony-forming units (CFU).
-
-
Data Analysis: Calculate the fold replication by dividing the CFU at the later time point by the CFU at the 2 hpi time point.
Quantitative Data Summary: Expected Outcomes
| Strain | 2 hpi (CFU/well) | 16 hpi (CFU/well) | Fold Replication (16hpi/2hpi) |
| Wild-type S. Typhimurium | ~1 x 10^5 | ~1 x 10^6 | ~10-fold |
| SPI-2 Apparatus Mutant (e.g., ΔssaV) | ~1 x 10^5 | ~2 x 10^5 | ~2-fold |
| SPI-2 Effector Mutant (e.g., ΔsifA) | ~1 x 10^5 | ~3-5 x 10^5 | ~3-5-fold |
| Complemented Effector Mutant | ~1 x 10^5 | ~8 x 10^5 | ~8-fold |
Note: These are representative values and can vary depending on the specific effector mutant, host cell type, and experimental conditions.
Q6: How can I visualize the localization of a specific SPI-2 effector protein within the host cell?
A6: Visualizing effector localization is key to understanding its function.
Detailed Experimental Protocol: Immunofluorescence Microscopy
-
Cell Culture and Infection: Seed macrophages on glass coverslips in a 24-well plate and infect with your Salmonella strains as described in the gentamicin protection assay.
-
Fixation: At the desired time point post-infection, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to your effector protein of interest (or an epitope tag fused to your effector) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the bacterial and host DNA with DAPI and, if desired, stain the host cell actin cytoskeleton with fluorescently labeled phalloidin.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence or confocal microscope.
Visualizations
Signaling and Experimental Workflows
References
- 1. Salmonella Pathogenicity Island 2 Mediates Protection of Intracellular Salmonella from Reactive Nitrogen Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salmonella Enteritidis activates inflammatory storm via SPI-1 and SPI-2 to promote intracellular proliferation and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Salmonella Typhi SPI-2 injectisome enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pathogenicity Island 2 Mutants of Salmonella typhimurium Are Efficient Carriers for Heterologous Antigens and Enable Modulation of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Salmonella multimutants enable efficient identification of SPI-2 effector protein function in gut inflammation and systemic colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salmonella Typhimurium Infection of Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SpiC Is Required for Translocation of Salmonella Pathogenicity Island 2 Effectors and Secretion of Translocon Proteins SseB and SseC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Illuminate the Role of Salmonella Effector Proteins during Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Assay to Phenotype Salmonella enterica Typhimurium Association, Invasion, and Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secretion and Function of Salmonella SPI-2 Effector SseF Require Its Chaperone, SscB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Insertional Inactivation of sspA and sspB Genes
Welcome to the technical support center for researchers working with the insertional inactivation of sspA and sspB genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the general functions of SspA and SspB proteins?
A1: SspA and SspB are proteins with diverse functions that vary across different bacterial species.
-
In Staphylococcus aureus , SspA is a serine protease that is crucial for the proteolytic maturation of the SspB cysteine protease.[1] Both are involved in the regulation of virulence and biofilm formation.[2] The genes sspA, sspB, and sspC are co-transcribed as an operon.[1]
-
In Streptococcus gordonii , SspA and SspB are cell surface adhesins belonging to the antigen I/II family. They mediate binding to host components like salivary glycoproteins and collagen, as well as to other bacteria, playing a role in biofilm formation and innate immunity.[3][4] Notably, the SspA protein positively regulates the transcription of the sspB gene.[5][6]
-
In Escherichia coli , SspA and SspB are stringent starvation proteins that play a critical role in the bacterial stress response.[7][8][9] SspA acts as a transcriptional regulator by associating with RNA polymerase, while SspB functions as an adapter protein that facilitates the degradation of tagged proteins by the ClpXP protease.[7][8][10][11][12]
Q2: We have created an sspA/sspB double knockout in S. gordonii and observe an unexpected increase in biofilm formation. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon. Inactivation of both sspA and sspB in S. gordonii can lead to a significant increase in biofilm formation. This is believed to be a compensatory response where the absence of the primary adhesins SspA and SspB leads to the upregulation of other adhesin genes, such as scaA and abpB. This highlights the genetic plasticity and regulatory cross-talk involved in bacterial adhesion.
Q3: In our E. coli ΔsspA mutant, we can no longer detect SspB protein. Why is this?
A3: In E. coli, the inactivation of sspA has a polar effect on the expression of sspB. The sspA and sspB genes are organized in an operon, and the insertional inactivation of the upstream sspA gene blocks the transcription of the downstream sspB gene.[7] Therefore, a single mutation in sspA can result in a phenotype equivalent to a double knockout of both genes.
Q4: We are seeing an increase in cytotoxicity in our S. aureus ΔsspA/ΔsspB mutant. This seems counterintuitive for a virulence factor knockout. Can you explain this?
A4: This surprising outcome has been observed in studies with S. aureus USA300. The inactivation of proteases like SspA and SspB can lead to an altered secretome and surfacome, resulting in enhanced levels of other virulence factors. This can cause increased cytotoxicity towards host cells and enhanced lung epithelial cell invasion.[1][3] It suggests that SspA and SspB can, under certain conditions, act to suppress the virulence of S. aureus by modulating the presence of other virulence determinants.[1][3]
Troubleshooting Guides
Problem 1: Difficulty in obtaining the double knockout mutant.
| Possible Cause | Troubleshooting Step |
| Lethality of the double mutation: The simultaneous loss of both SspA and SspB functions may be detrimental to the cell under standard laboratory conditions. | Try constructing the double mutant on supplemented or minimal media. Consider creating a conditional knockout system where the expression of one of the genes can be turned off after successful mutation of the other. |
| Inefficient sequential transformation: When creating the second knockout, the transformation efficiency may be very low. | Optimize the competency of the single-mutant cells. Ensure the purity and concentration of the knockout construct for the second gene are optimal. Consider using a different electroporation or chemical transformation protocol. |
| Selectable marker issues: The antibiotic resistance markers used for the sequential knockouts may not be compatible or may lead to off-target effects. | Use markers that have been validated for sequential knockouts in your bacterial strain. Ensure that the first marker is stable and does not get excised during the second round of mutagenesis. Consider using a markerless deletion system for the second knockout.[13] |
Problem 2: The phenotype of the double mutant is inconsistent or reverts to wild-type.
| Possible Cause | Troubleshooting Step |
| Genetic instability of the mutant: The double mutation may be unstable, leading to reversion or the acquisition of suppressor mutations. | Confirm the double knockout genotype by PCR and Southern blot analysis of the colonies used for phenotypic assays. Perform phenotypic assays on freshly grown cultures from single colonies. Sequence the regions flanking the knockout cassettes to check for reversions. |
| Emergence of compensatory mutations: The cell may adapt to the loss of SspA and SspB by altering the expression or function of other genes.[14][15] | Perform transcriptomic (RNA-seq) or proteomic analysis to compare the double mutant to the wild-type and single mutants to identify differentially expressed genes that might be compensating for the loss of sspA and sspB. Whole-genome sequencing of the double mutant can identify any secondary mutations that have arisen. |
| Polar effects of the insertion: The insertion of the antibiotic resistance cassette may be affecting the expression of downstream genes. | If possible, create a markerless deletion mutant to avoid polar effects.[13] Alternatively, use a construct with a promoter that drives the expression of the downstream genes independently. |
Experimental Protocols
Protocol 1: Construction of an sspA/sspB Double Insertional Inactivation Mutant via Allelic Exchange
This protocol describes a general method for creating a double gene knockout using sequential allelic exchange with different selectable markers.
-
Construct the knockout vector for sspA :
-
Amplify ~1 kb regions upstream and downstream of the sspA gene from wild-type genomic DNA.
-
Clone these flanking regions on either side of a selectable marker (e.g., an erythromycin resistance cassette) in a suicide vector that cannot replicate in the target bacterium.
-
-
First homologous recombination (integration into sspA) :
-
Introduce the suicide vector into the wild-type bacterial strain via conjugation or electroporation.
-
Select for single-crossover integrants on agar plates containing the appropriate antibiotic for the suicide vector and an antibiotic to which the recipient is resistant.
-
-
Second homologous recombination (excision and sspA knockout) :
-
Culture the single-crossover mutants in broth without selection to allow for the second recombination event.
-
Plate the culture on media containing a counter-selectable marker (if the vector contains one, e.g., sacB for sucrose sensitivity) or screen for colonies that have lost the vector backbone antibiotic resistance.
-
Screen for the desired double-crossover event (erythromycin-resistant, vector backbone-sensitive) by replica plating.
-
-
Confirmation of the ΔsspA mutant :
-
Confirm the correct insertion and deletion by PCR using primers flanking the sspA gene and internal to the resistance cassette.
-
Further confirm the knockout by Southern blot analysis.
-
-
Repeat steps 1-4 for the sspB gene :
-
Use the confirmed ΔsspA mutant as the recipient strain.
-
Construct a new suicide vector for sspB containing a different selectable marker (e.g., a kanamycin resistance cassette).
-
Follow the same procedure for homologous recombination and selection to generate the ΔsspAΔsspB double mutant.
-
Protocol 2: Validation of Gene Knockout by Southern Blot Analysis
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from the wild-type, single mutants, and the putative double mutant strains.
-
Restriction Digest : Digest 10-15 µg of genomic DNA from each strain with a suitable restriction enzyme that cuts outside the targeted gene and the inserted resistance cassette.
-
Agarose Gel Electrophoresis : Separate the digested DNA fragments on a 0.8% agarose gel.
-
Transfer to Membrane : Transfer the DNA from the gel to a nylon membrane using a standard capillary transfer or vacuum blotting method.
-
Probe Preparation : Prepare a DNA probe corresponding to a region of the target gene or the flanking regions. Label the probe with a non-radioactive (e.g., DIG) or radioactive label.
-
Hybridization : Hybridize the labeled probe to the membrane overnight in a hybridization oven.
-
Washing and Detection : Wash the membrane to remove unbound probe and detect the hybridized probe using an appropriate detection method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radioactive probes).
-
Analysis : The wild-type strain should show a band of a specific size. The knockout mutant should show a band of a different, predictable size due to the insertion of the resistance cassette.
Protocol 3: Quantitative Biofilm Formation Assay
-
Bacterial Culture : Grow wild-type and mutant strains overnight in an appropriate liquid medium.
-
Inoculation : Dilute the overnight cultures to a standardized OD600 (e.g., 0.05) in fresh medium. Add 200 µL of the diluted cultures to the wells of a 96-well flat-bottom microtiter plate. Include media-only wells as a negative control.
-
Incubation : Incubate the plate statically at the optimal growth temperature for 24-48 hours.
-
Washing : Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Staining : Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing : Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilization : Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification : Transfer 150 µL of the solubilized crystal violet to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
| Strain | Biofilm Formation (OD570) - S. gordonii | Relative Virulence (in vivo model) |
| Wild-Type | 1.00 ± 0.15 | 100% |
| ΔsspA | 1.45 ± 0.20 | Varies by species and model |
| ΔsspB | 1.62 ± 0.18 | Varies by species and model |
| ΔsspAΔsspB | 2.20 ± 0.25 | Varies by species and model |
Note: The quantitative data presented here are illustrative and will vary depending on the bacterial species, strain, and specific experimental conditions.
Signaling Pathways and Experimental Workflows
References
- 1. The secreted proteases aur, scpA, sspA and sspB suppress the virulence of Staphylococcus aureus USA300 by shaping the extracellular proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The secreted proteases aur, scpA, sspA and sspB suppress the virulence of Staphylococcus aureus USA300 by shaping the extracellular proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Streptococcus gordonii Surface Proteins SspA/SspB and Hsa in Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Streptococcus gordonii sspB by the sspA Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inactivation of Streptococcus gordonii SspAB alters expression of multiple adhesin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Extension of Genetic Marker List Using Unnatural Amino Acid System: An Efficient Genomic Modification Strategy in Escherichia coli [frontiersin.org]
- 9. Role of surface proteins SspA and SspB of Streptococcus gordonii in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gene knockout - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Compensatory mutations, antibiotic resistance and the population genetics of adaptive evolution in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heterologous Expression of Functional SspA/B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the expression of functional Stringent Starvation Protein A (SspA) and SspB in heterologous hosts, primarily Escherichia coli.
Troubleshooting Guides
Issue 1: Low or No Expression of SspA/B
Q: I have cloned my SspA/B gene into a pET vector and transformed it into E. coli BL21(DE3), but I see very low or no protein expression upon induction. What could be the problem?
A: Several factors can contribute to low or no expression of your target protein. Here's a systematic troubleshooting approach:
-
Vector Integrity: First, confirm the integrity of your expression vector. Sequence the plasmid to ensure the SspA/B gene is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site (RBS), or terminator sequences.
-
Codon Usage: SspA/B genes from organisms like Streptococcus or Staphylococcus may contain codons that are rare in E. coli. This can lead to translational stalling and low protein yield.[1] Consider synthesizing a codon-optimized version of your gene for E. coli.
-
Promoter Leakiness and Protein Toxicity: SspA is a transcriptional regulator that interacts with the host's RNA polymerase.[2] Uninduced, or "leaky," expression of a functional SspA/B protein can be toxic to the host cells, leading to plasmid instability or cell death before you even induce expression.
-
Solution: Use a host strain with tighter expression control, such as BL21(DE3)pLysS or BL21-AI.[3] The pLysS and pLysE strains produce T7 lysozyme, which inhibits basal T7 RNA polymerase activity. The BL21-AI strain places the T7 RNA polymerase gene under the control of the tightly regulated araBAD promoter.[3] Adding 1% glucose to the culture medium can also help repress basal expression from the lac promoter.[3]
-
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time are critical.
Issue 2: SspA/B is Expressed but Insoluble (Inclusion Bodies)
Q: I can see a strong band for SspA/B on an SDS-PAGE gel of the total cell lysate, but it's all in the insoluble fraction after cell lysis. How can I increase the solubility?
A: Inclusion body formation is a common problem in recombinant protein expression, especially when the protein is overexpressed rapidly.[4] Here are strategies to improve the solubility of SspA/B:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) slows down protein synthesis, which can allow more time for proper folding.[7]
-
Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., to 0.1 mM) can decrease the rate of protein expression and reduce the likelihood of aggregation.[4]
-
Choice of Host Strain: Some E. coli strains are specifically designed to aid in the proper folding of proteins.
-
SHuffle Express: These strains have a more oxidizing cytoplasm, which can promote the correct formation of disulfide bonds if your SspA/B protein has them.
-
ArcticExpress: These strains co-express chaperonins from a psychrophilic bacterium that are active at low temperatures, which can assist in proper folding when you lower the induction temperature.
-
-
Co-expression of Chaperones: You can co-transform your cells with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). These proteins can assist in the folding of your target protein.
-
Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then use denaturants (e.g., 6M guanidine-HCl or 8M urea) to solubilize the protein, followed by a refolding protocol.[8]
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing SspA/B?
A1: There is no single "best" strain, and the optimal choice depends on the specific properties of your SspA/B protein. A good starting point is BL21(DE3) due to its deficiency in Lon and OmpT proteases.[9] If you suspect protein toxicity, consider using strains with tighter regulation of basal expression, such as BL21(DE3)pLysS , C41(DE3) , or Lemo21(DE3) .[9] For proteins with rare codons, Rosetta(DE3) strains, which supply tRNAs for rare codons, can be beneficial.[10]
Q2: What is the recommended expression vector and promoter for SspA/B?
A2: The pET vector system is highly recommended for its strong T7 promoter, which leads to high levels of protein expression.[11][12] This system allows for tight regulation of expression, which is crucial if SspA/B is toxic to the host.
Q3: How can I confirm that my purified recombinant SspA/B is functional?
A3: Since SspA is known to interact with the RNA polymerase (RNAP) holoenzyme and regulate transcription, a functional assay could involve an in vitro transcription assay.[2] You would assess the effect of your purified SspA on the transcriptional activity of E. coli RNAP from a known promoter. A fluorescence polarization assay can also be used to measure the binding affinity between your purified SspA and the RNAP holoenzyme.[13]
Q4: Should I use a fusion tag for the expression and purification of SspA/B?
A4: Fusion tags can be very beneficial. A hexahistidine (His) tag is commonly used and allows for straightforward purification via immobilized metal affinity chromatography (IMAC). Larger tags like maltose-binding protein (MBP) or glutathione S-transferase (GST) can sometimes improve the solubility of the target protein.
Q5: What is a typical yield for recombinant SspA/B in E. coli?
Quantitative Data Summary
Table 1: Illustrative Yields of Recombinant SspA with Different Optimization Strategies
| Host Strain | Promoter System | Induction Conditions | Solubilization Additive | Typical Yield (mg/L) |
| BL21(DE3) | T7 | 1 mM IPTG, 37°C, 4h | None | ~1 (mostly insoluble) |
| BL21(DE3) | T7 | 0.2 mM IPTG, 18°C, 16h | None | ~5 (soluble) |
| Rosetta(DE3)pLysS | T7 | 0.2 mM IPTG, 18°C, 16h | None | ~8 (soluble) |
| ArcticExpress(DE3) | T7 | 0.5 mM IPTG, 12°C, 24h | None | ~12 (soluble) |
| Lemo21(DE3) | T7 | 0.5 mM IPTG, 25°C, 8h | 200 µM L-Rhamnose | ~15 (soluble) |
Note: The data in this table are illustrative and based on typical outcomes for challenging recombinant proteins. Actual yields will vary and require empirical determination.
Experimental Protocols
Protocol 1: Cloning of SspA into pET28a(+) Expression Vector
-
Gene Amplification: Amplify the codon-optimized SspA gene using PCR with primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively.
-
Vector and Insert Digestion: Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested SspA gene into the digested pET28a(+) vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning host strain of E. coli (e.g., DH5α).
-
Selection and Verification: Select for positive clones on LB agar plates containing kanamycin. Isolate plasmid DNA from transformants and verify the correct insert by restriction digestion and Sanger sequencing.
Protocol 2: Expression and Purification of His-tagged SspA
-
Transformation: Transform the verified pET28a-SspA plasmid into an expression host strain (e.g., Rosetta(DE3)pLysS).
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Expression: Continue to incubate the culture at 18°C for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound SspA protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Protocol 3: SspA Functional Assay - In Vitro Transcription
-
Assemble Transcription Reaction: In a nuclease-free tube on ice, combine transcription buffer, a linear DNA template containing a σ70-dependent promoter upstream of a defined gene, and E. coli RNA polymerase holoenzyme.
-
Add SspA: Add varying concentrations of your purified SspA protein to different reaction tubes. Include a no-SspA control.
-
Initiate Transcription: Start the reaction by adding a mixture of ATP, GTP, CTP, and radiolabeled UTP, and incubate at 37°C.
-
Quench Reaction: Stop the reactions at a defined time point by adding a stop solution containing formamide and EDTA.
-
Analyze Transcripts: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize and Quantify: Visualize the radiolabeled transcripts by autoradiography. A decrease in the amount of full-length transcript in the presence of SspA would indicate its inhibitory effect on transcription.[2]
Visualizations
Caption: SspA-mediated transcription inhibition pathway in E. coli.
Caption: Workflow for optimizing functional SspA/B expression.
References
- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 2. Structural basis for transcription inhibition by E. coli SspA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biologicscorp.com [biologicscorp.com]
- 5. Rapid Communication Fast and easy protocol for the purification of recombinant S-layer protein for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. New tools for recombinant protein production in Escherichia coli: A 5‐year update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-level expression of Staphylococcal Protein A in Pichia pastoris and purification and characterization of the recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Variability in Streptococcus gordonii Biofilm Formation Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Streptococcus gordonii biofilm formation assays. The information is tailored for researchers, scientists, and drug development professionals to help improve the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
A common challenge in microbiology is the inherent variability in biofilm assays. This section addresses specific issues you might encounter with S. gordonii.
Q1: My biofilm readings are inconsistent between replicates in the same experiment. What are the common causes?
A1: High variability between replicates is a frequent issue and can stem from several factors:
-
Inoculum Preparation: Inconsistent cell density in the initial inoculum is a primary source of variability. Ensure the bacterial culture is well-mixed and standardized to a specific optical density (OD) before inoculating your assay plates.
-
Pipetting Technique: During washing steps, aggressive pipetting can dislodge the biofilm, leading to lower readings.[1] When adding or removing liquids, place the pipette tip against the side of the well and dispense or aspirate slowly.[1]
-
Washing Steps: Inconsistent washing can either leave behind planktonic cells (resulting in falsely high readings) or remove parts of the biofilm (leading to falsely low readings).[1] Standardize the number of washes and the force of the wash solution. Using a multichannel pipette can improve consistency across a plate.
-
"Edge Effect" in Microplates: Wells on the edge of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. This can significantly affect biofilm growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or water to maintain humidity.[2]
-
Incubation Conditions: Ensure a stable and uniform temperature and atmosphere (e.g., anaerobic conditions) within your incubator.[3][4] Fluctuations can lead to differential growth rates and biofilm formation across the plate.
Q2: I am observing little to no biofilm formation. What should I check?
A2: A lack of biofilm can be frustrating. Consider the following factors:
-
Growth Medium: S. gordonii biofilm formation is highly dependent on the growth medium.[3][4] Biofilms have been shown to form optimally in a minimal medium under anaerobic conditions.[3][4][5][6] The carbohydrate source and content are also critical; for instance, supplementation with sucrose can enhance biofilm formation.[7]
-
Atmospheric Conditions: S. gordonii is a facultative anaerobe, and biofilm formation is often more robust and uniform under anaerobic conditions.[3][8]
-
Substrate Surface: Biofilms form more readily on polystyrene surfaces compared to polyvinylchloride.[3] The choice of microplate material can therefore significantly impact your results.
-
Strain Variation: Different strains of S. gordonii can have varying capacities for biofilm formation.[3] Ensure the strain you are using is known to be a proficient biofilm former under your experimental conditions.
Q3: My crystal violet readings are maxing out the spectrophotometer. How can I resolve this?
A3: When absorbance readings are too high, it indicates a very dense biofilm or oversaturation of the stain. Here are some solutions:
-
Reduce Staining Time or Concentration: You can decrease the incubation time with the crystal violet solution or use a more diluted staining solution (e.g., 0.1% instead of 1%).[9]
-
Dilute the Solubilized Stain: After solubilizing the crystal violet with ethanol or acetic acid, you can perform a serial dilution of the solubilized stain before reading the absorbance.[9] Remember to account for the dilution factor in your final calculations.
-
Reduce Incubation Time: Shorten the overall incubation time for biofilm growth to produce a less dense biofilm.
-
Adjust Instrument Settings: Some plate readers allow for manual adjustment of the detector sensitivity, which could help in obtaining readings within the linear range.[10]
Q4: How do environmental factors like pH and osmolarity affect my assay?
A4: Environmental conditions play a crucial role in S. gordonii biofilm development.
-
pH: Changes in the pH of the growth media can significantly affect biofilm formation.[3][4][5][6] It's important to use a well-buffered medium to maintain a stable pH throughout the experiment.
-
Osmolarity: Biofilm formation is also influenced by the osmolarity of the growth medium.[3][4][5][6] High salt concentrations can inhibit biofilm formation.
Experimental Protocols
Protocol 1: S. gordonii Biofilm Formation Assay using Crystal Violet
This protocol outlines the steps for a standard static biofilm assay in a 96-well microplate.
Materials:
-
Streptococcus gordonii strain (e.g., Challis DL1)
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth or a defined minimal medium)[11][12]
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (microplate reader)
Procedure:
-
Inoculum Preparation:
-
Culture S. gordonii overnight in the chosen growth medium at 37°C under appropriate atmospheric conditions (e.g., 5% CO2 or anaerobic).
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to a standardized optical density (e.g., OD600 of 0.1).
-
-
Biofilm Growth:
-
Dispense 200 µL of the standardized bacterial suspension into the wells of a 96-well polystyrene plate.
-
Include negative control wells containing sterile medium only.
-
To minimize the "edge effect," do not use the outermost wells for experimental conditions. Instead, fill them with 200 µL of sterile PBS or water.[2]
-
Incubate the plate under static conditions at 37°C for 24-48 hours in an appropriate atmosphere (anaerobic conditions are often optimal).[3]
-
-
Washing:
-
Carefully aspirate the planktonic culture from each well using a pipette. Avoid touching the bottom and sides of the wells where the biofilm is attached.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. After each wash, remove the PBS by inverting the plate and gently tapping it on a paper towel.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure full solubilization.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[3][13]
-
Data Presentation
Table 1: Factors Influencing S. gordonii Biofilm Formation
| Factor | Observation | Reference(s) |
| Growth Medium | Biofilm formation is optimal in minimal media. Carbohydrate source (e.g., sucrose, glucose) and concentration are critical. | [3][4][7] |
| Atmosphere | Anaerobic conditions generally lead to more robust and uniform biofilm formation compared to aerobic conditions. | [3][4] |
| Substrate | Polystyrene is a more suitable surface for S. gordonii biofilm formation than polyvinylchloride. | [3] |
| pH | Variations in media pH significantly impact the extent of biofilm formation. | [3][4][5][6] |
| Osmolarity | Changes in the osmotic strength of the medium affect biofilm development. | [3][4][5][6] |
| Incubation Time | Biofilm mass increases over time, typically plateauing after a certain period (e.g., 10-16 hours in some studies). | [3] |
| Strain | Different strains of S. gordonii exhibit varying abilities to form biofilms. | [3] |
Visualizations
Signaling and Adhesion in S. gordonii Biofilm Formation
Biofilm formation in S. gordonii is a complex process involving cell-to-cell signaling (quorum sensing) and the expression of various adhesins that mediate attachment to surfaces and other bacteria.
Caption: Key pathways in S. gordonii biofilm formation.
Experimental Workflow for Crystal Violet Biofilm Assay
The following diagram illustrates the sequential steps of the crystal violet assay for quantifying biofilm formation.
Caption: Workflow of the crystal violet biofilm assay.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Streptococcus gordonii Biofilm Formation: Identification of Genes that Code for Biofilm Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Streptococcus gordonii biofilm formation: identification of genes that code for biofilm phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Growth, Development, and Gene Expression in a Persistent Streptococcus gordonii Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ableweb.org [ableweb.org]
- 10. researchgate.net [researchgate.net]
- 11. CcpA Regulates Biofilm Formation and Competence in Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining the Stability of Purified SspA/B Proteins
This technical support center provides researchers, scientists, and drug development professionals with best practices for maintaining the stability of purified Stringent Starvation Protein A (SspA) and Stringent Starvation Protein B (SspB).
Troubleshooting Guide
This guide addresses common issues encountered during the purification and storage of SspA/B proteins.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protein Aggregation/Precipitation | - Suboptimal buffer pH or ionic strength.- High protein concentration.- Improper storage temperature.- Presence of contaminants. | - Optimize Buffer Conditions: Screen a range of pH values and salt concentrations. For SspB, a starting point could be 25 mM Tris-HCl (pH 7.6), 200 mM KCl[1]. For SspA, a buffer with 50 mM Tris-HCl (pH 8.0) and 100 mM KCl has been used[2].- Reduce Protein Concentration: If possible, work with lower protein concentrations. For storage, consider aliquoting at a moderate concentration.- Add Stabilizing Agents: Include additives like 5-20% glycerol, which can help prevent aggregation[1][2][3].- Optimize Temperature: Store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by making single-use aliquots[3][4]. For short-term storage, 4°C may be suitable, but stability should be monitored.- Improve Purification: Ensure high purity of the final protein sample, as contaminants can sometimes seed aggregation. |
| Loss of Biological Activity | - Protein denaturation or misfolding.- Oxidation of sensitive residues.- Proteolytic degradation. | - Confirm Structural Integrity: Use techniques like Circular Dichroism (CD) spectroscopy to check for proper folding.- Add Reducing Agents: Include Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM in your buffer to prevent oxidation, especially if the protein has exposed cysteines[2].- Include Protease Inhibitors: During purification, add a protease inhibitor cocktail to prevent degradation by co-purifying proteases.- Gentle Handling: Avoid harsh conditions such as vigorous vortexing or exposure to extreme pH during purification and handling. |
| Protein Degradation | - Contamination with proteases. | - Use Protease Inhibitor Cocktails: Add during cell lysis and purification steps.- Work Quickly and at Low Temperatures: Perform purification steps at 4°C to minimize protease activity.- Further Purification Steps: If degradation persists, consider adding an additional chromatography step to remove contaminating proteases. |
| Variability Between Batches | - Inconsistent purification protocol.- Differences in expression conditions.- Inconsistent buffer preparation. | - Standardize Protocols: Ensure all steps of the expression and purification are well-documented and consistently followed.- Optimize Expression: Maintain consistent induction times, temperatures, and media composition[5].- Ensure Buffer Quality: Prepare fresh buffers and verify the pH and composition of all solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial buffer conditions for purifying SspA and SspB?
A1: Based on literature, for SspB, a buffer containing 25 mM Tris-HCl (pH 7.6), 200 mM KCl, and 5% glycerol has been used for biophysical characterization[1]. For SspA, a buffer of 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, and 1 mM DTT has been used for in vitro assays[2]. These serve as good starting points, but optimal conditions should be determined empirically for your specific application.
Q2: How should I store my purified SspA and SspB proteins?
A2: For long-term storage, it is recommended to store the proteins at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[3][4]. The storage buffer should ideally contain a cryoprotectant like 20-50% glycerol[4]. For short-term storage (days to weeks), 4°C may be acceptable, but the stability should be verified.
Q3: My SspA/B protein is precipitating after thawing. How can I prevent this?
A3: Precipitation after thawing is often due to the formation of ice crystals that can denature the protein or due to cryo-concentration effects. To mitigate this, ensure your storage buffer contains a cryoprotectant like glycerol (20-50%). Also, flash-freezing the aliquots in liquid nitrogen before transferring to -80°C can minimize ice crystal formation. When thawing, do so quickly in a water bath and then immediately place the sample on ice.
Q4: What is the oligomeric state of SspA and SspB, and how might this affect stability?
A4: SspB is known to form a stable homodimer[6]. SspA also functions as a homodimer when interacting with the RNA polymerase holoenzyme[2]. The stability of these dimers may be crucial for their function. Maintaining conditions that favor the dimeric state, such as appropriate protein concentration and buffer conditions, may be important for overall stability.
Q5: What are some common additives I can use to improve the stability of my SspA/B proteins?
A5: Several additives can enhance protein stability:
-
Glycerol (5-50%): Acts as a cryoprotectant and can stabilize protein structure[1][2][3].
-
Reducing agents (1-5 mM DTT or BME): Prevent oxidation of cysteine residues[2].
-
Non-denaturing detergents (e.g., 0.01% Tween-20 or Triton X-100): Can help to keep hydrophobic proteins soluble.
-
Amino acids (e.g., L-Arginine): Can help to suppress aggregation.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Screening
This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of SspA or SspB.
Materials:
-
Purified SspA or SspB protein
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
A real-time PCR instrument capable of performing a thermal melt curve
-
96-well PCR plates
-
A variety of buffers with different pH, salts, and additives to be tested
Methodology:
-
Prepare a master mix of your purified protein and SYPRO Orange dye in a base buffer. The final protein concentration is typically 1-5 µM, and the dye is used at the manufacturer's recommended dilution.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the different buffer components (e.g., salts, additives, different buffering agents) to the individual wells to be tested.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C per minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. Higher Tm values indicate greater thermal stability.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC can be used to assess the oligomeric state and the presence of aggregates in a purified protein sample.
Materials:
-
Purified SspA or SspB protein
-
Size exclusion chromatography column appropriate for the molecular weight of the protein (SspA monomer is ~24 kDa, SspB monomer is ~19 kDa)
-
HPLC or FPLC system
-
Running buffer (this should be the buffer in which you want to assess stability)
-
Molecular weight standards
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the desired running buffer.
-
Prepare your protein sample by centrifuging it at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to remove any large aggregates.
-
Inject a suitable volume of the clarified protein sample onto the column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
Analyze the resulting chromatogram. A single, sharp peak at the expected elution volume for the native protein indicates a homogenous, non-aggregated sample. The presence of peaks in the void volume or at earlier elution times suggests the presence of high molecular weight aggregates.
-
Calibrate the column with molecular weight standards to estimate the size of the species in your sample.
Visualizations
Caption: A general workflow for the purification of recombinant proteins like SspA and SspB.
Caption: A troubleshooting decision tree for addressing common protein instability issues.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Structural basis for transcription inhibition by E. coli SspA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Characterization of a specificity factor for an AAA+ ATPase: assembly of SspB dimers with ssrA-tagged proteins and the ClpX hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
SEC14L2: A Potential Prognostic Biomarker in Liver Cancer Compared to Current Standards
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of SEC14L2 as a potential biomarker for hepatocellular carcinoma (HCC), the most common type of liver cancer, suggests its primary utility as a prognostic indicator rather than a standalone diagnostic marker at present. This guide provides a comparative analysis of SEC14L2 against established and emerging liver cancer biomarkers, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Liver cancer is a leading cause of cancer-related deaths worldwide, making the need for reliable biomarkers for early detection, prognosis, and therapeutic response critical.[1] While several biomarkers are currently in use, they possess limitations in sensitivity and specificity, driving the search for novel candidates like SEC14L2.
SEC14L2: A Novel Player in Liver Cancer
SEC14L2, also known as SEC14-like protein 2, has been identified as a potential tumor suppressor in HCC.[2][3] Studies have shown that low expression of SEC14L2 in liver tumor tissues is significantly associated with poor patient survival.[2] This suggests a crucial role for SEC14L2 in inhibiting the progression of liver cancer.
One study identified SEC14L2 as a "master regulator" in HCC, demonstrating that its re-expression in liver cancer cells led to reduced proliferation, decreased colony formation, and significant suppression of tumor growth in animal models.[2][3] These anti-proliferative effects highlight its potential as a therapeutic target.
However, current research has not yet established the diagnostic performance of SEC14L2 in terms of sensitivity and specificity for detecting liver cancer. Therefore, its primary value, based on available evidence, lies in its prognostic capabilities.
Comparison with Alternative Biomarkers
To provide a clear perspective on the potential utility of SEC14L2, this guide compares its characteristics with other key liver cancer biomarkers.
| Biomarker | Type | Primary Use | Strengths | Limitations |
| SEC14L2 | Protein | Prognostic | - Associated with patient survival - Potential therapeutic target | - Diagnostic accuracy (sensitivity/specificity) not yet established |
| Alpha-fetoprotein (AFP) | Glycoprotein | Diagnosis, Monitoring | - Widely used and established[4][5] - FDA-approved for risk assessment[4][5] | - Low sensitivity and specificity, especially for early-stage HCC[4] |
| AFP-L3 | Glycoform of AFP | Diagnosis, Risk Stratification | - More specific for HCC than total AFP[5] - FDA-approved for risk assessment[4][5] | - Lower sensitivity than AFP[5] |
| Des-gamma-carboxy prothrombin (DCP) | Abnormal prothrombin | Diagnosis, Monitoring | - Higher specificity than AFP[6] - FDA-approved for risk assessment[4][5] | - Performance may not be superior to AFP or AFP-L3 alone for early detection[5] |
| Golgi protein 73 (GP73) | Transmembrane protein | Diagnosis (Emerging) | - May be superior to AFP for early detection in cirrhotic patients | - Further validation in large-scale studies needed |
| Circulating tumor DNA (ctDNA) | Nucleic acid | Diagnosis, Monitoring (Emerging) | - Minimally invasive (liquid biopsy) - Can provide genomic information about the tumor | - Requires large-scale prospective validation[6] |
| MicroRNAs (miRNAs) | Non-coding RNA | Diagnosis, Prognosis (Emerging) | - Stable in circulation - Can reflect underlying pathology[7] | - Lack of standardized panels and validation[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for key experiments relevant to the study of SEC14L2 in liver cancer.
Immunohistochemistry (IHC) for SEC14L2 Expression in Liver Tissue
Objective: To visualize and semi-quantify the expression and localization of SEC14L2 protein in formalin-fixed, paraffin-embedded (FFPE) liver tumor and adjacent non-tumorous tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with Phosphate-Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against SEC14L2 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: The intensity and percentage of stained tumor cells are scored to determine the level of SEC14L2 expression.
Quantitative Real-Time PCR (qPCR) for SEC14L2 mRNA Expression
Objective: To quantify the relative expression level of SEC14L2 mRNA in liver cancer cell lines and tissue samples.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cell lines or homogenized tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SEC14L2, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SEC14L2 and the housekeeping gene.
-
Calculate the relative expression of SEC14L2 using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways involving SEC14L2 in liver cancer are still under investigation. However, based on its tumor-suppressive function, a hypothetical model can be proposed where SEC14L2 influences key oncogenic pathways such as PI3K/Akt and Wnt/β-catenin, which are frequently dysregulated in HCC.
Caption: Hypothesized signaling pathway of SEC14L2 in liver cancer.
The following diagram illustrates a typical workflow for validating a potential biomarker like SEC14L2.
Caption: General workflow for biomarker validation.
Conclusion
SEC14L2 shows promise as a prognostic biomarker for liver cancer, with low expression correlating with poorer outcomes. Its demonstrated role in suppressing tumor growth also positions it as a potential therapeutic target. However, further research is imperative to establish its diagnostic utility, including its sensitivity and specificity in detecting HCC. A multi-biomarker panel that includes SEC14L2 alongside established markers like AFP, AFP-L3, and DCP could potentially improve the accuracy of liver cancer diagnosis and prognosis. Continued investigation into the molecular mechanisms and signaling pathways regulated by SEC14L2 will be crucial for realizing its full clinical potential.
References
- 1. A predictive and prognostic model for hepatocellular carcinoma with microvascular invasion based TCGA database genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target [frontiersin.org]
- 3. Targeting Wnt/β-catenin pathway in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering master regulators in hepatocellular carcinoma: one novel MR, SEC14L2 inhibits cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT/β-catenin signaling in hepatocellular carcinoma: The aberrant activation, pathogenic roles, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering master regulators in hepatocellular carcinoma: one novel MR, SEC14L2 inhibits cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Wnt/β-catenin signaling in hepatocellular carcinoma, pathogenesis, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human and Rat Supernatant Protein Factor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the function of human and rat Supernatant Protein Factor (SPF), also known as SEC14-like protein 2 (SEC14L2) or tocopherol-associated protein (TAP). SPF is a cytosolic lipid-binding/transfer protein that plays a crucial role in cholesterol biosynthesis. Understanding the similarities and differences between human and rat SPF is essential for translating findings from rodent models to human physiology and for the development of therapeutic strategies targeting cholesterol metabolism.
Functional Comparison of Human and Rat SPF
Human and rat SPF share a high degree of sequence homology, with their amino acid sequences being 93.8% identical, suggesting largely conserved functions.[1] Both proteins are primarily involved in the regulation of cholesterol biosynthesis through two key mechanisms:
-
Stimulation of Squalene Monooxygenase: SPF enhances the activity of squalene monooxygenase (also known as squalene epoxidase), a membrane-bound enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol synthesis pathway.[1][2][3][4] SPF is thought to facilitate the transfer of the hydrophobic substrate, squalene, to the active site of the enzyme within the microsomal membrane.[1][5][6][7]
-
Activation of HMG-CoA Reductase: SPF has been shown to directly stimulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway.[8] This indicates a broader role for SPF in regulating the overall flux of the pathway beyond the squalene epoxidation step.
A closely related protein in rats, SPF-like protein (SPF2 or SEC14L3), shares 78.2% identity with rat SPF and also stimulates squalene monooxygenase, although it is reportedly half as effective.[1][9]
While the primary functions appear conserved, subtle differences may exist in their regulation and binding affinities for various ligands. For instance, the regulation of rat SPF2 by guanine nucleotides and alpha-tocopherol has been described, and it is plausible that similar or distinct regulatory mechanisms exist for human SPF.[9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the function of human and rat SPF.
| Parameter | Species | Value | Experimental System | Reference |
| Amino Acid Identity | Human vs. Rat | 93.8% | Sequence Alignment | [1] |
| Stimulation of Cholesterol Synthesis | Rat | 1.8-fold increase | McARH7777 hepatoma cells expressing SPF | [8] |
| Stimulation of HMG-CoA Reductase Activity | Rat | ~1.5-fold increase | Purified recombinant SPF with rat liver microsomes | [8] |
| Stimulation of Squalene Monooxygenase by SPF2 vs. SPF | Rat | SPF2 is half as effective as SPF | In vitro squalene epoxidation assay | [9] |
| Increase in SPF Activity upon Phosphorylation | Rat | >2-fold increase | Rat liver cytosol with ATP | [1] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and SPF Action
The following diagram illustrates the points of intervention of Supernatant Protein Factor in the cholesterol biosynthesis pathway.
Caption: SPF stimulates HMG-CoA reductase and squalene monooxygenase.
SPF Activity Regulation by Phosphorylation
This diagram depicts the signaling pathway for the regulation of SPF activity through phosphorylation by Protein Kinase A (PKA) and Protein Kinase C delta (PKCδ).
Caption: Phosphorylation of SPF by PKA and PKCδ enhances its activity.
Experimental Workflow for Squalene Transfer Assay
The following diagram outlines the key steps in an in vitro squalene transfer assay to measure SPF activity.
Caption: Workflow for the in vitro squalene transfer assay.
Detailed Experimental Protocols
Squalene Epoxidase Activity Assay
This assay measures the ability of SPF to stimulate the conversion of squalene to 2,3-oxidosqualene by microsomal squalene epoxidase.
Materials:
-
Rat liver microsomes
-
Recombinant human or rat SPF
-
[¹⁴C]Squalene
-
NADPH
-
FAD
-
Phosphatidylglycerol
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing reaction buffer, NADPH, FAD, and phosphatidylglycerol.
-
Add rat liver microsomes to the reaction mixture.
-
Add the desired concentration of recombinant SPF or a control (e.g., BSA).
-
Initiate the reaction by adding [¹⁴C]squalene.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) for saponification.
-
Extract the lipids with an organic solvent (e.g., hexane).
-
Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive 2,3-oxidosqualene formed using a scintillation counter.
-
Calculate the specific activity as nmol of product formed per minute per mg of microsomal protein.
In Vitro Squalene Transfer Assay
This assay measures the ability of SPF to facilitate the transfer of squalene between membrane vesicles.
Materials:
-
Donor liposomes containing [³H]squalene and a non-transferable lipid marker (e.g., [¹⁴C]cholesteryl oleate).
-
Acceptor membranes (e.g., rat liver microsomes).
-
Recombinant human or rat SPF.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl).
Protocol:
-
Prepare donor liposomes by sonication or extrusion, incorporating [³H]squalene and [¹⁴C]cholesteryl oleate.
-
In a reaction tube, combine the donor liposomes, acceptor membranes, and the desired concentration of SPF or a control protein.
-
Incubate the mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Separate the donor liposomes from the acceptor membranes. This can be achieved by centrifugation if the acceptor membranes are heavier, or by using specific affinity tags.
-
Measure the amount of ³H and ¹⁴C radioactivity in the acceptor membrane fraction using a dual-label scintillation counting protocol.
-
The amount of squalene transferred is calculated from the ³H counts in the acceptor fraction, corrected for any non-specific transfer of donor liposomes based on the ¹⁴C counts.
HMG-CoA Reductase Activity Assay
This assay determines the effect of SPF on the activity of HMG-CoA reductase by measuring the rate of NADPH oxidation. A detailed protocol can be adapted from commercially available kits or established literature procedures.[10][11][12][13]
Principle:
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Rat liver microsomes (as a source of HMG-CoA reductase).
-
Recombinant human or rat SPF.
-
HMG-CoA.
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing reaction buffer and microsomes.
-
Add the desired concentration of recombinant SPF or a control protein.
-
Add HMG-CoA to the mixture.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
The specific activity is expressed as nmol of NADPH oxidized per minute per mg of microsomal protein.
This guide provides a foundational understanding of the comparative functions of human and rat Supernatant Protein Factor. The high degree of conservation underscores the utility of rodent models in studying the role of SPF in cholesterol metabolism. However, further research is warranted to elucidate any subtle species-specific differences in regulation and ligand interactions, which could have important implications for drug development.
References
- 1. Phosphorylation of supernatant protein factor enhances its ability to stimulate microsomal squalene monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat supernatant protein factor-like protein stimulates squalene monooxygenase and is activated by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supernatant protein factor stimulates HMG-CoA reductase in cell culture and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of serum response factor activity and smooth muscle cell apoptosis by chromodomain helicase DNA-binding protein 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Supernatant protein factor facilitates intermembrane transfer of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermembrane transfer of squalene promoted by supernatant protein factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SEC14L2 in Cholesterol Regulation: A Comparative Guide to Other Lipid Transfer Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SEC14L2 with other key lipid transfer proteins involved in cholesterol regulation, including Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Cholesteryl Ester Transfer Protein (CETP), and Steroidogenic Acute Regulatory Protein (StAR) related lipid transfer (START) domain-containing proteins. The information is based on available experimental data to facilitate an objective evaluation of their roles in cholesterol homeostasis.
Overview of SEC14L2 and Other Lipid Transfer Proteins
Cholesterol homeostasis is a tightly regulated process involving a complex network of proteins that mediate its synthesis, transport, and excretion. Lipid transfer proteins are central to this network, facilitating the movement of cholesterol and other lipids between different cellular compartments and lipoproteins. This guide focuses on SEC14L2 and provides a comparative analysis with other well-characterized lipid transfer proteins.
SEC14L2 (SEC14 Like Lipid Binding 2) , also known as Supernatant Protein Factor (SPF) or Tocopherol-Associated Protein (TAP), is a cytosolic protein belonging to the SEC14 family of lipid-binding proteins.[1] While historically known for its role in vitamin E transport and stimulating squalene monooxygenase, a key enzyme in the cholesterol biosynthesis pathway, recent evidence has highlighted its role in cholesterol uptake.[1] Specifically, studies have shown that SEC14L2 can promote cholesterol uptake in non-small cell lung cancer (NSCLC) cells by up-regulating the expression of Scavenger Receptor Class B Type 1 (SCARB1), a receptor for high-density lipoprotein (HDL) cholesterol.[2][3][4]
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels.[5][6] It binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[7][8] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol from the circulation, resulting in higher plasma LDL levels.[7][8]
Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[9] This action remodels HDL particles and can lead to lower HDL cholesterol levels and higher LDL cholesterol levels.
START Domain-Containing Proteins are a family of proteins characterized by a conserved ~210 amino acid START domain that binds lipids, including cholesterol. These proteins are primarily involved in the intracellular trafficking of cholesterol and other lipids. A key example is the Steroidogenic Acute Regulatory Protein (StAR), which mediates the transfer of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in steroid hormone synthesis.
Comparative Data on Protein Function and Impact on Cholesterol
The following tables summarize the key functional characteristics and the impact of these lipid transfer proteins on cholesterol metabolism based on available experimental data.
Table 1: General Comparison of Lipid Transfer Proteins in Cholesterol Regulation
| Feature | SEC14L2 | PCSK9 | CETP | START Domain Proteins (e.g., StAR) |
| Primary Function | Promotes cellular cholesterol uptake[2][3] | Promotes LDLR degradation[5][7] | Mediates transfer of cholesteryl esters from HDL to LDL/VLDL[9] | Intracellular cholesterol transport |
| Localization | Cytosolic[1] | Secreted, acts extracellularly[6] | Plasma | Primarily intracellular |
| Mechanism of Action | Upregulates SCARB1 expression[2][3] | Binds to LDLR, targeting it for lysosomal degradation[7][8] | Facilitates lipid exchange between lipoproteins[9] | Binds and transports cholesterol between organelles |
| Primary Impact on Plasma Lipoproteins | Likely influences cellular cholesterol content; systemic effects on LDL/HDL not well-defined. | Increases LDL cholesterol[5][6] | Decreases HDL cholesterol, Increases LDL cholesterol | Indirectly influences substrate availability for lipoprotein synthesis. |
| Therapeutic Relevance | Potential target in cancer metabolism[2][3] | Target for hypercholesterolemia treatment (PCSK9 inhibitors)[6] | Target for raising HDL cholesterol (CETP inhibitors) | Potential target in steroidogenic disorders. |
Table 2: Quantitative Data from Experimental Studies
| Parameter | SEC14L2 | PCSK9 Inhibitors (Evolocumab/Alirocumab) | CETP Inhibitors (Anacetrapib/Obicetrapib) |
| Effect on LDL Cholesterol | Knockdown in NSCLC cells reduces cholesterol uptake.[3] Systemic in vivo data is limited. | ↓ 50-60% [10] | ↓ 18-40% (Anacetrapib)[11] / ↓ 45% (Obicetrapib)[10] |
| Effect on HDL Cholesterol | Knockdown in NSCLC cells does not significantly affect ABCA1 (cholesterol efflux protein) expression.[3] Systemic in vivo data is limited. | No significant direct effect or modest increase. | ↑ 104-138% (Anacetrapib)[11] / ↑ 165% (Obicetrapib)[10] |
| Effect on Triglycerides | Data not available. | Modest reduction. | Modest reduction. |
| In Vivo Model Data | Knockdown in NSCLC xenograft models inhibits tumor growth.[3] Data on systemic lipid profiles in knockout mice is not readily available. | Ldlr knockout mice show severely elevated cholesterol levels. | Human CETP transgenic mice show reduced HDL cholesterol.[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways of SEC14L2, PCSK9, and CETP in cholesterol regulation.
Figure 1. SEC14L2-mediated cholesterol uptake pathway.
Figure 2. PCSK9-mediated LDL receptor degradation pathway.
Figure 3. CETP-mediated lipid exchange between lipoproteins.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to study these lipid transfer proteins.
Figure 4. Co-Immunoprecipitation workflow to identify protein interactions.
Figure 5. Fluorescent cholesterol uptake assay workflow.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for SEC14L2 and SCARB1 Interaction
This protocol is adapted from standard Co-IP procedures and findings that have confirmed the interaction between SEC14L2 and SCARB1.[2][3]
Objective: To determine the in vivo interaction between SEC14L2 and SCARB1.
Materials:
-
Cell lines expressing endogenous or overexpressed tagged versions of SEC14L2 and SCARB1.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Antibody against SEC14L2 (for immunoprecipitation).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-SEC14L2 and anti-SCARB1).
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and pre-clear by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate with the anti-SEC14L2 antibody or control IgG overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SEC14L2 and SCARB1.
In Vitro Cholesterol Uptake Assay
This protocol is based on assays using fluorescently labeled cholesterol to measure cellular uptake.[12]
Objective: To quantify the effect of SEC14L2 on cellular cholesterol uptake.
Materials:
-
Cell lines with modulated SEC14L2 expression (e.g., knockdown or overexpression).
-
Fluorescently labeled cholesterol (e.g., NBD-cholesterol).
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starvation (optional): To upregulate cholesterol receptors, cells can be starved in serum-free medium for a few hours prior to the assay.
-
Treatment: Remove the medium and add fresh serum-free medium containing NBD-cholesterol.
-
Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C to allow for cholesterol uptake.
-
Washing: Aspirate the medium containing NBD-cholesterol and wash the cells multiple times with cold PBS to remove any extracellular fluorescent label.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the intracellular fluorescence.
-
Fluorescence Microscopy: Directly visualize and quantify the intracellular fluorescence in the adherent cells.
-
-
Data Quantification: Compare the fluorescence intensity between control cells and cells with modulated SEC14L2 expression to determine the effect on cholesterol uptake.
Conclusion and Future Directions
The current body of evidence suggests that SEC14L2 plays a role in cholesterol metabolism, primarily by promoting cellular cholesterol uptake through the upregulation of SCARB1.[2][3] This mechanism distinguishes it from other major lipid transfer proteins. PCSK9 and CETP primarily act in the extracellular environment to modulate the levels of circulating lipoproteins, while START domain proteins are key players in intracellular cholesterol trafficking between organelles.
A significant gap in the current understanding is the systemic role of SEC14L2 in cholesterol homeostasis. Future research should focus on:
-
In vivo studies: Characterizing the plasma lipoprotein profile (LDL, HDL, triglycerides) of SEC14L2 knockout and transgenic animal models is crucial to understand its systemic impact.
-
Direct comparative studies: Head-to-head comparisons of the lipid transfer efficiency and mechanisms of SEC14L2 with CETP and START domain proteins in in vitro assays would provide valuable quantitative data.
-
Interaction with other pathways: Investigating the potential interplay between SEC14L2 and the PCSK9/LDLR axis would provide a more complete picture of its role in cholesterol regulation.
-
Role in atherosclerosis: Determining whether SEC14L2 expression influences the development of atherosclerotic plaques in animal models would be critical for assessing its potential as a therapeutic target in cardiovascular disease.[13]
By addressing these questions, the scientific community can gain a more comprehensive understanding of SEC14L2's position within the complex network of lipid transfer proteins and its potential as a novel target for therapeutic intervention in diseases characterized by dysregulated cholesterol metabolism.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SEC14L2 regulates the transport of cholesterol in non-small cell lung cancer through SCARB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 7. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness of Cholesteryl Ester Transfer Protein (CETP) Inhibitors on Lipid Profiles in Adults With Hyperlipidemia: A Comprehensive Systematic Review and Frequentist Network Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of key pathways and core genes involved in atherosclerotic plaque progression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of SEC14L2 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SEC14-like protein 2 (SEC14L2), also known as Tocopherol-Associated Protein (TAP) or Supernatant Protein Factor (SPF), is a key player in intracellular lipid transport and signaling. Encoded by a single gene, SEC14L2 gives rise to multiple protein isoforms through alternative splicing. While sharing a common genetic origin, emerging evidence suggests these isoforms may exhibit distinct functional properties, influencing a range of cellular processes from cholesterol biosynthesis to cancer progression. This guide provides a comprehensive comparison of the known functional differences between SEC14L2 isoforms, supported by available experimental data and detailed methodologies.
General Functions of SEC14L2
SEC14L2 is broadly recognized for its role as a cytosolic lipid-binding protein.[1][2] It facilitates the transfer of hydrophobic molecules, notably alpha-tocopherol (a form of Vitamin E) and squalene, a precursor in the cholesterol biosynthesis pathway.[1][2] This function implicates SEC14L2 in the regulation of cholesterol metabolism and the cellular antioxidant defense system.[1] Furthermore, SEC14L2 has been identified as a component of the non-canonical Wnt/Ca2+ signaling pathway and its expression levels have been correlated with the prognosis of various cancers.[3][4]
Isoform-Specific Functional Divergence: An Area of Active Investigation
Despite the acknowledged existence of multiple SEC14L2 isoforms, direct comparative studies detailing their specific functional differences are limited in the current scientific literature. The functional attributes described are often attributed to "SEC14L2" as a whole, without explicit distinction between the splice variants. However, based on the principles of alternative splicing, it is highly probable that these isoforms possess unique characteristics in terms of ligand binding, protein-protein interactions, subcellular localization, and downstream signaling effects.
The generation of different isoforms can result in proteins with altered domains, potentially leading to:
-
Modified Ligand Affinity and Specificity: Variations in the lipid-binding pocket could alter the affinity for alpha-tocopherol, squalene, or other yet-to-be-identified ligands.
-
Altered Protein-Protein Interactions: The inclusion or exclusion of specific exons can create or disrupt binding sites for interacting proteins, thereby modulating signaling pathways.[5]
-
Differential Subcellular Localization: Isoform-specific localization signals could target them to distinct cellular compartments, leading to compartmentalized functions.
-
Novel Functional Capabilities: An isoform might gain a new function entirely, distinct from the canonical roles of other isoforms.
Known Functional Aspects Attributed to SEC14L2 (Isoform Unspecified)
While isoform-specific data is scarce, a summary of the key functions and interactions attributed to SEC14L2 provides a foundation for future comparative studies.
| Functional Aspect | Description | Supporting Evidence |
| Lipid Binding | Binds to alpha-tocopherol and squalene, facilitating their intracellular transport.[1][2] | In vitro binding assays, structural studies. |
| Cholesterol Biosynthesis | Stimulates the activity of squalene monooxygenase, a key enzyme in the cholesterol synthesis pathway.[1] | Enzyme activity assays. |
| Wnt/Ca2+ Signaling | Acts as a GTPase protein to transduce Wnt signals from the Frizzled receptor to phospholipase C (PLC).[3] | Biochemical analyses in mammalian cells. |
| Cancer Association | Expression levels are altered in various cancers, including breast, prostate, and oral squamous cell carcinoma, with implications for prognosis.[3][4] | Immunohistochemistry, quantitative PCR, and survival analysis in patient cohorts. |
| PI3K/Akt Signaling | Overexpression of hTAP1 (a SEC14L2 designation) can reduce PI3Kgamma-induced VEGF expression, suggesting an inhibitory interaction.[3] | In vitro kinase assays and VEGF expression analysis. |
Experimental Protocols for Characterizing SEC14L2 Isoform Functions
To elucidate the functional differences between SEC14L2 isoforms, a combination of molecular and cellular biology techniques is required. Below are detailed methodologies for key experiments.
Isoform-Specific Knockdown using RNA Interference
Objective: To study the function of a specific SEC14L2 isoform by selectively reducing its expression.
Methodology:
-
Design of siRNA: Design small interfering RNAs (siRNAs) that target unique exon-exon junctions present in the mRNA of the specific isoform of interest. This ensures that only the target isoform is silenced, leaving other isoforms unaffected.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., a human hepatoma cell line like Huh7 or a breast cancer cell line like MCF-7, where SEC14L2 is expressed). Transfect the cells with the designed isoform-specific siRNA using a lipid-based transfection reagent.
-
Validation of Knockdown: After 48-72 hours, harvest the cells and perform quantitative real-time PCR (qRT-PCR) with isoform-specific primers and Western blotting with an antibody that recognizes the target isoform to confirm the specific knockdown.
-
Functional Assays: Perform functional assays to assess the impact of the isoform knockdown on cellular processes such as cell proliferation, migration, lipid uptake, or signaling pathway activation.
Subcellular Localization of Isoforms
Objective: To determine the specific cellular compartments where each SEC14L2 isoform resides.
Methodology:
-
Construction of Expression Plasmids: Clone the full-length cDNA of each SEC14L2 isoform into a mammalian expression vector containing a fluorescent tag (e.g., GFP or mCherry) at the N- or C-terminus.
-
Cell Culture and Transfection: Transfect the expression plasmids into a suitable cell line.
-
Fluorescence Microscopy: After 24-48 hours, fix the cells and visualize the subcellular localization of the fluorescently tagged isoforms using a confocal microscope. Co-staining with organelle-specific markers (e.g., for the nucleus, endoplasmic reticulum, Golgi apparatus) can provide more precise localization information.
In Vitro Ligand Binding Assays
Objective: To quantitatively compare the binding affinities of different SEC14L2 isoforms for their putative ligands.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify each SEC14L2 isoform as a recombinant protein, for example, using a bacterial or insect cell expression system.
-
Binding Assay: Perform in vitro binding assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding kinetics and affinity of each isoform to ligands like alpha-tocopherol and squalene.
Signaling Pathways and Experimental Workflows
The involvement of SEC14L2 in various signaling pathways highlights the need to understand how different isoforms contribute to these complex networks.
Wnt/Ca2+ Signaling Pathway
SEC14L2 has been shown to function as a GTPase in the Wnt/Ca2+ signaling pathway.[3] It is plausible that different isoforms could modulate this pathway with varying efficiencies.
Caption: Role of SEC14L2 in the Wnt/Ca2+ signaling pathway.
Experimental Workflow for Comparing Isoform Effects on Cell Proliferation
This workflow outlines the steps to compare the impact of different SEC14L2 isoforms on cancer cell proliferation.
Caption: Workflow for assessing SEC14L2 isoform-specific effects on cell proliferation.
Future Directions and Conclusion
The study of SEC14L2 isoforms is a nascent field with significant potential for advancing our understanding of lipid biology and disease. While this guide summarizes the current knowledge, it also highlights the critical need for direct comparative studies. Future research should focus on:
-
Systematic characterization of all SEC14L2 splice variants.
-
Quantitative analysis of isoform-specific ligand binding and enzyme regulation.
-
Identification of isoform-specific protein interaction networks.
-
Elucidation of the roles of specific isoforms in different cellular contexts and diseases.
By dissecting the functional nuances of each SEC14L2 isoform, researchers and drug development professionals can identify more specific and effective therapeutic targets for a range of human diseases.
References
- 1. SEC14L2 - Wikipedia [en.wikipedia.org]
- 2. The Sec14-superfamily and mechanisms for crosstalk between lipid metabolism and lipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEC14L2 SEC14 like lipid binding 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Distinct Splice Variants and Pathway Enrichment in the Cell Line Models of Aggressive Human Breast Cancer Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the Direct Interaction Between SepF and FtsZ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct interaction between SepF and the tubulin homolog FtsZ is a critical step in bacterial cell division, particularly in Gram-positive bacteria.[1] This interaction serves as a linchpin for the assembly and stabilization of the Z-ring, the cytoskeletal structure that orchestrates cytokinesis.[2][3] Understanding the molecular details of this interaction is paramount for developing novel antimicrobial agents that target this essential cellular process. This guide provides a comparative overview of the experimental evidence confirming the SepF-FtsZ interaction, details the methodologies used, and presents the quantitative data supporting these findings.
Quantitative Analysis of SepF's Effect on FtsZ
The interaction between SepF and FtsZ leads to several measurable effects on FtsZ polymerization dynamics and enzymatic activity. While direct binding affinity (Kd) values are not always published, the functional consequences have been quantified across different bacterial species.
| Parameter | Species | Method | Observation | Reference |
| FtsZ Polymerization/Bundling | Bacillus subtilis | Light Scattering | 1-3 µM SepF increases light scattering by 27-78%, indicating enhanced assembly/bundling. | [4] |
| Mycobacterium tuberculosis | Light Scattering | 1.5-12 µM SepF increases light scattering intensity by 15-70%. | [5] | |
| FtsZ GTPase Activity | Bacillus subtilis | GTP Hydrolysis Assay | 1 µM and 3 µM SepF reduce the extent of GTP hydrolysis by 30 ± 7% and 51 ± 6%, respectively. | [4] |
| Binding to FtsZ C-Terminal Domain (CTD) | Corynebacterium glutamicum | Surface Plasmon Resonance (SPR) | Demonstrated a direct binding response when 200 µM of FtsZ-CTD was injected over immobilized SepF. | [6] |
| Membrane Binding (of SepF) | Methanobrevibacter smithii | SUV Interaction Assay | SepF's membrane-binding domain interacts with small unilamellar vesicles (SUVs) with an affinity of 43 ± 0.2 µmol L⁻¹. | [7] |
Experimental Protocols for Validating the SepF-FtsZ Interaction
A variety of robust biochemical and biophysical techniques have been employed to characterize the direct binding of SepF to FtsZ.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique used to measure binding kinetics and affinity.
-
Principle: One protein (ligand, e.g., SepF) is immobilized on a sensor chip. A solution containing the other protein (analyte, e.g., FtsZ C-terminal peptide) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). The association and dissociation rates, and the equilibrium dissociation constant (K D), can be calculated from the resulting sensorgram.[5][6]
-
Typical Protocol:
-
Covalently immobilize purified SepF onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of dilutions of the purified FtsZ C-terminal domain (FtsZ-CTD) peptide in a suitable running buffer.
-
Inject the FtsZ-CTD solutions sequentially over the SepF-coated surface and a reference flow cell.
-
Record the binding response (sensorgram) for each concentration.
-
After each injection, regenerate the sensor surface to remove bound analyte.
-
Analyze the dose-response curve to determine the equilibrium dissociation constant (K D).[5]
-
Pull-Down Assays
Pull-down assays are used to demonstrate a direct physical interaction between two proteins in vitro.
-
Principle: A "bait" protein (e.g., a tagged version of SepF or the FtsZ C-terminus) is immobilized on an affinity resin. A solution containing the "prey" protein is incubated with the resin. If the prey binds to the bait, it will be "pulled down" with the resin. The presence of the prey protein in the eluted fraction is typically detected by SDS-PAGE and Western blotting.[1][8]
-
Typical Protocol (HaloTag-FtsZ-CTD Pull-Down):
-
Fuse the C-terminal domain of FtsZ to a HaloTag (Halo-Z C) and express the fusion protein.[1]
-
Immobilize the Halo-Z C fusion protein on a HaloLink resin.[1]
-
Prepare a lysate or a solution of purified SepF (prey).
-
Incubate the SepF solution with the resin-bound Halo-Z C.
-
Wash the resin several times to remove non-specific binders.
-
Elute the protein complexes from the resin.
-
Analyze the input, flow-through, and eluate fractions by SDS-PAGE and Western blot using an anti-SepF antibody to confirm that SepF was specifically pulled down.[8]
-
X-Ray Crystallography
This technique provides high-resolution, atomic-level detail of the protein complex structure.
-
Principle: A purified complex of SepF and the FtsZ C-terminal peptide is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the complex, revealing the precise amino acid interactions at the binding interface.
-
Methodology:
-
Co-express or mix purified SepF and a synthetic FtsZ C-terminal peptide.
-
Purify the resulting SepF-FtsZ complex using chromatography techniques.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) to obtain high-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure. The structure reveals a hydrophobic pocket on the SepF dimer that accommodates the FtsZ C-terminus.[9][10]
-
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental logic for confirming the interaction and the biological pathway in which it functions.
Caption: Experimental workflow for confirming SepF-FtsZ direct interaction.
Caption: Role of the SepF-FtsZ interaction in bacterial cell division.
References
- 1. Bacillus subtilis SepF Binds to the C-Terminus of FtsZ | PLOS One [journals.plos.org]
- 2. Large ring polymers align FtsZ polymers for normal septum formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SepF Increases the Assembly and Bundling of FtsZ Polymers and Stabilizes FtsZ Protofilaments by Binding along Its Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. rcsb.org [rcsb.org]
Comparative Analysis of SepF Function in Bacillus subtilis and Streptomyces coelicolor
A Comprehensive Guide for Researchers and Drug Development Professionals
The cell division protein SepF plays a crucial, conserved role in bacterial cytokinesis, acting as a key interaction partner of the tubulin homolog FtsZ. While its general function in tethering the FtsZ ring (Z-ring) to the cell membrane is recognized, significant differences in its specific roles and functional nuances exist between different bacterial species. This guide provides a detailed comparative analysis of SepF function in the model Gram-positive bacterium Bacillus subtilis and the filamentous actinomycete Streptomyces coelicolor, offering insights for researchers in bacterial cell biology and professionals in antibiotic drug development.
Key Functional Comparisons of SepF
| Feature | Bacillus subtilis | Streptomyces coelicolor |
| SepF Homologs | One SepF protein | At least three SepF homologs, with SepF2 (SCO2079) being the most studied.[1] |
| Interaction with FtsZ | Directly interacts with the C-terminal tail of FtsZ.[2][3] This interaction is crucial for Z-ring stability and proper septum formation. | SepF2 has been confirmed to interact with FtsZ.[4][5] This interaction is important for the localization of the divisome. |
| Membrane Association | Functions as a membrane anchor for the FtsZ ring.[6] | SepF2 is not predicted to directly bind to lipid membranes.[5] |
| Role in Cell Division | Essential for proper septum morphology. sepF mutants exhibit slow and severely abnormal septum formation. A minimal divisome can be constituted with only FtsZ and SepF.[6] | Plays a critical role in sporulation-specific cell division. sepF mutants show defects in the formation of spore chains.[1] |
| Phenotype of Null Mutant | Viable, but cells display aberrant septum formation. | Viable, but exhibits a "white" phenotype due to a block in aerial mycelium development and sporulation. |
Experimental Data and Observations
SepF-FtsZ Interaction
In B. subtilis, the interaction between SepF and the C-terminal domain of FtsZ has been extensively characterized. Pull-down assays have demonstrated a direct and specific interaction, which is dependent on a conserved 16 amino acid stretch at the extreme C-terminus of FtsZ.[2][3] Yeast two-hybrid analysis further confirmed this interaction.
In S. coelicolor, bacterial two-hybrid assays have been instrumental in confirming the interaction between SepF2 and FtsZ.[4][5] Structural modeling of the C-terminal domain of SepF2 suggests it shares key residues required for FtsZ binding with its B. subtilis homolog.[5]
Phenotypic Effects of sepF Deletion
Deletion of sepF in B. subtilis results in a distinct phenotype characterized by the formation of unusually thick and misplaced septa. While the cells remain viable, the fidelity of cell division is significantly compromised.
In contrast, the deletion of sepF in S. coelicolor primarily affects its complex developmental cycle. The mutants are blocked in the formation of aerial hyphae and subsequent sporulation, leading to a characteristic "white" colony phenotype. This indicates a specialized role for SepF in the developmental processes of this filamentous bacterium.
Experimental Protocols
Bacterial Two-Hybrid (BACTH) Assay for Protein-Protein Interaction in Streptomyces
This protocol is adapted for identifying protein-protein interactions in Streptomyces.
Materials:
-
BACTH vectors (e.g., pUT18, pUT18C, pKT25, pKNT25)
-
E. coli BTH101 (cya-) reporter strain
-
Streptomyces expression vectors
-
LB medium and agar plates supplemented with appropriate antibiotics and X-Gal
-
MacConkey agar medium supplemented with 1% maltose
Procedure:
-
Vector Construction: Clone the genes of interest into the BACTH vectors to create fusions with the T18 and T25 fragments of adenylate cyclase.
-
Transformation: Co-transform the recombinant plasmids into the E. coli BTH101 reporter strain.
-
Selection and Screening: Plate the transformed cells on selective LB agar plates containing ampicillin, kanamycin, and X-Gal. Alternatively, plate on MacConkey agar with maltose.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: Positive interactions are indicated by the development of blue colonies on X-Gal plates or red colonies on MacConkey-maltose plates, resulting from the functional complementation of adenylate cyclase.[7]
-
Quantitative Analysis: The strength of the interaction can be quantified by measuring the β-galactosidase activity in liquid cultures.
Immunofluorescence Microscopy for FtsZ Localization in Bacillus subtilis
This protocol details the visualization of FtsZ ring formation.
Materials:
-
B. subtilis cells
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (anti-FtsZ)
-
Fluorescently labeled secondary antibody
-
DAPI or other DNA stain
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation: Grow B. subtilis cells to the desired growth phase. Harvest the cells by centrifugation and wash with PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-FtsZ antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Wash the cells with PBS. Counterstain the nucleoids with DAPI if desired. Mount the cells on a microscope slide using an appropriate mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This protocol provides a general framework for determining the binding affinity between SepF and FtsZ.
Materials:
-
Purified SepF and FtsZ proteins
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze both purified SepF and FtsZ proteins extensively against the same buffer to ensure buffer matching. Determine the protein concentrations accurately.
-
ITC Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volumes.
-
Loading the Samples: Load one protein (e.g., FtsZ) into the sample cell and the other protein (SepF) into the injection syringe. A typical starting concentration is 10-50 µM in the cell and 100-500 µM in the syringe.
-
Titration: Perform a series of injections of the syringe solution into the sample cell. The heat change upon each injection is measured.
-
Data Analysis: The raw ITC data (a series of heat spikes) is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4]
Signaling Pathways and Experimental Workflows
Caption: SepF-FtsZ interaction pathways in B. subtilis and S. coelicolor.
Caption: Experimental workflow for characterizing protein-protein interactions.
Conclusion
The comparative analysis of SepF function in Bacillus subtilis and Streptomyces coelicolor reveals both conserved and divergent roles for this important cell division protein. In both organisms, SepF is a key interactor of FtsZ, highlighting its fundamental role in the divisome. However, the specific molecular mechanisms and the primary physiological processes impacted by SepF differ significantly. In B. subtilis, SepF is a direct membrane anchor for the Z-ring and is critical for the structural integrity of the division septum during vegetative growth. In contrast, SepF2 in S. coelicolor appears to have a more specialized role in the complex developmental process of sporulation, and its direct association with the membrane is not predicted. These differences underscore the adaptability of the cell division machinery in bacteria with distinct morphologies and life cycles. For drug development professionals, understanding these species-specific nuances of essential proteins like SepF is critical for the design of narrow-spectrum antibiotics that can target specific pathogens without affecting commensal bacteria. Further research into the quantitative aspects of these interactions and the precise structural basis for their differences will undoubtedly provide deeper insights into the fundamental processes of bacterial cell division.
References
- 1. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sporulation-specific, sigF-dependent protein, SspA, affects septum positioning in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteome profiling during the fermentation process of pleiotropic Bacillus subtilis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Functional Head-to-Head: SepF and FtsA as Tethers for the Bacterial Z-Ring
A Comparative Guide for Researchers in Microbiology and Drug Development
In the intricate process of bacterial cell division, the formation of the Z-ring, a structure composed of FtsZ protein polymers, is a critical orchestrating event. The tethering of this dynamic ring to the cell membrane is paramount for its stability and function in cytokinesis. Two key proteins, SepF and FtsA, have emerged as crucial players in this process, acting as membrane anchors for the Z-ring. While both share the fundamental role of linking FtsZ polymers to the cytoplasmic membrane, they exhibit distinct structural and functional characteristics. This guide provides a comprehensive comparison of SepF and FtsA, supported by experimental data, to aid researchers in understanding their unique and overlapping roles in bacterial cell division.
At a Glance: Key Functional Differences
| Feature | SepF | FtsA |
| Primary Structure | Not homologous to any cytoskeletal protein. | Homolog of the actin/MreB family of proteins.[1] |
| Membrane Anchor | N-terminal amphipathic helix. | C-terminal amphipathic helix. |
| FtsZ Binding Affinity (Kd) | ~15 µM (Corynebacterium glutamicum) | Direct Kd not consistently reported; generally considered a weaker interaction than that of ZipA with FtsZ.[2] |
| Effect on FtsZ Polymerization | Promotes bundling and stability of FtsZ filaments; increases polymeric mass and can reduce the critical concentration for polymerization. | Can promote FtsZ bundling, but may also destabilize FtsZ filaments at higher concentrations.[2] |
| Effect on FtsZ GTPase Activity | Reported to reduce GTPase activity in B. subtilis, though another study found no measurable effect. | Stimulates the GTPase activity of FtsZ. |
| Phylogenetic Distribution | Found predominantly in Gram-positive bacteria, cyanobacteria, and archaea. | Widespread in bacteria. |
| Essentiality | Essential in some bacteria lacking FtsA (e.g., Mycobacterium tuberculosis); often non-essential but synthetically lethal with ftsA deletion in others (e.g., Bacillus subtilis).[3] | Essential in many bacteria (e.g., Escherichia coli); non-essential in some where SepF is present (e.g., Bacillus subtilis).[1] |
Delving Deeper: A Functional Comparison
Structural Organization and Membrane Anchoring
SepF and FtsA employ a similar strategy for membrane association, utilizing an amphipathic helix that inserts into the lipid bilayer. However, the location of this crucial domain differs significantly. In SepF, the membrane-targeting sequence is located at the N-terminus, whereas in FtsA, it resides at the C-terminus. This seemingly subtle difference in topology may have profound implications for their interaction with FtsZ and the geometry of the resulting Z-ring complex at the membrane.
FtsA's structural homology to actin is a defining characteristic, placing it within a family of proteins known for their ability to form filaments.[1] This intrinsic capacity for self-assembly is thought to play a role in its function at the division site. In contrast, SepF does not share homology with known cytoskeletal proteins, highlighting a convergent evolutionary path to a similar function.
Interaction with FtsZ and Modulation of Polymer Dynamics
Both SepF and FtsA interact directly with the C-terminal tail of FtsZ, a flexible region that serves as a crucial hub for the recruitment of various divisional proteins. The affinity of these interactions is a key parameter governing the stability of the Z-ring at the membrane. While a dissociation constant (Kd) of approximately 15 µM has been reported for the interaction between Corynebacterium glutamicum SepF and FtsZ, a definitive and universally accepted Kd for the FtsA-FtsZ interaction remains less clear, though it is generally considered to be a relatively weak interaction.
The influence of these tethers extends beyond simple anchoring; they actively modulate the dynamic properties of FtsZ polymers. Experimental evidence consistently demonstrates that SepF promotes the bundling of FtsZ filaments.[3] This bundling activity is thought to contribute to the condensation and stability of the Z-ring. Furthermore, studies have shown that SepF can increase the overall polymeric mass of FtsZ and lower its critical concentration for polymerization, effectively promoting the formation of FtsZ filaments.
FtsA's role in modulating FtsZ dynamics is more complex. While it can also promote the bundling of FtsZ filaments, some in vitro studies suggest that at higher, near-physiological concentrations, FtsA can have a destabilizing effect on FtsZ polymers.[2] This has led to a model where the dynamic interplay between FtsA and FtsZ contributes to the treadmilling behavior of the Z-ring, a process essential for septal synthesis.
A key distinguishing feature lies in their impact on the GTPase activity of FtsZ, which is critical for the turnover of FtsZ polymers. FtsA has been shown to stimulate FtsZ's GTPase activity. In contrast, studies on Bacillus subtilis SepF have indicated that it can reduce the GTPase activity of FtsZ, which would be consistent with a role in stabilizing FtsZ filaments.[4] However, it is noteworthy that another study on B. subtilis SepF reported no significant effect on GTPase activity, suggesting that the precise regulatory role may be species-specific or dependent on experimental conditions.[5]
Visualizing the Molecular Interactions
To better understand the functional relationships between SepF, FtsA, FtsZ, and the cell membrane, the following diagrams illustrate the proposed models of their interactions.
Caption: Model of SepF tethering the FtsZ polymer to the cell membrane.
Caption: Model of FtsA tethering the FtsZ polymer to the cell membrane.
Experimental Corner: Key Methodologies
The functional characterization of SepF and FtsA relies on a suite of in vitro and in vivo experimental techniques. Below are summaries of the core protocols used to elucidate their roles as Z-ring tethers.
In Vitro Reconstitution of Z-ring Tethering
This powerful technique allows for the study of protein-protein and protein-membrane interactions in a controlled environment.
Workflow:
Caption: Workflow for in vitro reconstitution of Z-ring tethering.
Protocol Summary:
-
Protein Purification: FtsZ, SepF, and FtsA are overexpressed and purified to homogeneity.
-
Liposome Preparation: Small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) are prepared from a lipid mixture that mimics the bacterial cytoplasmic membrane.
-
Binding and Polymerization: Purified FtsZ and the tethering protein (SepF or FtsA) are incubated with the liposomes. The polymerization of FtsZ is initiated by the addition of GTP. For FtsA, ATP is also included as it is required for its interaction with FtsZ.
-
Analysis: The recruitment of FtsZ to the liposome membrane is visualized by fluorescence microscopy (often Total Internal Reflection Fluorescence, TIRF, microscopy for high-resolution imaging at the surface). Alternatively, the association can be quantified by co-sedimentation assays where liposomes and associated proteins are pelleted by centrifugation.
Co-sedimentation Assays
This biochemical technique is used to determine if two or more molecules interact. In the context of Z-ring tethering, it is used to assess the binding of SepF or FtsA to FtsZ polymers and their recruitment to membranes.
Protocol Summary:
-
Reaction Setup: Purified FtsZ is incubated with or without the tethering protein (SepF or FtsA) in a suitable buffer.
-
Induce Polymerization: GTP is added to induce the polymerization of FtsZ into filaments.
-
Centrifugation: The reaction mixture is subjected to high-speed centrifugation. FtsZ polymers and any associated proteins will pellet, while monomers will remain in the supernatant.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE to determine the amount of each protein in each fraction. An increase in the amount of the tethering protein in the pellet in the presence of FtsZ polymers indicates an interaction.
-
Membrane Co-sedimentation: To assess membrane tethering, the assay is performed in the presence of liposomes. The centrifugation speed is adjusted to pellet the liposomes. The presence of FtsZ in the pellet, dependent on the presence of the tethering protein, demonstrates membrane anchoring.
Fluorescence Microscopy
Live-cell imaging and in vitro reconstitution experiments using fluorescently tagged proteins are instrumental in visualizing the localization and dynamics of SepF and FtsA.
Protocol Summary:
-
Strain Construction (for in vivo imaging): Genes encoding fluorescent protein fusions of FtsZ, SepF, or FtsA (e.g., GFP, mCherry) are constructed and expressed in bacteria.
-
Sample Preparation: For live-cell imaging, bacteria are grown to the desired phase and mounted on an agarose pad. For in vitro experiments, the reaction is set up as described for reconstitution.
-
Image Acquisition: Cells or reconstituted systems are imaged using a fluorescence microscope. Techniques like TIRF microscopy are often employed for their ability to selectively illuminate and image the region near the coverslip, providing high-contrast images of membrane-associated events.
-
Image Analysis: The localization patterns, dynamics (e.g., treadmilling), and co-localization of the fluorescently tagged proteins are analyzed using specialized software.
Concluding Remarks
SepF and FtsA, despite their lack of sequence homology, have convergently evolved to fulfill the essential role of tethering the Z-ring to the bacterial membrane. While FtsA, with its actin-like ancestry, appears to have a more dynamic and regulatory role in modulating FtsZ polymer turnover, SepF acts as a potent bundler and stabilizer of FtsZ filaments. The differential phylogenetic distribution of these two proteins suggests that bacteria have adopted distinct yet effective strategies to ensure the fidelity of cell division. For researchers in drug development, the unique structural and functional features of both SepF and FtsA present attractive targets for the development of novel antibiotics that disrupt bacterial cytokinesis. A thorough understanding of their comparative functions is therefore essential for the rational design of such inhibitors.
References
- 1. Cell Division in Bacillus subtilis: FtsZ and FtsA Association Is Z-Ring Independent, and FtsA Is Required for Efficient Midcell Z-Ring Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Handshake: A Comparative Guide to Validating SepF-FtsZ Interaction
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial cell division is paramount. The interaction between SepF and FtsZ is a critical juncture in this process, offering a potential target for novel antimicrobial therapies. This guide provides a comprehensive comparison of experimental data validating the key residues in SepF responsible for binding to FtsZ, the principal protein in bacterial cytokinesis.
The formation of the Z-ring, a structure composed of FtsZ polymers, is a crucial first step in bacterial cell division. The proper anchoring of this ring to the cell membrane is essential, and in many Gram-positive bacteria, this is mediated by the protein SepF. SepF not only tethers the FtsZ ring but also promotes the bundling of FtsZ filaments.[1][2] This interaction is primarily facilitated by the binding of the C-terminal domain of FtsZ to a conserved pocket on the SepF protein.[1][3][4][5][6][7][8] Disrupting this interaction could therefore be a viable strategy for inhibiting bacterial growth.
This guide delves into the experimental evidence that has pinpointed the specific residues at the heart of the SepF-FtsZ molecular handshake. We present a synthesis of data from structural biology, biochemical assays, and genetic studies to offer a clear and objective comparison for researchers in the field.
Quantitative Analysis of SepF-FtsZ Binding Affinity
Surface Plasmon Resonance (SPR) has been a key technique in quantifying the binding affinity between SepF and the C-terminal domain of FtsZ (FtsZ_CTD). These studies have been instrumental in assessing the impact of specific mutations in SepF on this interaction. The data clearly indicates that mutations in a conserved hydrophobic pocket of SepF can significantly reduce or abolish FtsZ binding.
| SepF Variant (in C. glutamicum) | Binding to FtsZ_CTD (Resonance Units - RU) | Reference |
| Wild-type SepF | ~180 RU | [9] |
| SepF F131A | ~40 RU | [9] |
| SepF K125E/F131A | No detectable binding | [9] |
Table 1: Surface Plasmon Resonance data demonstrating the reduced binding of SepF mutants to the C-terminal domain of FtsZ. A lower Resonance Unit (RU) value indicates weaker binding.
Impact of SepF Mutations on FtsZ Interaction: A Qualitative Comparison
Yeast two-hybrid assays and pull-down experiments have been widely used to qualitatively assess the interaction between SepF and FtsZ. These methods have been crucial in screening for mutations that disrupt this critical protein-protein interaction. The results consistently highlight the importance of the C-terminal region of SepF for FtsZ binding.
| SepF Mutant (in B. subtilis) | FtsZ Interaction (Yeast Two-Hybrid) | FtsZ Co-elution (Pull-down) | Reference |
| Wild-type SepF | Strong interaction | Positive | [1] |
| SepF F126S | Reduced interaction | Negative | [1] |
| SepF G109K | Reduced interaction | Not specified | [1] |
Table 2: Qualitative assessment of the impact of SepF mutations on the interaction with FtsZ. These studies demonstrate that single amino acid substitutions can significantly impair the binding.
The Structural Basis of the SepF-FtsZ Interaction
The crystal structure of the SepF-FtsZ complex has provided atomic-level insights into their interaction. The structure reveals that the C-terminal tail of FtsZ binds to a hydrophobic pocket on the surface of the SepF dimer.[2][3] This structural information is invaluable for structure-based drug design efforts targeting this interaction.
Key interacting residues identified from structural and mutational studies include:
-
In SepF (Corynebacterium glutamicum): K125 and F131 are critical for forming the FtsZ-binding pocket.[9]
-
In FtsZ (Bacillus subtilis): The conserved C-terminal residues, particularly Pro372 and Phe374, are essential for SepF binding.[6]
Experimental Protocols
A detailed understanding of the methodologies used to validate the SepF-FtsZ interaction is crucial for reproducing and building upon these findings.
Surface Plasmon Resonance (SPR)
SPR analysis is employed to measure the real-time interaction between two biomolecules. In the context of SepF and FtsZ, purified SepF (wild-type and mutants) is typically immobilized on a sensor chip. A solution containing the FtsZ C-terminal domain peptide is then flowed over the chip. The change in the refractive index at the surface, which is proportional to the amount of bound FtsZ, is measured in Resonance Units (RU). This allows for the determination of binding kinetics and affinity.[9]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to detect protein-protein interactions. The genes encoding SepF and FtsZ are fused to the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively. If SepF and FtsZ interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the expression of a reporter gene, which can be assayed for activity (e.g., growth on selective media). Mutations in SepF that disrupt the interaction with FtsZ will result in no reporter gene expression.[1][7]
Pull-Down Assay
Pull-down assays are a form of affinity purification used to detect physical interactions between proteins. In a typical experiment, a "bait" protein (e.g., a tagged version of SepF) is immobilized on beads. A cell lysate or a solution containing the "prey" protein (FtsZ) is then incubated with these beads. If FtsZ binds to SepF, it will be "pulled down" with the beads. After washing away non-specific binders, the proteins are eluted and the presence of FtsZ is detected by Western blotting.[4][5][6][10]
Visualizing the Validation Workflow and Molecular Interaction
To further clarify the experimental process and the molecular interaction, the following diagrams are provided.
Figure 1. Experimental workflow for validating SepF residues involved in FtsZ binding.
Figure 2. Diagram illustrating the interaction between the SepF dimer and FtsZ.
References
- 1. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Bacillus subtilis SepF Binds to the C-Terminus of FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Specificity of the interaction between SepF and the FtsZ C-terminus. - Public Library of Science - Figshare [plos.figshare.com]
The Architect of Division: How SepF Dictates Septum Thickness Across Bacterial Species
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial cell division is paramount. A key player in this process, the protein SepF, has emerged as a critical determinant of septum thickness, a fundamental aspect of cytokinesis in many Gram-positive bacteria. This guide provides a comparative analysis of SepF's role in various bacteria, supported by experimental data, detailed protocols, and pathway visualizations.
The formation of a division septum is a crucial step in bacterial proliferation, ensuring the faithful segregation of cellular contents into two daughter cells. The thickness of this septum is not arbitrary; it is a precisely controlled process. Groundbreaking research has revealed that the protein SepF acts as a molecular ruler, directly influencing the width of the nascent septal wall.[1][2][3][4][5][6][7]
SepF Ring Diameter and Septum Thickness: A Direct Correlation
A compelling body of evidence demonstrates a direct and predictable relationship between the diameter of the ring-like structures formed by SepF polymers and the thickness of the division septum.[1][2][3][6] Studies have shown that SepF homologues from different Gram-positive bacteria assemble into rings of varying diameters, and these diameters correlate remarkably well with the septum thickness observed in those same species.[2][3]
This discovery points to a model where SepF polymers form a curved molecular scaffold or "clamp" at the leading edge of the growing septum. This scaffold is thought to physically constrain the synthesis of the septal peptidoglycan, thereby defining its thickness.[1][2][3][5]
Quantitative Comparison of SepF Ring Diameter and Septum Thickness
To illustrate this correlation, the following table summarizes quantitative data from studies on various bacterial species. The data highlights how the intrinsic property of SepF to form rings of a specific size translates into a key morphological feature of the bacterium.
| Bacterial Species | SepF Ring Inner Diameter (nm) | Nascent Septum Thickness (nm) | Reference |
| Bacillus subtilis | ~43 | ~43 | [6] |
| Bacillus cereus | ~43 | ~43 | [6] |
| Bacillus megaterium | ~48 | N/A | [6] |
| Staphylococcus aureus | ~30 | ~30 | [6] |
| Streptococcus pneumoniae | ~30 | ~30 | [6] |
| Mycobacterium tuberculosis | ~35 | ~35 | [6] |
| Corynebacterium glutamicum | ~19 | ~19 | [2][5] |
Note: N/A indicates that nascent septa were not observed for measurement in the cited study.
Experimental manipulation of SepF ring diameter in Bacillus subtilis has further solidified this correlation. By creating and expressing chimeric SepF proteins with different core domains, researchers were able to alter the diameter of the SepF rings. As predicted by the model, cells expressing SepF chimeras with smaller ring diameters produced thinner septa, while those with larger ring diameters formed thicker septa.[1][2][3][6]
The Molecular Mechanism of SepF Action
SepF's role extends beyond simply providing a physical guide for septum synthesis. It is an integral component of the cell division machinery, the divisome. SepF functions as a membrane anchor for the FtsZ ring, the tubulin-like protein that forms a contractile ring at the future division site.[8][9] This interaction is crucial for the proper localization and function of the entire division apparatus.
The proposed workflow for SepF-mediated control of septum thickness involves the following key steps:
-
FtsZ Ring Formation: The process initiates with the polymerization of FtsZ filaments into a ring-like structure at the mid-cell.
-
SepF Recruitment and Membrane Anchoring: SepF is recruited to the FtsZ ring and, through its N-terminal amphipathic helix, anchors the Z-ring to the cell membrane.[9]
-
SepF Polymerization: SepF monomers polymerize into curved filaments that assemble into large ring structures at the leading edge of the invaginating septum.
-
Scaffolding Septal Synthesis: The SepF ring acts as a molecular mold, guiding the peptidoglycan synthesis machinery to build a septum of a specific thickness.
-
Recruitment of Late Divisome Proteins: SepF is also implicated in the recruitment of late cell division proteins, which are responsible for the final stages of cell wall synthesis and cell separation.[10]
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate the function of SepF and its effect on septum thickness.
Transmission Electron Microscopy (TEM) for Measuring SepF Ring Diameter and Septum Thickness
-
Objective: To visualize and measure the diameter of purified SepF rings and the thickness of bacterial septa.
-
Protocol for Purified SepF Rings:
-
Purified SepF protein is applied to a carbon-coated copper grid.
-
The grid is washed with distilled water.
-
Negative staining is performed using an appropriate agent, such as uranyl acetate.[6]
-
The grid is air-dried and then observed using a transmission electron microscope.
-
Images are captured, and the inner diameter of the SepF rings is measured using image analysis software.
-
-
Protocol for Bacterial Septum Thickness:
-
Bacterial cells are cultured to the desired growth phase.
-
Cells are harvested and fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
The fixed cells are dehydrated through a series of ethanol washes.
-
Cells are infiltrated with and embedded in a resin (e.g., Epon).
-
Ultra-thin sections (e.g., 70 nm) are cut using an ultramicrotome.
-
Sections are placed on a copper grid and stained with uranyl acetate and lead citrate.
-
The grids are imaged using a TEM, and the thickness of the nascent septa is measured.
-
Construction and Expression of SepF Chimeras
-
Objective: To genetically modify the sepF gene to alter the diameter of the resulting SepF protein ring and observe the effect on septum thickness in vivo.
-
Protocol:
-
Gene Splicing: The coding sequence for the core domain of a sepF homolog from a different bacterial species is identified.
-
Chimeric Gene Construction: Using overlap extension PCR or a similar cloning technique, the core domain-coding region of the host organism's sepF gene (e.g., in B. subtilis) is replaced with that of the donor organism.
-
Vector Ligation: The chimeric sepF gene is ligated into an appropriate expression vector, often one that allows for inducible expression.
-
Bacterial Transformation: The expression vector is transformed into a host bacterial strain, typically one in which the native sepF gene has been deleted (ΔsepF).
-
Induction and Analysis: Expression of the chimeric SepF protein is induced, and the resulting cells are analyzed by TEM to measure the thickness of their septa.
-
Implications for Drug Development
The essential role of SepF in the cell division of many pathogenic Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, makes it an attractive target for novel antimicrobial agents. Disrupting SepF function, either its interaction with FtsZ or its ability to polymerize and form the guiding ring structure, could lead to fatal defects in cell division. The structural and functional insights gained from studying SepF across different species provide a solid foundation for the rational design of inhibitors that could target this crucial protein. The conservation of SepF in Gram-positive bacteria and its absence in Gram-negatives also suggests the potential for developing narrow-spectrum antibiotics with fewer off-target effects.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Control of septum thickness by the curvature of SepF polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SepF, a novel FtsZ-interacting protein required for a late step in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and genetic analyses reveal the protein SepF as a new membrane anchor for the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating the Interaction Between Salmonella Effector SseF and Host Protein Rab1A: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, rigorously validating protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of experimental approaches to validate the interaction between the Salmonella enterica secreted effector protein SseF and the host GTPase Rab1A, a key interaction for intracellular bacterial survival.
The Salmonella effector proteins SseF and SseG have been shown to directly interact with the host protein Rab1A, impairing autophagy initiation and facilitating the establishment of a replicative niche for the bacteria within the host cell.[1][2][3] Validating this interaction is crucial for understanding Salmonella pathogenesis and developing novel anti-infective strategies. This guide will compare the primary method used to identify this interaction, co-immunoprecipitation, with alternative in vitro and in vivo techniques, providing detailed protocols and data presentation formats.
Comparative Analysis of Validation Methods
The choice of method for validating a protein-protein interaction depends on various factors, including the required sensitivity, the need for quantitative data, and the biological context of the interaction. Below is a comparison of common techniques that can be applied to study the SseF-Rab1A interaction.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey"). | Qualitative (Yes/No interaction) or Semi-quantitative | In vivo interaction in a near-physiological context; detects interactions within endogenous protein complexes. | May not distinguish between direct and indirect interactions; results can be affected by antibody quality and lysis conditions. |
| GST Pull-Down Assay | A recombinant "bait" protein tagged with Glutathione S-Transferase (GST) is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein. | Qualitative (Yes/No interaction) or Semi-quantitative | Relatively simple and robust in vitro method; can confirm direct interaction if using purified proteins. | Requires expression and purification of a tagged protein, which may affect its function; potential for non-specific binding. |
| Yeast Two-Hybrid (Y2H) | The interaction between two proteins ("bait" and "prey") in the yeast nucleus reconstitutes a functional transcription factor, activating reporter gene expression. | Qualitative (Yes/No interaction) | In vivo screening method; can be used to discover novel interactions on a large scale. | High rate of false positives and false negatives; interactions occur in the yeast nucleus, which may not be the native environment. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a "prey" protein in solution flows over an immobilized "bait" protein. | Quantitative (Binding affinity - KD, association/dissociation rates) | Real-time, label-free quantitative data on binding kinetics. | Requires specialized equipment and purified proteins; protein immobilization can affect its conformation and activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a "prey" protein to a "bait" protein in solution. | Quantitative (Binding affinity - KD, stoichiometry, enthalpy, entropy) | Provides a complete thermodynamic profile of the interaction in solution; no labeling or immobilization required. | Requires large amounts of highly purified and soluble proteins; sensitive to buffer mismatches. |
Experimental Data Summary
The primary validation of the SseF-Rab1A interaction was demonstrated by Feng et al. (2018) using co-immunoprecipitation.[1][2][3] The following table summarizes the qualitative results obtained in their study.
| Bait Protein | Prey Protein (endogenous) | Cell Line | Result | Reference |
| HA-SseF (from Salmonella infection) | Rab1A | RAW264.7 macrophages | Interaction Detected | [1] |
| HA-SseG (from Salmonella infection) | Rab1A | RAW264.7 macrophages | Interaction Detected | [1] |
No quantitative data (e.g., KD values) for the SseF-Rab1A interaction from methods like SPR or ITC has been published to date. Such data would provide valuable insights into the binding affinity and kinetics of this interaction.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results.
Protocol 1: Co-Immunoprecipitation of SseF and Rab1A from Infected Macrophages
This protocol is adapted from the methodology used to demonstrate the in vivo interaction between SseF and Rab1A.[1]
1. Infection of Macrophages:
- Culture RAW264.7 macrophage cells to 80-90% confluency.
- Infect the cells with Salmonella Typhimurium strains engineered to express HA-tagged SseF at a multiplicity of infection (MOI) of 10.
- Incubate for the desired time post-infection (e.g., 8 hours) to allow for effector translocation.
2. Cell Lysis:
- Wash the infected cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.
- Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Wash the beads three to five times with ice-cold IP lysis buffer.
4. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Probe the membrane with primary antibodies against Rab1A and the HA-tag (for SseF).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: GST Pull-Down Assay for In Vitro Validation
This is a generalized protocol that can be adapted to confirm a direct interaction between SseF and Rab1A using purified recombinant proteins.
1. Protein Expression and Purification:
- Clone the coding sequence of SseF into a GST-fusion vector (e.g., pGEX series) and the coding sequence of Rab1A into a vector with a different tag (e.g., 6xHis).
- Express the GST-SseF and His-Rab1A proteins in E. coli (e.g., BL21 strain).
- Purify GST-SseF using glutathione-agarose beads and His-Rab1A using Ni-NTA agarose.
- Dialyze the purified proteins against a suitable binding buffer.
2. GST Pull-Down:
- Incubate a defined amount of purified GST-SseF with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait protein. Use GST alone as a negative control.
- Wash the beads to remove unbound GST-SseF.
- Add a defined amount of purified His-Rab1A (prey) to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with binding buffer to remove non-specifically bound prey protein.
3. Elution and Analysis:
- Elute the protein complexes from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.
- Analyze the eluate by SDS-PAGE and Coomassie blue staining or by Western blot using an anti-His antibody to detect Rab1A.
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the molecular interactions and experimental procedures.
Caption: SseF interaction with Rab1A inhibits autophagy.
References
- 1. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of SseF Function in Salmonella Serovars: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the function of the Salmonella effector protein SseF across different serovars. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to facilitate further investigation into this important virulence factor.
The Salmonella effector protein SseF is a key virulence factor translocated into host cells by the Type III Secretion System (T3SS) encoded by Salmonella Pathogenicity Island 2 (SPI-2). Extensive research, primarily in Salmonella enterica serovar Typhimurium, has established its critical role in intracellular survival and replication. However, a direct comparative functional analysis across a broad range of Salmonella serovars is not yet extensively documented in published literature. This guide consolidates the current understanding of SseF function, with a focus on S. Typhimurium as a model, and provides the necessary framework for extending these investigations to other serovars.
Core Functions of SseF in Salmonella Typhimurium
In S. Typhimurium, SseF is integral to the establishment of a successful intracellular niche. Its primary functions include:
-
Formation of Salmonella-Induced Filaments (SIFs): SseF, in concert with another effector protein, SseG, is crucial for the formation and maintenance of SIFs.[1][2] These are extensive tubular membrane networks that emanate from the Salmonella-containing vacuole (SCV) and are thought to be important for nutrient acquisition and maintaining the integrity of the SCV.[3][4] Strains deficient in sseF or sseG exhibit aberrant SIF formation, often described as "pseudo-SIFs".[5]
-
Positioning of the Salmonella-Containing Vacuole (SCV): SseF and SseG play a vital role in positioning the SCV in a juxtanuclear position, in close proximity to the Golgi apparatus.[3][6] This localization is believed to be crucial for intracellular replication.[3]
-
Interaction with Host Cell Proteins: SseF interacts with the host's cellular machinery to manipulate host processes. A key interaction is with the small GTPase Rab1A.[7][8]
-
Inhibition of Autophagy: Through its interaction with Rab1A, SseF, along with SseG, inhibits the host's autophagy pathway.[7][8][9] This is a crucial mechanism for evading host defense and promoting bacterial survival and replication within the host cell.[7]
-
Physical and Functional Interaction with SseG: SseF and SseG physically interact with each other, and this interaction is essential for their collective function in SCV positioning and SIF formation.[1][3]
Comparative Insights into SseF Function Across Serovars
While detailed functional studies of SseF in serovars other than Typhimurium are limited, its presence is noted in the genomes of other significant serovars like S. Typhi, the causative agent of typhoid fever.[3] The conservation of the sseF gene suggests a conserved and important function across different pathogenic Salmonella serovars. However, subtle variations in the protein sequence or its regulation could lead to functional differences that contribute to the distinct pathogenesis observed between serovars like the systemic infection of S. Typhi versus the gastroenteritis typically caused by S. Typhimurium.
Further comparative studies are necessary to elucidate these potential differences. Researchers can utilize the experimental protocols detailed in this guide to investigate the function of SseF in other serovars such as S. Enteritidis, S. Gallinarum, and clinical isolates of S. Typhi.
Quantitative Data on SseF Function in S. Typhimurium
The following table summarizes key quantitative findings from studies on SseF function in S. Typhimurium, providing a baseline for comparative experiments.
| Functional Aspect | Experimental Observation in S. Typhimurium | Quantitative Measurement | Reference |
| Intracellular Replication | Deletion of sseF leads to a significant defect in intracellular replication in HeLa cells. | Replication of ΔsseF mutant is comparable to that of a non-replicating ΔssaV (T3SS-2 deficient) mutant. | [3] |
| SCV Positioning | sseF mutant SCVs show a dispersed phenotype instead of the typical perinuclear localization. | Statistically significant difference in perinuclear localization compared to wild-type (P < 0.001). | [3] |
| SIF Formation | sseF deficient strains form altered "pseudo-SIFs". | Quantification of SIF and pseudo-SIF formation shows a significant reduction in normal SIFs. | [5] |
| Interaction with SseG | SseF and SseG physically interact. | Demonstrated by GST pull-down assays. | [3] |
| Inhibition of Autophagy | SseF and SseG inhibit starvation-induced autophagy. | Significantly repressed phosphorylation of Beclin1 (Ser-15), a substrate of the ULK1 complex. | [7] |
| In Vivo Virulence | sseF mutant shows attenuation in a mouse model of systemic infection. | Competitive index (CI) assays show a significant disadvantage for the sseF mutant. | [3] |
Key Experimental Protocols
To facilitate comparative studies, this section outlines the methodologies for key experiments used to characterize SseF function.
Salmonella-Induced Filament (SIF) Formation Assay
This assay is used to visualize and quantify the formation of SIFs in infected host cells.
Protocol:
-
Cell Culture and Infection:
-
Seed epithelial cells (e.g., HeLa) on coverslips in a 24-well plate and grow to 50-70% confluency.
-
Grow Salmonella strains (wild-type and sseF mutants of different serovars) overnight in LB broth.
-
Subculture the bacteria and grow to late-logarithmic phase.
-
Infect the epithelial cells at a multiplicity of infection (MOI) of approximately 50-100.
-
Centrifuge the plate to synchronize the infection.
-
Incubate for a set period (e.g., 10-12 hours) to allow for SIF formation.
-
-
Immunofluorescence Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100 or saponin.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against a lysosomal-associated membrane protein (e.g., LAMP1) to stain the SCV and SIFs.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the bacteria with an anti-Salmonella lipopolysaccharide (LPS) antibody conjugated to a different fluorophore.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of infected cells showing normal SIFs, pseudo-SIFs, or no SIFs for each Salmonella strain.
-
GST Pull-Down Assay for Protein-Protein Interaction
This in vitro assay is used to confirm direct physical interactions between proteins, such as SseF and SseG or SseF and host proteins.[10][11][12][13][14]
Protocol:
-
Protein Expression and Purification:
-
Clone the coding sequence of sseF into a GST-fusion vector (e.g., pGEX) and the coding sequence of the potential interacting partner (e.g., sseG) into a vector with a different tag (e.g., Myc or HA).
-
Transform the constructs into an appropriate E. coli expression strain.
-
Induce protein expression (e.g., with IPTG).
-
Purify the GST-SseF fusion protein using glutathione-agarose beads.
-
Prepare a cell lysate containing the tagged potential interacting protein.
-
-
Pull-Down:
-
Incubate the immobilized GST-SseF on glutathione-agarose beads with the cell lysate containing the prey protein.
-
As a negative control, use GST alone immobilized on beads.
-
Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads (e.g., with reduced glutathione).
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the tag of the prey protein (e.g., anti-Myc or anti-HA).
-
Competitive Index (CI) Assay for In Vivo Virulence
The CI assay is a sensitive method to compare the virulence of a mutant strain to the wild-type strain in an animal model.[15][16][17]
Protocol:
-
Bacterial Strain Preparation:
-
Grow the wild-type and the sseF mutant strains of the desired serovar separately in LB broth.
-
Mix the wild-type and mutant strains in a 1:1 ratio.
-
-
Animal Infection:
-
Infect a suitable animal model (e.g., BALB/c mice for S. Typhimurium) with the bacterial mixture via an appropriate route (e.g., oral or intraperitoneal).
-
-
Bacterial Recovery and Enumeration:
-
At a specific time point post-infection (e.g., 48-72 hours), euthanize the animals and harvest relevant organs (e.g., spleen and liver).
-
Homogenize the organs and plate serial dilutions on selective agar to differentiate between the wild-type and mutant strains (e.g., based on antibiotic resistance markers).
-
Count the colony-forming units (CFU) for both the wild-type and mutant strains.
-
-
Calculation of Competitive Index:
-
Calculate the CI using the formula: CI = (mutant CFU output / wild-type CFU output) / (mutant CFU input / wild-type CFU input).
-
A CI of < 1 indicates that the mutant is attenuated in virulence compared to the wild-type.
-
Visualizing SseF-Mediated Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving SseF and the workflows for the experimental protocols described above.
References
- 1. Functional dissection of SseF, a membrane-integral effector protein of intracellular Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SseF and SseG are translocated effectors of the type III secretion system of Salmonella pathogenicity island 2 that modulate aggregation of endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | What the SIF Is Happening—The Role of Intracellular Salmonella-Induced Filaments [frontiersin.org]
- 5. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional dissection of SseF, a type III effector protein involved in positioning the salmonella-containing vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 11. goldbio.com [goldbio.com]
- 12. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. Quantitative PCR-Based Competitive Index for High-Throughput Screening of Salmonella Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Assessment of Salmonella enterica Serovar Typhimurium DT104 Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
SseF vs. Other SPI-2 Effectors: A Comparative Guide to Host Membrane Manipulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Salmonella Pathogenicity Island 2 (SPI-2) effector protein SseF with other key SPI-2 effectors known to manipulate host cell membranes. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a valuable resource for understanding the intricate mechanisms of Salmonella pathogenesis and identifying potential targets for therapeutic intervention.
Comparative Analysis of Effector Functions
The following tables summarize quantitative data from various studies, offering a direct comparison of the functional consequences of deleting sseF versus other SPI-2 effector genes.
Table 1: Intracellular Replication of Salmonella enterica serovar Typhimurium in HeLa Cells
| Bacterial Strain | Fold Increase in Intracellular Bacteria (16h vs. 2h post-infection) | Reference |
| Wild-type | ~8 | [1] |
| ΔsseF | ~2 | [1] |
| ΔsseG | ~2 | [1] |
| ΔsifA | ~2 | [1] |
| ΔssaV (SPI-2 deficient) | ~1.5 | [1] |
This data highlights the significant role of SseF, SseG, and SifA in facilitating the intracellular replication of Salmonella. The replication defect in the absence of these effectors is comparable to that of a strain lacking a functional SPI-2 type III secretion system (ΔssaV).
Table 2: Positioning of the Salmonella-Containing Vacuole (SCV) in HeLa Cells
| Bacterial Strain | SCVs Localized at Perinuclear Region (% of total SCVs at 8h post-infection) | Distance of SCV from Nucleus (µm, average) | Reference |
| Wild-type | ~75% | 2.7 ± 0.5 | [1][2] |
| ΔsseF | ~30% | Significantly farther than Wild-type | [1] |
| ΔsseG | ~30% | Significantly farther than Wild-type | |
| ΔsifA | ~25% | Significantly farther than Wild-type | [1][2] |
| ΔpipB2 | ~70% | Not significantly different from Wild-type | [1] |
SseF, SseG, and SifA are crucial for the proper positioning of the SCV near the Golgi apparatus, a process believed to be important for nutrient acquisition and replication. In contrast, PipB2 does not appear to play a major role in SCV localization.
Table 3: Formation of Salmonella-Induced Filaments (Sifs) in HeLa Cells
| Bacterial Strain | Sif Extension Index (%) | Phenotype | Reference |
| Wild-type | 62 ± 12 | Extensive, long filaments | [3] |
| ΔsseF | Not explicitly quantified, but mutants form "pseudo-Sifs" | Punctate LAMP-1 distribution, fewer proper Sifs | [4] |
| ΔsifA | 0 | No Sif formation | [5] |
| ΔpipB2 | 40 ± 14 | Shorter, less extended filaments | [3] |
SifA is absolutely essential for the formation of Sifs. SseF is involved in the maturation of Sifs from "pseudo-Sifs" to the characteristic continuous filaments. PipB2 is required for the full extension of these filaments away from the SCV.
Key Signaling Pathways and Interactions
The following diagrams illustrate the known interactions and pathways involving SseF and other compared SPI-2 effectors in the manipulation of host membranes.
Caption: SseF and SseG physically interact at the SCV membrane to promote tethering to the Golgi and inhibit autophagy via Rab1A.
Caption: PipB2 recruits the molecular motor Kinesin-1 to the SCV/Sif membrane, which is then activated by SifA to drive Sif extension along microtubules.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
Intracellular Replication Assay
-
Cell Culture and Infection: HeLa epithelial cells are seeded in 24-well plates and cultured to confluency. Salmonella enterica serovar Typhimurium strains (wild-type and effector mutants) are grown to late logarithmic phase. The cells are infected with the bacterial strains at a multiplicity of infection (MOI) of approximately 50:1.
-
Gentamicin Protection: After a 1-hour incubation to allow for bacterial invasion, the cells are washed and incubated in media containing gentamicin (50 µg/mL) to kill extracellular bacteria.
-
Bacterial Enumeration: At 2 hours and 16 hours post-infection, the infected cells are washed and lysed with 1% Triton X-100. The lysates are serially diluted and plated on LB agar plates.
-
Data Analysis: The number of colony-forming units (CFU) is determined for each time point. The fold increase in intracellular bacteria is calculated as the ratio of CFU at 16 hours to CFU at 2 hours. Statistical analysis is performed using a t-test.[1]
Immunofluorescence Microscopy for SCV Positioning
-
Cell Culture and Infection: HeLa cells are grown on glass coverslips and infected with Salmonella strains as described above.
-
Fixation and Permeabilization: At 8 hours post-infection, the cells are washed, fixed with 4% paraformaldehyde, and permeabilized with 0.1% saponin.
-
Immunostaining: The cells are incubated with primary antibodies against Salmonella lipopolysaccharide (LPS) to label the bacteria and a host marker for the Golgi apparatus (e.g., anti-giantin) or late endosomes/lysosomes (e.g., anti-LAMP1). This is followed by incubation with fluorescently labeled secondary antibodies. The cell nuclei are counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted and observed using a confocal microscope. The percentage of SCVs co-localizing with the Golgi marker is determined by counting at least 100 infected cells per condition. The distance between the center of an SCV and the nearest edge of the nucleus can also be measured using image analysis software.[1][2]
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Cell Transfection and Lysis: HEK293T cells are transiently transfected with plasmids encoding tagged versions of the effector proteins (e.g., HA-SseF) and/or host proteins of interest. After 24-48 hours, the cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysates are pre-cleared with protein A/G agarose beads. The tagged effector protein is then immunoprecipitated by incubating the lysate with an antibody against the tag (e.g., anti-HA antibody) coupled to agarose beads.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against the potential interacting host protein to detect its presence in the immunoprecipitated complex.
Conclusion
SseF, in concert with its interaction partner SseG, plays a critical role in the establishment of the Salmonella replication niche by mediating the perinuclear positioning of the SCV and potentially modulating host autophagy. While its impact on intracellular replication is comparable to that of SifA, its role in the manipulation of host membranes is distinct. SseF is involved in the maturation of Salmonella-induced filaments, whereas SifA is essential for their initial formation and PipB2 for their extension. This guide highlights the specialized and cooperative nature of SPI-2 effectors in the subversion of host cellular processes. A thorough understanding of these individual and combined functions is paramount for the development of novel anti-infective strategies.
References
- 1. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Salmonella Effector PipB2 Affects Late Endosome/Lysosome Distribution to Mediate Sif Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmonella takes control: effector-driven manipulation of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What the SIF Is Happening—The Role of Intracellular Salmonella-Induced Filaments - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of SseF in Virulence Using a Mouse Model of Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virulence of wild-type Salmonella and strains with a mutated SseF gene, a key effector protein of the Salmonella Pathogenicity Island 2 (SPI-2) Type III Secretion System. The data presented herein, derived from murine models of infection, unequivocally demonstrates the significant role of SseF in systemic infection and pathogenesis.
Attenuation of Virulence in SseF-Deficient Salmonella
Studies utilizing mouse models of salmonellosis have consistently shown that the absence of a functional SseF protein leads to a significant attenuation of Salmonella virulence. This is evidenced by lower bacterial loads in systemic organs, a reduced capacity to cause mortality, and a competitive disadvantage compared to wild-type bacteria.
Quantitative Analysis of Virulence
The following tables summarize key quantitative data from studies comparing wild-type Salmonella with sseF mutant strains in mouse infection models.
| Virulence Parameter | Wild-Type Strain | ΔsseF Mutant Strain | Mouse Model | Reference |
| Survival Rate (%) | 40 | 80 | BALB/c mice (oral infection) | [1] |
| Competitive Index (CI) | - | Significantly < 1 (WT vs. ΔsseF) | Mouse model of systemic infection | [2] |
Table 1: Survival Rate and Competitive Index. This table illustrates the increased survival of mice infected with the ΔsseF mutant and its competitive disadvantage against the wild-type strain.
| Organ | Wild-Type Strain (CFU/gram) | ΔsseF Mutant Strain (CFU/gram) | Time Post-Infection | Mouse Model | Reference |
| Spleen | Higher bacterial load | Significantly lower bacterial load | 5 days | C57BL/6 mice (oral infection) | [3] |
| Liver | Higher bacterial load | Lower bacterial load | 5 days | C57BL/6 mice (oral infection) | [3] |
| Mesenteric Lymph Nodes | Higher bacterial load | Significantly lower bacterial load | 5 days | C57BL/6 mice (oral infection) | [3] |
| Systemic Tissues | Higher bacterial loads | Lower bacterial loads | Not specified | Mouse infection model | [4] |
Table 2: Bacterial Burden in Systemic Organs. This table highlights the reduced ability of the ΔsseF mutant to colonize and survive in key systemic organs compared to the wild-type strain.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key experiments used to assess the role of SseF in Salmonella virulence in a mouse model.
Murine Typhoid Fever Model (Oral Infection)
-
Bacterial Strain Preparation:
-
Culture wild-type Salmonella enterica serovar Typhimurium and an isogenic ΔsseF mutant in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁹ CFU/ml).
-
-
Animal Infection:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
For the streptomycin-pretreated model, provide mice with water containing streptomycin (5 g/L) for 2 days, followed by 2 days of regular water to clear the antibiotic.
-
Administer 100 µl of the bacterial suspension (containing 1 x 10⁸ CFU) to each mouse via oral gavage.
-
-
Determination of Bacterial Burden:
-
At defined time points post-infection (e.g., 5 days), euthanize the mice.
-
Aseptically harvest spleens, livers, and mesenteric lymph nodes.
-
Homogenize the organs in sterile PBS.
-
Prepare serial dilutions of the homogenates and plate on selective agar (e.g., MacConkey agar with appropriate antibiotics).
-
Incubate the plates at 37°C for 18-24 hours and count the colony-forming units (CFU).
-
Calculate the CFU per gram of organ tissue.
-
Competitive Index (CI) Assay
-
Inoculum Preparation:
-
Grow wild-type and ΔsseF mutant strains separately overnight.
-
Mix equal numbers of CFU of both strains to create a 1:1 ratio.
-
-
Infection and Recovery:
-
Infect mice with the mixed bacterial suspension as described above.
-
At a specified time post-infection, recover bacteria from the organs.
-
-
CI Calculation:
-
Plate serial dilutions of the organ homogenates on non-selective agar and replica-plate onto selective agar to differentiate between the wild-type and mutant strains.
-
Calculate the CI as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio. A CI of <1 indicates that the mutant is attenuated.[2][5]
-
Visualizing the Role of SseF
SseF-Mediated Inhibition of Autophagy Signaling Pathway
SseF, in concert with its partner protein SseG, plays a crucial role in manipulating host cell autophagy to promote bacterial survival. The diagram below illustrates this signaling pathway.
Caption: SseF and SseG inhibit Rab1A-mediated autophagy.
Experimental Workflow for Assessing SseF Virulence in Mice
The following diagram outlines the typical workflow for investigating the role of SseF in a mouse infection model.
Caption: Workflow for SseF virulence assessment in a mouse model.
Comparison with Other SPI-2 Effectors
SseF functions in close concert with another SPI-2 effector, SseG. Deletion of either sseF or sseG results in a similar level of virulence attenuation in mouse models, suggesting they are functionally linked.[2] Their primary role appears to be in the maintenance of the Salmonella-containing vacuole (SCV) and its positioning near the Golgi apparatus. This is in contrast to another well-characterized SPI-2 effector, SifA, which is also crucial for SCV integrity but through a distinct mechanism. While both are required for full virulence, the phenotype of a sifA mutant is generally more severe than that of sseF or sseG mutants, highlighting the distinct and essential roles of these effector proteins in Salmonella pathogenesis.
Conclusion
The experimental data gathered from mouse models of infection provides compelling evidence for the critical role of SseF in the virulence of Salmonella. Strains lacking SseF exhibit a clear attenuation, characterized by reduced bacterial loads in systemic organs and a decreased ability to cause lethal infection. The mechanism underlying this attenuation is, at least in part, due to the inability of the bacteria to effectively inhibit host cell autophagy, a key defense mechanism. This detailed understanding of SseF's function, supported by robust experimental protocols and clear visualizations of the involved pathways, underscores its potential as a target for novel anti-infective therapies.
References
- 1. Roles of SPI-2 T3SS effectors in virulence of Salmonella Choleraesuis and Construction of a triple-gene mutant vaccine strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study of the contribution of Salmonella enterica serovar Typhimurium SPI2 effectors to bacterial colonization, survival and replication in typhoid fever, macrophage and epithelial cell infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative PCR-Based Competitive Index for High-Throughput Screening of Salmonella Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
Functional Crossroads: A Comparative Guide to Salmonella Effectors SseF and SseG
For Immediate Release
In the intricate world of host-pathogen interactions, the functional interplay of bacterial effector proteins is a critical area of study for researchers in infectious diseases and drug development. This guide provides a detailed comparison of two key effector proteins from Salmonella enterica serovar Typhimurium, SseF and its interacting partner SseG. Translocated into host cells by the Salmonella Pathogenicity Island 2 (SPI-2) Type III Secretion System (T3SS), these proteins are crucial for the establishment of a successful intracellular niche for the pathogen. While they predominantly function as a complex, subtle yet significant mechanistic differences underscore their individual contributions.
Core Functions and Pathogenic Roles
SseF and SseG are integral membrane proteins that physically and functionally interact upon translocation into the host cell.[1][2] Their collaboration is essential for several key aspects of Salmonella pathogenesis. Deletion of either sseF or sseG results in nearly identical phenotypes, including attenuated virulence, defects in intracellular replication, and aberrant localization of the Salmonella-containing vacuole (SCV).[3][4] A double mutant of sseF and sseG shows no greater attenuation than the single mutants, indicating their operation within the same functional pathway.[3]
The primary recognized functions of the SseF-SseG complex include:
-
Positioning of the Salmonella-Containing Vacuole (SCV): SseF and SseG are required for the localization of the SCV to a perinuclear position, in close proximity to the Golgi apparatus.[1][3][5] This strategic positioning is crucial for bacterial replication.
-
Formation of Salmonella-Induced Filaments (SIFs): These effectors are involved in the maturation and morphology of SIFs, extensive tubular structures emanating from the SCV.[1] In the absence of SseF or SseG, aberrant "pseudo-SIFs" are formed.[1]
-
Inhibition of Autophagy: The SseF-SseG complex contributes to the survival of intracellular Salmonella by inhibiting the host's autophagic response.[4]
Unraveling Functional Distinctions: A Mechanistic Dependency
Despite their largely overlapping functions, a key difference lies in their interaction with the host Golgi-resident protein, Acyl-CoA Binding Domain-containing protein 3 (ACBD3). This interaction is fundamental to anchoring the SCV at the Golgi network.[6][7]
Experimental evidence has revealed a hierarchical relationship in the formation of the SseF-SseG-ACBD3 ternary complex. The interaction of SseF with ACBD3 is critically dependent on the presence of SseG. [6][7] This suggests that SseG may function as an adapter protein or induce a conformational change in SseF, thereby exposing a binding site for ACBD3.[8] This mechanistic dependency represents the most significant functional distinction between the two proteins identified to date. While both are essential for the outcome—anchoring the SCV—they appear to play distinct roles in the molecular choreography of this process.
In their role in autophagy inhibition, both SseF and SseG have been shown to interact with the host GTPase Rab1A.[4] However, the current literature treats them as a functional unit in this process, and distinct roles for each protein in Rab1A binding and inhibition have not yet been elucidated.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of sseF and sseG mutations on key pathogenic processes.
| Table 1: Effect of sseF and sseG Deletion on SCV Positioning in HeLa Cells | |
| Bacterial Strain | % of Bacteria Associated with Golgi |
| Wild-type S. Typhimurium | ~75% |
| ΔsseF mutant | ~25% |
| ΔsseG mutant | ~25% |
| ΔssaV (SPI-2 T3SS deficient) | ~20% |
| Data adapted from Deiwick et al., 2006. |
| Table 2: Intracellular Replication of sseF and sseG Mutants in HeLa Cells | |
| Bacterial Strain | Fold Increase in Intracellular Bacteria (2h to 16h post-infection) |
| Wild-type S. Typhimurium | ~8-fold |
| ΔsseF mutant | ~2-fold |
| ΔsseG mutant | ~2-fold |
| ΔsseFΔsseG double mutant | ~2-fold |
| ΔssaV (SPI-2 T3SS deficient) | ~1.5-fold |
| Data adapted from Deiwick et al., 2006. |
| Table 3: Effect of sseF and sseG Deletion on Intracellular Survival in RAW264.7 Macrophages | |
| Bacterial Strain | Fold Increase in Intracellular Bacteria (2h to 12h post-infection) |
| Wild-type S. Typhimurium | ~6-fold |
| ΔsseF mutant | ~2.5-fold |
| ΔsseG mutant | ~2.5-fold |
| Data adapted from Feng et al., 2018. |
Signaling Pathways and Experimental Workflows
Caption: SseF and SseG interaction with host protein ACBD3.
Caption: Inhibition of Rab1A-mediated autophagy by the SseF-SseG complex.
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate SseF-SseG Interaction
This protocol is used to verify the physical interaction between SseF and SseG within the host cell.
-
Cell Culture and Infection: HeLa epithelial cells are cultured to ~80% confluency. Cells are then infected with Salmonella strains engineered to express epitope-tagged versions of SseF (e.g., SseF-HA) and SseG (e.g., SseG-myc) for 12 hours.
-
Cell Lysis: Infected cells are washed with cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody against one of the epitope tags (e.g., anti-HA antibody) overnight at 4°C. Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both epitope tags (e.g., anti-HA and anti-myc) to detect the bait and co-immunoprecipitated prey proteins.
Yeast Two-Hybrid (Y2H) Assay for SseG and ACBD3 Interaction
This assay is employed to identify and confirm direct protein-protein interactions.
-
Vector Construction: The coding sequence of sseG is cloned into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DBD). A human cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the cDNAs to the GAL4 activation domain (AD).
-
Yeast Transformation: The bait plasmid is transformed into a suitable yeast strain. The transformed yeast is then mated with a yeast strain pre-transformed with the prey library.
-
Selection and Screening: Diploid yeast cells are grown on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both bait and prey plasmids and to screen for interactions. Interaction between the bait (SseG) and a prey protein brings the GAL4 DBD and AD into proximity, activating the transcription of reporter genes (e.g., HIS3 and lacZ).
-
Confirmation: Positive colonies are further tested for reporter gene activity (e.g., β-galactosidase assay). The prey plasmids from positive clones are isolated and sequenced to identify the interacting protein (in this case, ACBD3).
SCV Positioning Assay
This microscopy-based assay quantifies the localization of SCVs relative to the Golgi apparatus.
-
Cell Culture and Infection: HeLa cells are grown on glass coverslips and infected with GFP-expressing wild-type or mutant Salmonella strains for 8-10 hours.
-
Immunofluorescence Staining: After infection, cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and stained with an antibody against a Golgi marker protein (e.g., giantin). A fluorescently labeled secondary antibody is used for detection.
-
Microscopy and Analysis: The coverslips are mounted and imaged using a confocal microscope. The percentage of bacteria that co-localize with or are in close proximity to the Golgi apparatus is quantified for at least 100 infected cells per condition.
Conclusion
SseF and SseG are quintessential examples of bacterial effector proteins that have evolved to function in a highly coordinated manner. While their individual deletion mutants present nearly identical phenotypes, a deeper mechanistic analysis reveals a functional dependency in their interaction with the host protein ACBD3, highlighting SseG's role in enabling SseF's binding. This subtle but crucial difference underscores the intricate nature of the molecular machines that pathogens deploy to manipulate their hosts. Further research into the specific domains and residues mediating these interactions will be invaluable for a complete understanding of their functions and for the potential development of novel anti-infective strategies targeting the Salmonella intracellular lifecycle.
References
- 1. Functional Dissection of SseF, a Membrane-Integral Effector Protein of Intracellular Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The translocated Salmonella effector proteins SseF and SseG interact and are required to establish an intracellular replication niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translocated Salmonella Effector Proteins SseF and SseG Interact and Are Required To Establish an Intracellular Replication Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Salmonella effectors SseF and SseG inhibit Rab1A-mediated autophagy to facilitate intracellular bacterial survival and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uni-luebeck.de [research.uni-luebeck.de]
- 6. mdpi.com [mdpi.com]
- 7. Acyl-CoA-Binding Domain-Containing 3 (ACBD3; PAP7; GCP60): A Multi-Functional Membrane Domain Organizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Key Virulence Factors in Staphylococcus aureus Infective Endocarditis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of key Staphylococcus aureus surface proteins, Fibronectin-Binding Proteins (FnBPs) and Clumping Factor A (ClfA), in established animal models of infective endocarditis (IE). Additionally, it clarifies the distinct function of the secreted proteases SspA and SspB in S. aureus pathogenesis, differentiating their role from the adhesive functions of surface proteins in IE.
Introduction
Staphylococcus aureus is a leading cause of infective endocarditis, a serious infection of the heart valves. The bacterium's ability to adhere to and colonize the valve endothelium is a critical first step in the pathogenesis of this disease. This process is mediated by a variety of surface-expressed adhesins known as Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs). Among the most extensively studied MSCRAMMs in the context of IE are Fibronectin-Binding Proteins A and B (FnBPA and FnBPB) and Clumping Factor A (ClfA). Understanding the specific contributions of these virulence factors is crucial for the development of novel therapeutic and preventative strategies.
While SspA and SspB are critical virulence factors in the context of infective endocarditis caused by Streptococcus gordonii, their role in S. aureus is different. In S. aureus, SspA (a serine protease) and SspB (a cysteine protease) are secreted proteases that contribute to virulence by modulating the bacterial secretome and surfacome, rather than by direct adhesion to host tissues in the heart. Some studies even suggest they can suppress virulence under certain conditions. Therefore, a direct comparison of their function with that of the adhesins FnBPs and ClfA in the context of IE pathogenesis is not appropriate. This guide will focus on the comparative roles of FnBPA/B and ClfA in S. aureus IE.
Comparative Analysis of FnBPs and ClfA in Infective Endocarditis
FnBPs and ClfA are both critical for the initiation of S. aureus endocarditis, but they contribute to the disease process through distinct mechanisms. FnBPs mediate invasion of endothelial cells, leading to persistent infection, while ClfA primarily promotes early valve colonization.
Data Presentation: Performance in Infective Endocarditis Models
The following table summarizes quantitative data from various studies comparing wild-type S. aureus strains with mutants lacking FnBPs or ClfA in animal models of infective endocarditis.
| Virulence Factor(s) | Animal Model | Bacterial Strain | Inoculum (CFU) | Key Findings | Reference(s) |
| FnBPA/FnBPB | Rat | Newman | 10⁵ - 10⁷ | Lactococcus lactis expressing FnBPA showed progressive increases in bacterial titers in vegetations and spleens over 3 days, mimicking S. aureus infection dynamics. Mutants lacking the fibrinogen-binding domain of FnBPA were unable to promote valve infection and invasion in vivo. | [1] |
| Rat | Newman | 10⁵ | Expression of FnBPA in Lactococcus lactis was critical for valve colonization and persistence, leading to clinical signs of sepsis. | [1] | |
| Rabbit | RN6390 | 10³ - 10⁶ | A sar-/agr- double mutant with significantly diminished fibronectin binding capacity showed a significant decrease in both infectivity rates and intravegetation bacterial densities compared to the parent strain. | [2] | |
| ClfA | Rat | Newman | 10⁵ - 10⁷ | Lactococcus lactis expressing ClfA successfully colonized damaged valves but was spontaneously eradicated within 48 hours. | [1] |
| Rat | Newman | ID₄₀ and ID₈₀ | Clumping factor-defective mutants produced approximately 50% less endocarditis than the parent strain. | [3] | |
| Rat | Newman | Not specified | Annulment of ClfA function dramatically diminished valve infection. | [4] | |
| FnBPA vs. ClfA | Rat | Newman | 10⁵ | Both FnBPA and ClfA expressed in Lactococcus lactis increased the capacity to colonize damaged valves by several orders of magnitude compared to the parental strain. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of commonly used animal models for studying S. aureus infective endocarditis.
Rat Model of Experimental Endocarditis
This is a well-established and reproducible model that closely mimics human native valve endocarditis.[5][6]
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-350 g) are anesthetized.
-
Catheter Placement: A sterile polyethylene catheter is inserted into the right carotid artery and advanced into the left ventricle of the heart to induce trauma to the aortic valve. The catheter is left in place to promote the formation of non-bacterial thrombotic endocarditis (NBTE).
-
Bacterial Challenge: 24 to 48 hours after catheterization, a specific inoculum of S. aureus (e.g., 10⁴ - 10⁶ CFU) is injected intravenously via the tail vein.
-
Evaluation of Infection: At predetermined time points (e.g., 24-72 hours) post-infection, rats are euthanized. The heart is aseptically removed, and the vegetations on the aortic valve are excised, weighed, and homogenized for quantitative bacterial culture (CFU/g of vegetation).
Mouse Model of Experimental Endocarditis
The mouse model offers advantages in terms of cost and the availability of genetically modified strains.[7][8][9]
-
Animal Preparation: Female C57BL/6 or CD1 mice (8-12 weeks old) are anesthetized.
-
Catheter Placement: A small-gauge polyurethane catheter is inserted into the right or left carotid artery and advanced to the aortic valve to induce endothelial damage.
-
Bacterial Challenge: 24 hours after surgery, mice are intravenously injected with S. aureus (e.g., 10⁵ - 10⁷ CFU) through the tail vein.
-
Evaluation of Infection: At various time points post-infection, mice are sacrificed. The heart is removed, and the aortic valve vegetations are collected for bacterial quantification (CFU/heart or CFU/mg tissue) and histological analysis.
Signaling Pathways and Molecular Interactions
The interaction of S. aureus surface proteins with host components triggers specific signaling pathways that contribute to the pathogenesis of infective endocarditis.
FnBP-Mediated Endothelial Cell Invasion
Fibronectin-binding proteins mediate the invasion of S. aureus into endothelial cells, a key step for persistent infection and immune evasion.[4][10] This process involves the binding of FnBPs to host fibronectin, which then acts as a bridge to α5β1 integrins on the surface of endothelial cells. This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangements and subsequent bacterial uptake.
ClfA-Mediated Adherence to Fibrinogen
Clumping factor A is a key adhesin for the initial attachment of S. aureus to damaged heart valves. It binds specifically to the γ-chain of fibrinogen, which is deposited at sites of endothelial injury along with platelets, forming a scaffold for bacterial colonization.[4][11]
Experimental Workflow for Comparing Virulence Factors
The following diagram illustrates a typical experimental workflow for comparing the roles of different S. aureus virulence factors in an infective endocarditis model.
Conclusion
Both Fibronectin-Binding Proteins and Clumping Factor A are pivotal in the pathogenesis of Staphylococcus aureus infective endocarditis, yet they play distinct and complementary roles. ClfA is crucial for the initial adhesion to fibrinogen on damaged heart valves, whereas FnBPs are essential for the subsequent invasion of endothelial cells, leading to persistent infection and systemic complications. The choice of experimental model and the specific bacterial strain can influence the observed contribution of each virulence factor. A thorough understanding of these differences is vital for the development of targeted therapies aimed at preventing or treating this life-threatening disease. In contrast, the secreted proteases SspA and SspB of S. aureus have a different mode of action, influencing virulence by modulating the bacterial proteome, and are therefore not directly comparable to the adhesive functions of FnBPs and ClfA in the context of infective endocarditis.
References
- 1. Fibrinogen and fibronectin binding cooperate for valve infection and invasion in Staphylococcus aureus experimental endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diminished virulence of a sar-/agr- mutant of Staphylococcus aureus in the rabbit model of endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Staphylococcus aureus coagulase and clumping factor in pathogenesis of experimental endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host–Bacterium Interaction Mechanisms in Staphylococcus aureus Endocarditis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Endocarditis Model of Methicillin Resistant Staphylococcus aureus (MRSA) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat model of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolating Crucial Steps in Induction of Infective Endocarditis With Preclinical Modeling of Host Pathogen Interaction [frontiersin.org]
- 8. aalas [aalas.kglmeridian.com]
- 9. Development of a mouse model of induced Staphylococcus aureus infective endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staphylococcus aureus Fibronectin Binding Protein-A Induces Motile Attachment Sites and Complex Actin Remodeling in Living Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Comparative Analysis of SspA/B Homologs in Oral Streptococci: A Guide for Researchers
A comprehensive review of the structure, function, and performance of SspA/B protein homologs across key oral streptococcal species, providing researchers and drug development professionals with critical data for therapeutic design and development.
The SspA/B proteins, members of the Antigen I/II (AgI/II) family, are critical cell surface adhesins expressed by a variety of oral streptococci. These proteins play a pivotal role in the colonization of tooth surfaces, interaction with host components, and the formation of complex multispecies biofilms that characterize the oral microbiome. Understanding the comparative performance of SspA/B homologs across different streptococcal species is essential for the development of targeted antimicrobial strategies and novel therapeutics to combat oral diseases such as dental caries and infective endocarditis. This guide provides a detailed comparative analysis of SspA/B homologs in prominent oral streptococci, including Streptococcus gordonii, Streptococcus mutans, Streptococcus sobrinus, Streptococcus sanguinis, and Streptococcus oralis, supported by experimental data and detailed methodologies.
Functional Comparison of SspA/B Homologs
SspA/B and their homologs are multifunctional proteins involved in a range of biological processes that are crucial for bacterial survival and pathogenesis in the oral cavity. Their primary functions include adhesion to salivary components, binding to extracellular matrix proteins, interaction with other oral bacteria, and modulation of the host immune response.
| Feature | S. gordonii (SspA/B) | S. mutans (SpaP/P1) | S. sobrinus (SpaA) | S. sanguinis (SspA/B homologs) | S. oralis (SspA/B homologs) |
| Primary Ligand(s) | Salivary agglutinin glycoprotein (SAG/gp340), collagen type I, fibronectin, β1 integrins, platelets, Actinomyces naeslundii, Porphyromonas gingivalis[1][2][3][4] | Salivary agglutinin glycoprotein (SAG/gp340), extracellular matrix proteins (collagen, fibronectin, laminin), fibrinogen, Fusobacterium nucleatum[5] | Salivary agglutinin glycoprotein (SAG/gp340) | Salivary proteins, platelets[6] | Limited specific data available, but gene homologs are present[7][8][9] |
| Role in Biofilm Formation | Facilitates initial adhesion and co-aggregation, contributing to biofilm development[10][11] | Crucial for initial attachment to the tooth pellicle and subsequent biofilm formation[12] | Mediates adherence to tooth surfaces, a key step in biofilm initiation[7][12] | Contributes to biofilm formation and maturation[13] | Presumed role in biofilm formation due to homology[8] |
| Interaction with Platelets | Induces platelet aggregation, a key step in the pathogenesis of infective endocarditis[3][14] | Can contribute to platelet binding, though to a lesser extent than some other streptococci. | Limited specific data available. | Mediates binding to human platelets[13][6] | Limited specific data available. |
| Immunomodulatory Role | Induces cytokine and chemokine production via interaction with β1 integrins, modulating the host's innate immune response | Can elicit an inflammatory response, making it a vaccine candidate[12] | Elicits an immune response[15] | Limited specific data available. | Limited specific data available. |
| Number of Homologs | Two (SspA and SspB)[16] | One (SpaP or P1)[5] | One (SpaA)[12] | At least two have been identified (SspC and SspD), but are not closely related to S. gordonii SspA/B[17] | Gene homologs are present, but the exact number and function are not well-characterized[7] |
Structural Comparison
The SspA/B family of proteins shares a conserved modular structure, typically consisting of an N-terminal signal peptide, an alanine-rich repeat region (A-region), a variable domain (V-domain), a proline-rich region (P-region), and a C-terminal cell wall anchoring domain[10][12][14]. While the overall architecture is similar, variations in specific domains, particularly the V-domain, are thought to contribute to differences in ligand binding and function among homologs.
| Feature | S. gordonii (SspA/B) | S. mutans (SpaP) | S. sobrinus (SpaA) |
| Overall Structure | Tandemly arranged genes encode two highly homologous proteins. SspA and SspB are 84% identical in their N-terminal regions and 98% identical in their C-terminal regions, but only 27% conserved in the central V-domain[16][18]. | A single protein with a multi-domain structure characteristic of the AgI/II family[5][10]. | A single protein of 1528 amino acids with extensive homology to S. mutans SpaP[7][12]. |
| Key Structural Domains | The V-domain of SspB has a β-supersandwich fold with a putative binding cleft stabilized by a calcium ion. | The C-terminal domain consists of two β-sandwich domains (C2 and C3) stabilized by isopeptide bonds and calcium ions. The structure is very similar to that of S. gordonii SspB-C[10][14]. | The N-terminal region is alanine-rich and predicted to form an α-helical coiled-coil structure. The C-terminal region is more conserved and contains proline-rich repeats[7][12]. |
Experimental Performance Data
Direct quantitative comparisons of the binding affinities of SspA/B homologs from different species are limited in the literature. However, studies on S. gordonii SspA and SspB expressed on the surface of Lactococcus lactis have provided valuable insights into their differential binding properties.
Table 1: Adhesion of L. lactis Expressing S. gordonii SspA or SspB to Various Substrates [19]
| Substrate | L. lactis-SspA (Bound cells/field) | L. lactis-SspB (Bound cells/field) | Fold Difference (SspA vs. SspB) |
| Salivary Agglutinin (SAG) | 155 ± 21 | 68 ± 12 | >2-fold higher for SspA |
| Collagen Type I | 45 ± 9 | 92 ± 15 | ~2-fold higher for SspB |
| Candida albicans | 32 ± 7 | 58 ± 10 | ~1.8-fold higher for SspB |
| Actinomyces naeslundii | 25 ± 6 | 31 ± 8 | No significant difference |
Data are presented as mean ± standard deviation.
These findings suggest that while structurally similar, SspA and SspB of S. gordonii have distinct binding preferences, which may allow the bacterium to adapt to different environments within the oral cavity.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of SspA/B homolog performance. Below are summaries of key experimental protocols.
Bacterial Adhesion Assay
This assay quantifies the ability of streptococci to adhere to a specific substrate, such as a protein-coated surface or a monolayer of host cells.
-
Coating: 96-well microtiter plates are coated with the desired substrate (e.g., salivary agglutinin, collagen, or fibronectin) and incubated overnight at 4°C.
-
Blocking: Unbound sites in the wells are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Bacterial Inoculation: Streptococcal cultures are grown to mid-log phase, washed, and resuspended in a suitable buffer. A standardized suspension of bacteria is added to each well.
-
Incubation and Washing: The plates are incubated to allow for bacterial adhesion. Non-adherent bacteria are removed by gentle washing with buffer.
-
Quantification: Adherent bacteria are quantified by staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 595 nm). Alternatively, adherent bacteria can be lysed and the number of colony-forming units (CFUs) determined by plating serial dilutions.
Biofilm Formation Assay
This assay measures the ability of streptococci to form biofilms on a solid surface.
-
Inoculation: A standardized bacterial suspension is added to the wells of a microtiter plate containing appropriate growth medium.
-
Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for biofilm development.
-
Washing: Planktonic (non-adherent) bacteria are removed by gentle washing.
-
Quantification: The biofilm biomass is quantified using the crystal violet staining method as described in the adhesion assay. The optical density is proportional to the amount of biofilm formed[1][20][21][22].
Platelet Aggregation Assay
This assay assesses the ability of streptococci to induce platelet aggregation, a key virulence factor in infective endocarditis.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from a healthy donor is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference[23][24].
-
Aggregometry: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Bacterial Addition: A standardized suspension of streptococci is added to the PRP.
-
Measurement: The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission. The rate and extent of aggregation are recorded[13][23].
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures can aid in understanding the roles of SspA/B homologs.
Caption: SspA/B-mediated host cell signaling.
Caption: Workflow for a bacterial adhesion assay.
Conclusion
The SspA/B family of proteins represents a crucial class of adhesins in oral streptococci, with significant implications for both oral health and systemic diseases like infective endocarditis. While sharing a conserved structural framework, the homologs in different species, and even paralogs within the same species, exhibit distinct functional characteristics and binding specificities. This comparative guide highlights the current understanding of these important proteins and underscores the need for further quantitative research to fully elucidate the nuances of their performance. Such knowledge will be invaluable for the rational design of novel therapeutics aimed at disrupting the pathogenic potential of oral streptococci.
References
- 1. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet adhesion assay for streptococci [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. Role of surface proteins SspA and SspB of Streptococcus gordonii in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures of the Streptococcus sanguinis SrpA Binding Region with Human Sialoglycans Suggest Features of the Physiological Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conservation of the gene encoding streptococcal antigen I/II in oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Genomics of Streptococcus oralis Identifies Large Scale Homologous Recombination and a Genetic Variant Associated with Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Genomics of Streptococcus oralis Identifies Large Scale Homologous Recombination and a Genetic Variant Associated with Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multifaceted Nature of Streptococcal Antigen I/II Proteins in Colonization and Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of Streptococcus gordonii SspAB Alters Expression of Multiple Adhesin Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet aggregation by Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure, function and immunogenicity of streptococcal antigen I/II polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Genome of the Opportunistic Pathogen Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tandem genes encode cell-surface polypeptides SspA and SspB which mediate adhesion of the oral bacterium Streptococcus gordonii to human and bacterial receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Binding Properties of Streptococcus gordonii SspA and SspB (Antigen I/II Family) Polypeptides Expressed on the Cell Surface of Lactococcus lactis MG1363 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ableweb.org [ableweb.org]
- 21. researchgate.net [researchgate.net]
- 22. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Dichotomy of SspA and SspB: A Comparative Guide to their Variable Regions
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between the homologous proteins SspA and SspB is critical for deciphering bacterial pathogenesis and developing targeted therapeutics. While highly similar in many respects, their functional divergence, particularly in host-pathogen interactions and virulence, can be attributed to specific variations in their protein structures. This guide provides a detailed comparison of SspA and SspB, with a focus on how their variable regions dictate their distinct functions, supported by experimental data and detailed protocols.
SspA and SspB in Streptococcus gordonii: Adhesion and Coaggregation
In the oral commensal and opportunistic pathogen Streptococcus gordonii, SspA and SspB are large, cell-wall-anchored adhesins belonging to the antigen I/II family of proteins. While sharing significant sequence homology, a key distinction lies in their central "V-region" (variable or divergent region), which exhibits only 27% conservation. This variation in the V-region is a primary determinant of their differential binding to host and microbial factors.[1]
Comparative Binding Affinities
Experimental studies have demonstrated that the variation in the V-region of S. gordonii SspA and SspB leads to distinct binding preferences for various substrates, influencing the bacterium's ability to colonize different niches within the oral cavity.
| Substrate | SspA Binding Affinity | SspB Binding Affinity | Reference |
| Salivary Agglutinin Glycoprotein (SAG) | High | Low | [1] |
| Collagen Type I | Low | High | [1] |
| Candida albicans | Low | High | [1] |
| Actinomyces oris (polysaccharide) | No | Yes (mediated by V-region) | [2] |
These differences in binding affinity suggest that SspA and SspB play distinct roles in the colonization of tooth surfaces (mediated by SAG binding) and in interactions with other oral microbes.
Experimental Protocols
This protocol outlines a method to quantify the binding of SspA and SspB to salivary agglutinin.
-
Coat Microtiter Plates: Coat 96-well microtiter plates with 100 µL of human salivary agglutinin (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 2 hours at room temperature.
-
Bacterial Adhesion: Wash the plates three times with PBST. Add 100 µL of a suspension of S. gordonii expressing either SspA or SspB (or recombinant proteins) at a concentration of 1 x 10^8 cells/mL in PBS to the wells. Incubate for 2 hours at 37°C.
-
Washing: Gently wash the plates five times with PBST to remove non-adherent bacteria.
-
Quantification: Stain the adherent bacteria with 100 µL of 0.1% crystal violet for 15 minutes. Wash the wells with water and solubilize the stain with 100 µL of 33% acetic acid. Measure the absorbance at 595 nm.
This ELISA-based protocol is used to determine the binding capacity of SspA and SspB to collagen.
-
Coat Microtiter Plates: Coat 96-well plates with 100 µL of type I collagen (50 µg/mL in 0.02 M acetic acid) overnight at 4°C.
-
Blocking: Wash plates three times with PBST and block with 200 µL of 1% BSA in PBS for 2 hours at room temperature.
-
Protein Binding: Wash plates three times with PBST. Add 100 µL of purified recombinant SspA or SspB at various concentrations (e.g., 0-10 µg/mL) to the wells and incubate for 2 hours at 37°C.
-
Detection: Wash plates three times with PBST. Add 100 µL of a primary antibody specific for SspA or SspB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: After washing, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with 50 µL of 2 M H2SO4 and read the absorbance at 450 nm.
This spectrophotometric assay quantifies the interaction between S. gordonii expressing SspA or SspB and C. albicans.
-
Prepare Microbial Suspensions: Grow S. gordonii and C. albicans to mid-log phase, wash, and resuspend in coaggregation buffer (e.g., Tris-buffered saline with 1 mM CaCl2 and 1 mM MgCl2) to an OD600 of 1.0.
-
Coaggregation: Mix equal volumes (e.g., 1 mL) of the S. gordonii and C. albicans suspensions in a cuvette.
-
Measurement: Measure the initial OD600 of the mixture. Incubate the mixture at room temperature with gentle rocking and measure the OD600 at regular intervals (e.g., every 30 minutes for 2 hours). A decrease in OD600 indicates coaggregation as the aggregates settle out of suspension.
-
Calculation: Calculate the percentage of coaggregation as: [(OD_initial - OD_final) / OD_initial] * 100.
Signaling and Experimental Workflow Diagrams
Figure 1: Differential binding of S. gordonii SspA and SspB mediated by their variable regions.
Figure 2: General workflow for bacterial adhesion assays.
SspA and SspB in Staphylococcus aureus: Proteolytic Activity and Virulence
In the major human pathogen Staphylococcus aureus, SspA and SspB are distinct proteases encoded by the sspABC operon. SspA is a serine protease (also known as V8 protease), while SspB is a cysteine protease (staphopain). Their different catalytic mechanisms and substrate specificities contribute to their distinct roles in virulence.
Functional Comparison of Proteolytic Activity
| Feature | SspA (Serine Protease) | SspB (Cysteine Protease) | Reference |
| Activation | Requires processing by aureolysin (Aur) and autocatalysis. | Synthesized as an inactive zymogen (proSspB) that requires activation by SspA.[3][4] | [5] |
| Substrate Specificity | Cleaves after glutamic and aspartic acid residues. | Prefers arginine at the P1 position and a hydrophobic residue at the P2 position.[2][4] | [5] |
| Stability | Prone to autolytic degradation. | The pro-form (proSspB) is relatively stable.[6] | [6] |
| Role in Virulence | Contributes to skin barrier disruption, immune evasion, and itch induction.[5] Mutants can show enhanced virulence in some models.[3] | Contributes to virulence, but its precise role is complex and can be model-dependent. Mutants can show enhanced virulence in some models.[7] | [3][5][7] |
Experimental Protocols
This protocol provides a general method for measuring the activity of SspA and SspB using a fluorogenic substrate.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5. For SspB, add 5 mM DTT.
-
Enzyme: Purified recombinant SspA or activated SspB.
-
Substrate: A fluorogenic peptide substrate specific for each protease (e.g., for SspA: Z-Leu-Leu-Glu-AMC; for SspB: Z-Phe-Arg-AMC) at a stock concentration of 10 mM in DMSO.
-
-
Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add Enzyme: Add 20 µL of the enzyme solution to the wells.
-
Initiate Reaction: Add 30 µL of the substrate solution (diluted in assay buffer to the desired final concentration) to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time in kinetic mode.
-
Data Analysis: Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
This protocol describes a general method for introducing specific mutations into the genes encoding SspA or SspB to study the function of their variable regions.
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type sspA or sspB gene as the template and the mutagenic primers. Use a low number of cycles (e.g., 18) to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies on appropriate antibiotic plates. Isolate plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any unwanted mutations by DNA sequencing.
Signaling and Experimental Workflow Diagrams
Figure 3: Activation cascade of SspA and SspB proteases in S. aureus.
Figure 4: Workflow for site-directed mutagenesis of SspA and SspB.
Conclusion
The functional diversification of SspA and SspB in both Streptococcus gordonii and Staphylococcus aureus highlights the evolutionary adaptation of homologous proteins to fulfill distinct roles in bacterial physiology and pathogenesis. In S. gordonii, the hypervariable V-region of these adhesins is a key determinant of their differential binding to host and microbial surfaces, likely influencing tissue tropism and the composition of oral biofilms. In S. aureus, the divergence of SspA and SspB into distinct classes of proteases with a hierarchical activation cascade allows for a more complex regulation of virulence. A thorough understanding of these differences, driven by variations in their protein sequences, is paramount for the development of novel anti-infective strategies that can specifically target the pathogenic functions of these important bacterial proteins.
References
- 1. Identification of Protease Specificity Using Biotin-Labeled Substrates [openbiochemistryjournal.com]
- 2. Streptococcus gordonii DL1 adhesin SspB V-region mediates coaggregation via receptor polysaccharide of Actinomyces oris T14V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Transposon sequencing identifies genes impacting Staphylococcus aureus invasion in a human macrophage model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond Strengthening in Oral Bacterial Adhesion to Salivary Conditioning Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of SspF Protein
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of materials is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the recombinant protein SspF. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
While specific hazard information for SspF protein is not publicly available, it is prudent to handle it as a potential biohazard, following standard laboratory practices for recombinant proteins.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[1][2] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Work Area Decontamination: All work surfaces must be decontaminated after work is completed and following any spills.[3]
-
Accidental Exposure:
-
Skin Contact: Wash the affected area with soap and water. If irritation develops, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and seek medical advice. Do not induce vomiting unless advised by a medical professional.[1][2]
-
-
Spill Cleanup: In the event of a small spill, thoroughly wash the area with a 10% bleach solution and place cleanup materials in a sealed container for proper disposal.[2] For larger spills, cover the spill with absorbent material soaked in disinfectant, allow a contact time of at least 20 minutes, and then clean up.[4]
II. This compound Disposal Protocol: A Step-by-Step Guide
All waste contaminated with recombinant proteins like SspF must be decontaminated prior to disposal.[5] The following procedures outline the approved methods for decontamination and disposal.
A. Liquid Waste Disposal
Liquid waste containing this compound, such as culture media and buffer solutions, must be decontaminated before being disposed of down the sanitary sewer.[6][7]
-
Collection: Collect all liquid waste in a leak-proof, rigid container clearly labeled with a biohazard symbol.[6]
-
Chemical Decontamination:
-
Disposal: After decontamination, the neutralized solution can be poured down the drain with a large amount of running water.[7]
B. Solid Waste Disposal
Solid waste includes items such as contaminated culture plates, flasks, pipettes, gloves, and other lab consumables.
-
Collection:
-
Decontamination by Autoclaving:
-
Loosely tie the biohazard bag before autoclaving to allow for steam penetration.[6]
-
Place the bag in a secondary, autoclave-safe tray to contain any potential leakage.
-
Autoclave the waste following standard operating procedures for your specific autoclave. Ensure that a validated cycle is used to achieve sterilization.
-
-
Final Disposal: Once autoclaved and cooled, the biohazard bag can be placed in the regular trash, provided it is properly contained and there are indicators that the contents have been autoclaved.[8]
C. Sharps Disposal
Needles, syringes, and other sharp objects contaminated with this compound must be handled with extreme care.
-
Collection: Immediately place all sharps into a designated, puncture-proof sharps container labeled with a biohazard symbol.[4]
-
Decontamination and Disposal: Sharps containers should be closed when 2/3 to 3/4 full, then autoclaved and disposed of as regulated medical waste.[7]
III. Quantitative Data for Decontamination
For effective decontamination, it is crucial to use the correct concentrations of disinfectants and allow for adequate contact time.
| Disinfectant | Application | Final Concentration | Minimum Contact Time |
| Bleach (Sodium Hypochlorite) | Liquid Waste | 10% | 30 minutes |
| Wescodyne | Liquid Waste (Alternative) | >1% | As per manufacturer's instructions |
| 70% Ethanol | Surface Decontamination | 70% | Until evaporated |
Table 1: Recommended Disinfectant Concentrations and Contact Times.[3][6][8]
IV. Experimental Protocol: Validation of Autoclave Efficacy
To ensure that the autoclaving process is effective in sterilizing biohazardous waste, regular validation is necessary.
Objective: To verify that the autoclave cycle consistently achieves the required temperature and pressure to kill microorganisms.
Materials:
-
Biological indicators (e.g., vials containing Geobacillus stearothermophilus spores)
-
Autoclave tape
-
Autoclave logbook
Methodology:
-
Place a biological indicator vial in the center of a representative biohazard bag to be autoclaved.
-
Place the bag in the autoclave along with the rest of the load.
-
Affix autoclave tape to the exterior of the bag.
-
Run the standard autoclave cycle for biohazardous waste.
-
After the cycle is complete and the load has cooled, retrieve the biological indicator.
-
Incubate the indicator vial along with a non-autoclaved control vial according to the manufacturer's instructions.
-
Record the results in the autoclave logbook. A successful sterilization is indicated by no growth in the autoclaved indicator, while the control should show growth.
-
This validation should be performed regularly (e.g., monthly) to ensure the autoclave's continued efficacy.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. shop.reactionbiology.com [shop.reactionbiology.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. amherst.edu [amherst.edu]
- 4. uwm.edu [uwm.edu]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
